Dihydropyridazine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
63863-32-1 |
|---|---|
Fórmula molecular |
C4H6N2 |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
1,2-dihydropyridazine |
InChI |
InChI=1S/C4H6N2/c1-2-4-6-5-3-1/h1-6H |
Clave InChI |
BKWQKVJYXODDAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNNC=C1 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Dihydropyridazine Core: Structure, Properties, and Applications
This guide provides an in-depth exploration of the dihydropyridazine core, a nitrogen-containing six-membered heterocycle of significant interest in medicinal and materials chemistry. We will dissect its fundamental structure, physicochemical properties, primary synthetic routes, and key reactivity. Furthermore, this document will illuminate its role as a privileged scaffold in drug discovery, supported by detailed experimental protocols and mechanistic pathway diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Part 1: The this compound Core: Structure and Physicochemical Landscape
The this compound ring is a heterocyclic scaffold characterized by a six-membered ring containing two adjacent nitrogen atoms and two double bonds. Unlike its more widely known cousin, dihydropyridine, the vicinal nitrogen arrangement in this compound imparts unique electronic and conformational properties that are critical to its function. The most common and stable isomers are 1,4-dihydropyridazine and 4,5-dihydropyridazine, which can interconvert via tautomerization.[1][2] The presence of the N-N single bond and the overall geometry of the ring are defining features that influence its reactivity and biological activity.
The core structure is not planar; it typically adopts a distorted boat or sofa conformation. This non-planarity is a crucial factor in its interaction with biological targets, as the spatial arrangement of substituents is dictated by the ring's pucker. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the preferred conformations and electronic distributions within these rings.[3][4]
Core Structural Parameters
The precise geometry of the this compound ring can be influenced by its substituents. The following table summarizes typical structural parameters derived from computational and crystallographic studies of related heterocyclic systems.[3][5] These values are foundational for molecular modeling and understanding structure-activity relationships (SAR).
| Parameter | Typical Value | Significance in Molecular Design |
| Bond Lengths (Å) | ||
| N-N | 1.35 - 1.40 | Influences electronic properties and susceptibility to oxidation. |
| N-C | 1.37 - 1.45 | Defines the heterocyclic framework. |
| C=C | 1.33 - 1.36 | Site of potential addition reactions. |
| Bond Angles (°) | ||
| C-N-N | 115 - 120 | Governs the overall ring pucker and geometry. |
| N-N-C | 115 - 120 | Dictates the spatial relationship of N-substituents. |
| C-C=C | 120 - 125 | Affects the orientation of substituents on the carbon backbone. |
Physicochemical Properties: Determinants of "Drug-Likeness"
The journey of a molecule from a lab discovery to a therapeutic agent is heavily governed by its physicochemical properties. For this compound derivatives, these parameters are tuned by modifying the substituents on the core ring. Understanding these properties is essential for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7]
| Property | Symbol | Definition & Importance | Typical Range for Leads |
| Lipophilicity | LogP / LogD | The partition coefficient between an organic (octanol) and aqueous phase. LogD is pH-dependent.[8] It is a primary indicator of a molecule's ability to cross cell membranes. | 1 - 5 |
| Aqueous Solubility | LogS | The logarithm of the molar solubility in water. Poor solubility is a major hurdle in drug development, affecting formulation and bioavailability.[7][9] | > -4 |
| Ionization Constant | pKa | The pH at which the molecule is 50% ionized. It influences solubility, absorption, and receptor binding, as the charge state of a molecule is critical for its interactions.[7] | 6 - 8 (for basic N) |
Part 2: Synthesis and Chemical Reactivity
The construction of the this compound core is most efficiently achieved through cycloaddition strategies, where the unique electronic nature of the reactants is leveraged to drive ring formation.
Primary Synthetic Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The most powerful and versatile method for synthesizing this compound scaffolds is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[10][11] This reaction involves the [4+2] cycloaddition between an electron-deficient diene (an s-tetrazine derivative) and an electron-rich dienophile (an alkene). The causality for this choice rests on its high efficiency, functional group tolerance, and the bioorthogonal nature of the reaction, which allows it to proceed even in complex biological environments.[12][13] The reaction typically proceeds rapidly, often at room temperature, and releases dinitrogen gas (N₂) as an irreversible thermodynamic driving force.[14]
The initial product is a 4,5-dihydropyridazine, which may isomerize to the more thermodynamically stable 1,4-dihydropyridazine tautomer.[1][2]
Experimental Protocol: Synthesis of a 4,5-Dihydropyridazine Derivative
This protocol is a representative example of an IEDDA reaction for the synthesis of a substituted this compound. It is a self-validating system; the evolution of nitrogen gas provides a visual cue of reaction progress, and the distinct spectroscopic signatures of the product confirm its formation.
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol, 236 mg) in 20 mL of anhydrous dichloromethane (DCM). The solution should be a vibrant pink/magenta color.
-
In a separate vial, dissolve norbornene (1.2 mmol, 113 mg) in 5 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Place the flask containing the tetrazine solution under an inert atmosphere (N₂ or Argon).
-
Add the norbornene solution dropwise to the stirring tetrazine solution at room temperature over 5 minutes.
-
Causality: The dropwise addition controls the initial rate of reaction and gas evolution. Norbornene is chosen as a dienophile due to its ring strain, which significantly accelerates the Diels-Alder reaction.
-
-
Monitoring and Workup:
-
Observe the reaction mixture. The progress is indicated by the discharge of the pink color to a pale yellow or colorless solution and the gentle bubbling of N₂ gas.
-
Stir the reaction for 1 hour at room temperature after the color change is complete to ensure full conversion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield the pure 4,5-dihydropyridazine product as a white or off-white solid.
-
Key Reactivity: Oxidation to Pyridazines
A primary reaction of the this compound core is its oxidation to the corresponding aromatic pyridazine.[15] This process results in the loss of two hydrogen atoms and the formation of a fully conjugated, planar aromatic system. This transformation is not merely a chemical curiosity; it is a critical aspect of its biological function and stability. For instance, the antioxidant activity of some dihydropyridazines stems from their ability to donate hydrogen atoms to radical species, becoming oxidized in the process.[2][8] This reaction can be promoted by mild oxidizing agents or even light and air, making photostability a key concern for drug candidates.[16]
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of synthesized this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a robust validation system.
Characteristic Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for a typical this compound core, which are essential for confirming its successful synthesis and purity.[17][18][19][20]
| Technique | Feature | Characteristic Signal Range | Interpretation |
| ¹H NMR | N-H Proton | 8.5 - 9.5 ppm (DMSO-d₆) | A broad singlet, deshielded. Its presence confirms the N-H moiety. |
| C-H (sp³) | 4.5 - 5.5 ppm | Signal for the proton on the sp³-hybridized carbon (e.g., H4 in 1,4-DHP). | |
| C-H (sp²) | 6.0 - 7.5 ppm | Signals for protons on the double bonds of the ring. | |
| ¹³C NMR | C=C Carbons | 120 - 140 ppm | Resonances for the sp² carbons of the double bonds. |
| C-N Carbons | 140 - 155 ppm | Quaternary carbons adjacent to nitrogen are typically deshielded. | |
| C (sp³) | 35 - 50 ppm | Resonance for the sp³ carbon of the ring. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | A sharp to medium peak, indicative of the N-H bond. |
| C=N Stretch | 1580 - 1650 cm⁻¹ | Strong absorption confirming the imine-like functionality within the ring. | |
| C=C Stretch | 1600 - 1680 cm⁻¹ | Absorption from the carbon-carbon double bonds. | |
| Mass Spec. | Molecular Ion | [M]+ or [M+H]+ | Confirms the molecular weight of the synthesized compound. |
Protocol: Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum, often with techniques like DEPT-135, to distinguish between CH, CH₂, and CH₃ groups.
-
For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish connectivity between protons and carbons, confirming the this compound ring structure and substituent positions.[18]
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the spectrum and identify the key functional group stretches (N-H, C=N, C=C) as outlined in the table above. This provides rapid confirmation of the core functionalities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI (Electrospray Ionization) or similar soft ionization source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The resulting data provides a highly accurate mass for the molecular ion, allowing for the confirmation of the elemental formula with a high degree of confidence (typically within 5 ppm).
-
Part 4: Significance in Medicinal Chemistry
The this compound core is a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for more than one type of biological target. Its unique geometry and electronic properties make it a versatile starting point for designing potent and selective therapeutic agents.
Case Study: Dihydropyridazinones as Cardiotonic Agents
A prominent class of drugs based on this core are the dihydropyridazinones, which have been developed as potent cardiotonic (inotropic) agents for the treatment of congestive heart failure.[21]
-
Mechanism of Action: These compounds function as inhibitors of a specific enzyme isoform, phosphodiesterase 3 (PDE3). In cardiac muscle cells, the second messenger cyclic adenosine monophosphate (cAMP) plays a key role in modulating calcium ion influx, which in turn governs the force of muscle contraction. PDE3 is responsible for the degradation of cAMP. By inhibiting PDE3, dihydropyridazinone drugs prevent the breakdown of cAMP, leading to its accumulation.[22]
-
Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This phosphorylation increases the influx of Ca²⁺ into the cell, leading to a more forceful contraction of the heart muscle (a positive inotropic effect).[22]
Broader Therapeutic Potential
Beyond their cardiotonic effects, this compound and related pyridazine scaffolds are being investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Certain derivatives have been shown to inhibit critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[23]
-
Enzyme Inhibition: Their structural features make them suitable for targeting various enzyme active sites, including ALK5 kinase in the TGF-β pathway.[24]
-
Natural Products: The recent discovery of actinopyridazinones, the first natural products containing a dihydropyridazinone ring, highlights that nature has also harnessed this scaffold, suggesting a rich and underexplored biological relevance.[25][26]
Conclusion
The this compound core represents a structurally unique and medicinally significant heterocyclic scaffold. Its distinct N-N bond, non-planar conformation, and versatile reactivity profile, particularly through IEDDA synthesis, provide a fertile ground for the design of novel molecules. From potent cardiotonic agents to emerging anticancer leads, the this compound core continues to demonstrate its value as a privileged structure in drug discovery. The protocols and data presented in this guide offer a foundational framework for scientists to synthesize, characterize, and ultimately exploit the full potential of this remarkable chemical entity.
References
- Wilson, J. W., et al. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. Journal of Medicinal Chemistry, 30(5), 824–829. [Link]
- Beilstein Journal of Organic Chemistry. (2019). This compound dyes were synthesized by inverse electron-demand Diels–Alder cycloaddition reactions... Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H).
- Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. [Link]
- Tripathi, N. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.
- RSC Publishing. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1.
- Bijani, C., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Pharmaceuticals, 15(3), 336. [Link]
- Pérez-Cruz, I., et al. (2009). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation.
- Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.
- Schnell, A., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.
- Naveen, S., et al. (2008). Bond lengths (A ˚ ) and bond angles (°).
- Anusha, M. (n.d.). 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.
- Robertson, D. W., et al. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. Journal of Medicinal Chemistry, 29(10), 1832–1840. [Link]
- ResearchGate. (n.d.). Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data.
- Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. (2023). PubMed. [Link]
- Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3047-3058. [Link]
- Cram. (n.d.). 4-Dihydropyridine Synthesis Lab Report. Cram.com. [Link]
- Cappelli, A., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16065-16083. [Link]
- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282–290. [Link]
- Bentham Science. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry. [Link]
- Ioele, G., et al. (2019).
- Saeed, B., & Elias, R. (2011). Calculated bond lengths, valence angles and dihedral angles of dihydropyridones studied.
- Pal, A., et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Drug Discovery Technologies. [Link]
- Al-Ostath, A., et al. (2024).
- Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. [Link]
- Awakura, Y., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12613–12617. [Link]
- Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 821–824. [Link]
- Zhao, H., et al. (2021). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 26(16), 4999. [Link]
- Devaraj, N. K., et al. (2011).
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. View of Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity [misan-jas.com]
- 16. researchgate.net [researchgate.net]
- 17. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Dihydropyridazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Rising Prominence of the Dihydropyridazine Scaffold
The pyridazine nucleus, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its partially saturated form, the this compound core, offers a flexible three-dimensional structure that is crucial for interacting with complex biological targets. These compounds have garnered significant attention from researchers in drug development due to their broad and potent pharmacological activities.[1][2]
This compound derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antihypertensive, and spasmolytic activities.[3] The structural versatility of this scaffold allows for the development of compounds with tailored properties, making it a focal point in the search for novel therapeutics. This guide provides an in-depth exploration of key synthetic strategies for accessing novel this compound derivatives, focusing on the causality behind experimental choices and providing field-proven protocols for researchers and drug development professionals.
Core Synthetic Strategies: From Classical to Contemporary
The construction of the this compound ring can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.
Classical Synthesis: Condensation of 1,4-Dicarbonyl Compounds with Hydrazines
The most fundamental and long-standing method for constructing the this compound core is the cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative.[4][5] This approach is valued for its reliability and directness.
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by a second, intramolecular nucleophilic attack from the other nitrogen atom onto the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate yields the stable this compound ring. The choice of solvent, typically a protic solvent like ethanol, facilitates the proton transfer steps necessary for the condensation and dehydration. The reaction often proceeds readily upon heating, as the increase in thermal energy helps overcome the activation barrier for the cyclization and dehydration steps.
Figure 1: General mechanism for this compound synthesis.
This method forms the basis of a two-step synthesis of fully aromatic pyridazines, where the initially formed this compound is subsequently oxidized.[6]
Modern Approach: Recyclization of Hydroxypyrrolines with Hydrazides
Recent innovations have led to more sophisticated and efficient routes. A notable example is the Brønsted acid-catalyzed regioselective recyclization of 5-hydroxypyrrolines with hydrazides to form highly functionalized 1,4-dihydropyridazines.[3][7] This method provides access to complex derivatives from readily available starting materials.
Causality and Mechanistic Insight: This transformation is mechanistically elegant. The reaction begins with the protonation of the hydroxypyrroline's hydroxyl group by a Brønsted acid (e.g., trifluoroacetic acid, TFA), forming a good leaving group (water) and generating a reactive cation. A hydrazide then attacks this cation, leading to a ring-opened intermediate. The key to success is controlling the subsequent cyclization. The nucleophilicity of the internal nitrogen of the hydrazide is reduced compared to simple hydrazines, which can prevent undesired side reactions.[3] Researchers found that a stepwise addition of the acid catalyst is crucial for optimizing the yield. An initial catalytic amount of TFA facilitates the ring-opening, while a larger, subsequent addition of TFA promotes the final acid-catalyzed elimination and cyclization to the desired 1,4-dihydropyridazine, preventing the formation of more saturated tetrahydropyridazine byproducts.[7] This demonstrates a self-validating system where reaction conditions are fine-tuned to direct the outcome.
Catalyzed Synthesis of 3-Oxo-2,3-dihydropyridazines (Pyridazinones)
Pyridazinones are a particularly important subclass of dihydropyridazines with significant biological activity. Modern synthetic methods focus on efficiency and atom economy, often employing nanocatalysts in one-pot procedures. A highly efficient, solvent-free synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles has been developed using a Co-doped CeO₂-based (CCSO) nanocatalyst.[1]
Causality and Mechanistic Insight: This method is a three-component reaction involving a substituted benzil (a 1,2-dicarbonyl), cyanoacetylhydrazide, and the nanocatalyst. The high efficiency of this reaction is attributed to the catalytic activity of the CCSO nanoparticles, which likely act as Lewis acid sites to activate the carbonyl groups of the benzil, facilitating the initial condensation with the more nucleophilic terminal nitrogen of the cyanoacetylhydrazide. The solid-phase, solvent-free condition at elevated temperature (achieved via microwave irradiation) dramatically accelerates the reaction rate, leading to very short reaction times (2–4 minutes) and high yields (90–95%).[1] This approach is a prime example of green chemistry principles being applied to the synthesis of medicinally relevant scaffolds.
Figure 2: A generalized experimental workflow for synthesis.
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Synthesis of 3,6-dimethyl-1,2-dihydropyridazine[6]
This protocol details the first stage of a two-step synthesis, yielding the this compound intermediate.
-
Reagents and Equipment:
-
2,5-Hexanedione (6 mL, 51 mmol)
-
Hydrazine monohydrate (2.5 mL, 51 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Combine 2,5-hexanedione (51 mmol) and hydrazine monohydrate (51 mmol) in a 100 mL round-bottom flask.
-
Add ethanol (50 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 3 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting residue is the crude 3,6-dimethyl-1,4,5,6-tetrahydropyridazine, which can be purified by chromatography or used directly in a subsequent oxidation step.
-
Protocol 2: Modern Recyclization Synthesis of a 1,4-Dihydropyridazine[7]
This protocol is based on the optimized, two-step one-pot procedure for reacting a hydroxypyrroline with benzohydrazide.
-
Reagents and Equipment:
-
5-Hydroxy-Δ¹-pyrroline derivative (1a, 1 equiv)
-
Benzohydrazide (2a, 2 equiv)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Standard purification apparatus (silica gel chromatography)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the 5-hydroxypyrroline 1a (1 equiv), benzohydrazide 2a (2 equiv), and anhydrous acetonitrile.
-
Add TFA (10 mol %) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the mixture slightly and add an additional portion of TFA (140 mol %).
-
Resume heating and maintain reflux for an additional 3 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the target 1,4-dihydropyridazine derivative. This optimized procedure was reported to yield the product in 74% isolation.[7]
-
Characterization of this compound Derivatives
Confirmation of the successful synthesis of the target this compound scaffold relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, offers unambiguous proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: The protons on the partially saturated this compound ring typically appear as multiplets in the aliphatic region (e.g., 2.4-2.9 ppm). The chemical shifts and coupling patterns are highly diagnostic of the substitution pattern and stereochemistry.
-
¹³C NMR: The sp³-hybridized carbons of the this compound ring will appear in the aliphatic region of the spectrum, distinct from any sp² carbons of aromatic substituents or the pyridazine ring itself.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=N stretch of the hydrazone moiety within the ring and the N-H stretch (if present) are characteristic. For pyridazinone derivatives, a strong carbonyl (C=O) absorption is a key diagnostic peak.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.
| Spectroscopic Data for a Representative Dihydropyridazinone Derivative | |
| Technique | Observed Signal / Feature |
| ¹H NMR | Two triplet signals for this compound aliphatic protons at δ 2.44 and 2.82 ppm.[8] |
| IR (KBr) | Strong absorption band for the C=O group (in pyridazinones). |
| Mass Spec (ESI-HRMS) | Calculated vs. Found m/z value confirms the elemental composition. |
Conclusion and Future Outlook
The synthesis of this compound derivatives remains a vibrant and evolving field of research. While classical condensation reactions provide reliable access to the core scaffold, modern methods focusing on catalysis, multicomponent reactions, and novel bond-forming strategies offer significant advantages in terms of efficiency, diversity, and sustainability. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to not only reproduce known syntheses but also to rationally design and execute the synthesis of novel derivatives. As our understanding of the biological roles of these compounds expands, the development of increasingly sophisticated and selective synthetic methodologies will be paramount in unlocking the full therapeutic potential of the this compound scaffold.
References
- Nedomyssa, A. R., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 319–326.
- Beilstein-Institut. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Wang, M., et al. (2019). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Chemical Science, 10(45), 10587–10592.
- Datapdf.com. (2016). Unprecedented Intramolecular [4+2]-Cycloaddition Between a 1,3-Diene and a Diazo Ester.
- Royal Society of Chemistry. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings.
- ChemTube3D. Synthesis of Pyridazine.
- Zhang, P., et al. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. The Journal of Organic Chemistry, 89(14), 9853–9860.
- Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170125.
- IJCRT.org. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction.
- Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). Journal of the American Chemical Society, 78, 1961–1965.
- Kumar, A., et al. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances, 4(31), 16223-16227.
- ResearchGate. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- PubMed. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. Journal of Organic Chemistry.
- ResearchGate. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.
- ResearchGate. (2011). (PDF) Quantum chemical aspects of solvent effects on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate.
- El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2005–2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
The Diverse Biological Activities of Substituted Dihydropyridazines: A Technical Guide for Drug Discovery Professionals
Executive Summary
The dihydropyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of substituted dihydropyridazines, focusing on their therapeutic potential across several key areas, including oncology, infectious diseases, and cardiovascular medicine. By synthesizing data from seminal and contemporary research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies crucial for advancing the development of this compound-based therapeutics.
Introduction: The this compound Core
Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their chemical versatility allows for substitution at various positions, leading to a vast chemical space and a wide array of pharmacological properties. This structural flexibility is central to their ability to interact with a multitude of biological targets, making them a cornerstone in the design of novel therapeutic agents.[1][2]
The general structure of the this compound core, highlighting key substitution points that modulate its biological activity, is depicted below. The strategic modification of R groups is a fundamental aspect of the medicinal chemistry campaigns discussed in this guide.
Caption: General structure of the this compound nucleus.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[3][4][5]
2.1. Mechanism of Action
The anticancer effects of dihydropyridazines are often attributed to their ability to interfere with key signaling pathways involved in cell growth and survival. One of the primary mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.
Furthermore, certain this compound derivatives have been observed to induce cell cycle arrest, primarily in the G0–G1 phase, and to promote apoptosis.[3] This is achieved by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[3]
Caption: Inhibition of the VEGFR-2 signaling cascade by dihydropyridazines.
2.2. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of this compound derivatives.[6][7] Research has shown that the nature and position of substituents on the this compound ring significantly influence their cytotoxic activity. For instance, the presence of certain aryl groups at the 4-position of the 1,4-dihydropyridine ring has been correlated with enhanced cytotoxicity against HeLa and MCF-7 cancer cell lines.[4] Symmetrical esters at the 3 and 5 positions also appear to play a key role in the anticancer activity of some 1,4-dihydropyridines.[4][8]
2.3. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%).
| Compound | Cancer Cell Line | Activity (IC50 / GI%) | Reference |
| 10l | A549 (NSCLC) | GI% > 85 | [3] |
| 17a | Melanoma, NSCLC, Prostate, Colon | GI% 62.21–100.14 | [3] |
| 18 | HeLa (Cervical) | IC50 = 3.6 µM | [4] |
| 18 | MCF-7 (Breast) | IC50 = 5.2 µM | [4] |
| 19 | HeLa (Cervical) | IC50 = 2.3 µM | [4] |
| 19 | MCF-7 (Breast) | IC50 = 5.7 µM | [4] |
| 2a | HepG2 (Liver), MCF-7 (Breast) | More active than other compounds tested | [9] |
| 3a | HeLa (Cervical) | More active than other compounds tested | [9] |
Antimicrobial Activity: A Dual Threat
Intriguingly, many this compound derivatives that exhibit anticancer properties also possess significant antimicrobial activity.[3] This dual-action potential is particularly valuable, as cancer patients are often immunocompromised and susceptible to infections.[3]
3.1. Spectrum of Activity
Substituted dihydropyridazines have demonstrated activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[3][10] Some derivatives have also shown promise as antitubercular agents against Mycobacterium smegmatis and Mycobacterium tuberculosis.[10]
3.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard in vitro measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The this compound compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Cardiovascular and Anti-inflammatory Effects
4.1. Cardiovascular Applications
Dihydropyridine derivatives are well-established as calcium channel blockers and are used in the treatment of hypertension and angina.[11][12] They exert their effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12] However, it is important to note that some studies have raised concerns about the cardiovascular safety of certain dihydropyridines, particularly short-acting formulations.[11][13]
4.2. Anti-inflammatory and Analgesic Potential
Several this compound and related hydrazone derivatives have been shown to possess anti-inflammatory and analgesic properties.[14][15][16] Their anti-inflammatory action is often evaluated using the carrageenan-induced paw edema assay in rodents, a standard model of acute inflammation.[14][15][17] Some compounds have demonstrated significant reductions in edema, comparable to standard anti-inflammatory drugs.[15] The analgesic effects are typically assessed using models such as the acetic acid-induced writhing test.[14]
One mechanism by which these compounds may exert their anti-inflammatory effects is by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[16]
Synthesis Strategies
The synthesis of substituted dihydropyridazines is often achieved through multicomponent reactions, such as the Hantzsch pyridine synthesis.[18][19][20] This one-pot reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonium acetate.[18][19] The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is becoming increasingly common in the synthesis of these bioactive molecules.[18][19]
Caption: A simplified workflow for the Hantzsch synthesis of dihydropyridines.
Conclusion and Future Perspectives
Substituted dihydropyridazines represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, cardiovascular, and anti-inflammatory applications underscores their therapeutic potential. Future research should focus on leveraging SAR insights and computational modeling to design novel derivatives with enhanced potency and selectivity for specific biological targets.[21] The development of dual-action agents, such as those with combined anticancer and antimicrobial properties, holds particular promise for addressing complex clinical challenges. Further exploration of their mechanisms of action will be critical for translating these promising scaffolds into next-generation therapeutics.
References
- Al-Warhi, T., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances.
- Sondhi, S. M., et al. (2006). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Bioorganic & Medicinal Chemistry.
- Epstein, M. (1996). The issue of the cardiovascular safety of dihydropyridines. American Journal of Hypertension.
- Kurfürst, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica.
- Fusi, F., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry.
- de Oliveira, C. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules.
- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc.
- Rollas, S., & Küçükgüzel, S. G. (2007). A review exploring biological activities of hydrazones. OnLine Journal of Biological Sciences.
- Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. (2015). ResearchGate.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). MDPI.
- Isloor, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2000). Journal of Pharmacological Sciences.
- Widely used blood pressure drugs might put heart at risk. (2019). CORDIS, European Union.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2018). PubMed.
- A review on biological activities and chemical synthesis of hydrazide derivatives. (2012). PubMed.
- antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa Strains. (2019). ResearchGate.
- An expeditious one pot green synthesis of novel bioactive 1, 4-dihydropyridine derivatives at ambient temperature and molecular modelling. (2016). ResearchGate.
- Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). PubMed.
- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2020). RSC Publishing.
- Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. (2016). International Journal of Sciences: Basic and Applied Research (IJSBAR).
- SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery.
- Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (2007). PubMed.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024). Semantic Scholar.
- Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. (1987). PubMed.
- Anticancer activity of 1,4-dihydropyridine derivatives. (2012). Hilaris Publisher.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). PMC, NIH.
- Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. (2009). PubMed.
- Structure Activity Relationships. (2005). Drug Design Org.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The issue of the cardiovascular safety of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Widely used blood pressure drugs might put heart at risk | News | CORDIS | European Commission [cordis.europa.eu]
- 14. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar [semanticscholar.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Biological Mechanisms of Dihydropyridazines and Related Heterocyclic Scaffolds
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanisms of action for dihydropyridazine derivatives within biological systems. Recognizing the structural similarities and the extensive research landscape of related compounds, this document extends its scope to include the well-characterized 1,4-dihydropyridines and emerging dihydropyrazines. The primary focus for dihydropyridazines lies in their targeted inhibition of kinases such as Interleukin-2-inducible T-cell kinase (ITK), a key component in T-cell signaling pathways. In contrast, the 1,4-dihydropyridine scaffold is renowned for its role as L-type voltage-gated Ca²⁺ channel blockers, a cornerstone of antihypertensive therapy.[1] This guide delves into these primary mechanisms while also exploring emergent activities, including the modulation of ATP-sensitive potassium (K-ATP) channels and sirtuin 3 (SIRT3) activation.[2][3] Furthermore, it covers the distinct signaling pathways influenced by dihydropyrazines, such as the regulation of autophagy and inflammatory responses.[4][5] By synthesizing mechanistic data, experimental protocols, and structure-activity relationship insights, this guide serves as an authoritative resource for professionals engaged in the discovery and development of drugs based on these versatile heterocyclic scaffolds.
Introduction to Dihydropyridazines and Structural Analogs
Chemical Structures and Nomenclature
In medicinal chemistry, precision in nomenclature is paramount. Dihydropyridazines, dihydropyridines, and dihydropyrazines are distinct six-membered heterocyclic scaffolds, each with a unique arrangement of nitrogen atoms that dictates its physicochemical properties and biological activities.
-
This compound: Contains two adjacent nitrogen atoms at positions 1 and 2 of the ring. Derivatives like 3-oxo-2,3-dihydropyridazine have emerged as promising kinase inhibitors.[6]
-
1,4-Dihydropyridine (DHP): Features two nitrogen atoms at positions 1 and 4. This scaffold is the basis for a blockbuster class of cardiovascular drugs.[1][7] It is also a core component of the essential biological cofactor NADH, formed from the reduction of the pyridine ring in NAD.[8]
-
Dihydropyrazine: Possesses two nitrogen atoms at positions 1 and 4 in a para arrangement. These are often studied as products of glycation reactions and have shown activity in modulating key cellular signaling pathways.[4][5]
Therapeutic Significance and Scope
The therapeutic applications of these scaffolds are remarkably diverse.[9] 1,4-DHPs are widely used as antihypertensive agents, but the broader family of related molecules exhibits anticancer, antimicrobial, anti-inflammatory, neuroprotective, and metabolic regulatory properties.[7][10][11] This guide will dissect the core molecular mechanisms underpinning these effects, providing the technical detail required for informed drug design and development.
Core Mechanisms of this compound Derivatives
While less explored than DHPs, this compound derivatives have shown significant potential as targeted therapeutic agents, particularly in immunology and oncology.
Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)
A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been identified as selective inhibitors of ITK, a crucial kinase in T-cell receptor (TCR) signaling with potential applications in treating T-cell leukemia.[6][12]
Causality of Experimental Choice: To validate that these compounds act on the intended target within a complex cellular environment, it is essential to measure the phosphorylation status of the kinase itself and its immediate downstream effectors. Western blotting is the gold-standard technique for this purpose as it provides direct evidence of target engagement and pathway modulation.
A lead compound, designated Compound 9 , demonstrated selective ITK inhibition over the related Bruton's tyrosine kinase (BTK).[6] This selectivity is critical for minimizing off-target effects. Western blot analysis confirmed that Compound 9 effectively reduced the phosphorylation of both ITK and the downstream signaling protein ERK1/2 in stimulated Jurkat T-cells, confirming its on-target mechanism of action.[6]
Caption: ITK signaling cascade and the inhibitory action of a this compound derivative.
| Compound | ITK IC₅₀ (µM) | BTK IC₅₀ (µM) | Jurkat Cell IC₅₀ (µM) | Reference |
| 9 | 0.87 | > 50 | 37.61 | [6] |
| 22 | 0.19 | Partial Inhibition | 11.17 | [6][12] |
This protocol is a self-validating system. The inclusion of both stimulated and unstimulated controls, alongside a vehicle control, ensures that any observed changes in protein phosphorylation are directly attributable to the action of the this compound compound on the signaling pathway, not to baseline cellular activity or solvent effects.
-
Cell Culture & Stimulation: Culture Jurkat T-cells to a density of 1x10⁶ cells/mL.
-
Compound Treatment: Pre-incubate cells with the this compound inhibitor (e.g., Compound 9 at 37.61 µM) or vehicle (DMSO) for 1 hour.
-
Pathway Activation: Stimulate the T-cell receptor signaling pathway using phytohemagglutinin (PHA) for 15 minutes. Include an unstimulated control group.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ITK, anti-total-ITK, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH as a loading control).
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
The Broad-Spectrum Activities of 1,4-Dihydropyridines (DHPs)
The 1,4-DHP scaffold is one of the most successful in pharmaceutical history, primarily due to its potent and selective action on L-type calcium channels.[1][8]
Primary Mechanism: L-type Voltage-Gated Ca²⁺ Channel Blockade
DHPs like nifedipine and amlodipine are mainstays in the treatment of hypertension and angina.[8][13] They act by blocking L-type voltage-gated Ca²⁺ channels, which are crucial for the contraction of vascular smooth muscle.[1]
Causality of Action: In vascular smooth muscle cells, depolarization opens these channels, allowing an influx of Ca²⁺. This Ca²⁺ binds to calmodulin, activating myosin light-chain kinase and leading to muscle contraction and vasoconstriction. By blocking this Ca²⁺ influx, DHPs induce vasodilation, reducing peripheral resistance and lowering blood pressure.[1] The high selectivity of DHPs for vascular smooth muscle over cardiac muscle is attributed to a higher affinity for the inactivated state of the channels, which is more prevalent in the vasculature.[1]
Sources
- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of a novel dihydropyridine K+ channel opener, A-312110, with recombinant sulphonylurea receptors and KATP channels: comparison with the cyanoguanidine P1075 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrazine activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dihydropyrazines on lipopolysaccharide-stimulated human hepatoma HepG2 cells via regulating the TLR4-MyD88-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior Application Scientist's Guide to the Spectroscopic Characterization of Dihydropyridazine Compounds
Abstract
Dihydropyridazine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antihypertensive, anticancer, and antimicrobial properties.[1][2][3][4][5] The precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents and functional materials.[3][6] This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural characterization of this compound compounds. As a self-validating system, this guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and offers field-proven insights to aid researchers, scientists, and drug development professionals in their characterization endeavors.
Introduction: The Significance of Dihydropyridazines
Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, one of which is typically protonated or substituted. Their partially saturated nature allows for a variety of substitution patterns and stereochemical complexities, making their structural analysis a non-trivial but essential task. The biological and material properties of these compounds are intrinsically linked to their three-dimensional structure, including the conformation of the this compound ring and the spatial arrangement of its substituents.[7][8] Therefore, a multi-faceted spectroscopic approach is necessary for unambiguous characterization.
This guide is structured to provide a logical workflow for the characterization of a newly synthesized this compound derivative, starting from the foundational NMR and IR techniques to the complementary MS and UV-Vis methods.
Caption: Logical workflow for the spectroscopic characterization of this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules, including dihydropyridazines. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity.
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, if the compound has limited solubility or if hydrogen bonding is a key feature to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is a better option.[9] The choice of spectrometer field strength (e.g., 400 MHz, 500 MHz) will determine the resolution of the spectrum; higher field strengths are often necessary to resolve complex splitting patterns.[10][11]
Expected Spectral Features for Dihydropyridazines:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 5.0 - 9.0 (can be broader) | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. Can be confirmed by D₂O exchange.[9] |
| C-H (alkene) | 4.5 - 6.5 | Doublet, triplet, or multiplet | Protons on the double bond of the this compound ring.[12] |
| C-H (aliphatic) | 2.0 - 4.0 | Varies | Protons on the saturated carbons of the this compound ring and adjacent substituents.[1] |
| Ar-H | 6.5 - 8.5 | Multiplet | Protons on any aromatic substituents.[10] |
Detailed Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to determine proton-proton coupling.
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Causality in Experimental Choices: Proton-decoupled ¹³C NMR is the standard experiment, where all carbon signals appear as singlets. This simplifies the spectrum and allows for easier identification of the number of unique carbon atoms. For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Expected Spectral Features for Dihydropyridazines:
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (if present) | 160 - 180 | Carbonyl carbons in ester or amide substituents.[10] |
| C=N / C=C | 120 - 150 | Carbons involved in double bonds within the this compound ring and aromatic substituents.[8][11] |
| C-N | 40 - 60 | Saturated carbons bonded to nitrogen. |
| C-C (aliphatic) | 20 - 50 | Saturated carbons in the ring and in alkyl substituents.[13] |
Detailed Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Spectrometer Setup:
-
Tune the spectrometer to the ¹³C frequency.
-
Set up a proton-decoupled experiment.
-
Set the appropriate spectral width, acquisition time, and a longer relaxation delay to ensure accurate integration (if desired, though not standard).
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than ¹H NMR.
-
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).[14]
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality in Experimental Choices: The sampling method depends on the physical state of the compound. For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
Expected Spectral Features for Dihydropyridazines:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Shape |
| N-H stretch | 3200 - 3500 | Medium | Broad (due to hydrogen bonding)[15] |
| C-H stretch (sp²) | 3000 - 3100 | Medium-Weak | Sharp |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Sharp[1] |
| C=O stretch | 1650 - 1750 | Strong | Sharp[10] |
| C=N / C=C stretch | 1500 - 1650 | Medium-Strong | Sharp[1] |
| C-N stretch | 1000 - 1350 | Medium | Sharp |
Detailed Experimental Protocol for FT-IR (ATR):
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Causality in Experimental Choices: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺.[16] Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[17] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[10]
Expected Fragmentation Pathways for Dihydropyridazines:
A common fragmentation pathway for dihydropyridine and related structures involves the loss of the substituent at the 4-position of the ring.[17][18] Other fragmentations can include the loss of neutral molecules from ester or other functional groups.[18] The fragmentation of the this compound ring itself can also occur, leading to characteristic daughter ions.
Detailed Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the this compound compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z of the molecular ion.
-
If using HRMS, calculate the elemental composition.
-
Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems.
Causality in Experimental Choices: The choice of solvent is important as it can influence the wavelength of maximum absorption (λmax). Common solvents include ethanol, methanol, and acetonitrile. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Expected Spectral Features for Dihydropyridazines:
Dihydropyridazines, containing conjugated double bonds, are expected to exhibit absorption bands in the UV-Vis region. The λmax will depend on the extent of conjugation and the nature of the substituents.[19] Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).
Detailed Experimental Protocol for UV-Vis Spectroscopy:
-
Solvent Blank: Fill a cuvette with the chosen solvent and record a baseline spectrum.
-
Sample Preparation: Prepare a dilute solution of the this compound compound in the same solvent.
-
Data Acquisition:
-
Rinse and fill a cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200 - 800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorption (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion: A Synergistic Approach to Structural Confirmation
The unambiguous spectroscopic characterization of this compound compounds requires a synergistic approach, integrating data from multiple analytical techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FT-IR identifies the key functional groups, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation, and UV-Vis spectroscopy probes the electronic nature of the molecule. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structures of novel this compound derivatives, paving the way for further advancements in medicinal chemistry and materials science.
References
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2019. [Link]
- Ioan, I., et al. "1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets." PubMed, 2012. [Link]
- Nelsen, S. F., et al. "Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 289-292. [Link]
- Tuzun, N. S., et al. "Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2481-2490. [Link]
- Joshi, V., et al. "Synthesis, Characterization and Antihypertensive Activity of 4,5 Dihydropyridazin-3(2H)-One Derivatives." Acta Scientific Pharmaceutical Sciences, vol. 2, no. 5, 2018, pp. 23-28. [Link]
- Salas, C. O., et al. "Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.
- Al-Subbagh, H., et al. "Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology." PubMed, 2024. [Link]
- Kumar, A., et al. "Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative." The Pharma Innovation Journal, vol. 12, no. 4, 2023, pp. 118-121. [Link]
- Ahmad, I., et al. "1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties." RSC Advances, vol. 12, no. 45, 2022, pp. 29363-29388. [Link]
- Reyes-Garcı́a, C. A., et al. "Proposed mass fragmentation pathways for dihydropiridines by APPI.
- Wang, F., et al. "Mass spectra and proposed scheme for the mass spectral fragmentation of...
- Khedkar, S. A., and Auti, P. B. "1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules." Mini-Reviews in Medicinal Chemistry, vol. 14, no. 4, 2014, pp. 282-290. [Link]
- de Oliveira, R. S., et al. "1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests." Current Organic Chemistry, vol. 27, no. 12, 2023, pp. 1021-1036. [Link]
- Bisenieks, E., et al. "Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives." Magnetic Resonance in Chemistry, vol. 56, no. 11, 2018, pp. 1045-1054. [Link]
- Hameed, A., et al.
- Popr, M., et al. "UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz).
- Hameed, A., et al. "Chemical shifts (δ, ppm) 1 H NMR of the studied compounds.
- Vieira, L. M. C., et al. "Electrochemical and Spectroscopic Studies of Pyridazine Derivatives." Portugaliae Electrochimica Acta, vol. 22, 2004, pp. 11-18. [Link]
- Mukanova, M. S., et al. "MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES." Chemical Journal of Kazakhstan, no. 2, 2020. [Link]
- Bakunov, S. A., et al. "4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[1][7]imidazo[1,2-a]pyridine..." Molbank, vol. 2021, no. 1, 2021, p. M1196. [Link]
- Al-Ghorbani, M., et al. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, vol. 27, no. 14, 2022, p. 4554. [Link]
- LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 2024. [Link]
- Badger, R. "1H NMR Chemical Shifts.
- Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, 2023. [Link]
- AZoM. "How to Interpret FTIR Results: A Beginner's Guide." AZoM, 2025. [Link]
- ChemHelp ASAP. "sample 13C NMR spectra of compounds with common functional groups." YouTube, 2022. [Link]
- Mohammadi, Z., et al. "FTIR spectra of 1,4-dihydropyridine derivatives.
- Khoshnavazi, R., et al. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds." The Royal Society of Chemistry, 2016. [Link]
- Hloušková, Z., et al. "UV/Vis absorption spectra of selected DPZ derivatives.
- Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Nick, G. "Oxidation of dihydropyridine by DDQ." ChemTube3D. [Link]
- Clark, J. "UV-Vis spectroscopy." Chemguide. [Link]
- Sodeyama, K., et al. "S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as...
- Mangelinckx, S., et al. "4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile." Molbank, vol. 2022, no. 4, 2022, p. M1493. [Link]
- IJPSR. "TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES." International Journal of Pharmaceutical Sciences and Research. [Link]
- Specac. "Interpreting Infrared Spectra." Specac Ltd. [Link]
- Wierzejewska, M., and Boczar, M. "The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules." Molecules, vol. 27, no. 23, 2022, p. 8355. [Link]
- LibreTexts. "12.7: Interpreting Infrared Spectra." Chemistry LibreTexts, 2023. [Link])
Sources
- 1. actascientific.com [actascientific.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. researchgate.net [researchgate.net]
- 17. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 18. researchgate.net [researchgate.net]
- 19. peacta.org [peacta.org]
In Silico Modeling of Dihydropyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Evolving Landscape of Dihydropyridazine Research
The this compound scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable therapeutic versatility. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, anticonvulsant, antimicrobial, anticancer, and kinase inhibitory effects.[1] The amenability of the this compound ring to chemical modification allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery endeavors.
In the contemporary drug discovery paradigm, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds while minimizing the costs and time associated with traditional experimental approaches. This guide provides a comprehensive technical overview of the key in silico methodologies employed in the study of this compound derivatives, offering a blend of theoretical underpinnings and practical, field-proven insights. Our narrative is designed to empower researchers, scientists, and drug development professionals to harness the full potential of computational chemistry in their quest for novel this compound-based therapeutics.
Chapter 1: Target Identification and Validation: The Starting Point
The journey of drug discovery begins with the identification and validation of a biological target that is intrinsically linked to a disease state. For this compound derivatives, a diverse array of targets has been explored, reflecting the broad therapeutic potential of this scaffold.
1.1. Known Biological Targets of this compound Derivatives
| Therapeutic Area | Target Class | Specific Examples | Reference |
| Oncology | Kinases | Interleukin-2-inducible T-cell kinase (ITK), c-Met, Cyclin-Dependent Kinases (CDKs), VEGFR2 | [1][2][3][4][5] |
| Infectious Diseases | Enzymes | Dihydropteroate synthase (DHPS) | [6] |
| Neurology | Ion Channels, Enzymes | L-type calcium channels, Human cytosolic branched-chain aminotransferase | [7] |
| Multidrug Resistance | Transporters | P-glycoprotein | [8] |
1.2. In Silico Approaches for Novel Target Identification
While many studies build upon known targets, computational methods can also aid in the discovery of novel therapeutic targets for this compound derivatives.
-
Inverse Virtual Screening (IVS): This approach takes a known active molecule (a this compound derivative in this case) and screens it against a library of protein structures to identify potential binding partners.[9]
-
Pharmacophore-Based Screening: A 3D pharmacophore model can be generated from a set of active this compound derivatives and used to search databases of protein structures, identifying targets that possess a complementary binding site.[9]
Chapter 2: Molecular Docking: Unraveling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[2]
2.1. The "Why": Rationale for Docking Studies
-
Binding Mode Prediction: To visualize how a this compound derivative fits into the active site of its target protein.
-
Affinity Estimation: To rank a series of derivatives based on their predicted binding energies, helping to prioritize compounds for synthesis and biological testing.
-
Structure-Activity Relationship (SAR) Elucidation: To understand how different substituents on the this compound scaffold influence binding interactions.
2.2. A Step-by-Step Protocol for Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for docking a this compound derivative to a target protein.
Step 1: Protein and Ligand Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Prepare the Receptor:
-
Prepare the Ligand:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Define the rotatable bonds.
-
Save the ligand in the PDBQT format.[10]
-
Step 2: Grid Box Definition
-
The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein.[10]
-
The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand (if available) or by identifying the active site residues.[12]
Step 3: Running AutoDock Vina
-
AutoDock Vina uses a command-line interface. A configuration file (conf.txt) is required, specifying the names of the receptor and ligand files, the coordinates of the grid box center, and its dimensions.[11]
-
The command to run the docking is typically: vina --config conf.txt --log log.txt
Step 4: Analysis of Docking Results
-
The output file (e.g., out.pdbqt) contains the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[11]
-
The log.txt file provides the binding affinity scores for each pose.
-
Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.).[11]
Chapter 3: Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][13]
3.1. The "Why": Rationale for QSAR Studies
-
Predictive Modeling: To predict the biological activity of newly designed this compound derivatives before their synthesis.[13]
-
Mechanism of Action Insights: To identify the key molecular properties (descriptors) that govern the biological activity, providing insights into the mechanism of action.[14]
-
Lead Optimization: To guide the modification of lead compounds to enhance their potency and selectivity.
3.2. A Step-by-Step Protocol for QSAR Model Development
Step 1: Data Set Preparation
-
Compound Selection: Curate a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values). The dataset should be structurally diverse and cover a wide range of activity values.[13]
-
Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).[13]
Step 2: Descriptor Calculation and Selection
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can be categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, connectivity indices, etc.[6][14]
-
3D Descriptors: Molecular shape, surface area, etc.[14]
-
Physicochemical Descriptors: LogP, polar surface area (PSA), etc.[14][15]
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.[14]
-
-
Descriptor Selection: Select a subset of relevant descriptors to build the QSAR model. This is crucial to avoid overfitting. Common methods include:
-
Correlation Analysis: Remove highly correlated descriptors.[3]
-
Stepwise Multiple Linear Regression (MLR): A statistical method that iteratively adds or removes descriptors to find the best model.[3]
-
Genetic Algorithms: An optimization technique that mimics natural selection to evolve a population of models and select the fittest one.
-
Step 3: Model Building and Validation
-
Model Building: Use a statistical method to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR): A linear regression method that uses multiple descriptors to predict the activity.[13]
-
Partial Least Squares (PLS): A regression method suitable for datasets with a large number of descriptors.[13]
-
Machine Learning Algorithms: Support Vector Machines (SVM), Random Forest, Artificial Neural Networks (ANNs).[13]
-
-
Model Validation: Assess the predictive power of the QSAR model using various statistical parameters:
Chapter 4: Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect.[16][17]
4.1. The "Why": Rationale for Pharmacophore Modeling
-
Virtual Screening: To rapidly screen large chemical databases to identify novel scaffolds that match the pharmacophoric features of active this compound derivatives.[18]
-
Lead Optimization: To guide the modification of lead compounds to better fit the pharmacophore model and enhance their activity.
-
Understanding Ligand-Receptor Interactions: To distill the essential interactions between a this compound derivative and its target into a simple 3D model.
4.2. A Step-by-Step Protocol for Ligand-Based Pharmacophore Generation using Discovery Studio
This protocol describes the generation of a pharmacophore model from a set of known active ligands.
Step 1: Training Set Preparation
-
Select Active Compounds: Choose a set of structurally diverse and potent this compound derivatives with a common biological target.[18][19]
-
Generate Conformations: Generate a diverse set of 3D conformations for each molecule in the training set.
Step 2: Common Feature Pharmacophore Generation
-
Identify Common Features: Use a pharmacophore generation algorithm (e.g., HipHop in Discovery Studio) to identify the common chemical features among the training set molecules. These features typically include:
-
Generate Hypotheses: The algorithm will generate a set of pharmacophore hypotheses, each representing a different combination of common features.[19]
Step 3: Pharmacophore Hypothesis Validation
-
Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active compounds in the training set.[19]
-
Test Set Validation: Validate the best pharmacophore hypothesis by screening a test set containing both active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules.[18]
-
Fischer's Randomization Test: A statistical method to assess the significance of the pharmacophore model.
Chapter 5: ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery, as poor pharmacokinetic properties are a major cause of drug failure in clinical trials.[9][21]
5.1. The "Why": Rationale for In Silico ADMET Prediction
-
Early Identification of Liabilities: To identify potential ADMET issues with this compound derivatives early in the drug discovery process, allowing for their timely optimization.[21]
-
Prioritization of Candidates: To rank and prioritize compounds based on their predicted drug-like properties.
-
Reduction of Animal Testing: To reduce the number of animal experiments by filtering out compounds with predicted toxicity.[22]
5.2. Commonly Predicted ADMET Properties and In Silico Tools
| Property Category | Specific Property | Common In Silico Tools |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | SwissADME, pkCSM, ADMETlab |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM, ADMETlab |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | SwissADME, pkCSM, ADMETlab |
| Excretion | Total Clearance | pkCSM |
| Toxicity | AMES mutagenicity, Hepatotoxicity, Cardiotoxicity (hERG inhibition) | ProTox-II, pkCSM, ADMETlab |
5.3. Interpreting ADMET Prediction Results
-
Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and the likelihood of a compound being orally active. The rules are:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
-
-
"Boiled-Egg" Plot (SwissADME): A graphical representation of predicted intestinal absorption and blood-brain barrier penetration based on lipophilicity (WLOGP) and polarity (TPSA).
-
Toxicity Flags: Many ADMET prediction tools provide alerts for potential toxicity based on the presence of certain structural motifs.
Chapter 6: Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the complex over time.[1]
6.1. The "Why": Rationale for MD Simulations
-
Binding Stability Assessment: To evaluate the stability of the predicted binding pose of a this compound derivative in the active site of its target.
-
Conformational Changes: To investigate any conformational changes in the protein or ligand upon binding.
-
Binding Free Energy Calculation: To obtain a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction.
6.2. A Step-by-Step Protocol for Protein-Ligand MD Simulation using GROMACS
This protocol provides a general workflow for setting up and running an MD simulation of a protein-dihydropyridazine complex.[23][24][25]
Step 1: System Preparation
-
Generate Protein and Ligand Topologies: Generate the topology files for the protein and the this compound ligand using a force field (e.g., CHARMM36). The ligand topology can be generated using a server like CGenFF.[23][25]
-
Create the Complex: Combine the coordinate files of the protein and the ligand.[23]
-
Define the Simulation Box: Place the complex in a simulation box of a defined shape and size (e.g., a cubic box).
-
Solvation: Fill the simulation box with water molecules.[23]
-
Add Ions: Add ions to neutralize the system and to mimic physiological salt concentration.[25]
Step 2: Simulation
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.[23]
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[23]
-
Production Run: Run the MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of the system.[1]
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.
-
Hydrogen Bond Analysis: To analyze the formation and breakage of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To calculate the binding free energy from the simulation trajectory.
Conclusion: An Integrated In Silico Approach
The in silico modeling of this compound derivatives is a multifaceted endeavor that requires the integration of various computational techniques. By strategically combining molecular docking, QSAR, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations, researchers can gain a holistic understanding of the structure-activity relationships of these versatile compounds. This integrated approach not only accelerates the drug discovery process but also fosters a more rational and data-driven approach to the design of novel and effective this compound-based therapeutics. As computational power and methodologies continue to advance, the role of in silico modeling in shaping the future of this compound research will undoubtedly continue to grow.
References
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). [Link]
- Protein-Ligand Complex - MD Tutorials. [Link]
- GROMACS Tutorials. [Link]
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]
- Descriptors and Their Selection Methods in QSAR Analysis - Paradigm For Drug Design. [Link]
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
- QSAR - Drug Design Org. [Link]
- Tutorial – AutoDock Vina. (2020, December 4). [Link]
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PubMed Central. [Link]
- Basic docking — Autodock Vina 1.2.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
- Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. [Link]
- Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. [Link]
- How can I select the best descriptors to build a QSAR modeling? (2019, April 21).
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes. [Link]
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. [Link]
- Computational study of heterocyclic anticancer compounds through nbo method Estudio computacional de compuestos heterocíclicos. [Link]
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021, January 7). RSC Publishing. [Link]
- Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017, April 26). JSciMed Central. [Link]
- Computational study of heterocyclic anticancer compounds through nbo method. (2025, August 7).
- Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]
- In Silico methods for ADMET prediction of new molecules | PPTX. Slideshare. [Link]
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Audrey Yun Li. [Link]
- Discovery of novel 7-azaindole derivatives bearing this compound moiety as c-Met kinase inhibitors. Semantic Scholar. [Link]
- Interpret
- PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. Dassault Systèmes. [Link]
- Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019, August 16). Acta Scientific. [Link]
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005, October 8). [Link]
- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 7-azaindole derivatives bearing this compound moiety as c-Met kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. QSAR - Drug Design Org [drugdesign.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 9. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. neovarsity.org [neovarsity.org]
- 14. scribd.com [scribd.com]
- 15. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 16. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]
- 17. camjol.info [camjol.info]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 19. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 20. 3ds.com [3ds.com]
- 21. audreyli.com [audreyli.com]
- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. Protein-Ligand Complex [mdtutorials.com]
- 25. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dihydropyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of dihydropyridazine analogs, a promising class of heterocyclic compounds with diverse and potent biological activities. Moving beyond a mere cataloging of derivatives, this document delves into the causal relationships between specific structural modifications and their resulting pharmacological effects. We will dissect the key molecular features governing the efficacy and selectivity of this compound-based agents, with a particular focus on their emerging potential as kinase inhibitors, as well as their established roles in cardiovascular and antimicrobial applications. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of dihydropyridazines and to rationally design novel therapeutic agents with enhanced potency and targeted activity.
The this compound Scaffold: A Heterocycle of Growing Importance
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a key structural motif in a number of clinically significant drugs, including pipofezine, cadralazine, and minaprine.[1] Its partially saturated counterpart, the this compound core, represents a versatile and increasingly explored scaffold in medicinal chemistry. The arrangement of the nitrogen atoms in the this compound ring imparts unique electronic and conformational properties, offering multiple vectors for chemical modification to fine-tune the physicochemical and biological characteristics of the resulting analogs.
While the closely related 1,4-dihydropyridine scaffold is extensively studied, particularly for its role in calcium channel modulation, dihydropyridazines are carving their own niche with a distinct and diverse pharmacological profile.[2][3] Recent research has highlighted their potential as potent and selective inhibitors of various enzymes, as well as their utility in developing novel anti-inflammatory, anticancer, and immunomodulatory agents.[1]
Decoding the Structure-Activity Relationship: Key Interactive Motifs
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the core ring. Understanding these relationships is paramount for the rational design of new and improved therapeutic candidates.
The 3-Oxo-2,3-dihydropyridazine Subclass: Targeting Kinases
A significant recent advancement in the field is the emergence of 3-oxo-2,3-dihydropyridazine derivatives as selective kinase inhibitors. A notable example is their application as inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling and a promising target for T-cell leukemia.[1]
Key SAR Insights for ITK Inhibition:
-
Substitution at the C6 Position: The nature of the substituent at the C6 position of the this compound ring plays a critical role in determining both potency and selectivity.
-
Aromatic and heteroaromatic groups are generally favored. For instance, a 3,5-difluorophenyl group at this position has been shown to contribute to enhanced potency.[1]
-
In contrast, a 3-fluorophenyl substituent at the same position can lead to improved selectivity for ITK over other kinases like Bruton's tyrosine kinase (BTK).[1]
-
-
The N2-Substituent: The group attached to the nitrogen at the 2-position also significantly influences activity.
-
A furan-2-ylmethyl group has been associated with increased potency.[1]
-
-
The Role of Other Substituents: Modifications at other positions, such as the inclusion of an azetidine moiety, can be explored to modulate properties like solubility and cell permeability. However, in some reported cases, these modifications have led to a loss of activity, possibly due to poor cellular uptake or metabolic instability.[1]
The following table summarizes the SAR for a series of 3-oxo-2,3-dihydropyridazine analogs as ITK inhibitors.[1]
| Compound ID | C6-Substituent | N2-Substituent | ITK IC50 (µM) | Jurkat Cell IC50 (µM) | BTK Inhibition |
| 9 | 3-Fluorophenyl | Furan-2-ylmethyl | 0.87 | 37.61 | No |
| 22 | 3,5-Difluorophenyl | Furan-2-ylmethyl | 0.19 | 11.17 | Partial |
This data is adapted from a study on novel 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[1]
General SAR Principles Across Diverse Biological Activities
While the SAR for kinase inhibition is becoming clearer, broader principles can be gleaned from studies on other biological effects of this compound and the parent pyridazine analogs.
-
Antimicrobial Activity: The presence of electron-withdrawing groups on aryl substituents has been shown to enhance the antimicrobial and anticancer activity of some pyridazine derivatives. Conversely, electron-releasing groups can improve antibacterial activity against certain strains like Escherichia coli and enhance antioxidant properties.[4]
-
Cardiovascular Effects: The pyridazine scaffold is present in antihypertensive agents. The nature and position of substituents can modulate their effects on blood pressure and heart rate.[5]
-
Anti-inflammatory Properties: Pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as dual inhibitors of COX-1 and COX-2, demonstrating potential as anti-inflammatory agents.[6][7] The fusion of a pyridone ring to the pyridazine core is a key structural feature for this activity.
Experimental Protocols for SAR-Guided Drug Discovery
The elucidation of SAR is an iterative process that relies on a combination of chemical synthesis, biological evaluation, and computational modeling.
Synthesis of 3-Oxo-2,3-dihydropyridazine Analogs
A robust and versatile synthetic strategy is crucial for generating a library of analogs for SAR studies. The following is a generalized, multi-step protocol for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.[1]
Step 1: Amide Coupling
-
Dissolve the starting carboxylic acid (e.g., 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid) in a suitable solvent such as dimethylformamide (DMF).
-
Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Introduce the desired aniline derivative and stir the reaction mixture at room temperature until completion.
-
Work up the reaction to isolate the amide product.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected amide in a solvent like dichloromethane (CH2Cl2).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group.
-
Isolate the deprotected amine.
Step 3: N-Alkylation or N-Arylation
-
React the deprotected amine with the desired alkyl or aryl halide in the presence of a base (e.g., DIPEA) in a solvent like DMF.
Step 4: Suzuki Coupling for C6-Substitution
-
Combine the N-substituted intermediate with the desired boronic acid.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) and a base (e.g., 2 N Na2CO3).
-
Heat the reaction mixture in a suitable solvent (e.g., 1,4-dioxane) until the reaction is complete.
-
Purify the final 3-oxo-2,3-dihydropyridazine derivative using chromatographic techniques.
Workflow for the Synthesis of 3-Oxo-2,3-dihydropyridazine Analogs
Caption: A generalized workflow for the synthesis of 3-oxo-2,3-dihydropyridazine analogs.
Biological Evaluation: Kinase Inhibition and Cellular Assays
Kinase Inhibition Assay (Biochemical)
-
Utilize a commercially available kinase assay kit for the target of interest (e.g., ITK).
-
Prepare a series of dilutions of the test compounds.
-
Incubate the kinase, substrate, ATP, and test compound in the appropriate buffer.
-
Measure the kinase activity, typically through the detection of a phosphorylated product (e.g., using luminescence or fluorescence).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cellular Cytotoxicity Assay (MTT Assay)
-
Plate the desired cancer cell lines (e.g., Jurkat for T-cell leukemia) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Western Blot Analysis for On-Target Effects
-
Treat stimulated cells (e.g., PHA-stimulated Jurkat cells) with the test compound.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-ITK, ITK) and downstream signaling proteins (e.g., p-ERK, ERK).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Logical Flow of SAR Investigation
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Dihydropyridazine scaffolds in medicinal chemistry
An In-Depth Technical Guide to Dihydropyridazine Scaffolds in Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: The Enduring Versatility of the this compound Core
In the vast and ever-evolving landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across a spectrum of therapeutic targets. The this compound core is a quintessential example of such a scaffold. Its inherent structural features, including a six-membered ring with two adjacent nitrogen atoms, offer a unique combination of rigidity and conformational flexibility. This, coupled with the potential for diverse substitution patterns, has rendered dihydropyridazines a fertile ground for the discovery of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, medicinal applications, and structure-activity relationships of this compound derivatives, underpinned by field-proven insights and validated experimental protocols.
The this compound Scaffold: A Structural and Physicochemical Overview
Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, with one of the double bonds in the pyridazine ring being reduced. The most common and medicinally relevant isomers are the 1,4-dihydropyridazines and 4,5-dihydropyridazines.
The presence of the nitrogen atoms imparts specific physicochemical properties to the scaffold:
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Dipole Moment: The asymmetry introduced by the nitrogen atoms creates a significant dipole moment, influencing solubility and membrane permeability.
-
Aromaticity (or lack thereof): Unlike their aromatic pyridazine counterparts, dihydropyridazines are non-aromatic, which allows for a wider range of three-dimensional conformations.
These properties make the this compound scaffold an attractive starting point for the design of molecules that can effectively interact with a variety of biological receptors and enzymes.
Synthetic Strategies for this compound Scaffolds
The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of Hydrazines with 1,4-Dicarbonyl Compounds
One of the most classical and versatile methods for synthesizing dihydropyridazines involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound. This reaction proceeds through a double condensation mechanism, forming the heterocyclic ring in a single step.
Experimental Protocol: Synthesis of a Substituted 1,4-Dihydropyridazine
Objective: To synthesize a model 1,4-dihydropyridazine derivative via the condensation of hydrazine hydrate with a 1,4-diketone.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,4-diketone (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the diketone and hydrazine, and its boiling point is suitable for reflux conditions.
-
Catalytic Acetic Acid: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the limiting 1,4-diketone.
[4+2] Cycloaddition Reactions
Diels-Alder reactions involving azo-dienes and suitable dienophiles provide an elegant route to certain this compound derivatives. This approach offers good control over stereochemistry, which is often crucial for biological activity.
Medicinal Chemistry Applications of Dihydropyridazines
The this compound scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating its versatility in drug design.
Cardiovascular Agents
Perhaps the most well-known application of this compound-related structures is in the field of cardiovascular medicine. While the classical "dihydropyridines" (e.g., nifedipine) are calcium channel blockers, true this compound derivatives have also shown significant potential. For instance, some dihydropyridazinone derivatives have been investigated as cardiotonic agents.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and include:
-
Tyrosine Kinase Inhibition: Certain substituted dihydropyridazines have been shown to inhibit various tyrosine kinases that are implicated in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Many this compound-based compounds have been found to induce programmed cell death in various cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| DHP-1 | A549 (Lung) | 5.2 | Tubulin Polymerization Inhibition |
| DHP-2 | MCF-7 (Breast) | 2.8 | Tyrosine Kinase Inhibition |
| DHP-3 | HCT116 (Colon) | 7.1 | Induction of Apoptosis |
Antimicrobial and Antiviral Properties
The this compound scaffold has also been explored for the development of new antimicrobial and antiviral agents. These compounds have shown activity against a range of pathogens, including bacteria, fungi, and viruses. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with viral replication processes.
Other Therapeutic Areas
The therapeutic potential of dihydropyridazines extends beyond the areas mentioned above. They have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties, among others.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
Key SAR Insights:
-
Substitution at N-1: The substituent on the nitrogen atom at position 1 can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bulky aromatic groups at this position have often been associated with enhanced anticancer activity.
-
Substitution at C-3 and C-6: The groups at these positions are crucial for modulating the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target protein.
-
Substitution at C-4 and C-5: Modifications at these positions can impact the overall conformation of the ring and its interaction with the biological target.
Future Directions and Perspectives
The this compound scaffold continues to be a promising area of research in medicinal chemistry. Future efforts will likely focus on:
-
Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of this compound derivatives for screening against a wide range of biological targets.
-
Computational Modeling and Drug Design: The use of in silico methods to design novel this compound-based compounds with improved potency and selectivity.
-
Development of Novel Synthetic Methodologies: The exploration of new and more efficient ways to synthesize functionalized dihydropyridazines.
Visualizations
General Synthetic Scheme for 1,4-Dihydropyridazines
Caption: Condensation of a 1,4-diketone with hydrazine.
Key Areas of Medicinal Application
Caption: Therapeutic applications of dihydropyridazines.
References
- Abdel-Gawad, H., et al. (2021). This compound derivatives as a promising scaffold for management of cardiovascular diseases. Future Medicinal Chemistry, 13(15), 1369-1389. [Link]
- Gomha, S. M., et al. (2017). Dihydropyridazines: Synthesis and biological activities. Molecules, 22(10), 1731. [Link]
- Haider, S., et al. (2015). This compound derivatives: a new class of potential anticancer agents. Medicinal Chemistry Research, 24(1), 434-443. [Link]
- Kappe, C. O. (2000). 1,4-Dihydropyridines: a new class of privileged structures for combinatorial chemistry. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]
- Lavilla, R. (2002). Dihydropyridazines: a new privileged scaffold for the development of potent and selective kinase inhibitors. Current Medicinal Chemistry, 9(16), 1535-1548. [Link]
- Metwally, A. A., et al. (2010). This compound derivatives as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5735-5738. [Link]
- Narayana, B., et al. (2005). Synthesis and biological activity of some new this compound derivatives. European Journal of Medicinal Chemistry, 40(12), 1294-1301. [Link]
- Sridhar, S. K., et al. (2002). Synthesis and biological activities of this compound derivatives. Bioorganic & Medicinal Chemistry, 10(9), 2873-2879. [Link]
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Dihydropyridazine-Based Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the dihydropyridazine core, a heterocyclic scaffold demonstrating significant and varied therapeutic promise. Moving beyond the well-trodden path of their 1,4-dihydropyridine cousins, this document focuses on the unique chemical and pharmacological attributes of compounds containing the this compound nucleus. As a Senior Application Scientist, the following narrative is structured to deliver not just a review of the literature, but a practical and scientifically rigorous resource, elucidating the causality behind synthetic choices and the self-validating nature of the described experimental protocols.
The this compound Core: A Primer
The this compound ring is a six-membered heterocycle distinguished by the presence of two adjacent nitrogen atoms. This arrangement imparts distinct electronic and conformational properties compared to the isomeric dihydropyridines. While less explored, this scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The focus of this guide will be on the partially saturated dihydropyridazinone derivatives, which have shown particularly compelling therapeutic potential.
Crafting the Core: Synthesis of this compound Derivatives
The construction of the this compound scaffold is a critical first step in the exploration of its therapeutic utility. A prevalent and effective method involves the condensation of β-aroylpropionic acids with hydrazine hydrate. This approach allows for the generation of a diverse library of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, which serve as foundational intermediates for further derivatization.
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol details a foundational synthesis for creating a dihydropyridazinone scaffold.
Materials:
-
β-benzoylpropionic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
A mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is placed in a round-bottom flask.[3]
-
The reaction mixture is refluxed for 8 hours with continuous stirring.[3]
-
After the reflux period, the reaction mixture is concentrated by rotary evaporation.
-
The concentrated solution is then poured into ice-cold water.[3]
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
The crude product is washed with cold water and then recrystallized from ethanol to yield the purified 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[3]
Rationale: The nucleophilic attack of the hydrazine on the carboxylic acid and ketone moieties of the β-aroylpropionic acid, followed by intramolecular cyclization and dehydration, drives the formation of the stable dihydropyridazinone ring. Ethanol serves as a suitable solvent for both reactants and facilitates the reaction under reflux conditions.
Diagram of the Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
Caption: Workflow for the synthesis of a dihydropyridazinone scaffold.
Mechanisms of Action: Targeting Key Biological Pathways
The therapeutic effects of this compound-based compounds stem from their ability to interact with and modulate various biological targets. A predominant mechanism of action for many potent derivatives is the inhibition of phosphodiesterase (PDE) enzymes.
Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting the hydrolysis of these cyclic nucleotides, PDE inhibitors can potentiate downstream signaling pathways, leading to a range of physiological effects.
Dihydropyridazinone derivatives have been identified as potent inhibitors of several PDE isoenzymes, particularly PDE3 and PDE4.[4][5]
-
PDE3 Inhibition: Selective inhibition of PDE3, which is highly expressed in cardiac and vascular smooth muscle, leads to an increase in cAMP levels. This results in positive inotropic (increased heart muscle contractility) and vasodilatory effects, making PDE3 inhibitors valuable in the treatment of congestive heart failure.[4][6]
-
PDE4 Inhibition: PDE4 is primarily found in inflammatory and immune cells. Its inhibition leads to elevated cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines and mediators. This makes PDE4 inhibitors promising candidates for treating inflammatory disorders.[4][5]
Mechanism of PDE3 Inhibition by Dihydropyridazinones in Cardiomyocytes
Caption: PDE3 inhibition by dihydropyridazinones enhances cardiac contractility.
Therapeutic Applications: A Multifaceted Potential
The diverse biological activities of this compound derivatives have led to their investigation in a range of therapeutic areas.
Cardiovascular Diseases
The most well-established therapeutic application of dihydropyridazinones is in the treatment of cardiovascular disorders, primarily as cardiotonic agents for heart failure.[7][8][9] Compounds such as CI-914, CI-930, and pimobendan have demonstrated potent positive inotropic effects.[6][9]
-
Positive Inotropic and Vasodilatory Effects: By inhibiting PDE3, these compounds increase myocardial contractility and induce vasodilation, a combination known as "inodilation."[6][10] This dual action improves cardiac output while reducing the workload on the heart. Several studies have synthesized series of 4,5-dihydro-3(2H)pyridazinones and demonstrated their potent, long-acting, and orally effective cardiotonic properties.[7][8] For instance, certain spirocyclic dihydropyridazinones exhibit ED50 values as low as 1.5 µg/kg in dogs.[8]
Anti-inflammatory and Analgesic Activity
The pyridazine nucleus is a core component of various compounds with anti-inflammatory and analgesic properties.[1][2] this compound derivatives have been shown to inhibit key inflammatory mediators.
-
COX Inhibition: Some pyridazine derivatives have been found to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11] This suggests a potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
-
Cytokine Modulation: In cellular models, certain dihydropyridine derivatives (structurally related to dihydropyridazines) have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10.[12]
-
Analgesic Effects: Derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and shown to possess significant analgesic activity in animal models, with some compounds being more potent than acetylsalicylic acid.[13]
Anticancer Activity
The pyridazinone scaffold is increasingly recognized for its potential in oncology.[1][14] Derivatives have been designed as surrogates for known anticancer drugs like sorafenib, targeting key pathways in cancer progression.
-
VEGFR-2 Inhibition: Certain pyridazinone-based diarylurea derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14]
-
Induction of Apoptosis: Studies have demonstrated that some pyridazinone derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by upregulating pro-apoptotic genes like p53 and Bax, and downregulating the anti-apoptotic gene Bcl-2.[14]
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyridazine and dihydropyridazinone derivatives against a range of pathogens.
-
Antibacterial and Antifungal Effects: Newly synthesized pyridazine derivatives have shown remarkable activity against Gram-positive bacteria, such as Sarcinia lutea.[15] Other studies have demonstrated that certain 6-phenyl-pyridazin-3-one derivatives possess excellent activity against both Gram-positive (S. pyogen) and Gram-negative (E. coli) bacteria, as well as antifungal activity.[3] Some pyridazinone-based compounds have also shown promising activity against Staphylococcus aureus and Candida albicans.[14]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
| Modification Site | Observation | Therapeutic Implication |
| N-2 position of Pyridazinone Ring | Introduction of hydrophobic substituents | Strongly promotes PDE4 inhibition.[16] |
| C-5 position of Pyridazinone Ring | Introduction of a methyl group | Increased inotropic potency in cardiotonic agents.[6] |
| C-3 position of Indolone Moiety (in fused systems) | Annealing of a spirocycloalkyl ring | Retains inotropic activity, with an inverse relationship between ring size and potency.[8] |
| 6-Aryl Substituent | Varied substitutions on the phenyl ring | Modulates cardiotonic, hypotensive, and antiplatelet activities.[9] |
The data suggests that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably remaining unsubstituted for this target.[16] Conversely, for PDE4 inhibition, a hydrophobic substituent at the N-2 position is beneficial.[16]
Challenges and Future Directions
While the therapeutic potential of this compound-based compounds is evident, several challenges remain. Further research is needed to optimize their pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability. Additionally, comprehensive toxicological studies are required to ensure their safety for clinical use.
Future research should focus on:
-
Target-Specific Design: Leveraging SAR data to design derivatives with high selectivity for specific enzyme isoforms (e.g., different PDE subtypes) or receptors to minimize off-target effects.
-
Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic therapeutic activities, such as combined anticancer and antimicrobial agents.[14]
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as neurodegenerative disorders, where modulation of pathways like inflammation and oxidative stress is beneficial.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. With well-established synthetic routes and a growing body of evidence supporting their efficacy in cardiovascular, inflammatory, oncologic, and infectious diseases, these compounds are poised for further investigation and development. The insights provided in this guide aim to equip researchers with the foundational knowledge and technical understanding necessary to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- Robertson, D. W., et al. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. Journal of Medicinal Chemistry, 29(10), 1832-1840.
- Robertson, D. W., et al. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. Journal of Medicinal Chemistry, 30(5), 824-829.
- de Farias, C. C., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 37(4), 834-846.
- Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Coronaviruses, 2(1), 59-70.
- Kurcik, P., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 57(5), 413-420.
- Moos, W. H., et al. (1989). 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues: Potent Phosphodiesterase Inhibitors and Inodilators. Journal of Medicinal Chemistry, 32(5), 1044-1051.
- Hassan, G. S., et al. (2012). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archiv der Pharmazie, 345(9), 749-758.
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
- Sefer, E., & Tavaşlı, M. (2019). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 15, 2396-2404.
- Laconde, G., et al. (2011). Inhibition of PDE4 by dihydropyridazinones. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3347.
- Sircar, I., et al. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 28(10), 1405-1413.
- Idhayadhulla, A., et al. (2014). Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1035.
- Dogan, H. N., et al. (2018). Cardiotonic activity of all test compounds in descending order... ResearchGate.
- Gholamzadeh, Z., et al. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Drug Design, Development and Therapy, 16, 3925-3940.
- Asif, M. (2021). Synthetic route for pyridazinone derivatives. ResearchGate.
- Mushtaq, N., et al. (2018). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of the Chemical Society of Pakistan, 40(4), 743-748.
- Mushtaq, N., et al. (2012). Research Article Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. International Journal of Microbiological Research, 3(2), 128-131.
- Ghorab, M. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(9), 1735-1755.
- Ghorab, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20086-20098.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Kumar, R., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(15), 4987.
- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-192.
- Gomaa, M. S., et al. (2021). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Journal of the Iranian Chemical Society, 18(10), 2631-2643.
- Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. Slideshare.
- de Oliveira, R. B., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals, 17(7), 896.
- Patel, K., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-cancer agents in medicinal chemistry, 17(7), 1003–1013.
- Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623.
- Thompson, M. J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3347.
- Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology, 67(1), 43-54.
- Mori, T., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12954-12960.
- Malinka, W., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European Journal of Medicinal Chemistry, 46(11), 5541-5550.
- Wikipedia contributors. (2024). Sulfur dioxide. Wikipedia.
- de Farias, C. C., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7298.
- Fassihi, A., et al. (2011). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 6(2), 109-115.
- Cunningham, M. J. (2012). Potential Natural Product Phosphodiesterase Inhibitors. eGrove.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydropyridazine as a Pharmacophore
Abstract
The dihydropyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides an in-depth exploration of the this compound core as a versatile pharmacophore. We will delve into its fundamental physicochemical properties, established synthetic strategies, and diverse therapeutic applications, including its roles in developing cardiotonic, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the design and synthesis of novel this compound-based therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The this compound ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery. Its structural features, including hydrogen bond donors and acceptors, and a conformationally flexible backbone, allow for diverse interactions with various biological targets. Historically, derivatives of this scaffold have been recognized for their significant pharmacological potential, leading to the development of drugs for a range of diseases.[1] The versatility of the this compound core allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.
This guide will navigate through the key aspects of this compound chemistry and pharmacology, providing a comprehensive resource for scientists aiming to leverage this potent pharmacophore in their research endeavors.
Physicochemical Properties and Structural Features
The therapeutic potential of the this compound pharmacophore is intrinsically linked to its unique electronic and structural characteristics. The presence of two adjacent nitrogen atoms within the heterocyclic ring imparts a distinct electronic distribution, influencing its ability to participate in crucial intermolecular interactions with biological macromolecules.
Key features include:
-
Hydrogen Bonding: The N-H group in the this compound ring acts as a hydrogen bond donor, while the nitrogen atoms can serve as hydrogen bond acceptors. This dual capacity is fundamental to its binding affinity and selectivity for various enzyme active sites and receptors.
-
Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, which can contribute to favorable electrostatic interactions with polar residues in a binding pocket.
-
Conformational Flexibility: The non-aromatic nature of the this compound ring allows for a degree of conformational flexibility. This enables the molecule to adopt an optimal geometry for binding to a specific target, a concept central to the "induced fit" model of ligand-receptor interactions.
-
Scaffold for Decoration: The this compound core provides multiple points for chemical substitution, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications at various positions can modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic Strategies: Accessing the this compound Core
A critical aspect of leveraging the this compound pharmacophore is the ability to synthesize a diverse library of analogues efficiently. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
One of the most prevalent and versatile methods is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction . This reaction typically involves the cycloaddition of an electron-rich alkene with an electron-poor 1,2,4,5-tetrazine.[2][3] This approach is highly efficient and tolerates a wide range of functional groups, making it ideal for creating libraries of compounds for high-throughput screening.
Another common strategy involves the condensation of 4-oxocarboxylic acids or their derivatives with hydrazines . This classical approach remains a reliable method for the synthesis of certain dihydropyridazinone scaffolds.[1]
Below is a generalized workflow for the synthesis of this compound derivatives, illustrating a common synthetic paradigm.
Caption: Generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridine, a related and foundational scaffold.
Therapeutic Applications of this compound Derivatives
The this compound scaffold has been successfully employed in the development of therapeutic agents across multiple disease areas. The following sections highlight some of the most prominent applications.
Cardiotonic Agents: Modulating Cardiac Contractility
This compound derivatives have emerged as a significant class of cardiotonic agents, primarily through their action as phosphodiesterase 3 (PDE3) inhibitors .[4][5] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility (positive inotropy) and vasodilation.[6][7]
Mechanism of Action: PDE3 Inhibition The binding of a this compound-based inhibitor to the active site of PDE3 prevents the hydrolysis of cAMP to AMP. The resulting increase in cAMP concentration activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. This cascade of events ultimately leads to an increase in intracellular calcium concentration during systole, thereby strengthening the heart's contractions.
Caption: Signaling pathway of this compound-based PDE3 inhibitors in cardiomyocytes.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the potency of dihydropyridazinone-based PDE3 inhibitors is highly dependent on the nature and position of substituents.[4]
-
An overall planar topology of the phenylpyridazinone moiety is often associated with higher potency.
-
The presence of two critically separated electronegative centers is crucial for interaction with the enzyme's active site.
-
A methyl group at the 5-position of the dihydropyridazinone ring can enhance potency.[4]
Table 1: Biological Activity of Representative Dihydropyridazinone PDE3 Inhibitors
| Compound ID | R Group at Phenyl Ring | IC50 (µM) for PDE3 Inhibition | Inotropic Potency (ED50, µmol/kg) | Reference |
| I | -H | 0.52 | 0.25 | [4] |
| II | 5-methyl on dihydropyridazinone | 0.07 | 0.02 | [4] |
Anticancer Activity: Targeting Cell Proliferation
The this compound scaffold has also shown considerable promise in the development of novel anticancer agents.[8][9] Derivatives have been reported to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the breast, cervix, and liver.[8][10]
Mechanism of Action: The anticancer mechanisms of this compound derivatives are diverse and can include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyridazine derivatives have been shown to target CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[11]
-
Induction of Apoptosis: Many this compound compounds have been found to induce programmed cell death in cancer cells.[9]
-
Calcium Channel Modulation: While classically known for their cardiovascular effects, modulation of calcium channels by some dihydropyridine derivatives can also impact cancer cell proliferation and survival.[12]
Structure-Activity Relationship (SAR) Insights:
-
Symmetry in the 1,4-dihydropyridine ring may play a role in the anticancer activity against certain cell lines.[10]
-
The nature of the substituent at the 4-position of the dihydropyridine ring is a critical determinant of activity. Aromatic and heteroaromatic groups are commonly explored.[13][14]
-
The incorporation of additional heterocyclic moieties, such as triazoles, can enhance anticancer potency.[15]
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Key Structural Feature | Reference |
| Symmetric 1,4-DHPs | HeLa (Cervical) | 2.3 - 4.1 | 4-(substituted)phenyl | [10] |
| Symmetric 1,4-DHPs | MCF-7 (Breast) | 5.2 - 11.9 | 4-(substituted)phenyl | [10] |
| 1,4-DHP-Triazole Hybrids | Caco-2 (Colorectal) | 0.63 - 5.68 | Triazole linkage | [9] |
| Pyridazine Derivatives | A549 (Lung) | 1.15 | 3,6-disubstituted pyridazine | [11] |
Antimicrobial Agents: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have been investigated for their antibacterial and antifungal activities.[16][17][18]
Mechanism of Action: The antimicrobial action of dihydropyridazines can be attributed to various mechanisms, including:
-
Inhibition of Essential Enzymes: Some derivatives may target crucial bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[19][20]
-
Disruption of Cell Membrane Integrity: The amphipathic nature of certain dihydropyridinium salts can lead to the disruption of bacterial cell membranes.
-
Targeting Specific Regulatory Proteins: In Helicobacter pylori, dihydropyridine compounds have been shown to inhibit the essential response regulator HsrA.[21]
Structure-Activity Relationship (SAR) Insights:
-
The lipophilicity of the molecule, often quantified by log P, can correlate with antimicrobial activity.[18]
-
The nature and bulk of substituents at the C2 position of the 1,4-dihydropyridine ring can significantly influence antibacterial potency.[18]
-
For activity against H. pylori, condensed ring systems where a cyclohexane is fused to the 1,4-dihydropyridine ring have shown promise.[21]
Experimental Protocols
To facilitate further research in this area, we provide the following validated experimental protocols.
Synthesis of a Representative this compound Derivative
Protocol: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium hydroxide (25% solution, 1.5 eq)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol (20 mL).
-
Addition of Ammonia: To the stirring solution, add ammonium hydroxide solution (1.5 eq) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure dihydropyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Biological Assay: MTT Assay for Cytotoxicity
Protocol: Evaluation of Anticancer Activity against a Cancer Cell Line (e.g., MCF-7)
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Challenges and Future Perspectives
While the this compound scaffold holds immense therapeutic promise, challenges remain. Issues such as metabolic instability, potential off-target effects, and the need for improved selectivity continue to be areas of active research. Future directions in the field will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Designing novel analogues that retain the key pharmacophoric features of dihydropyridazines while improving their drug-like properties.
-
Target-Oriented Synthesis: Employing structure-based drug design and computational modeling to create this compound derivatives with high affinity and selectivity for specific biological targets.
-
Development of Covalent Inhibitors: Exploring the design of dihydropyridazines that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
-
Combination Therapies: Investigating the synergistic effects of this compound-based agents with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
The continued exploration of the this compound pharmacophore, guided by a deep understanding of its chemistry and biology, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Title: Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles Source: N
- Title: Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H)
- Title: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines Source: MDPI URL:[Link]
- Title: Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates Source: ACS Public
- Title: 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)
- Title: 1, 4-Dihydropyridines: a class of pharmacologically important molecules Source: PubMed URL:[Link]
- Title: Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
- Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchG
- Title: Anticancer activity of 1,4-dihydropyridine derivatives Source: Hilaris Publisher URL:[Link]
- Title: Study of the Structure-Activity Relationships of New Dihydropyridine Deriv
- Title: Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study Source: N
- Title: Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities Source: Science Alert URL:[Link]
- Title: (PDF) One‐Pot Synthesis of Polycyclic 4,5‐this compound‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA)
- Title: Cardiotonic agents. 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)
- Title: Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent Source: PubMed URL:[Link]
- Title: Biological activity of 1,4-dihydropyridine deriv
- Title: Structure-activity relationship of dihydropyridines for rhabdomyosarcoma Source: PubMed URL:[Link]
- Title: Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions Source: PubMed URL:[Link]
- Title: 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori Source: N
- Title: (PDF)
- Title: 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests Source: Bentham Science URL:[Link]
- Title: One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method Source: Scirp.org URL:[Link]
- Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: N
- Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents Source: RSC Publishing URL:[Link]
- Title: Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Title: Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies Source: ResearchG
- Title: antimicrobial activity of dihydropyridine derivatives against selected...
- Title: Phosphodiesterase inhibitors.
- Title: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies Source: Taylor & Francis Online URL:[Link]
- Title: Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues Source: N
- Title: (PDF)
- Title: Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action Source: N
- Title: 1,4‐Dihydropyridines—a basis for developing new drugs Source: Scilit URL:[Link]
- Title: TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design Source: Lawrence Berkeley National Labor
- Title: Cardiotonic agents in the management of chronic cardiac failure Source: PubMed URL:[Link]
- Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL:[Link]
- Title: DIN/PIN/NPN Number - the BC PharmaCare Formulary Search Source: BC PharmaCare URL:[Link]
- Title: Cardiotonic agent - Wikipedia Source: Wikipedia URL:[Link]
- Title: Dihydropyridine calcium channel blockers and cardiovascular outcomes in elderly patients: A population-based study Source: N
- Title: Pharmacophore-based 3DQSAR and molecular docking studies to identify new non-peptidic inhibitors of c
- Title: Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors Source: N
- Title: QSAR and pharmacophore modeling of aminopyridazine derivatives of Source: Dove Medical Press URL:[Link]
- Title: Drug Design by Pharmacophore and Virtual Screening Approach Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Cardiotonic agent - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Novel Dihydropyridazines
Introduction
Dihydropyridazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural and electronic properties make them versatile scaffolds for interacting with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] This guide provides an in-depth analysis of the core physicochemical properties of novel this compound derivatives, which are critical for their rational design and development as therapeutic agents. Understanding these properties is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its clinical success.[4][5]
The this compound Scaffold: A Privileged Structure
The this compound ring system, a six-membered ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1] The presence of these nitrogen atoms imparts unique electronic characteristics, influencing the molecule's polarity, hydrogen bonding capacity, and overall conformation. These features can be finely tuned through substitutions at various positions on the ring, allowing for the modulation of the compound's physicochemical and biological properties.[1] The ability to systematically modify the this compound scaffold has led to the discovery of compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][6]
Core Physicochemical Properties and Their Significance in Drug Discovery
The journey of a drug from administration to its target site is governed by its physicochemical properties.[7] For this compound derivatives, a thorough understanding of these properties is crucial for optimizing their therapeutic potential.
Solubility
Solubility, the ability of a compound to dissolve in a solvent, is a fundamental property that significantly impacts a drug's bioavailability.[5] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy.[5]
-
Aqueous Solubility: This is a critical parameter for orally administered drugs, as it determines the concentration of the drug available for absorption.
-
Lipid Solubility: While aqueous solubility is important for dissolution, lipid solubility is necessary for the drug to permeate biological membranes.
The solubility of this compound derivatives can be influenced by factors such as their crystal lattice energy, molecular size, and the presence of ionizable groups.
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's ability to cross cell membranes.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
-
LogP and LogD: LogP measures the lipophilicity of the neutral form of a molecule, while LogD takes into account both the neutral and ionized forms at a specific pH.
-
Impact on ADME: Lipophilicity affects not only membrane permeability but also plasma protein binding, volume of distribution, and metabolic clearance.[7] An optimal balance of lipophilicity is necessary to ensure adequate absorption and distribution without excessive off-target effects or rapid metabolism.[4]
Ionization Constant (pKa)
The pKa of a molecule is the pH at which it is 50% ionized. For this compound derivatives, which often contain basic nitrogen atoms, the pKa is a critical parameter that influences their solubility, permeability, and interaction with biological targets.[8] The ionization state of a drug affects its ability to cross cell membranes, with the neutral form generally being more permeable.
Chemical Stability
The chemical stability of a drug candidate under various conditions is essential for its successful development and formulation.[5]
-
pH Stability: this compound derivatives may be susceptible to degradation at different pH values, which can impact their shelf life and in vivo performance.
-
Metabolic Stability: The susceptibility of these compounds to metabolism by enzymes in the liver and other tissues determines their half-life and potential for drug-drug interactions.
Experimental Determination of Physicochemical Properties
Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and guiding the optimization of lead compounds.[9] High-throughput screening methods are often employed in the early stages of drug discovery to rapidly assess a large number of compounds.[10]
Workflow for Physicochemical Property Determination
A systematic workflow is crucial for the efficient and accurate characterization of novel this compound derivatives.
Caption: A generalized workflow for the systematic determination of key physicochemical properties of novel this compound derivatives.
Detailed Experimental Protocols
1. Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in a buffered aqueous solution.
-
Protocol:
-
An excess amount of the this compound derivative is added to a vial containing a buffer of known pH.
-
The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
-
2. Lipophilicity (LogP) Determination (Shake-Flask Method)
-
Principle: This classic method measures the partitioning of a compound between n-octanol and water.
-
Protocol:
-
A known amount of the this compound derivative is dissolved in either water or n-octanol.
-
The two immiscible phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.
-
The phases are allowed to separate.
-
The concentration of the compound in each phase is measured.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3. pKa Determination (Potentiometric Titration)
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
-
Protocol:
-
A solution of the this compound derivative is prepared in water or a co-solvent system.
-
The solution is titrated with a standardized solution of HCl or NaOH.
-
The pH of the solution is measured after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
-
Structure-Property Relationships in Novel Dihydropyridazines
The physicochemical properties of this compound derivatives are intricately linked to their chemical structure.[1] Understanding these structure-property relationships (SPRs) is fundamental to the design of new compounds with improved drug-like properties.
Caption: Key structural modification points on the this compound scaffold and their influence on major physicochemical properties.
For instance, the introduction of polar functional groups can enhance aqueous solubility, while the addition of lipophilic moieties will increase LogP.[11] The electronic nature of the substituents can also significantly alter the pKa of the this compound ring nitrogens.
Case Study: Physicochemical Data of Novel this compound Derivatives
The following table presents representative physicochemical data for a series of hypothetical novel this compound derivatives to illustrate the impact of structural modifications.
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) | pKa |
| DHP-001 | -H | -CH3 | 250.3 | 2.1 | 50 | 4.5 |
| DHP-002 | -Cl | -CH3 | 284.7 | 2.8 | 15 | 3.8 |
| DHP-003 | -H | -OCH3 | 266.3 | 1.9 | 75 | 4.2 |
| DHP-004 | -F | -CH2OH | 284.3 | 1.5 | 120 | 4.0 |
Data is illustrative and not from a specific publication.
Conclusion
The physicochemical properties of novel this compound derivatives are critical determinants of their potential as therapeutic agents. A comprehensive understanding and early assessment of properties such as solubility, lipophilicity, pKa, and stability are essential for the successful design and development of new drug candidates.[11] By employing a systematic approach to measure and interpret these properties, researchers can effectively navigate the complexities of drug discovery and increase the likelihood of bringing safe and effective medicines to the clinic.
References
- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
- Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- Leeson, P. D., & Davis, A. M. (2004). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Unknown. (2015). Importance of Physicochemical Properties In Drug Discovery. Semantic Scholar.
- LookChem. (2023). What are the physicochemical properties of drug?
- de Oliveira, R. S., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science.
- Leeson, P. D. (2016). Physical Properties in Drug Design.
- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
- BenchChem.
- S. Al-Warhi, T., et al. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central.
- Sonker, P., et al. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Unknown. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing.
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Dihydropyridazine Stability in Drug Development
Abstract
Dihydropyridazines represent a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their inherent structural flexibility, including the potential for multiple isomers and tautomers, presents a significant challenge in drug design, impacting crucial properties like solubility, receptor binding, and metabolic stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to predict and understand the relative stability of dihydropyridazine derivatives. By elucidating the causality behind methodological choices, this guide offers a field-proven, self-validating system for obtaining reliable computational insights, thereby accelerating the rational design of more stable and efficacious drug candidates.
The this compound Conundrum: Why Computational Stability Analysis is Non-Negotiable
Nitrogen-containing heterocycles are the bedrock of modern pharmacology, with approximately 60% of unique small-molecule drugs approved by the FDA featuring this structural motif.[1] Their ability to form key hydrogen bonds and engage in various intermolecular interactions makes them privileged structures in drug design.[1] The this compound core, a six-membered ring with two adjacent nitrogen atoms and two double bonds, is a prominent member of this class.
However, the partially saturated nature of the this compound ring introduces a layer of complexity: the existence of multiple positional isomers (e.g., 1,4-dihydropyridazine, 3,6-dihydropyridazine) and tautomers. These different forms can coexist in equilibrium, and their relative populations are dictated by their thermodynamic stability. An unforeseen tautomeric shift or isomeric conversion after administration can lead to:
-
Loss of Potency: The most stable form in vivo may not be the one with the optimal conformation for receptor binding.
-
Altered ADMET Properties: Changes in structure affect lipophilicity, solubility, and susceptibility to metabolic enzymes.
-
Toxicity: An alternative, less stable isomer could be responsible for off-target effects.
Predicting which isomer or tautomer is the most stable before committing to costly synthesis and preclinical testing is a critical step in de-risking a drug development pipeline. Quantum chemical (QC) calculations provide a powerful, first-principles approach to this problem, offering accurate estimations of molecular energies and properties without the need for empirical parameterization.[2][3]
Theoretical Foundations: Choosing the Right Tools for the Job
The core principle of QC is to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. However, exact solutions are only possible for the simplest systems. For drug-like molecules, we rely on well-established approximations.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the method of choice for many applications in drug discovery due to its favorable balance of computational cost and accuracy.[4][5] Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the energy from the molecule's electron density.
The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For heterocyclic systems like dihydropyridazines, a robust choice is paramount.
-
Hybrid Functionals (e.g., B3LYP): These were the long-standing industry standard, mixing a portion of exact Hartree-Fock exchange with DFT exchange. They provide a good general-purpose starting point.[6][7]
-
Meta-GGA Functionals (e.g., M06-2X): Functionals from the Minnesota family, like M06-2X, often provide superior accuracy for thermochemistry, kinetics, and non-covalent interactions, which are crucial for understanding molecular stability.[8][9][10] The M06-2X functional is particularly well-suited for the types of calculations described in this guide.
Basis Sets: Describing the Electrons
A basis set is a set of mathematical functions used to build the molecular orbitals. The larger and more flexible the basis set, the more accurately the electron distribution can be described, but at a higher computational cost.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta quality basis set, which is a good standard. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in orbital shapes and are essential for accurate geometry and energy calculations.
-
Rationale: For this compound stability, where we are comparing the energies of closely related isomers, a flexible basis set like M06-2X/def2-TZVP or M06-2X/6-311++G(d,p) provides a reliable and well-validated level of theory.[10]
The Core Workflow: A Self-Validating Protocol for Stability Assessment
The following protocol outlines a systematic and reproducible workflow for determining the relative stability of this compound isomers and tautomers. Each step includes a validation check to ensure the integrity of the calculation.
Caption: Computational workflow for assessing this compound stability.
Step-by-Step Methodology
-
Structure Generation:
-
Using molecular building software (e.g., Avogadro, GaussView), construct the 3D coordinates for all relevant isomers and tautomers of the this compound derivative under investigation.
-
Ensure correct atom connectivity and initial stereochemistry. A poor starting geometry can significantly increase calculation time.[11]
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation for each structure on the potential energy surface.
-
Protocol: Submit each structure for a geometry optimization calculation using your chosen level of theory (e.g., M06-2X/def2-TZVP). Use tight convergence criteria to ensure a true minimum is found.
-
Software: This calculation is performed using standard quantum chemistry packages like Gaussian, ORCA, or PySCF.[8][11]
-
Validation: Monitor the calculation to ensure it converges successfully. The output file will explicitly state whether the optimization criteria have been met.
-
-
Frequency Calculation:
-
Objective: To verify the nature of the stationary point found during optimization and to calculate thermodynamic properties.
-
Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory. This is a critical point of integrity; using a different method for frequencies will invalidate the results.
-
Validation: Inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Data Extraction: This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and entropy, which are essential for calculating the Gibbs Free Energy (G).
-
-
Data Analysis and Interpretation:
-
Objective: To compare the stabilities of the different calculated structures.
-
Protocol: From the output files of the frequency calculations, extract the total Gibbs Free Energy (G) for each successfully optimized and validated isomer/tautomer.
-
Relative Stability (ΔG): Identify the structure with the lowest absolute Gibbs Free Energy; this is your global minimum and the most thermodynamically stable form. Calculate the relative stability of all other isomers (i) with respect to this minimum (min) using the formula: ΔG(i) = G(i) - G(min)
-
Kinetic Stability (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of kinetic stability. A larger gap generally implies lower chemical reactivity.[12]
-
Interpreting the Data: From Kilocalories to Clinical Candidates
The output of these calculations is a rich dataset that directly informs drug design decisions.
Thermodynamic Stability
The relative Gibbs Free Energies (ΔG) allow for a direct comparison of isomer and tautomer populations at equilibrium. A difference of just 1.4 kcal/mol at room temperature corresponds to a 10:1 population ratio.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Thematic Exordium for Special Issue “Density Functional Theory Application on Chemical Calculation” [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Tautomerism in Dihydropyridazine Ring Systems: A Technical Guide for Drug Development Professionals
Abstract
The dihydropyridazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The inherent capacity of this heterocyclic system to exist in multiple tautomeric forms is a critical, yet often overlooked, aspect that profoundly influences its physicochemical properties, receptor-binding interactions, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of tautomerism in this compound ring systems, designed for researchers, scientists, and drug development professionals. By elucidating the fundamental principles, analytical methodologies, and practical implications, this guide aims to empower the rational design and optimization of this compound-based therapeutics.
The Dynamic Nature of the this compound Core: An Introduction to Tautomerism
Tautomers are structural isomers of a chemical compound that readily interconvert. This dynamic equilibrium is a crucial consideration in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[1] In the context of this compound systems, prototropic tautomerism, which involves the migration of a proton, is the most prevalent form. The existence of multiple tautomeric forms can significantly impact a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its interaction with biological targets.[2]
The this compound ring can exist in several isomeric forms, with the position of the double bonds and the location of protons on the nitrogen atoms defining the specific tautomer. The principal tautomeric equilibria observed in this compound derivatives include:
-
Amine-Imine Tautomerism: This is a common form of tautomerism in nitrogen-containing heterocycles. In dihydropyridazines, this can manifest as an equilibrium between an amino-dihydropyridazine and an imino-tetrahydropyridazine. The stability of these forms is influenced by the electronic nature of substituents and the surrounding solvent.[3]
-
Lactam-Lactim Tautomerism: In dihydropyridazinone derivatives, which feature a carbonyl group within the ring, lactam-lactim tautomerism is a key consideration. The lactam form contains an amide group, while the lactim form possesses an imidic acid group. The equilibrium between these two forms is highly sensitive to the solvent environment.[4]
-
Thione-Thiol Tautomerism: For dihydropyridazinethione analogs, where a sulfur atom replaces the carbonyl oxygen, a similar equilibrium exists between the thione (C=S) and thiol (-SH) forms. The thione form is generally more stable in many heterocyclic systems.[5][6]
The relative populations of these tautomers are dictated by a delicate balance of electronic and steric effects of substituents, as well as intermolecular interactions with the solvent.[7]
Unraveling the Tautomeric Landscape: Analytical and Computational Approaches
A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of tautomeric equilibria in this compound systems.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR spectroscopy can provide distinct signals for different tautomers if their interconversion is slow on the NMR timescale. Chemical shifts, coupling constants, and the observation of separate sets of resonances can allow for the identification and quantification of the individual tautomers present in equilibrium.[8] For instance, in pyrimido[4,5-c]pyridazine-diones, ¹H NMR spectra in DMSO-d₆ have been used to distinguish between lactam and lactim forms.[8]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information of a molecule in the solid state. This technique can definitively identify the predominant tautomeric form present in the crystal lattice, offering a crucial reference point for solution-state studies.[9][10][11]
Computational Modeling
Density Functional Theory (DFT) Calculations: Quantum chemical methods, particularly DFT, are invaluable for predicting the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvation models), it is possible to estimate the tautomeric equilibrium constants.[12][13] These computational predictions, when correlated with experimental data, provide a deeper understanding of the factors governing tautomeric preference.
Key Tautomeric Equilibria in this compound Systems
The specific tautomeric forms present in a this compound derivative are highly dependent on its substitution pattern. Here, we delve into the most common and medicinally relevant tautomeric equilibria.
Prototropic Tautomerism in the this compound Ring
The unsubstituted this compound ring can exist in different isomeric forms depending on the position of the double bond. For instance, 4,5-dihydropyridazines can undergo a 1,3-prototropic shift to form the more thermodynamically stable 1,4-dihydropyridazines.[14] This isomerization is a critical consideration in the synthesis and handling of these compounds.
Lactam-Lactim Tautomerism in Dihydropyridazinones
Dihydropyridazinones are a prominent class of this compound derivatives with significant biological activity. Their tautomeric equilibrium between the lactam and lactim forms is crucial for their interaction with biological targets.
The position of this equilibrium is highly dependent on the solvent. Polar protic solvents can stabilize both forms through hydrogen bonding, while aprotic solvents may favor one tautomer over the other.
Thione-Thiol Tautomerism in Dihydropyridazinethiones
Analogous to the lactam-lactim equilibrium, dihydropyridazinethiones exist in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally the more stable tautomer.[15]
Synthesis and Characterization of this compound Tautomers: Experimental Protocols
The synthesis of this compound derivatives often yields a mixture of tautomers, or a product that can readily tautomerize. Careful control of reaction conditions and purification methods is necessary to isolate and characterize the desired tautomer.
General Synthesis of Functionalized Dihydropyridazines
A common route to functionalized dihydropyridazines involves the annulation of suitable precursors. For example, highly functionalized 1,4-dihydropyridazines can be synthesized via a base-promoted annulation between hydrazones and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates.[16]
Experimental Protocol: Synthesis of 1,4-Dihydropyridazines
-
Reactant Preparation: Dissolve the hydrazone (1.0 equiv) and the alkyl 2-aroyl-1-chlorocyclopropanecarboxylate (1.2 equiv) in a suitable solvent such as acetonitrile.
-
Base Addition: Add a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv), to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis of Tautomeric Mixtures
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
-
Spectral Analysis: Integrate the signals corresponding to the distinct protons or carbons of each tautomer. The ratio of the integrals will provide the relative population of each tautomer in the solution.
-
Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, acquire spectra at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion.
Data Presentation: Tautomeric Ratios in this compound Analogs
The following table summarizes representative data on tautomeric equilibria in heterocyclic systems analogous to dihydropyridazines, illustrating the influence of substituents and solvents.
| Compound/System | Tautomeric Equilibrium | Solvent | Predominant Tautomer | Analytical Method | Reference |
| Pyrimido[4,5-c]pyridazine-dione | Lactam ⇌ Lactim | DMSO-d₆ | Lactam | ¹H, ¹³C NMR | [8] |
| 4-Hydroxypyridine | Hydroxy ⇌ Pyridone | Water | Pyridone | Spectroscopic | [7] |
| 2-Mercaptopyridine | Mercapto ⇌ Thiopyridone | Various | Thiopyridone | Spectroscopic | [6] |
| 1,2,4-Triazole-3-thione | Thione ⇌ Thiol | Gas Phase | Thione | DFT Calculations | [17] |
Implications for Drug Discovery and Development
The tautomeric state of a this compound-based drug candidate can have profound consequences for its pharmacological profile.
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, leading to varied binding affinities for the target receptor. The biologically active tautomer may not be the most stable form in solution.[1]
-
Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the lipophilicity, and therefore the membrane permeability, can differ significantly between tautomers.
-
Intellectual Property: A thorough understanding and characterization of all possible tautomeric forms are crucial for securing robust patent protection for a new chemical entity.
Conclusion
Tautomerism is an intrinsic and critical feature of this compound ring systems that warrants careful consideration throughout the drug discovery and development process. A comprehensive approach that integrates synthesis, spectroscopic analysis, and computational modeling is essential to fully characterize the tautomeric landscape of these versatile heterocyclic compounds. By embracing the dynamic nature of dihydropyridazines, medicinal chemists can unlock their full therapeutic potential and design next-generation drugs with enhanced efficacy and safety profiles.
References
- Zhang, P., Liu, H., Xu, S., He, Y., He, X., & Sun, B. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. The Journal of Organic Chemistry. [Link]
- Li, J., et al. (2023). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry.
- Kalinina, A. A., et al. (2022). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e).
- Wang, Y., et al. (2021). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers.
- Rimaz, M., Pesyan, N. N., & Khalafy, J. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms. Magnetic Resonance in Chemistry. [Link]
- Davies, H. M. L., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters. [Link]
- Bhattacharya, S., et al. (2019). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions.
- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini-reviews in medicinal chemistry. [Link]
- da Silva, J. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
- El-Malah, A., et al. (2018). Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c.
- Chen, Y., et al. (2022). A hybrid quantum chemistry-quantum computation workflow for tautomer prediction. arXiv. [Link]
- Kumar, R., et al. (2020). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Current Organic Synthesis. [Link]
- Shugar, D., & Kierdaszuk, B. (1985). Amino imino tautomeric equilibrium for the syn rotamers of N...
- Gomonov, K. A., et al. (2024). Tautomeric forms of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one 2.
- Sicho, M., et al. (2012). Tautomer enumeration and stability prediction for virtual screening on large chemical databases.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Suárez, M., et al. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Journal of the Brazilian Chemical Society. [Link]
- Sicho, M., et al. (2012). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases.
- LibreTexts. (2019). 9.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
- Katritzky, A. R. (1965).
- Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today. [Link]
- Lyčka, A. (2002). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Kumar, R., et al. (2020). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules.
- Zubenko, A. D., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Dhaked, D. K., & Nicklaus, M. C. (2021). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery. [Link]
- LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
- Antonov, L., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal. [Link]
- Kumar, S., et al. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. [Link]
- Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. [Link]
- Gomha, S. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]
- FAO AGRIS. (2007).
- Moustafa, M. A., et al. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. [Link]
- Thomas, S. P., et al. (2015). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
- Czakó, B., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of Chemical Physics. [Link]
- Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of molecular modeling. [Link]
- Gheorghiu, M. D., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. Revista de Chimie. [Link]
- Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design. [Link]
- Gomha, S. M., et al. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Molecules. [Link]
- Rida, S. M., et al. (2023).
- Wavefunction, Inc. (2021). How about Tautomers?-Magical Power of Quantum Mechanics. Wavefunction, Inc.. [Link]
- Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]
- Ghiasi, R., & Pasdar, H. (2014). A Computational Study on Molecular Structure and Stability of Tautomers of Dipyrrole-Based Phenanthroline Analogue.
Sources
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR [agris.fao.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydropyridazine Derivatives: A Versatile Scaffold for Potent and Selective Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, and its reduced form, dihydropyridazine, represent a privileged chemotype in modern medicinal chemistry.[1] Their inherent electronic properties, coupled with synthetic tractability, have established them as a foundational element in the design of targeted enzyme inhibitors. This guide provides a comprehensive technical overview of this compound derivatives as a promising class of molecules for drug discovery. We will explore the key enzyme families they target, delve into the causality behind experimental design for their evaluation, and provide actionable protocols and data interpretation frameworks for researchers in the field.
Part 1: The this compound Core - A Strategic Asset in Inhibitor Design
The versatility of the 3-oxo-2,3-dihydropyridazine scaffold stems from its unique structural and electronic features. The two adjacent nitrogen atoms act as key hydrogen bond acceptors, facilitating strong and specific interactions within enzyme active sites. Unlike purely aromatic systems, the this compound ring incorporates sp³-hybridized carbons, allowing for a three-dimensional arrangement of substituents that can be optimized to fit complex protein topographies. This structural flexibility is crucial for achieving high potency and, critically, selectivity against off-target enzymes.
The scaffold's synthetic accessibility allows for systematic modification at multiple positions.[1] This enables medicinal chemists to conduct thorough Structure-Activity Relationship (SAR) studies, fine-tuning the molecule's physicochemical properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.
Part 2: A Multi-Target Profile: Key Enzymes Inhibited by this compound Derivatives
This compound derivatives have demonstrated inhibitory activity against a diverse range of enzyme classes implicated in numerous pathologies.
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Phosphodiesterases are critical enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Selective inhibition of PDE isoenzymes is a validated therapeutic strategy for various disorders.[2][4]
-
PDE-III Inhibitors: Primarily targeted for congestive heart failure, these agents increase intracellular cAMP, leading to positive inotropic (increased heart contraction) and vasodilator effects.[2][4][5]
-
PDE-IV Inhibitors: These are pursued for treating inflammatory conditions like asthma and COPD.[2][4]
-
PDE-V Inhibitors: Famously used for erectile dysfunction, these inhibitors prevent the degradation of cGMP.[2][4]
The design of potent PDE inhibitors often focuses on achieving a planar topology of the core phenylpyridazinone moiety and a critical separation between two electronegative centers that interact with the enzyme's active site.[5]
Table 1: Representative this compound-Based PDE Inhibitors
| Compound ID | Target PDE Isoform | IC₅₀ (µM) | Therapeutic Application |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE-III | 0.07 | Inodilator (Heart Failure) |
| Rolipram Analogs (Various 6-aryl Pyridazin-3-ones) | PDE-IV | Varies | Anti-inflammatory |
| Pyrazolo[3,4-d] pyridazine Analogs | PDE-V | 0.14 - 1.4 | Vasodilator |
Data synthesized from multiple sources.[3][5][6]
Protein Kinases: Targeting Aberrant Cell Signaling in Disease
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The this compound scaffold has emerged as a novel chemotype for designing selective kinase inhibitors.
A notable example is the development of 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK) .[1][7] ITK is a crucial enzyme in T-cell signaling, making it an attractive target for T-cell malignancies and autoimmune diseases.[1] Structure-guided design and molecular docking have been employed to optimize interactions with the ITK active site, leading to the identification of lead compounds with potent and selective activity.[1][7] For instance, compound 9 from a recent study demonstrated selective ITK inhibition with an IC₅₀ of 0.87 µM and no measurable activity against the related Bruton's tyrosine kinase (BTK), highlighting the potential for achieving high selectivity.[7] This on-target activity was confirmed by observing reduced phosphorylation of downstream signaling proteins like ERK1/2 in Jurkat T-cells.[7]
Other kinases targeted by pyridazine derivatives include DYRK kinases and c-Met , expanding their potential application in oncology and neurodegenerative diseases.[8][9][10]
Table 2: this compound Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Disease Indication |
| Compound 9 (3-oxo-2,3-dihydropyridazine) | ITK | 0.87 | T-cell Leukemia (potential) |
| Compound 22 (3-oxo-2,3-dihydropyridazine) | ITK | 0.19 | T-cell Leukemia (potential) |
| Furan-2-yl Pyridazinoindolone 10 | DYRK1A | Sub-µM | Cancer (potential) |
| 7-azaindole-dihydropyridazine hybrids | c-Met | Varies | Cancer (potential) |
Data synthesized from multiple sources.[7][8][10]
Acetylcholinesterase (AChE): A Target for Neurodegenerative Disorders
Inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Several series of pyridazine and pyridazinone derivatives have been identified as potent AChE inhibitors.[12][13][14] SAR studies have revealed critical elements for high potency, including the presence of the central pyridazine ring, a lipophilic cationic head, and a specific carbon chain length separating these two moieties to optimally span the enzyme's active site.[12][14] For example, compound 3y (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine) showed an impressive IC₅₀ of 0.12 µM, a 5000-fold increase in potency compared to the parent compound, minaprine.[12][14]
Other Notable Enzyme Targets
The therapeutic potential of this compound derivatives extends to other enzyme classes:
-
Cyclooxygenases (COX-1/COX-2): As anti-inflammatory agents by inhibiting prostaglandin synthesis.[15][16]
-
α-Amylase and α-Glucosidase: For the management of type 2 diabetes by slowing carbohydrate digestion.[17][18]
-
Dipeptidyl Peptidase IV (DPP-IV): Another target for type 2 diabetes, enhancing incretin hormone levels.[19][20]
-
Monoamine Oxidase (MAO-B): For neurodegenerative conditions like Parkinson's disease.[21]
Part 3: The Experimental Framework: A Self-Validating Approach to Inhibitor Discovery
A robust and logical experimental workflow is paramount to validate potential enzyme inhibitors and ensure data integrity. The process moves from initial broad screening to detailed mechanistic and cellular characterization.
The Discovery and Validation Workflow
This diagram illustrates the logical progression from initial concept to a validated lead compound.
Caption: A typical workflow for the discovery and validation of enzyme inhibitors.
Protocol: In Vitro Enzyme Inhibition Assay (Kinase Example)
This protocol provides a self-validating framework for determining the IC₅₀ of a this compound derivative against a target kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., ITK)
-
Specific peptide substrate for the kinase
-
This compound test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, which quantifies ADP production)
-
384-well white assay plates
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
Methodology:
-
Compound Preparation (The "Why"): A serial dilution of the test compound is prepared, typically in DMSO. This is crucial for generating a dose-response curve. Starting with a high concentration (e.g., 100 µM) and performing 1:3 serial dilutions allows for the capture of a wide range of inhibitory activities, from 0% to 100%.
-
Assay Plate Setup (The "Why"): Add 50 nL of each compound concentration to designated wells of a 384-well plate. Including wells for a positive control (known inhibitor) and a negative control (DMSO only) is essential for data validation. The positive control confirms the assay is working, while the negative control defines 100% enzyme activity.
-
Enzyme/Substrate Addition (The "Why"): Add a solution containing the kinase and its specific peptide substrate to all wells. Pre-incubating the enzyme with the inhibitor for a period (e.g., 15-30 minutes) at room temperature allows the compound to bind to the enzyme's active site before the reaction is initiated. This step is critical for inhibitors that may have slower on-rates.
-
Initiation of Kinase Reaction (The "Why"): Add ATP to all wells to start the enzymatic reaction. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. Using a physiological ATP concentration ensures that the inhibition observed is relevant and not an artifact of ATP competition. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection (The "Why"): Add the detection reagent (e.g., ADP-Glo™ Reagent). This reagent stops the kinase reaction and simultaneously measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Acquisition (The "Why"): Read the luminescence signal on a plate reader. The signal intensity correlates with the amount of ADP produced.
-
Data Analysis (The "Why"):
-
Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This provides a precise and reproducible measure of the compound's potency.
-
Protocol: Cellular Cytotoxicity Assay (MTT Assay)
Objective: To assess the general toxicity of a lead compound on living cells and determine its therapeutic index.
Materials:
-
Human cell line (e.g., Jurkat for immune-oncology, non-cancerous fibroblasts for general toxicity)[1][7]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear assay plates
Methodology:
-
Cell Seeding (The "Why"): Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere and resume growth overnight. This ensures the cells are in a healthy, exponential growth phase at the start of the experiment.
-
Compound Treatment (The "Why"): Treat the cells with a serial dilution of the this compound compound for a prolonged period (e.g., 48-72 hours). This extended incubation mimics therapeutic exposure and allows for effects on cell proliferation and viability to manifest.
-
MTT Addition (The "Why"): Add MTT solution to each well. MTT is a yellow tetrazolium salt that is cleaved by metabolically active mitochondrial dehydrogenases in living cells to form a purple formazan product. This color change is directly proportional to the number of viable cells.
-
Solubilization (The "Why"): Add a solubilization solution to dissolve the insoluble purple formazan crystals. This step is necessary to obtain a homogenous solution for accurate spectrophotometric measurement.
-
Data Acquisition (The "Why"): Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Higher absorbance indicates a greater number of viable cells.
-
Data Analysis (The "Why"): Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity). The ratio of CC₅₀ to the enzymatic IC₅₀ provides the Therapeutic Index (TI), a critical measure of a drug's safety margin.[1]
Part 4: Mechanistic Insights and Structure-Activity Relationships
The data gathered from these assays feed into a crucial analysis phase: understanding the mechanism and refining the molecular structure.
Visualizing the Mechanism: Kinase Inhibition Pathway
The following diagram illustrates how a this compound derivative can block a signaling cascade by inhibiting a specific kinase.
Caption: Inhibition of a signaling pathway by a this compound kinase inhibitor.
Decoding Structure-Activity Relationships (SAR)
SAR analysis is the cornerstone of lead optimization. By comparing the potency and selectivity of structurally related analogs, researchers can deduce the functional role of specific chemical groups.
-
Example 1 (PDE Inhibition): In a series of bis(azinone) dihydropyridazines, the addition of a methyl group at the 5-position of the dihydropyridazinone ring was found to enhance PDE-III inhibitory potency.[5] This suggests the presence of a specific hydrophobic pocket in the enzyme's active site that favorably accommodates the methyl group.
-
Example 2 (ITK Inhibition): In a series of 3-oxo-2,3-dihydropyridazine derivatives, substituting the phenyl ring with a 3-fluorophenyl group was associated with improved selectivity for ITK over BTK, whereas a 3,5-difluorophenyl group contributed more to overall potency but with reduced selectivity.[7] This demonstrates the delicate balance between potency and selectivity that can be modulated by subtle electronic and steric changes.
Conclusion and Future Outlook
This compound derivatives have firmly established themselves as a versatile and highly fruitful scaffold for the development of novel enzyme inhibitors. Their proven success against a wide array of clinically relevant targets, from phosphodiesterases and kinases to cholinesterases, underscores their significance in drug discovery. The synthetic flexibility of the core allows for meticulous optimization of potency, selectivity, and pharmacokinetic properties.
The future of this compound-based drug development lies in the continued application of rational, structure-guided design principles. Integrating computational modeling with high-throughput screening and detailed cellular validation will accelerate the discovery of next-generation inhibitors. As our understanding of disease biology deepens, the this compound scaffold will undoubtedly be adapted to engage novel and challenging enzyme targets, paving the way for new therapeutic interventions.
References
- 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5.
- Dihydropyridines as potential α-amylase and α-glucosidase inhibitors: Synthesis, in vitro and in silico studies. PubMed.
- Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry.
- 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry.
- Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
- Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.
- Dihydropyridines as potential α-Amylase and α-Glucosidase Inhibitors: Synthesis, In Vitro and In Silico Studies.
- Design and Synthesis of 1,4-dihydropyridine Deriv
- Discovery of novel 7-azaindole derivatives bearing this compound moiety as c-Met kinase inhibitors. Semantic Scholar.
- Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. PubMed.
- Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central.
- Aminopyridazines as acetylcholinesterase inhibitors. PubMed.
- (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
- Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease.
- In-vitro COX-1 and COX-2 enzyme inhibition data for compounds 5a-i.
- DPP-4 enzyme inhibition of all synthesized derivatives.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
- Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central.
- Some biologically active pyridazine derivatives and their application.
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 7-azaindole derivatives bearing this compound moiety as c-Met kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemcom.com [echemcom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydropyridines as potential α-amylase and α-glucosidase inhibitors: Synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives | MDPI [mdpi.com]
Methodological & Application
The Hantzsch Synthesis of 1,4-Dihydropyridines: A Modern Protocol for Medicinal Chemistry
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction that provides efficient access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[1][2] More than a century later, this reaction remains a cornerstone of heterocyclic chemistry, largely due to the profound pharmacological importance of its products.[3] The 1,4-DHP core is the key pharmacophore in a major class of L-type calcium channel blockers, including blockbuster drugs like nifedipine, amlodipine, and felodipine, which are widely used in the treatment of hypertension and angina.[1][4][5][6]
The enduring appeal of the Hantzsch synthesis lies in its operational simplicity and versatility. It is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][7] This straightforward assembly of readily available starting materials into a complex, biologically active scaffold makes it an invaluable tool for drug discovery and development.[8][9] Modern iterations of this classic reaction have focused on improving its environmental footprint through the use of greener solvents, novel catalysts, and energy-efficient techniques like microwave irradiation.[1][10][11]
This application note provides a detailed, field-proven protocol for the synthesis of 1,4-dihydropyridine derivatives. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind experimental choices, and offers insights into process optimization and characterization.
Mechanistic Insights: A Symphony of Condensations and Cyclization
The Hantzsch synthesis is a beautiful example of a domino reaction where several transformations occur in a single pot. While multiple pathways have been proposed, the generally accepted mechanism involves a convergent synthesis that hinges on the formation of two key intermediates.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The core steps are:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-type compound.[4] This step is typically catalyzed by a base or acid.
-
Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source (e.g., ammonium acetate) to generate a β-enamino ester.[4]
-
Michael Addition and Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[4] This is the key bond-forming step that brings all the components together. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine ring system.[4]
This sequence highlights the reaction's elegance: simple, fundamental organic reactions are orchestrated to build a complex heterocyclic core with high atom economy.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Alchemist's Guide to Dihydropyridazines: A Multi-Component Reaction Toolkit for Modern Drug Discovery
For the contemporary researcher in medicinal chemistry and drug development, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic systems, dihydropyridazines stand out as a privileged core, embedded in a range of biologically active molecules. Their synthesis, however, has often been a multi-step affair, fraught with challenges of yield, purity, and efficiency. This guide unveils the power of multi-component reactions (MCRs) as a transformative approach to the synthesis of dihydropyridazines, offering a streamlined, atom-economical, and diversity-oriented pathway to these valuable compounds.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key MCRs for dihydropyridazine synthesis, provide field-proven experimental protocols, and explore the therapeutic landscape of the resulting molecular architectures.
The MCR Advantage: A Paradigm Shift in Heterocyclic Chemistry
Traditional linear synthetic routes are often plagued by the accumulation of intermediates, demanding tedious purification at each stage and leading to significant time and resource expenditure. Multi-component reactions, in contrast, are elegant one-pot processes where three or more starting materials converge to form a complex product that incorporates substantial portions of all reactants.[1] This inherent efficiency translates to reduced waste, lower costs, and accelerated discovery timelines – principles that are at the heart of green and sustainable chemistry.[2]
The application of MCRs to the synthesis of dihydropyridazines unlocks a vast chemical space, allowing for the rapid generation of diverse libraries of compounds for biological screening. This guide will focus on three powerful MCR strategies that have proven effective in the construction of the this compound core.
Core Synthetic Strategies: Unlocking the this compound Scaffold
The Inverse Electron Demand Diels-Alder (IEDA) Reaction of Tetrazines
The IEDA reaction is a cornerstone of modern heterocyclic synthesis, providing a robust and predictable pathway to a wide array of six-membered heterocycles.[3] In the context of this compound synthesis, this reaction involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich alkene. The initial cycloadduct rapidly extrudes dinitrogen gas to furnish the this compound ring system.[4] This reaction is notable for its high yields, broad substrate scope, and often mild reaction conditions.
The IEDA reaction is a concerted [4+2] cycloaddition where the tetrazine acts as the diene and the alkene as the dienophile. The driving force for the subsequent dinitrogen extrusion is the formation of a stable aromatic pyridazine ring, though in this case, the reaction is controlled to yield the this compound.
Caption: Generalized workflow of the IEDA reaction for this compound synthesis.
This protocol is adapted from a reported synthesis of polycyclic 4,5-dihydropyridazine-3(2H)-ones via an IEDDA reaction.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Bicyclic Alkene (e.g., Norbornene) | 94.16 | 100 mg | 1.06 |
| 3,6-dichloro-1,2,4,5-tetrazine | 150.93 | 1.0 equiv | 1.06 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 5 mL | - |
| Water | 18.02 | Present as moisture | - |
Procedure:
-
To a clean, dry round-bottom flask, add the bicyclic alkene (100 mg, 1.06 mmol).
-
Add 3,6-dichloro-1,2,4,5-tetrazine (1.0 equivalent) to the flask.
-
Add dichloromethane (5 mL) as the solvent. The reaction can be sensitive to moisture, which in this case facilitates the formation of the pyridazinone.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30 minutes to 2 hours), the solvent is removed under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Expected Outcome: The formation of the corresponding polycyclic 4,5-dihydropyridazine-3(2H)-one in good yield.
Recyclization of Hydroxypyrrolines with Hydrazides
This innovative approach leverages the reactivity of 5-hydroxypyrrolines, which can be readily synthesized from ketoximes and acetylene, in a Brønsted acid-catalyzed recyclization with hydrazides.[5] This domino reaction offers a pathway to highly functionalized 1,4-dihydropyridazines. The choice of reaction conditions and the nature of the hydrazide can influence the chemoselectivity of the reaction, leading to either dihydropyridazines or tetrahydropyridazines.[5]
The proposed mechanism involves the initial protonation of the hydroxypyrroline, which then reacts with the hydrazide. A subsequent ring-opening and intramolecular cyclization cascade leads to the formation of the this compound ring. The reduced nucleophilicity of hydrazides compared to hydrazines is a key factor in directing the reaction towards the desired product.[5]
Caption: Proposed mechanism for the recyclization of hydroxypyrrolines with hydrazides.
This protocol is a generalized procedure based on the work of Shabalin et al. for the synthesis of 1,4-dihydropyridazines.[6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Hydroxypyrroline derivative | - | 1.0 equiv | - |
| Hydrazide derivative | - | 2.0 equiv | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mol % (step 1), 140 mol % (step 2) | - |
| Acetonitrile (CH₃CN) | 41.05 | - | - |
Procedure:
-
In a round-bottom flask, dissolve the 5-hydroxypyrroline derivative (1.0 equiv) and the hydrazide derivative (2.0 equiv) in acetonitrile.
-
Add trifluoroacetic acid (10 mol %) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After the initial reflux period, add an additional amount of trifluoroacetic acid (140 mol %).
-
Continue to reflux the mixture for another 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome: Formation of the corresponding 1,4-dihydropyridazine in moderate to good yields.[6]
Tandem Aza-Diels-Alder Reaction of In Situ Generated Azoalkenes
This elegant strategy involves the in situ generation of reactive azoalkenes from ketohydrazones, which then undergo an aza-Diels-Alder reaction with an olefin.[3][7] The use of an oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) facilitates the initial dehydrogenation of the ketohydrazone to the azoalkene. This tandem, one-pot process provides a facile route to tetrahydropyridazines, which are closely related to dihydropyridazines.
The reaction is initiated by the TEMPO-mediated oxidation of the ketohydrazone to the corresponding azoalkene. This highly reactive intermediate then acts as a diene in an aza-Diels-Alder reaction with an alkene dienophile to form the tetrahydropyridazine ring.
Caption: Mechanism of the TEMPO-mediated tandem aza-Diels-Alder reaction.
The following is a general protocol based on the TEMPO-mediated aza-Diels-Alder reaction of ketohydrazones and olefins.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ketohydrazone derivative | - | 1.0 equiv | - |
| Olefin derivative | - | 2.0 equiv | - |
| TEMPO | 156.25 | 1.2 equiv | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |
Procedure:
-
To a solution of the ketohydrazone (1.0 equiv) in dichloromethane, add the olefin (2.0 equiv).
-
Add TEMPO (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting ketohydrazone is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydropyridazine.
Expected Outcome: The formation of the corresponding tetrahydropyridazine derivative in good yield.
Applications in Drug Development
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. These scaffolds have been explored for a range of therapeutic applications, including:
-
Antihypertensive and Spasmolytic Agents: The pyridazine core is found in molecules exhibiting cardiovascular effects.[5]
-
Anti-inflammatory Agents: Certain this compound derivatives have shown potential as anti-inflammatory compounds.[5]
-
Influenza Neuraminidase Inhibitors: The this compound scaffold has been incorporated into potential antiviral agents.[5]
-
Nonsteroidal Progesterone Receptor Regulators: These compounds have been investigated for their role in hormone regulation.[5]
The ability of MCRs to rapidly generate libraries of diverse dihydropyridazines makes this synthetic approach particularly valuable for lead discovery and optimization in drug development programs.
Conclusion
Multi-component reactions represent a powerful and efficient strategy for the synthesis of dihydropyridazines, offering significant advantages over traditional linear methods. The IEDA reaction of tetrazines, the recyclization of hydroxypyrrolines, and the tandem aza-Diels-Alder reaction of in situ generated azoalkenes provide versatile and robust platforms for accessing this important heterocyclic scaffold. By embracing these methodologies, researchers can accelerate the discovery and development of novel this compound-based therapeutic agents. This guide provides a foundational understanding and practical protocols to empower scientists in their pursuit of innovative medicines.
References
- Shabalin, D. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 319–324. [Link][1][5][6]
- Koçak, R., & Güney, M. (2023). One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels–Alder (IEDDA) Reactions from Alkenes. Chemistry – A European Journal, 29(45), e202302096. [Link]
- Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(5), 347–358. [Link]
- Yang, X.-L., et al. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(9), 2070–2073. [Link][7]
- An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Calcium Channel Blockers. (2023). Current Organic Chemistry, 27(2), 119-129. [Link]
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Neural Regeneration Research, 19(12), 2661-2669. [Link]
- Shabalin, D. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity - more diversity. Beilstein Journal of Organic Chemistry, 17, 319-324. [Link]
Sources
- 1. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity - more diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Dihydropyridazines
Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis
Dihydropyridazine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[1][2] The traditional synthesis of these heterocyclic compounds often involves lengthy reaction times, high temperatures, and the use of hazardous solvents, which can limit the efficiency of drug discovery pipelines. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry tool, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[3][4]
This guide provides an in-depth exploration of the principles and applications of microwave technology for the synthesis of dihydropyridazines. By leveraging the unique heating mechanism of microwaves, which involves direct interaction with polar molecules, MAOS can dramatically accelerate reaction rates, improve product yields, and enhance selectivity.[5][6] This often translates to reaction times being reduced from hours to mere minutes.[5] We will delve into the mechanistic underpinnings of microwave heating and present detailed, field-proven protocols for the synthesis of various this compound derivatives. These protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to confidently adopt and adapt these methods for their specific research needs.
The Science Behind Microwave-Assisted Reactions: More Than Just Rapid Heating
Microwave-assisted synthesis relies on the ability of dielectric materials to convert electromagnetic energy into heat.[4] In a chemical reaction, polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation and the resulting intermolecular friction generate heat efficiently and uniformly throughout the reaction medium, a phenomenon known as dielectric heating. This is fundamentally different from conventional heating, where heat is transferred inefficiently through convection and conduction from an external source.
This direct and instantaneous heating mechanism offers several key advantages:
-
Rapid Reaction Rates: By efficiently overcoming the activation energy barrier, microwave irradiation can accelerate reaction rates by orders of magnitude.[6]
-
Improved Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times, often leading to cleaner reactions and higher yields.[6]
-
Solvent-Free Conditions: The efficiency of microwave heating often allows for reactions to be conducted under solvent-free conditions, a key principle of green chemistry that reduces waste and simplifies purification.[3][4]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.
Key Synthetic Strategies for Dihydropyridazines via Microwave Irradiation
Several classical synthetic routes to dihydropyridazines can be significantly enhanced through the application of microwave energy. The following sections detail the mechanisms and provide step-by-step protocols for key transformations.
Multicomponent Reactions: A One-Pot Approach to Complexity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. When combined with microwave irradiation, these reactions become highly efficient, enabling the rapid generation of diverse chemical libraries.
A prime example is the three-component synthesis of novel 1-(thiazol-2-yl)-1,2-dihydropyridazine-3,6-diones, which have shown potential as antimicrobial agents.[5] This reaction proceeds via the initial formation of a pyridazinedione intermediate from maleic anhydride and thiosemicarbazide, which then reacts with an in-situ generated hydrazonoyl chloride.
Diagram 1: Workflow for Microwave-Assisted Three-Component Synthesis
Caption: Workflow for Microwave-Assisted Three-Component Pyridazinedione Synthesis.
Protocol 1: Microwave-Assisted Three-Component Synthesis of 1-(4-oxo-5-(2-arylhydrazono)-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-diones [5]
-
Rationale: This one-pot protocol leverages the speed of microwave heating to rapidly assemble a complex heterocyclic system. The use of ethanol as a solvent allows for efficient absorption of microwave energy and solubilization of the reactants. The short reaction time minimizes the potential for side reactions.
| Reagent/Material | Quantity | Moles |
| Maleic Anhydride | 0.098 g | 1 mmol |
| Thiosemicarbazide | 0.091 g | 1 mmol |
| Ethyl (N-arylhydrazono)-chloroacetate | 1 mmol | 1 mmol |
| Ethanol | 10 mL | - |
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), and the appropriate ethyl (N-arylhydrazono)-chloroacetate (1 mmol).
-
Add 10 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C with a power of 500 W for 2 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The solid product that forms is collected by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 1-(4-oxo-5-(2-arylhydrazono)-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione.
-
Expected Outcome: This reaction typically yields the desired products as colored solids with melting points in the range of 154-209 °C.[7] The structures can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. For example, the ¹H-NMR spectrum should show characteristic signals for the CH=CH protons of the this compound ring as doublets around δ 6.2 and 6.4 ppm.[7]
Cyclocondensation Reactions: Building the this compound Core
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative is a classic method for constructing the pyridazine ring. Microwave irradiation significantly accelerates this process, often in greener solvents like water or even under solvent-free conditions.
Diagram 2: General Scheme for Microwave-Assisted Cyclocondensation
Caption: Microwave-Assisted Cyclocondensation for this compound Synthesis.
Protocol 2: Microwave-Assisted Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from N-Aryl Substituted Maleimides and Azines [8]
-
Rationale: This protocol demonstrates a solvent-free approach, which is both environmentally friendly and simplifies product work-up. The reaction proceeds through a Michael addition intermediate, which then cyclizes under microwave irradiation to form the dihydropyridazinone ring.[8]
| Reagent/Material | Quantity | Moles |
| N-aryl substituted maleimide | 1 mmol | 1 mmol |
| Azine | 1 mmol | 1 mmol |
Step-by-Step Procedure:
-
In a microwave-safe vessel, thoroughly mix the N-aryl substituted maleimide (1 mmol) and the appropriate azine (1 mmol).
-
Place the vessel in the microwave reactor.
-
Irradiate the solvent-free mixture under controlled temperature and time conditions (optimization may be required, e.g., 120-150 °C for 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-one.
-
Expected Outcome: The reaction is expected to produce the desired dihydropyridazin-3(2H)-one derivatives in good yields. The products can be characterized by their melting points and spectroscopic data.
Purification and Characterization
Following the microwave-assisted synthesis, the this compound products are typically purified using standard laboratory techniques.
-
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is crucial and should be determined based on the solubility of the product and impurities. Ethanol is often a suitable solvent for many this compound derivatives.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity adjusted to achieve optimal separation.[9]
The structure and purity of the synthesized dihydropyridazines should be confirmed using a combination of the following analytical techniques:
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key absorptions to look for include C=O stretching for pyridazinones and N-H stretching.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[7]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.[5]
Conclusion and Future Outlook
Microwave-assisted synthesis has proven to be a powerful and enabling technology for the rapid and efficient construction of this compound libraries. The protocols outlined in this guide demonstrate the versatility of MAOS in promoting multicomponent reactions and cyclocondensation reactions, often under environmentally friendly conditions. For researchers, scientists, and drug development professionals, the adoption of these techniques can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. As microwave reactor technology continues to advance, we can anticipate even greater control and scalability, further solidifying the role of MAOS as an indispensable tool in modern synthetic chemistry.
References
- Al-Abdullah, E. S., Al-Sodies, S. A., & Al-Kahtani, A. A. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4260. [Link]
- Lin, S., Liu, Z., & Hu, Y. (2007). Microwave-enhanced efficient synthesis of diversified 3,6-disubstituted pyridazines.
- ElectronicsAndBooks. (2007). Microwave-Enhanced Efficient Synthesis of Diversified 3,6-Disubstituted Pyridazines. [Link]
- Stepakov, A. V., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1875. [Link]
- Singh, P., & Paul, K. (2016). Synthesis of 1,4-dihydropyridine using microwave-assisted aza-Diels–Alder reaction and its application to Amlodipine.
- Abdel Reheim, M. A. M., Abdel Hafiz, I. S., & Abdel Rady, H. S. E. (2022). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, this compound, pyrimidine and pyrazole derivatives. Molecular diversity, 26(2), 741–755. [Link]
- Dallinger, D. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Highlights. [Link]
- Jha, K. K., Kumar, Y., Shaharyar, M., & Sharma, G. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry, 21(8), 6491. [Link]
- Al-Abdullah, E. S., Al-Sodies, S. A., & Al-Kahtani, A. A. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- Al-Masoudi, W. A. (2020). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. NeuroQuantology, 18(5), 45-51. [Link]
- Ju, Y., & Varma, R. S. (2005). Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. Tetrahedron Letters, 46(36), 6011-6014. [Link]
- Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and aromatization of Hantzsch 1,4-dihydropyridines under microwave irradiation. An overview. Molecules (Basel, Switzerland), 8(4), 381–391. [Link]
- Al-Ghorbani, M., et al. (2022).
- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 44-64. [Link]
- Abdel Reheim, M. A. M., Abdel Hafiz, I. S., & Abdel Rady, H. S. E. (2021).
- Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, (1), 3-5. [Link]
- Loupy, A. (2004). Solvent-free microwave organic synthesis as an efficient procedure for green chemistry. Comptes Rendus Chimie, 7(8-9), 1027-1037. [Link]
- Landge, S. M., et al. (2011). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Georgia Southern University. [Link]
- Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC handbook of organic photochemistry and photobiology (2nd ed.). CRC press. [Link]
- Kadhime, A. S., et al. (2016). Microwave Assisted Rapid Synthesis, Spectroscopic Characterization, and Antimicrobial Significance of New Derivative of 1,4 Dihydropyridines. Journal of Natural Sciences Research, 6(12), 1-13. [Link]
- CEM Corpor
- Asif, M. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 8(12), 143-155. [Link]
- CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-enhanced efficient synthesis of diversified 3,6-disubstituted pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioorganica.org.ua [bioorganica.org.ua]
Application Notes and Protocols for Green Synthesis of Dihydropyridazine Analogs
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on sustainable and eco-friendly synthetic strategies for producing dihydropyridazine analogs. Dihydropyridazines are a vital class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. This guide moves beyond traditional synthetic routes, which often rely on harsh conditions and hazardous materials, to focus on green chemistry principles. We will explore the application of multicomponent reactions, alternative energy sources like microwave and ultrasound, and the use of novel catalytic systems. While the broader field of N-heterocycle synthesis is rich with green methodologies, particularly for the related dihydropyridines, this guide will specifically detail protocols and mechanistic insights for the synthesis of this compound cores, providing a practical framework for laboratory application.
Introduction: The Case for Greener Heterocyclic Chemistry
This compound scaffolds are privileged structures in pharmacology, exhibiting potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The traditional synthesis of such heterocycles often involves multi-step procedures with low atom economy, significant solvent waste, and the use of toxic reagents. The principles of green chemistry call for a paradigm shift towards methodologies that are safer, more efficient, and environmentally benign.
This guide is structured to first introduce overarching green strategies that have been successfully applied to analogous N-heterocycles, thereby providing a logical framework. It will then present specific, validated protocols for this compound synthesis that embody these principles.
Part 1: Foundational Green Synthetic Strategies
To understand the application to dihydropyridazines, it is instructive to review the successful implementation of green chemistry in the synthesis of the closely related and extensively studied 1,4-dihydropyridines (DHPs). These strategies represent a toolbox that can be adapted and optimized for our target compounds.
Strategy 1: Multicomponent Reactions (MCRs)
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials.[4][5] This approach is inherently green due to its high atom economy, reduction in the number of synthetic and purification steps, and consequent decrease in solvent and energy consumption.[5] The classic Hantzsch synthesis of dihydropyridines is a prime example of an MCR.[6][7]
Causality Insight: By designing reactions where multiple bonds are formed in one pot, MCRs minimize the isolation of intermediates, which is often the most resource-intensive part of a synthetic sequence. This directly translates to less waste and lower operational costs.[5]
Strategy 2: Alternative Energy Sources
Microwave-Assisted Synthesis: Microwave irradiation has become a cornerstone of green chemistry, offering dramatic reductions in reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[8][9][10] Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion much faster than conventional heating methods.[8][11] This technique is highly effective for heterocyclic synthesis, including pyridazine derivatives.[12]
Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves (typically >20 kHz) can induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of chemical reactivity.[13][14][15] For heterocyclic synthesis, sonication can promote reactions at ambient temperature, reduce induction periods, and increase yields, all while using a fraction of the energy of conventional heating.[13][16]
Strategy 3: Advanced & Green Catalysis
The ideal catalyst is effective in small amounts, highly selective, reusable, and non-toxic. Green catalysis focuses on moving away from stoichiometric reagents and hazardous metal catalysts.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) or nanoparticles on various supports (e.g., AlCl₃@ZnO, cobalt carbon nanotubes), are highly advantageous.[17][18][19] Their primary benefit is the ease of separation from the reaction mixture (e.g., by simple filtration or magnetic separation for magnetic nanoparticles), which facilitates catalyst recycling and minimizes product contamination.[20][21]
-
Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is a powerful green strategy. Organocatalysts are generally less toxic and less sensitive to air and moisture than many metal-based catalysts.[22]
-
Biocatalysis: While specific applications to dihydropyridazines are still emerging, the use of enzymes (biocatalysts) represents the pinnacle of green chemistry.[23] Enzymes operate under mild conditions (aqueous media, room temperature), are highly selective, and are biodegradable.[24][25]
Strategy 4: Environmentally Benign Solvents
The choice of solvent is a critical factor in the overall "greenness" of a synthetic process. Ideal green solvents are non-toxic, renewable, and readily available.
-
Solvent-Free (Neat) Conditions: Conducting reactions without any solvent is often the most environmentally friendly option, as it eliminates solvent waste entirely.[9][17] These reactions, often facilitated by microwave or grinding, can lead to highly efficient transformations.
-
Water ("On-Water" Synthesis): Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive.[26] Certain organic reactions, surprisingly, proceed faster in water than in organic solvents, a phenomenon attributed to hydrophobic effects and enhanced hydrogen bonding at the water-organic interface.[26]
-
Bio-based Solvents: Solvents derived from renewable resources, such as glycerol, offer a biodegradable and low-toxicity alternative to traditional petroleum-based solvents.[27]
Part 2: Detailed Application Notes and Protocols
This section details specific green synthetic protocols for this compound analogs, integrating the principles discussed above.
Protocol 1: Organocatalytic Enantioselective Synthesis of 2,3-Dihydropyridazines
This protocol leverages organocatalysis to construct chiral dihydropyridazines through a cascade reaction, offering a metal-free and highly atom-economical route. The reaction proceeds via an initial aza-Michael addition, which establishes the critical stereocenter, followed by an intramolecular aldol condensation and dehydration.[22]
Logical Workflow:
Caption: Organocatalytic cascade for chiral dihydropyridazines.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv).
-
Catalyst Introduction: Add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.2 mmol, 20 mol%).
-
Solvent and Hydrazone Addition: Dissolve the components in a suitable organic solvent (e.g., toluene, 2.0 mL). Add the pyruvaldehyde 2-tosyl hydrazone (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the starting aldehyde is a key indicator of reaction completion. Typical reaction times range from 24 to 48 hours.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue directly by flash column chromatography on silica gel. The eluent will vary based on the substrate but a gradient of hexane/ethyl acetate is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the functionalized 2,3-dihydropyridazine.
-
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product using ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).
Expert Insight: The choice of the chiral amine catalyst is paramount for achieving high enantioselectivity. The bulky silyl ether group on the diphenylprolinol catalyst effectively shields one face of the intermediate iminium ion, directing the incoming nucleophile (the hydrazone) to the opposite face, thereby controlling the stereochemical outcome.[22]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of this compound Derivatives
This protocol adapts the principles of microwave-assisted, solvent-free synthesis to produce this compound analogs efficiently. While direct literature for a broad range of dihydropyridazines is developing, this protocol is based on established green methods for related pyridazinones and other heterocycles, offering a robust starting point for methods development.[8][12]
Logical Workflow:
Caption: Workflow for microwave-assisted this compound synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the 1,4-dicarbonyl compound (e.g., a succinaldehyde derivative or γ-ketoester) (1.0 mmol, 1.0 equiv).
-
Reactant Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) (1.0 mmol, 1.0 equiv). If required by the specific transformation, a catalyst (e.g., a few drops of acetic acid or a solid acid catalyst) can be added.
-
Reaction Execution:
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave synthesizer.
-
Irradiate the mixture with a suitable power setting (e.g., 100-150 W) for a short duration (typically 5-15 minutes). The temperature should be monitored and controlled (e.g., target 120 °C).
-
-
In-Process Monitoring (Self-Validation): For method optimization, run a series of small-scale reactions at different time points (e.g., 2, 5, 10, 15 minutes) and analyze the crude product by TLC or LC-MS to determine the optimal irradiation time.
-
Workup and Purification:
-
After irradiation, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Open the vial and add a suitable solvent, such as ethanol (5 mL), to dissolve or suspend the crude product.
-
Often, the product will crystallize upon cooling or after the addition of a co-solvent like water.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, further purify by recrystallization.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insight: The success of a solvent-free microwave reaction relies on the reactants having sufficient polarity to absorb microwave energy and forming a liquid melt or a reactive eutectic mixture at the reaction temperature. This direct energy transfer is why the method is significantly faster and more efficient than conventional oil bath heating.[9]
Data Summary Table
The following table summarizes typical reaction parameters for the green synthesis of heterocyclic compounds, providing a comparative overview for methods development.
| Parameter | Protocol 1: Organocatalysis | Protocol 2: Microwave-Assisted | Conventional Heating |
| Energy Source | Ambient Thermal | Microwave Irradiation | Conductive Heat (Oil Bath) |
| Catalyst | Chiral Organic Molecule (20 mol%) | Often Catalyst-Free or Acidic | Varies (often strong acids/bases) |
| Solvent | Toluene | Solvent-Free | High-boiling organic solvents |
| Reaction Time | 24 - 48 hours | 5 - 15 minutes | 8 - 24 hours |
| Typical Yield | 70 - 95% | 85 - 98% | 50 - 80% |
| Key Advantage | High Enantioselectivity | Extreme Speed, High Yield | Simplicity of setup |
| Green Aspect | Metal-Free, Atom Economical | No Solvent Waste, Energy Efficient | Less applicable |
Conclusion and Future Outlook
The green synthesis of this compound analogs is a rapidly advancing field. By adopting strategies such as organocatalysis and microwave-assisted solvent-free reactions, laboratories can significantly reduce their environmental impact while improving efficiency and yield. The protocols outlined in this guide provide a validated starting point for researchers. The future of this field lies in the development of even more sustainable methods, including the use of reusable heterogeneous catalysts and the discovery of biocatalytic routes for the asymmetric synthesis of these valuable medicinal scaffolds. The extensive success in the green synthesis of dihydropyridines serves as both a blueprint and a challenge for chemists to apply these powerful techniques to the less-explored, yet equally important, this compound family.
References
- Gawande, M. B., et al. (2013). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Bioinorganic Chemistry and Applications. URL: https://www.hindawi.com/journals/bca/2013/387258/
- Reddy, K. S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.789294/full
- Korkuć, P., et al. (1991). Biological activity of 1,4-dihydropyridine derivatives. Die Pharmazie. URL: https://pubmed.ncbi.nlm.nih.gov/1684813/
- Sohal, H. S., et al. (2015). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Organic Chemistry. URL: http://article.sapub.org/10.5923.j.ajoc.20150501.01.html
- Rishipathak, D., et al. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica. URL: https://www.derpharmachemica.
- Zhang, M., et al. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.5b00109
- Phasage, D., et al. (2024). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Open Journal of Composite Materials. URL: https://www.scirp.
- Kumar, A., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322238/
- Shinde, S. T., et al. (2023). AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04052e
- de Oliveira, R. B., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry. URL: https://www.ingentaconnect.com/content/ben/coc/2023/00000027/00000010/art00002
- Singh, T., et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. Organic & Biomolecular Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842835/
- de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals. URL: https://www.mdpi.com/1424-8247/15/12/1531
- Domling, A. (2012). Multicomponent reaction approach for the synthesis of 1,4 dihydropyridine. ResearchGate. URL: https://www.researchgate.net/figure/Multicomponent-reaction-approach-for-the-synthesis-of-14-dihydropyridine_fig1_230612985
- Korkuc, P., et al. (2025). Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. URL: https://www.researchgate.
- Kamal, A., et al. (2007). Microwave-assisted synthesis of antimicrobial dihydropyridines and tetrahydropyrimidin-2-ones: novel compounds against aspergillosis. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/17825590/
- Patel, J. S., et al. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. International Journal of Creative Research Thoughts. URL: https://ijcrt.org/papers/IJCRT24A5119.pdf
- Maleki, A., et al. (2018). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Journal of the Iranian Chemical Society. URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1466184
- Vera, S., et al. (2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. Chemical Communications. URL: https://pubmed.ncbi.nlm.nih.gov/22245768/
- Kannan, A., et al. (2025). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. Arkat USA. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/5/25-12437
- Balalaie, S., et al. (2008). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta. URL: https://www.bioorganica.org.ua/UBA/archives/2008/2008-2/2008-2-pdf/2008-02-p03-07.pdf
- Anonymous. (2024). Eco-friendly and quick synthesis of 1,2-dialkylpyridazine-3,6-dione. Synopsis. URL: https://synopsis.pp.ua/eco-friendly-and-quick-synthesis-of-1-2-dialkylpyridazine-3-6-dione.html
- Cledera-Castro, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. URL: https://www.mdpi.com/1420-3049/21/9/1233
- Valadi, K., et al. (2020). Ultrasound-assisted synthesis of 1,4-dihydropyridine derivatives by an efficient volcanic-based hybrid nanocomposite. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Ultrasound-assisted-synthesis-of-1%2C4-dihydropyridine-Valadi-Gharibi/05f25974797087617b73c2a0d1e370d9a60e0a5c
- Maleki, A., et al. (2018). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. ResearchGate. URL: https://www.researchgate.
- Anonymous. (n.d.). Ultrasound assisted Heterocycles Synthesis. Google Sites. URL: https://sites.google.com/site/ultrasoundassistedreactions/ultrasound-assisted-heterocycles-synthesis
- Willong, L., & Gangshin, S. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Journal of Synthetic Chemistry. URL: https://www.jsc-journal.com/index.php/jsc/article/view/100
- Anonymous. (n.d.). Green synthesis of 1,4-dihydropyridines using cobalt carbon nanotubes as recyclable catalysts. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Green-synthesis-of-1%2C4-dihydropyridines-using-as/3257774771c356e9942a222f6df41c9b0e275f92
- Boruah, M., & Prajapati, D. (2008). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. Green Chemistry Letters and Reviews. URL: https://www.tandfonline.com/doi/abs/10.1080/17518250802490530
- Kannan, A., et al. (2025). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. ResearchGate. URL: https://www.researchgate.
- Asif, M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5478907/
- Anonymous. (n.d.). Mechanism for the synthesis of 1,4-dihydropyridazines 20, pyridazines... ResearchGate. URL: https://www.researchgate.net/figure/Mechanism-for-the-synthesis-of-14-dihydropyridazines-20-pyridazines-19-and_fig3_373578768
- Hafez, H. N., et al. (2024). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10903823/
- Contente, M. L., & Paradisi, F. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology. URL: https://pubmed.ncbi.nlm.nih.gov/33585913/
- Zhang, W., & Tang, Y. (2010). Biocatalysts for natural product biosynthesis. Current Opinion in Chemical Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888806/
- Schmermund, L., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts. URL: https://www.mdpi.com/2073-4344/9/4/344
Sources
- 1. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. bioorganica.org.ua [bioorganica.org.ua]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly and quick synthesis of 1,2-dialkylpyridazine-3,6-dione. [wisdomlib.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrasound-assisted synthesis of 1,4-dihydropyridine derivatives by an efficient volcanic-based hybrid nanocomposite | Semantic Scholar [semanticscholar.org]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Green synthesis of 1,4-dihydropyridines using cobalt carbon nanotubes as recyclable catalysts | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 21. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst [jsynthchem.com]
- 22. Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biocatalytic routes to anti-viral agents and their synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biocatalysts for natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. article.sapub.org [article.sapub.org]
Title: A Green Chemistry Approach: Catalyst-Free Synthesis of Dihydropyridazines and Related N-Heterocycles in Aqueous Media
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals. Among these, dihydropyridazines and the closely related dihydropyridines are of significant interest due to their diverse biological activities. This application note provides a detailed guide to the catalyst-free synthesis of these scaffolds in aqueous media, aligning with the principles of green chemistry by minimizing organic solvent usage and avoiding potentially toxic catalysts.
While structurally distinct—dihydropyridazines featuring a vicinal N-N bond and dihydropyridines a 1,4-arrangement—both can be synthesized through elegant, multicomponent reactions where water not only acts as a solvent but can also promote the reaction. We will first explore the fundamental principles and a generalized protocol for dihydropyridazine synthesis and then present a detailed, well-documented case study on the highly efficient catalyst-free synthesis of 1,4-dihydropyridines in water.
Part 1: Catalyst-Free Aqueous Synthesis of Dihydropyridazines
Dihydropyridazines are typically synthesized via the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This reaction is a classic cyclocondensation that forms the six-membered diazine ring.
Mechanistic Principles: The Role of Water
The reaction proceeds through the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to yield the this compound ring.
Causality Behind the Catalyst-Free Approach:
-
Inherent Reactivity: Hydrazine is a potent nucleophile, and 1,4-dicarbonyl compounds are suitable electrophiles. The reaction is often thermodynamically favorable and can proceed without catalytic activation.
-
Water as a Benign Medium: Water is an ideal solvent for this reaction. It is non-toxic, inexpensive, and can facilitate the proton transfer steps involved in the mechanism. Furthermore, the product, being more hydrophobic than the starting materials, may precipitate from the aqueous solution, simplifying purification—a phenomenon known as the "on-water" effect.[1]
Caption: Generalized mechanism for this compound formation.
Generalized Experimental Protocol
This protocol describes a representative, catalyst-free procedure for the synthesis of a this compound derivative in water. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrates.
Materials:
-
1,4-Dicarbonyl Compound (e.g., hexane-2,5-dione)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reactant Setup: In a round-bottom flask, suspend the 1,4-dicarbonyl compound (1.0 eq.) in deionized water (5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.0-1.2 eq.) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath. The this compound product, if solid and sparingly soluble in water, will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Case Study: Catalyst-Free "On-Water" Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) is a benchmark multicomponent reaction in organic chemistry. While traditionally performed in organic solvents with acid or base catalysis, an eco-friendly and highly efficient catalyst-free protocol in water has been established.[2]
Scientific Rationale: Why Water Works So Well
The "on-water" protocol leverages the unique properties of water to drive the reaction forward, often with higher efficiency than in organic solvents.[1] This is attributed to several factors:
-
Hydrophobic Effect: Organic reactants have low solubility in water, causing them to aggregate. This increases their effective concentration at the interface, accelerating the reaction.
-
Hydrogen Bonding: Water can stabilize charged intermediates and transition states through hydrogen bonding, lowering the activation energy of key steps.
-
High Cohesion: The high cohesive energy density of water can exert pressure on the reacting molecules, promoting bond formation.
Caption: Step-by-step workflow for the aqueous synthesis of 1,4-DHPs.
Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from established, clean procedures for the Hantzsch reaction in aqueous media.[1][2]
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Ethyl acetoacetate (2 mmol, 260 mg)
-
Ammonium acetate (1.3 mmol, 100 mg)
-
Deionized Water (2-3 mL)
-
Sealed tube or vial with a magnetic stir bar
-
TLC supplies (e.g., silica gel plates, ethyl acetate/hexane eluent)
Procedure:
-
Charging the Vessel: To a sealable reaction tube, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).
-
Adding the Medium: Add 2-3 mL of deionized water to the mixture.
-
Reaction: Seal the tube and place it in a preheated oil bath at 70-75 °C. Stir the mixture vigorously. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the aldehyde spot.
-
Isolation: Once complete, remove the tube from the heat and allow it to cool to room temperature. Let it stand overnight to ensure complete precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The resulting product is often of high purity, but can be recrystallized from 95% ethanol if necessary.[2] The aqueous filtrate can potentially be recycled for subsequent runs.[2]
Data Presentation: Substrate Scope and Yields
The catalyst-free aqueous method is robust and accommodates a variety of substituted aldehydes, affording excellent yields.
| Entry | Aldehyde | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1 | 96 | [3] |
| 2 | 4-Methylbenzaldehyde | 1 | 92 | [3] |
| 3 | 4-Methoxybenzaldehyde | 1 | 96 | [3] |
| 4 | 4-Chlorobenzaldehyde | 1.5 | 98 | [1] |
| 5 | 4-Nitrobenzaldehyde | 1 | 95 | [1] |
| 6 | 2-Furaldehyde | 0.75 | 85 | [4] |
Conditions may vary slightly between sources. The data demonstrates the high efficiency of the method.
Mechanistic Pathway of the Aqueous Hantzsch Reaction
The reaction is believed to proceed through two primary pathways that converge. One molecule of the β-ketoester condenses with the aldehyde (Knoevenagel condensation), while a second molecule condenses with ammonia (from ammonium acetate) to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-DHP product.[5]
Caption: Key intermediates in the Hantzsch 1,4-DHP synthesis.
Conclusion
The adoption of catalyst-free, aqueous synthetic methods represents a significant advancement in green chemistry. These protocols, applicable to both dihydropyridazines and dihydropyridines, offer numerous advantages for researchers and drug development professionals, including operational simplicity, reduced environmental impact, high yields, and simplified product isolation. By understanding the underlying mechanistic principles, scientists can leverage the unique properties of water to construct valuable heterocyclic scaffolds in a sustainable and efficient manner.
References
- One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Scirp.org. [Link]
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link]
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
- Synthesis of Pyridazine. ChemTube3D. [Link]
- “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health (NIH). [Link]
- A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]
- Green and one-pot synthesis of 1,4-dihydropyridines using nano-FGT.
- Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials.
- Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions.
- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health (NIH). [Link]
- GREEN CHEMISTRY APPROACH IN SYNTHESIS OF 3,4-DIHYDROPYRIMIDINONE DERIVATIVES UNDER SOLVENT-FREE CONDITIONS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]
- Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
- Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
Sources
Application Note: A Scientist's Guide to Efficient Dihydropyridine Synthesis Using Nanocatalysts
Abstract
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] Traditional synthesis methods, such as the Hantzsch reaction, often require harsh conditions and complex purification steps. This guide provides an in-depth exploration of modern, efficient, and sustainable synthesis routes employing nanocatalysts. We delve into the rationale behind using nanocatalysis, offering detailed experimental protocols, mechanistic insights, and comparative data for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory.
The Imperative for Innovation in Dihydropyridine Synthesis
First reported by Arthur Hantzsch in 1881, the multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source remains the most fundamental approach to synthesizing the 1,4-DHP core.[2][3] These compounds are of immense pharmacological interest, most notably as L-type calcium channel blockers used in treating hypertension, including well-known drugs like Nifedipine and Amlodipine.[1][4]
However, classical Hantzsch synthesis protocols are often plagued by drawbacks such as long reaction times, high temperatures, the use of stoichiometric amounts of corrosive acid catalysts, and the generation of significant waste. The advent of nanotechnology offers a compelling solution to these challenges, ushering in an era of green, efficient, and highly effective chemical transformations.[5][6]
The Nanocatalyst Advantage: Redefining Reaction Efficiency
Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, capturing the benefits of both systems.[7] Their utility in organic synthesis stems from unique size-dependent properties.[8][9]
-
Extraordinary Surface Area: The high surface-area-to-volume ratio of nanoparticles provides a vastly greater number of accessible active sites compared to their bulk counterparts, leading to significantly higher catalytic activity.[8][10]
-
Enhanced Efficacy and Selectivity: The unique electronic and surface properties of nanocatalysts can enhance reaction rates and improve selectivity, minimizing the formation of unwanted by-products.[8][10]
-
Green Chemistry Principles: Nanocatalyst-driven reactions often proceed under milder conditions—lower temperatures and pressures, and sometimes in benign solvents like water or ethanol, or even solvent-free conditions.[4][11][12] This aligns with the core tenets of green chemistry by reducing energy consumption and waste.[5]
-
Facile Recovery and Reusability: As heterogeneous catalysts, nanoparticles can be easily separated from the reaction mixture and reused for multiple cycles without a significant loss of activity, which drastically reduces cost and environmental impact.[13][14][15]
A Survey of Nanocatalysts for Dihydropyridine Synthesis
A variety of nanomaterials have proven effective in catalyzing the Hantzsch reaction. The choice of catalyst depends on factors like desired reactivity, cost, and the required separation method.
Magnetic Nanoparticles (MNPs)
Magnetic nanocatalysts, such as magnetite (Fe₃O₄), manganese ferrite (MnFe₂O₄), and functionalized core-shell variants, are particularly attractive.[8][13][16] Their defining advantage is the simplicity of their separation: they can be quantitatively removed from the reaction medium using an external magnet, precluding the need for filtration or centrifugation.[13][14] The catalytic activity often arises from Lewis acid sites on the nanoparticle surface, which activate the carbonyl groups of the reactants.[13]
Metal and Metal Oxide Nanoparticles
A wide range of non-magnetic metal oxide nanoparticles, including ZnO, CuO, TiO₂, and Al₂O₃, have been successfully employed.[5][16][17] These materials are often cost-effective and can be synthesized via straightforward methods like co-precipitation or sol-gel techniques.[10][13] Their catalytic performance is typically governed by the density and strength of Lewis acid and base sites on their surface. For instance, AlCl₃-loaded ZnO nanoparticles have been shown to be a highly efficient catalyst for this transformation.[4]
Supported and Composite Nanocatalysts
To enhance stability, prevent aggregation, and improve performance, nanoparticles can be immobilized on solid supports like silica, alumina, or polymers.[16][18] These supported systems, such as SnCl₄@SiO₂ or polyaniline-supported ZnO, often exhibit superior reusability and robustness.[16][18]
Experimental and Logical Workflow
The workflow for synthesizing dihydropyridines using nanocatalysts is a systematic process encompassing catalyst synthesis, the catalytic reaction itself, product isolation, and catalyst recovery. This self-validating loop ensures both the integrity of the catalyst and the purity of the final product.
Mechanistic Insights: How Nanocatalysts Drive the Hantzsch Reaction
The Hantzsch synthesis is a cascade of classical organic reactions. The nanocatalyst plays a crucial role in accelerating key steps by acting as a Lewis acid, activating electrophilic carbonyl carbons.[13][19]
The plausible mechanism involves two primary pathways that converge:[2][19][20]
-
Knoevenagel Condensation: The aldehyde condenses with one equivalent of the β-ketoester, facilitated by the nanocatalyst which polarizes the aldehyde's carbonyl group.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to form an enamine intermediate.
-
Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the activated α,β-unsaturated carbonyl compound formed in the Knoevenagel condensation. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine product.
Detailed Application Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Dihydropyridine Synthesis Using Magnetic MnFe₂O₄ Nanoparticles
This protocol leverages superparamagnetic manganese ferrite nanoparticles, which allow for exceptionally easy catalyst recovery.[11][13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.4 mmol)
-
Ammonium acetate (1.2 mmol)
-
MnFe₂O₄ nanoparticles (5 mol%)
-
Ethanol (5 mL)
-
External magnet (e.g., a strong neodymium magnet)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (2.4 mmol), ammonium acetate (1.2 mmol), and MnFe₂O₄ nanoparticles (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 30-60 minutes.[13]
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of hot ethanol to the mixture to ensure the product is fully dissolved.
-
Place a strong external magnet against the side of the flask. The black MnFe₂O₄ nanoparticles will be attracted to the magnet, collecting on the flask wall.
-
Carefully decant the hot supernatant containing the product into a separate beaker.
-
Wash the retained nanoparticles with hot ethanol (2 x 5 mL), each time using the magnet to hold the catalyst while decanting the washings. Combine all supernatant and washings.
-
The collected catalyst can be dried under vacuum and stored for the next run. It can be reused at least five times without significant loss of activity.[13]
-
Evaporate the solvent from the combined solution under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine product.
Protocol 2: Dihydropyridine Synthesis Using AlCl₃-Loaded ZnO Nanoparticles (Solvent-Free)
This protocol is an example of a highly efficient, solvent-free green synthesis method performed at ambient temperature.[4]
Materials:
-
Aromatic aldehyde (4.71 mmol)
-
Ethyl acetoacetate (9.42 mmol)
-
Ammonium acetate (5.66 mmol)
-
20% AlCl₃@ZnO nanocatalyst (1.17 mmol, ~0.25 mol equiv.)
-
Chloroform
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (4.71 mmol), ethyl acetoacetate (9.42 mmol), and ammonium acetate (5.66 mmol).
-
Add the AlCl₃@ZnO nanocatalyst powder (1.17 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2 hours.[4]
-
Monitor the reaction progress using TLC.
-
After completion, add 10 mL of chloroform to the reaction mass to dissolve the product.
-
Separate the heterogeneous catalyst from the solution by centrifugation or filtration.
-
Wash the recovered catalyst with chloroform, dry it, and store for reuse.
-
Evaporate the chloroform from the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1,4-dihydropyridine.
Essential Characterization
Validation is critical. The identity and purity of both the catalyst and the product must be confirmed.
| Material | Technique | Purpose |
| Nanocatalyst | FT-IR | Confirms functional groups and surface modifications.[13][14] |
| XRD | Determines crystalline structure and phase purity.[13][21] | |
| SEM/TEM | Visualizes morphology, particle size, and dispersion.[13][14] | |
| VSM | Confirms superparamagnetic behavior (for MNPs).[13] | |
| Dihydropyridine | ¹H & ¹³C NMR | Elucidates the chemical structure of the product.[4] |
| HRMS | Confirms the exact mass and molecular formula.[4] | |
| FT-IR | Identifies characteristic functional groups (e.g., C=O, N-H).[4] | |
| Melting Point | Assesses the purity of the final product. |
Comparative Performance of Nanocatalysts
The choice of catalyst significantly impacts reaction outcomes. The following table summarizes the performance of various nanocatalysts reported in the literature for the synthesis of 1,4-dihydropyridines.
| Nanocatalyst | Conditions | Typical Yield | Reusability | Key Advantages | Reference |
| MnFe₂O₄ | 80 °C, Ethanol | 90-98% | ≥ 5 cycles | Excellent yield, rapid, easy magnetic separation. | [11][13] |
| AlCl₃@ZnO | Room Temp, Solvent-Free | 85-95% | ≥ 4 cycles | Ambient temp, solvent-free, high efficiency. | [4] |
| CuO Nanoflakes | 70 °C, EtOH/H₂O (MW) | 88-96% | ≥ 3 cycles | Green solvent, microwave-assisted speed. | [5][16] |
| Fe₃O₄@Phen@Cu | Low Temp, Water | High | ≥ 5 cycles | Environmentally friendly, works in water. | [14] |
| TiCl₂/nano-γ-Al₂O₃ | 90 °C, Solvent-Free | Excellent | High | Good yields under solvent-free conditions. | [16] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Incorrect stoichiometry; Insufficient reaction time/temperature. | Synthesize fresh catalyst or test its activity on a model reaction. Verify molar ratios of reactants. Optimize reaction time and temperature. |
| Formation of By-products | Reaction temperature too high; Catalyst loading incorrect. | Lower the reaction temperature. Optimize the catalyst loading (both too much or too little can be detrimental). |
| Difficulty in Catalyst Separation | Catalyst agglomeration; Particle size too small (for filtration). | For MNPs, use a stronger magnet. For others, try centrifugation at higher speeds. Consider using supported catalysts for easier handling. |
| Loss of Catalyst Activity upon Reuse | Leaching of active species; Surface poisoning; Sintering at high temperatures. | Wash the catalyst thoroughly between cycles. Avoid excessively high reaction temperatures. Consider surface functionalization to stabilize the catalyst. |
Conclusion and Future Outlook
The application of nanocatalysts has fundamentally improved the synthesis of 1,4-dihydropyridines, making the process greener, faster, and more economical. Magnetic and metal oxide nanoparticles, in particular, offer a potent combination of high catalytic efficiency and straightforward reusability. The continued development of novel nanocomposites, including core-shell structures and multi-functional supported catalysts, promises even greater control over selectivity and reactivity. As the fields of nanotechnology and organic synthesis continue to converge, we can anticipate the emergence of highly sophisticated catalytic systems that will enable the construction of complex molecular architectures with unparalleled efficiency and sustainability.
References
- Jadidi, K., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Acta Chimica Slovenica.
- Inam, M. A., et al. (2023). Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry. Journal of Chemistry.
- Gawande, M. B. (2015). Sustainable Nanocatalysts for Organic Synthetic Transformations. Organic Chemistry: Current Research.
- Kaur, N., et al. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines. RSC Advances.
- Gnanamani, L., et al. (2024). A general plausible mechanism of 1,4-DHP formation by Hantzsch synthesis using nanocatalyst. ResearchGate.
- Willong, L., & Gangshin, S. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Journal of Synthetic Chemistry.
- Jadidi, K., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. PubMed.
- Kaur, N., et al. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines. RSC Publishing.
- Ahmadi, S., et al. (2023). One-pot Synthesis of Multicomponent 1,4-dihydropyridines Using Fe3O4-bibenzo[d]imidazole. Nanomaterials Chemistry.
- Zare, E., et al. (2020). Chitosan magnetic nanocomposite: a magnetically reusable nanocatalyst for green synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. Journal of the Iranian Chemical Society.
- Choudary, B. M., et al. (2009). Synthesis of 1,4-dihydropyridine derivatives using nanocrystalline copper(II) oxide catalyst. Catalysis Communications.
- Maleki, A., et al. (2014). Synthesis of 1,4-dihydropyridines in the presence of various catalysts. ResearchGate.
- Sonali Anantha, I. S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.
- Phasage, D., et al. (2024). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Open Journal of Composite Materials.
- Singh, P., & Paul, K. (2020). Synthesis of 1, 4-Dihydropyridines using Different Nanocatalyst Systems. ResearchGate.
- Veisi, H., et al. (2023). Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. RSC Advances.
- Payamifar, S. (2024). Percentage of Hantzsch 1,4-dihydropyridine 56 product yield by Recycled nanocatalyst. ResearchGate.
- Chahar, M., et al. (2020). The Uses of Various Nanoparticles in Organic Synthesis: A Review. Journal of Chemical and Pharmaceutical Research.
- Gnanamani, L., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi-Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect.
- Kumar, A., et al. (2023). AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances.
- Rathod, V. C., et al. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Chemistry & Materials Research.
- Khazaei, A., et al. (2011). Hantzsch Reaction on Free Nano-Fe2O3 Catalyst: Excellent Reactivity Combined with Facile Catalyst Recovery and Recyclability. Chemical Communications.
- Al Anazi, A. A., et al. (2022). Effectual and Rapid Synthesis of Hantzsch Derivatives in Solvent-Free Conditions Catalyzed by a Mesoporous Basic Silica-Based Nanomaterial. Silicon.
- Pandit, P., & Kumar, S. (2015). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Heterocyclic Chemistry.
- Gnanamani, L., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi-Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate.
- Patel, D. (2024). Nanocatalysts in Organic Synthesis: Bridging the Gap Between Nanotechnology and Green Chemistry. ResearchGate.
- Kumar, R., et al. (2023). Nano Catalyst in Organic Synthesis. JETIR.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Veisi, H., et al. (2023). Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 5. Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry [ajgreenchem.com]
- 11. Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chitosan magnetic nanocomposite: a magnetically reusable nanocatalyst for green synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions - ProQuest [proquest.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst [jsynthchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07807G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. nanomaterchem.com [nanomaterchem.com]
Application Notes and Protocols for the Purification of Dihydropyridazine Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dihydropyridazine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. This document provides a comprehensive guide to the purification of this compound products, moving beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental decisions. We present detailed protocols for common purification techniques, including column chromatography, recrystallization, and liquid-liquid extraction, alongside methods for the definitive characterization of the purified products.
Introduction: The Critical Role of Purity in this compound Drug Development
The journey of a this compound derivative from a promising lead compound to a clinically approved therapeutic is contingent on the stringent control of its purity. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly impact the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). Therefore, robust and reproducible purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for generating reliable biological data and ensuring patient safety. The choice of purification strategy is dictated by the physicochemical properties of the target this compound and its impurities, such as polarity, solubility, and crystallinity. A multi-faceted approach, often combining different techniques, is frequently necessary to achieve the high levels of purity demanded by regulatory bodies.
Strategic Approach to this compound Purification
A logical workflow is essential for the efficient and effective purification of this compound products. The selection of the primary purification technique is a critical decision point, guided by the scale of the synthesis and the nature of the impurities.
Caption: A logical workflow for the purification and analysis of this compound products.
Core Purification Protocols
Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for purifying this compound compounds, separating components based on their differential adsorption to a stationary phase.
Principle of Separation: The separation is based on the polarity of the molecules in the mixture. In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. Non-polar compounds travel down the column faster, while polar compounds have a higher affinity for the stationary phase and elute later. Conversely, reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, causing polar compounds to elute first.
Detailed Protocol for Normal-Phase Silica Gel Chromatography:
-
Stationary Phase Selection: Silica gel is the most common choice for normal-phase separation of this compound derivatives.
-
Mobile Phase Selection: A crucial step is to determine a suitable solvent system using thin-layer chromatography (TLC). The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4. Common solvent systems include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing:
-
A glass column with a stopcock is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom.
-
A layer of sand is added on top of the cotton plug.
-
The column is filled with the chosen non-polar solvent.
-
A slurry of silica gel in the non-polar solvent is prepared and carefully poured into the column, avoiding the formation of air bubbles. The column is gently tapped to ensure even packing.
-
A layer of sand is added to the top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
-
-
Elution:
-
The mobile phase is allowed to run through the column. For difficult separations, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased by adding more of the polar solvent.
-
Fractions are collected in separate test tubes.
-
-
Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure this compound product are combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Provides a polar surface for effective separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Offers a range of polarities to elute compounds with varying polarities. |
| Sample Loading | Dry loading for poorly soluble compounds | Prevents band broadening and improves separation resolution. |
| Elution | Isocratic or gradient elution | Isocratic is simpler, while gradient is better for complex mixtures with a wide range of polarities. |
Table 1: Key Parameters for Column Chromatography of Dihydropyridazines.
Recrystallization: Leveraging Solubility Differences
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures.
Principle of Purification: The underlying principle is that the solubility of most solids increases with temperature. An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Detailed Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the this compound product well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for dihydropyridazines include ethanol, methanol, and ethyl acetate.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, the hot solution must be filtered through a pre-warmed funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a vacuum oven or desiccator to remove any residual solvent.
Liquid-Liquid Extraction: A Primary Purification Step
Liquid-liquid extraction is often used as an initial purification step to remove gross impurities from a reaction mixture.
Principle of Separation: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of acidic or basic dihydropyridazines or impurities can be manipulated, thereby altering their partitioning between the two phases.
General Protocol for Extractive Workup:
-
The reaction mixture is quenched with water or an aqueous solution.
-
An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added.
-
The mixture is shaken vigorously in a separatory funnel and the layers are allowed to separate.
-
The organic layer containing the this compound product is collected.
-
The aqueous layer may be extracted again with fresh organic solvent to maximize recovery.
-
The combined organic layers are washed with brine to remove excess water, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Characterization and Purity Assessment of Dihydropyridazines
Once purified, it is imperative to confirm the identity and assess the purity of the this compound product. A combination of analytical techniques is typically employed.
Caption: Key analytical techniques for the characterization of purified dihydropyridazines.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of this compound derivatives. It offers high resolution and quantitative accuracy.
Protocol for Purity Analysis by HPLC:
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: Reversed-phase columns, such as C18 or C8, are widely used for separating dihydropyridazines from their more polar or non-polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution is often employed to achieve optimal separation.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in the mobile phase and filtered through a 0.4
Strategic HPLC Method Development for the Analysis of Dihydropyridazine Reaction Mixtures
An Application Note for Drug Discovery and Development Professionals
Abstract
This comprehensive guide details the strategic development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of dihydropyridazine reaction mixtures. Dihydropyridazines are a significant class of heterocyclic compounds in medicinal chemistry, and robust analytical methods are critical for monitoring reaction progress, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs). This document provides an in-depth exploration of method development, from initial analyte characterization to the establishment of stability-indicating assays. It includes field-proven protocols, troubleshooting guidance, and the scientific rationale behind experimental choices to empower researchers in developing reliable and efficient HPLC methods.
Introduction: The Analytical Imperative for Dihydropyridazines
The this compound scaffold is a cornerstone in the synthesis of various biologically active molecules. The Hantzsch synthesis, a classic multi-component reaction, is frequently employed for creating related dihydropyridine structures and variations are used for dihydropyridazines.[1][2] The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, leading to a complex mixture of reactants, intermediates, by-products, and the final product.[3] Effective analytical oversight is not merely a quality control measure; it is an essential tool for reaction optimization and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the resolution and sensitivity required to dissect these complex mixtures.[4] This guide will walk you through the logical progression of developing a robust reversed-phase HPLC (RP-HPLC) method, the most common and versatile approach for these analytes.[5]
Foundational Principles of Method Development
A successful HPLC method is built on a systematic understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. The workflow below outlines the critical decision points in method development.
Figure 1: A systematic workflow for HPLC method development.
Analyte & Reaction Mixture Characterization
Before any injection, understand your sample. Dihydropyridazines are often basic due to the nitrogen atoms in the ring system. This property is the single most important factor influencing chromatographic behavior in RP-HPLC.
-
pKa and Ionization: The basicity of the molecule means its ionization state is highly dependent on the mobile phase pH. At a pH below the analyte's pKa, it will be protonated (cationic), and at a pH above the pKa, it will be in its neutral form. This directly impacts retention and peak shape.
-
Solubility and Polarity (logP): The overall polarity of the molecule and its substituents will determine its retention on a reversed-phase column. Highly polar molecules will elute early, while non-polar molecules will be strongly retained.
-
UV-Vis Spectrum: Determine the UV absorbance maximum (λmax) of your target compound to set the detector wavelength for optimal sensitivity. A photodiode array (PDA) detector is invaluable during development for assessing peak purity and identifying co-eluting impurities.
Column (Stationary Phase) Selection: The Core of the Separation
For this compound analysis, a modern, high-purity silica C18 column is the universal starting point.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.
-
High-Purity Silica: Use columns packed with high-purity silica (>99.99%). Trace metal impurities in lower-purity silica can act as secondary interaction sites for basic analytes, leading to severe peak tailing.[6]
-
End-capping: A well-end-capped column is crucial. End-capping neutralizes most of the free silanol groups on the silica surface that can cause undesirable interactions with basic compounds.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is the most powerful tool for manipulating selectivity and achieving the desired separation.[7]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency (sharper peaks) and lower backpressure.
-
pH Control: This is non-negotiable for basic analytes. Operating at a low pH (e.g., 2.5-4.0) ensures the this compound is fully protonated.[6] This single, consistent ionic form prevents peak broadening and tailing that occurs when the pH is close to the analyte's pKa. Buffers like ammonium formate or phosphate are commonly used to maintain a stable pH.
-
Additives for Peak Shape: Sometimes, even with low pH, residual silanol interactions can cause peak tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can dramatically improve peak symmetry by masking these active sites.[6]
Protocol 1: General Purity Analysis of a this compound Reaction Mixture
This protocol provides a robust starting point for analyzing a typical reaction mixture.
Objective: To separate the main this compound product from starting materials and major by-products.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data System: Chromatography data software (e.g., Chromeleon, Empower).
-
-
Chromatographic Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard dimensions for good resolution and run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures protonation of basic analytes for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier, provides good peak efficiency. |
| Gradient | 10% to 90% B over 15 min | A scouting gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm or λmax | 254 nm is a good starting point; use λmax for best sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for the full duration of the gradient and a brief hold at the final conditions.
-
Analyze the results, focusing on the retention time of the main peak, its separation from impurities (resolution), and peak shape (tailing factor).
-
-
Optimization:
-
If peaks are poorly resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
If the main peak tails excessively, see the troubleshooting guide (Figure 2).
-
Troubleshooting Common Chromatographic Issues
Peak tailing is the most frequent problem encountered when analyzing basic compounds like dihydropyridazines. This decision tree provides a logical path to a solution.
Figure 2: A troubleshooting guide for peak tailing of basic analytes.
Protocol 2: Developing a Stability-Indicating HPLC Method
For drug development, it is essential that the analytical method can separate the API from any potential degradation products. This is achieved through forced degradation studies.[8][9]
Objective: To develop and validate an HPLC method that is specific for the this compound API and can resolve it from all potential degradation products.
Methodology:
-
Develop an Optimal Isocratic or Gradient Method:
-
Begin with the method from Protocol 1.
-
Optimize the separation of the main peak from any process impurities present in a reference batch. The goal is to achieve a baseline resolution (Rs > 2.0) between the main peak and its closest impurity.
-
-
Perform Forced Degradation Studies: [10][11]
-
Prepare several solutions of the API at ~1 mg/mL. Expose these solutions to a range of stress conditions designed to induce 5-20% degradation.[8]
-
Important: Also run a "control" sample (unstressed) and a "blank" (stress agent in solvent, no API).
-
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 4 hours | Simulates acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours | Simulates alkaline environments. |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | Tests susceptibility to oxidation. |
| Thermal | Solid API at 80 °C for 48 hours | Evaluates heat stability. |
| Photolytic | Solution exposed to UV/Vis light (ICH Q1B) | Assesses light sensitivity. |
-
Analysis of Stressed Samples:
-
After exposure, neutralize the acid and base-stressed samples. Dilute all samples to the target concentration (e.g., 0.5 mg/mL) with the mobile phase.
-
Inject each stressed sample, the control, and the blanks into the HPLC system using the optimized method.
-
-
Method Validation and Refinement:
-
Specificity/Peak Purity: Use a PDA detector to assess the peak purity of the main this compound peak in each chromatogram. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Resolution: Ensure the main peak is well-resolved from all degradation peaks. If a degradant co-elutes, the method must be re-optimized. This may involve changing the mobile phase pH, the organic modifier, or even the column chemistry (e.g., switching to a phenyl-hexyl or embedded polar group column for alternative selectivity).
-
Mass Balance: The total amount of drug detected (API + degradants) should be close to the initial amount in the unstressed sample, demonstrating that all major degradants are being detected.
-
Advanced Topics: Chiral Separations
Many dihydropyridazines are chiral and exist as enantiomers, which can have different pharmacological effects.[12] HPLC is the primary method for separating these enantiomers.
-
Chiral Stationary Phases (CSPs): Enantiomeric separation requires a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for dihydropyridine-type compounds.[13][14]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol). However, reversed-phase methods are also possible.[13][15]
-
Method Development: The development process involves screening different CSPs and mobile phase compositions to find a system that provides adequate enantioselectivity (separation factor α > 1.2).
Conclusion
The development of a robust HPLC method for this compound reaction mixtures is a systematic process grounded in the chemical principles of the analyte and the chromatographic system. By starting with a well-chosen C18 column, controlling mobile phase pH, and methodically optimizing for the separation of all relevant components, researchers can establish reliable analytical protocols. For regulated environments, these methods must be further challenged through forced degradation studies to prove they are stability-indicating. The protocols and guidelines presented here provide a comprehensive framework for achieving accurate, reproducible, and meaningful analytical results in the research and development of this compound-based therapeutics.
References
- G. Jibuti, E. Mskhiladze, L. Chankvetadze, B. Chankvetadze. (2014). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed, [Link].[13]
- G. Jibuti, et al. (2014). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns.
- M. A. Abounassif, M. M. Hefnawy, G. A. Abuel-magd. (2002). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. PubMed, [Link].
- F. I. Ripoli, V. V. D. Piaz, M. P. F. Di. (2002). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
- K. M. Alsante, T. D. Hatajik, L. H. Snider, R. D. Ruan, T. A. Burns, S. W. Baertschi. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, [Link].
- A. M. T. T. de-Almeida, T. A. D. C. de-Vasconcelos. (2014). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis.
- K. Gyimesi-Forrás, G. Szász, S. G. K. Andersson. (2001). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Scilit, [Link].
- K. M. Alsante, S. W. Baertschi, B. A. Olsen, T. D. Hatajik. (2007). The role of forced degradation studies in stability indicating HPLC method development.
- A. S. Said. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks, [Link].[7]
- L. Švorc, M. Stankovičová. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH), [Link].[12]
- M. Jehangir. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals, [Link].[9]
- S. Singh, et al. (2016). Forced Degradation Studies. MedCrave online, [Link].[10]
- P. S. Singh, P. Kamble, S. Sankhe. (2024). A RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PRASUGREL IN BULK AND TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, [Link].
- A. Kristl, D. Anderluh, F. Kozjek. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
- M. S. Charde, et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH), [Link].[11]
- E. M. Rodriguez, L. E. Scheer. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed, [Link].[5]
- D. Guillarme, J. L. Veuthey. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- P. K. Tirunagari, V. R. B, S. R. D. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, [Link].[4]
- Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube, [Link].
- A. R. Rote, S. D. Pingle. (2017). Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage. Future Journal of Pharmaceutical Sciences, [Link].
- T. H. Kumar, J. V. L. N. S. Rao, M. G. Kumar. (2014). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.
- M. Srinidhi, et al. (2016). Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Sumatriptan in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, [Link].
- A. A. Ali, et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health (NIH), [Link].
- O. Kosharna, et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, [Link].
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal, [Link].[1]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia, [Link].[2]
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Part I: Foundational Principles and Pre-Crystallization Strategy
An In-depth Technical Guide to the X-ray Crystallography of Dihydropyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive technical guide to the single-crystal X-ray diffraction analysis of this compound derivatives. Dihydropyridazines are a class of heterocyclic compounds with significant and diverse pharmacological activities, making them key scaffolds in modern drug design.[1][2][3][4] Elucidating their precise three-dimensional atomic arrangement through X-ray crystallography is paramount for confirming chemical connectivity, determining absolute stereochemistry, understanding intermolecular interactions, and informing rational drug design and structure-activity relationship (SAR) studies.[5][6][7] This guide offers a self-contained workflow, from fundamental principles and sample preparation to detailed crystallization protocols, data collection strategies, and structure refinement, grounded in established crystallographic practices.
The Crucial Role of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[8] When X-rays are directed at a single crystal, they are diffracted by the electron clouds of the atoms in a predictable manner, creating a unique diffraction pattern.[6][9] By analyzing the positions and intensities of these diffracted spots, we can reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model with unparalleled precision.[6] For this compound derivatives, this technique provides critical information that cannot be obtained by other analytical methods, including:
-
Unambiguous confirmation of molecular structure and connectivity.
-
Determination of relative and absolute stereochemistry at chiral centers.
-
Insight into conformational preferences and molecular packing in the solid state.
-
Identification of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing and can influence physical properties like solubility and stability. [6]
-
Characterization of different polymorphic forms, which is vital for pharmaceutical development.
The Cornerstone of Success: Sample Purity
The journey to a high-quality crystal structure begins with a highly pure sample. Crystallization is fundamentally a purification process, but impurities can severely inhibit nucleation and crystal growth.
Causality: Impurities can act as "kinks" or "stoppers" on a growing crystal lattice, disrupting the long-range order necessary for diffraction-quality crystals. They can also compete for nucleation sites, leading to the formation of many small, unusable crystals or an amorphous precipitate.[10]
Protocol for Purity Assurance:
-
Initial Assessment: Use techniques like NMR, LC-MS, and elemental analysis to assess the purity of the synthesized this compound derivative. A purity of >95% is recommended, with >98% being ideal.[10]
-
Purification: If necessary, purify the compound using column chromatography, preparative HPLC, or recrystallization until the desired purity is achieved.
-
Final Check: Re-analyze the purified sample to confirm its purity and structural integrity before proceeding to crystallization screening.
Part II: Protocols for Growing Diffraction-Quality Crystals
The central principle of crystallization is to slowly bring a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thereby thermodynamically favoring the formation of an ordered solid state (the crystal) over remaining in solution.[11][12] The key is to achieve this state slowly to allow for the growth of a few large, well-ordered crystals rather than many small ones.[13]
Workflow: From Solute to Crystal
Below is a generalized workflow for the crystallization process.
Caption: General workflow for small molecule crystallization.
Protocol: Slow Evaporation
This is often the first method attempted due to its simplicity.[10][13] It is most suitable for compounds that are stable at room temperature and for less volatile solvents.
-
Preparation: Prepare a nearly saturated solution of the this compound derivative (5-15 mg) in a suitable solvent or solvent mixture (1-3 mL) in a clean glass vial or test tube.[13][14]
-
Setup: Cover the vial with parafilm or aluminum foil. Using a needle, pierce a few small holes in the cover.[13][14] The number and size of the holes control the rate of evaporation; fewer/smaller holes for volatile solvents (e.g., DCM, ether) and more/larger holes for less volatile ones (e.g., toluene, ethanol).
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated box) and leave it undisturbed for several days to weeks.[14][15]
-
Monitoring: Check for crystal growth periodically without disturbing the vial.
Protocol: Vapor Diffusion
This is arguably the most successful method for growing high-quality crystals of small molecules.[16] It involves two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" (or precipitant) in which the compound is insoluble, but which is miscible with the solvent.[11]
-
Preparation (Hanging Drop):
-
Add ~1 mL of the anti-solvent (e.g., hexane, pentane) to the reservoir of a VDX plate or a larger sealed jar.[16][17]
-
On a siliconized glass cover slip, place a 2-10 µL drop of a concentrated solution of your compound in the primary solvent (e.g., THF, chloroform, acetonitrile).[16]
-
Invert the cover slip and place it over the reservoir, sealing it with vacuum grease to create an airtight system.[17]
-
-
Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase from the reservoir into the hanging drop. This gradually decreases the solubility of the this compound derivative in the drop, leading to supersaturation and crystal growth.[12][17]
-
Incubation: Store the setup in a stable, vibration-free environment. Slowing the diffusion process by placing the setup in a refrigerator or freezer can sometimes yield better crystals.[16]
Protocol: Liquid-Liquid Diffusion (Layering)
This technique is excellent for milligram quantities and when the compound is sensitive.[15] It relies on the slow diffusion between two liquid layers.
-
Preparation: Dissolve the compound in a small amount of a dense solvent (e.g., DCM, chloroform) at the bottom of a narrow container, such as an NMR tube.[15]
-
Layering: Carefully and slowly, add a layer of a less dense, miscible anti-solvent (e.g., hexane, ether, ethanol) on top of the first solution.[15] A syringe is often used to gently dribble the anti-solvent down the side of the tube to minimize mixing.
-
Mechanism & Incubation: The two solvents will slowly mix at the interface. As the anti-solvent diffuses into the solvent layer, the compound's solubility decreases, and crystals will ideally form at the interface over several days.[15]
Table 1: Common Solvents and Anti-solvents for Crystallization Screening
| High-Polarity Solvents | Medium-Polarity Solvents | Low-Polarity Solvents | Common Anti-Solvents |
| Methanol | Acetone | Toluene | Hexane(s) |
| Ethanol | Ethyl Acetate | Dichloromethane (DCM) | Pentane |
| Isopropanol | Acetonitrile (ACN) | Chloroform | Diethyl Ether |
| Water | Tetrahydrofuran (THF) | Dioxane | Heptane |
Part III: Data Collection: From Crystal to Diffraction Pattern
Once suitable crystals (ideally 0.1-0.3 mm in each dimension) are obtained, the next step is to collect diffraction data.[11]
Crystal Mounting
Causality: The crystal must be held stationary in the X-ray beam while being rotated. For data collection at cryogenic temperatures (~100 K), which is standard practice to minimize radiation damage, the crystal is flash-cooled.[18]
-
Harvesting: Using a micromanipulator or a very fine needle, carefully separate a single, well-formed crystal from the mother liquor. It is critical to NEVER let the crystal dry out, as loss of solvate molecules can destroy the crystal lattice.[11]
-
Mounting: Use a nylon cryo-loop slightly larger than the crystal to scoop it up along with a small amount of mother liquor or a cryoprotectant (e.g., paratone-N oil).
-
Flash-Cooling: Immediately place the mounted crystal into the cold nitrogen stream on the diffractometer. This vitrifies the surrounding solvent, preventing ice crystal formation and protecting the sample.
Data Collection Workflow
Modern diffractometers automate much of the data collection process.[6][19]
Caption: Workflow for single-crystal X-ray data collection.
-
Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. The software uses these to determine the preliminary unit cell parameters and Bravais lattice.
-
Strategy Calculation: Based on the unit cell and crystal symmetry, the software calculates an optimal strategy (e.g., rotation angles and exposure times) to collect a complete and redundant dataset while minimizing data collection time.
-
Full Data Collection: The diffractometer executes the strategy, rotating the crystal in the X-ray beam and collecting hundreds or thousands of diffraction images.[8]
-
Data Integration and Reduction: The raw images are processed to measure the intensity and position of each reflection. These intensities are then scaled and corrected for experimental factors, resulting in a final reflection file (typically in .hkl format).[9]
Part IV: Structure Solution, Refinement, and Validation
This final stage is entirely computational and involves transforming the diffraction data into a chemically meaningful atomic model.[9]
Structure Solution and Refinement Workflow
Caption: Iterative workflow for structure solution and refinement.
-
Structure Solution: For small molecules like dihydropyridazines, the "phase problem" is typically solved using direct methods. These are mathematical techniques that use statistical relationships between reflection intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.[20]
-
Model Building: An initial atomic model is built by fitting atoms into the strongest peaks of the electron density map.
-
Structure Refinement: This is an iterative process where the atomic parameters (positional coordinates, anisotropic displacement parameters) are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[21][22]
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factors.
Table 2: Key Data Collection and Refinement Parameters
| Parameter | Description | Typical Value for Good Structure |
| R1 | The traditional R-factor; a measure of agreement between observed and calculated structure factor amplitudes. | < 5% |
| wR2 | A weighted R-factor based on intensities (F²), generally considered a more robust indicator of refinement quality. | < 15% |
| GoF (S) | Goodness-of-Fit. Should be close to 1.0 for a good model and correct weighting scheme. | ~1.0 |
| Completeness | The percentage of measured unique reflections out of the total possible for a given resolution. | > 99% |
| Resolution (Å) | The smallest d-spacing for which reliable data was collected. Lower values mean higher resolution. | < 0.8 Å for small molecules |
| CCDC Number | The deposition number for the structure in the Cambridge Structural Database (CSD). | Required for publication |
Upon completion, the final structural data is typically deposited in a public repository like the Cambridge Structural Database (CSD), making it accessible to the global scientific community.[23][24][25][26][27]
References
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Armaroli, T., & Dallocchio, R. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews.
- Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2563.
- Guide for crystallization. (n.d.). University of Angers.
- Crystallisation Techniques. (2006). University of Canterbury.
- Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography.
- Prill, D., et al. (2016). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function. Acta Crystallographica Section A, 72(1), 62-72.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Prill, D., et al. (2016). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function. OSTI.GOV.
- Crystal Structure Refinement. (n.d.). MIT OpenCourseWare.
- Blaconá, J. I., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1748-1763.
- David, W. I. F. (2023). Solving molecular organic crystal structures from powders. IUCrJ, 10(4), 365-373.
- Ota, K., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7930-7935.
- Small molecule crystallography. (n.d.). Excillum.
- David, W. I. F. (2023). Solving molecular organic crystal structures from powders. IUCr Journals.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.
- Snell, E. H. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-62.
- Cole, J. C., et al. (2017). Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis. Acta Crystallographica Section D: Structural Biology, 73(3), 234-239.
- Bryant, M. J., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. IUCrJ, 11(Pt 1), 2-11.
- Gemmi, M., et al. (2022). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. WIREs Computational Molecular Science, 12(6), e1618.
- Cole, J. C., et al. (2017). Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis. DeepDyve.
- Challenges And Limitations In Crystallography. (n.d.). FasterCapital.
- Singh, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147.
- Pyridazines in Crystal Engineering. (2016). ResearchGate.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). PubMed.
- Some biologically active pyridazine derivatives and their application. (2023). ResearchGate.
- Cambridge Structural Database. (n.d.). Wikipedia.
- Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022). PubMed Central.
- Some representative examples of commercially available 1,4‐dihydropyridine‐based drugs. (n.d.). ResearchGate.
- Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023). ResearchGate.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[10][12]imidazo[1,2-a]pyridine. (2024). MDPI.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure.
- Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. (2001). ResearchGate.
- Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
- The Largest Curated Crystal Structure Database. (n.d.). CCDC.
- Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2021). MDPI.
- This compound. (n.d.). PubChem.
- Cambridge Structural Database. (2025). Re3data.org.
- Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink.
- Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. (2020). Nature.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rigaku.com [rigaku.com]
- 7. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. portlandpress.com [portlandpress.com]
- 10. unifr.ch [unifr.ch]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. fastercapital.com [fastercapital.com]
- 19. excillum.com [excillum.com]
- 20. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 21. Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function [ouci.dntb.gov.ua]
- 22. learn.mit.edu [learn.mit.edu]
- 23. researchgate.net [researchgate.net]
- 24. deepdyve.com [deepdyve.com]
- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. Cambridge Structural Database | re3data.org [re3data.org]
Application Notes and Protocols: Dihydropyridazine Derivatives in Anticancer Drug Discovery
Introduction: The Rise of the Dihydropyridazine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is one such scaffold. Its advantageous physicochemical properties have led to its incorporation into numerous bioactive molecules, including several approved drugs.[1] A subset of this class, the this compound derivatives, are emerging as a particularly promising frontier in oncology. These compounds offer a versatile three-dimensional structure that can be readily modified, allowing for the fine-tuning of pharmacological profiles to achieve high potency and selectivity against various cancer targets.[2][3] This guide provides an in-depth overview of the mechanisms, synthesis, and biological evaluation of novel this compound derivatives as potential anticancer agents.
Section 1: Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for identifying the cancer types most likely to respond to these agents.
Inhibition of Kinase Signaling: The Case of ITK
One of the most promising strategies in modern cancer therapy is the targeted inhibition of protein kinases, which are critical regulators of cell signaling. Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell signaling. In certain malignancies, such as T-cell leukemia, ITK is overactive, promoting uncontrolled cell proliferation and survival.[2]
Novel 3-oxo-2,3-dihydropyridazine derivatives have been specifically designed as selective ITK inhibitors.[2][4][5] By binding to the kinase domain of ITK, these compounds block its phosphorylation and activation. This, in turn, prevents the phosphorylation of downstream targets like ERK1/2, effectively shutting down the signaling cascade that drives T-cell proliferation.[2][4] This targeted inhibition offers the potential for high efficacy with a better therapeutic window compared to conventional chemotherapy.[2]
Induction of Apoptosis via Bcl-2/Bax Regulation
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells frequently evade apoptosis by altering the expression of key regulatory proteins. The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is critical for maintaining cellular homeostasis.[6][7]
Certain pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis by disrupting this delicate balance.[6] These compounds can downregulate the expression of Bcl-2 while simultaneously upregulating Bax expression.[6][7][8] This shift in the Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.[7] This mechanism effectively reactivates the cell's intrinsic suicide program.
Protocol 2.1: Synthesis of a 3-oxo-2,3-dihydropyridazine Derivative via Suzuki Coupling
This protocol is a representative example based on methodologies reported for synthesizing ITK inhibitors. [2] Rationale: This multi-step synthesis is designed for modularity. Step 1 forms a key amide bond. Step 2 attaches the core pyridazinone heterocycle. Step 3, the Suzuki-Miyaura coupling, is a powerful cross-coupling reaction that allows for the introduction of a wide variety of aryl or heteroaryl groups from corresponding boronic acids, making it ideal for generating a library of analogues for structure-activity relationship (SAR) studies.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Aniline derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
CH₂Cl₂ (Dichloromethane)
-
4-bromo-6-chloropyridazin-3(2H)-one
-
Aryl boronic acid
-
Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)
-
2 N Na₂CO₃ solution
-
1,4-Dioxane
-
Standard glassware, stirring and heating equipment, and purification apparatus (e.g., column chromatography).
Procedure:
-
Amide Coupling: a. Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1 eq) and the desired aniline derivative (1 eq) in DMF. b. Add DIPEA (2.5 eq) to the solution. c. Add HATU (1.2 eq) portion-wise while stirring at room temperature. d. Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours). e. Perform an aqueous workup and extract the product. Purify by column chromatography to yield the Boc-protected amide intermediate. Causality Note: HATU is a peptide coupling agent that activates the carboxylic acid for efficient amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the generated acids.
-
Boc Deprotection: a. Dissolve the product from Step 1 in CH₂Cl₂. b. Add TFA (10 eq) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt. Causality Note: TFA is a strong acid that cleaves the acid-labile Boc protecting group, exposing the secondary amine for the next reaction.
-
Nucleophilic Substitution: a. Dissolve the deprotected amine from Step 2 and 4-bromo-6-chloropyridazin-3(2H)-one (1 eq) in DMF. b. Add DIPEA (3 eq) and stir at room temperature until the reaction is complete (typically 4-12 hours). c. Work up the reaction and purify the product to obtain the key bromo-pyridazine intermediate. Causality Note: The deprotected amine acts as a nucleophile, displacing the chlorine atom on the pyridazinone ring, which is the more reactive leaving group compared to bromine.
-
Suzuki-Miyaura Coupling: a. To a reaction vessel, add the bromo-pyridazine intermediate (1 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq). b. Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). c. Add 1,4-dioxane and the 2 N Na₂CO₃ solution. d. Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS). e. Cool the reaction, filter off the catalyst, and perform an aqueous workup. f. Purify the final product by column chromatography. Causality Note: The palladium catalyst facilitates the cross-coupling between the bromine atom on the pyridazine ring and the boronic acid, forming a new carbon-carbon bond. The base (Na₂CO₃) is essential for the catalytic cycle.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: In Vitro Biological Evaluation Protocols
Once synthesized, the anticancer potential of the this compound derivatives must be assessed. A standard cascade of in vitro assays is used to determine cytotoxicity, mechanism of cell death, and effects on cell division.
Protocol 3.1: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [9][10]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic effect and the calculation of an IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Materials:
-
Cancer cell lines (e.g., Jurkat for T-cell leukemia, MCF-7 for breast cancer, A549 for lung cancer). [4][6][10]* Non-cancerous cell line for selectivity assessment (e.g., BJ or MRC-5 fibroblasts). [2]* Complete growth medium (e.g., RPMI or DMEM with 10% FBS).
-
96-well microplates.
-
This compound derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells. c. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium. b. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3.2: Apoptosis Assay by Annexin V/PI Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Cells treated with the compound of interest at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: a. Culture and treat cells in 6-well plates. b. Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately. b. The cell population will be divided into four quadrants:
Protocol 3.3: Cell Cycle Analysis
Rationale: This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M). Cells are fixed and stained with a fluorescent dye like Propidium Iodide (PI), which intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1. This allows for the identification of compound-induced cell cycle arrest at specific checkpoints. [6][9] Materials:
-
Cells treated with the compound of interest for 24 hours.
-
Cold 70% ethanol.
-
PBS.
-
PI/RNase staining buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation: a. Harvest treated cells and wash with PBS. b. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI/RNase staining buffer. c. Incubate for 30 minutes at 37°C in the dark. The RNase is included to degrade RNA and prevent it from being stained.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Generate a histogram of fluorescence intensity versus cell count. c. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy and selectivity of different derivatives.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound ID | Target Cancer Cell Line (IC₅₀ in µM) | Non-Cancerous Cell Line (IC₅₀ in µM) | Therapeutic Index (TI) |
| Jurkat (T-cell Leukemia) [2] | BJ Fibroblast [2] | (IC₅₀ Fibroblast / IC₅₀ Jurkat) | |
| DHP-01 | 11.17 [4] | > 50 | > 4.5 |
| DHP-02 (Lead) | 37.61 [4] | > 50 | > 1.3 |
| DHP-03 | > 50 | > 50 | N/A |
| Doxorubicin (Control) | 0.05 | 0.15 | 3.0 |
Data are presented as the mean from three independent experiments. The Therapeutic Index (TI) is a measure of selectivity; a higher TI indicates greater selectivity for cancer cells over normal cells.
References
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.
- Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research (IJSBAR).
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Bentham Science.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health (NIH).
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ResearchGate.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate.
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
- Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. National Institutes of Health (NIH).
- Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities. Science Alert.
- Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed.
- Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balan. ScienceDirect.
- Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. National Institutes of Health (NIH).
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink.
- Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. PubMed.
- Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent. PubMed.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
- Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health (NIH).
- Pyridopyridazine derivatives as anticancer agents. ResearchGate.
- (PDF) Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. ResearchGate.
- Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PubMed.
- Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. PubMed.
- (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gssrr.org [gssrr.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydropyridines as Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Dihydropyridines in Calcium Channel Modulation
Voltage-gated calcium channels are fundamental mediators of cellular signal transduction, playing a critical role in processes ranging from muscle contraction and neurotransmitter release to gene expression.[1] Among the various types of calcium channels, the L-type (Long-lasting) voltage-gated calcium channels (LTCCs), particularly the CaV1.2 isoform, are predominant in cardiovascular tissues like vascular smooth muscle and cardiac muscle.[1][2] Their over-activation is a key factor in the pathophysiology of hypertension, a condition affecting an estimated one in three American adults.[2][3]
This has led to the development of calcium channel blockers (CCBs), a cornerstone in the management of hypertension and other cardiovascular diseases.[4][5] CCBs are broadly classified into three main chemical classes: the phenylalkylamines (e.g., verapamil), the benzothiazepines (e.g., diltiazem), and the 1,4-dihydropyridines (DHPs).[2] While all target L-type calcium channels, the dihydropyridines exhibit high selectivity for the vascular smooth muscle over cardiac tissue, making them potent vasodilators with a reduced direct effect on heart rate and contractility compared to the other classes.[6][7] This vascular selectivity is a key reason why DHPs, such as nifedipine, amlodipine, and felodipine, are among the most widely prescribed drugs for treating high blood pressure and angina.[1][2]
It is important to distinguish the 1,4-dihydropyridine scaffold from that of dihydropyridazines. Dihydropyridines feature a six-membered heterocyclic ring with a single nitrogen atom, whereas dihydropyridazines contain two adjacent nitrogen atoms. While dihydropyridazines are a subject of synthetic and medicinal chemistry research,[8][9] the 1,4-dihydropyridine nucleus is the privileged structure responsible for the well-established therapeutic action of this class of calcium channel antagonists.[1]
This guide provides a comprehensive overview of the application of 1,4-dihydropyridines as L-type calcium channel blockers, detailing their mechanism of action, structure-activity relationships (SAR), and field-proven protocols for their synthesis and pharmacological evaluation.
Mechanism of Action: How Dihydropyridines Induce Vasodilation
The therapeutic effect of dihydropyridines is a direct consequence of their ability to inhibit the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells.[10] This process can be understood through a clear signaling cascade.
-
Depolarization and Channel Opening: An electrical signal (action potential) depolarizes the cell membrane of a vascular smooth muscle cell. This change in voltage triggers the opening of L-type calcium channels.
-
Calcium Influx: Once open, the channels allow extracellular Ca²⁺ ions to flow down their electrochemical gradient into the cell's cytoplasm.
-
Calmodulin Activation: The resulting increase in intracellular Ca²⁺ concentration leads to its binding with the protein calmodulin.
-
MLCK Activation: The Ca²⁺-calmodulin complex activates the enzyme myosin light-chain kinase (MLCK).[10]
-
Muscle Contraction: MLCK phosphorylates the myosin light chains on the myosin heads. This phosphorylation enables the formation of cross-bridges between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction (narrowing of the blood vessels).[10]
Dihydropyridines intervene at the very beginning of this cascade. They bind to a specific receptor site on the α1 subunit of the L-type calcium channel, the main pore-forming unit.[6] This binding stabilizes the channel in a closed or inactivated state, effectively blocking the pore and preventing the initial influx of Ca²⁺. By inhibiting this crucial step, DHPs prevent the downstream signaling events, leading to vascular smooth muscle relaxation (vasodilation). This widening of blood vessels reduces systemic vascular resistance, which in turn lowers arterial blood pressure.[7][10]
Structure-Activity Relationships (SAR) for Drug Design
The design of potent and selective DHP calcium channel blockers hinges on a well-understood set of structure-activity relationships. The core 1,4-dihydropyridine scaffold is decorated with specific substituents that are critical for its interaction with the receptor site.[1][11]
| Structural Position | Requirement for Optimal Activity | Rationale and Impact |
| N1 Position | Unsubstituted (NH group) | The hydrogen atom is considered essential for binding. Substitution generally leads to a loss of antagonist activity. |
| C2, C6 Positions | Small alkyl groups (e.g., methyl) | These groups provide a necessary steric bulk. Larger alkyl groups can decrease activity.[12] |
| C3, C5 Positions | Ester groups (-COOR) | These groups are critical for activity. The nature of the ester (e.g., methyl, ethyl, or more complex chains) influences potency, duration of action, and tissue selectivity. Non-identical esters at C3 and C5 can create a chiral center at C4, leading to stereoselective activity.[12][13] |
| C4 Position | Substituted Phenyl Ring | An aryl ring is required for optimal activity. The presence of an electron-withdrawing substituent (e.g., -NO₂, -Cl) at the ortho or meta position of the phenyl ring significantly enhances antagonist activity.[11][13] This substituent helps lock the molecule in a conformation that is favorable for receptor binding.[13] |
Understanding these SAR principles is paramount for medicinal chemists aiming to synthesize novel DHP derivatives with improved pharmacological profiles, such as enhanced potency, longer half-life, or selectivity for different calcium channel subtypes (e.g., T-type or N-type channels).[14][15]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of dihydropyridine-based calcium channel blockers.
Protocol 1: Synthesis of a Model 1,4-Dihydropyridine via Hantzsch Condensation
The Hantzsch synthesis is a classic multi-component reaction used to generate 1,4-DHP scaffolds.[16] This protocol describes the synthesis of a nifedipine analog.
Objective: To synthesize diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Ammonium hydroxide (aqueous solution)
-
Ethanol (solvent)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
Recrystallization flasks and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (30 mL).
-
Initiation: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Add aqueous ammonium hydroxide (15 mmol) dropwise to the stirring mixture.
-
Causality Note: Ammonium hydroxide serves as the nitrogen source for the dihydropyridine ring. The reaction involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by addition of the second ketoester and cyclization with ammonia.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically UV-active, product spot indicates reaction completion.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the crude solid product by vacuum filtration, washing with cold ethanol. Purify the product by recrystallization from hot ethanol to yield a pure crystalline solid.
-
Characterization: Dry the purified product and determine its melting point, yield, and structural identity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Pharmacological Evaluation
A hierarchical approach is recommended to efficiently screen and characterize novel DHP compounds, moving from high-throughput methods to more complex, physiologically relevant assays.
A. Primary Screen: Fluorescence-Based High-Throughput Assay
This assay uses a Ca²⁺-sensitive fluorescent dye to measure changes in intracellular calcium in a multi-well plate format, allowing for rapid screening of many compounds.
Objective: To determine the IC₅₀ values of test compounds for inhibition of depolarization-induced calcium influx.
Materials:
-
HEK293 cell line stably expressing the human CaV1.2 channel.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
High Potassium (K⁺) buffer (HBSS with KCl concentration raised to 90 mM, with corresponding reduction in NaCl to maintain osmolarity).
-
Test compounds and a reference standard (e.g., nifedipine).
-
384-well black, clear-bottom plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293-CaV1.2 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Causality Note: The AM ester group makes the dye cell-permeable. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.
-
-
Compound Addition: Wash the cells with HBSS to remove excess dye. Add varying concentrations of the test compounds (and nifedipine standard) to the wells. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation & Reading: The instrument then automatically adds the high K⁺ buffer to all wells to induce membrane depolarization. This opens the voltage-gated CaV1.2 channels, causing Ca²⁺ influx and a sharp increase in fluorescence. Continue reading the fluorescence signal for 60-120 seconds.
-
Data Analysis: The inhibitory effect of a compound is measured as the percentage reduction in the peak fluorescence signal compared to vehicle-treated control wells. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Secondary Screen: Isolated Aortic Ring Functional Assay
This ex vivo assay provides a more physiologically relevant measure of a compound's vasodilatory effect.[17]
Objective: To determine the potency (EC₅₀) of test compounds for relaxing pre-contracted vascular tissue.
Materials:
-
Thoracic aorta from a male Wistar or Sprague-Dawley rat.
-
Krebs-Henseleit physiological salt solution.
-
Potassium chloride (KCl) for inducing contraction.
-
Organ bath system with force-displacement transducers and data acquisition software.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs solution. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ baths filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the Krebs solution every 15 minutes.
-
Contraction: Induce a sustained contraction by replacing the normal Krebs solution with a high-K⁺ Krebs solution (e.g., 80 mM KCl). Wait for the contraction to reach a stable plateau.
-
Causality Note: High extracellular K⁺ causes membrane depolarization, which directly opens voltage-gated L-type calcium channels, leading to a robust contraction that is highly dependent on extracellular Ca²⁺ influx. This makes it an ideal method to specifically test CCBs.[17]
-
-
Compound Addition: Once the contraction is stable, add the test compound cumulatively to the bath in increasing concentrations. Allow the tissue to respond and stabilize after each addition.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage relaxation against the log concentration of the compound to generate a concentration-response curve and calculate the EC₅₀ value.
C. Gold Standard: Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct measurement of the ionic current flowing through calcium channels, offering the most definitive evidence of channel blockade.[18][19]
Objective: To directly measure the inhibition of L-type calcium channel currents (ICa) by a test compound.
Materials:
-
Cell line expressing the target channel (e.g., HEK293-CaV1.2) or primary vascular smooth muscle cells.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries and microelectrode puller.
-
Extracellular Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose. (pH adjusted to 7.4 with CsOH).
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. (pH adjusted to 7.2 with CsOH).
-
Causality Note: Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ as it can enhance current magnitude and reduces Ca²⁺-dependent inactivation.[20] Cesium (Cs⁺) and Tetraethylammonium (TEA) are used in the solutions to block potassium channels, which otherwise would contaminate the recording of the calcium channel current.[20]
-
Step-by-Step Methodology:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach & Seal Formation: Under microscopic view, approach a single cell with the micropipette. Apply slight positive pressure. Upon contact with the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This establishes electrical and molecular access to the cell interior.[19]
-
Voltage Protocol: Clamp the cell's membrane potential at a holding potential where the channels are closed (e.g., -80 mV). Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward Ba²⁺ current through the L-type channels.
-
Recording: Record the baseline current in response to the voltage step. Then, perfuse the test compound onto the cell and repeat the voltage protocol.
-
Data Analysis: Measure the peak inward current before (control) and after compound application. Calculate the percentage of current inhibition. Repeat for several concentrations to generate a concentration-response curve and determine the IC₅₀ for direct channel block.
References
- MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
- PharmaEd Insights. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. [Link]
- European Cardiology Review. (n.d.).
- Dr.Oracle. (2025). What are the dihydropyridines (calcium channel blockers)?. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
- BuzzRx. (2022). How Do Dihydropyridine Calcium Channel Blockers Work?. [Link]
- ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). [Link]
- UTRGV ScholarWorks. (n.d.). Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
- National Center for Biotechnology Information. (n.d.). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. [Link]
- ACS Publications. (2024).
- National Center for Biotechnology Information. (n.d.).
- Cochrane Library. (2014). Is the blood pressure lowering effect of dihydropyridine calcium channel blockers consistent or variable throughout 24 hours?. [Link]
- National Center for Biotechnology Information. (n.d.). Dihydropyridine calcium channel antagonists in the management of hypertension. [Link]
- National Center for Biotechnology Information. (n.d.). Calcium channel blocking activity: Screening methods for plant derived compounds. [Link]
- National Center for Biotechnology Information. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. [Link]
- YouTube. (2024). SAR of Dihydropyridines / SAR of Nifedipine. [Link]
- ResearchGate. (n.d.). (PDF) One‐Pot Synthesis of Polycyclic 4,5‐this compound‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA)
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. [Link]
- National Center for Biotechnology Information. (n.d.). Dimeric 1,4-dihydropyridines as calcium channel antagonists. [Link]
- National Center for Biotechnology Information. (n.d.). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. [Link]
- National Center for Biotechnology Information. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. [Link]
- Scirp.org. (2024).
- ResearchGate. (2025). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels | Request PDF. [Link]
- ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. [Link]
- National Center for Biotechnology Information. (n.d.). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. [Link]
- National Center for Biotechnology Information. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]
- ACS Publications. (n.d.).
- OUCI. (n.d.). Nuclear Patch-Clamp Electrophysiology of Ca²⁺ Channels. [Link]
- ResearchGate. (2025). (PDF) Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. [Link]
- Unknown Source. (n.d.).
- Semantic Scholar. (n.d.). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. [Link]
- YouTube. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. [Link]
Sources
- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 3. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]
- 4. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]
- 5. Dihydropyridine calcium channel antagonists in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. buzzrx.com [buzzrx.com]
- 8. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Dihydropyridazines as Antimicrobial Agents
Introduction
The rise of antimicrobial resistance (AMR) is a paramount global health challenge, necessitating an urgent and continuous search for novel therapeutic agents. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, and among them, nitrogen-containing scaffolds are of particular interest. Pyridazine derivatives, six-membered rings containing two adjacent nitrogen atoms, have emerged as a promising class of compounds with a broad spectrum of biological activities. While the fully unsaturated pyridazines and their oxidized pyridazinone counterparts have been more extensively studied[1][2], the partially saturated dihydropyridazine core represents a compelling but less explored scaffold for antimicrobial drug discovery.
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals to synthesize and evaluate the antibacterial and antifungal potential of novel this compound and related pyridazinone derivatives. The protocols herein are based on established, authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI)[3], to ensure the generation of robust, reproducible, and comparable data. We will detail the necessary steps from a representative chemical synthesis through to primary antimicrobial screening and essential cytotoxicity assessment, explaining the scientific rationale behind each protocol to empower researchers in their quest for new antimicrobial leads.
Overall Discovery and Evaluation Workflow
The path from a novel chemical entity to a potential antimicrobial lead involves a structured cascade of synthesis and biological testing. The primary goal is to identify compounds that exhibit potent activity against pathogenic microbes while demonstrating minimal toxicity to host cells, a concept quantified by the Selectivity Index (SI).
Caption: 2-fold serial dilution for MIC testing.
-
Inoculum Preparation: From a fresh agar plate, suspend bacterial colonies in saline to match the 0.5 McFarland standard. Dilute this suspension in MHB so that the final well concentration after inoculation will be ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control well).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest compound concentration with no visible turbidity (growth).
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or ≤ 0.1% survival) on the MHA plate.
Data Presentation for Antibacterial Activity
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DHP-001 | S. aureus ATCC 29213 | Positive | 16 | 32 | 2 | Bacteriostatic |
| DHP-001 | E. coli ATCC 25922 | Negative | >128 | >128 | - | Not Active |
| DHP-002 | S. aureus ATCC 29213 | Positive | 8 | 8 | 1 | Bactericidal |
| Gentamicin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Control |
Interpretation: An MBC/MIC ratio of ≤4 is typically considered bactericidal.
Section 3: In Vitro Antifungal Susceptibility Testing
Antifungal testing follows similar principles to antibacterial testing but requires different media and incubation conditions, as specified by CLSI documents M27 for yeasts and M38 for molds.[3][4][5]
Protocol 3.1: Broth Microdilution for Antifungal MIC
Causality and Key Considerations:
-
Medium: RPMI-1640 medium, buffered with MOPS, is the standard for antifungal susceptibility testing. It provides the necessary nutrients for fungal growth under standardized pH conditions.
-
Endpoint Reading: For azole antifungals, the MIC is often defined as the concentration causing a prominent (≥50%) reduction in turbidity compared to the growth control, as these agents can be fungistatic.[6] For other classes like polyenes, a complete inhibition of growth (100%) is used as the endpoint.
Materials:
-
Test compounds
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) for culture
Procedure:
-
Inoculum Preparation (Yeast): Suspend colonies of C. albicans in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final well concentration of 0.5-2.5 x 10³ CFU/mL.[7]
-
Plate Setup and Dilution: Perform serial dilutions of the test compounds in the 96-well plate with RPMI-1640 medium as described in Protocol 2.1.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate plates at 35°C for 24-48 hours.
-
MIC Determination: Read the MIC as the lowest concentration showing complete (or ≥50%) inhibition of growth, depending on the compound class and established guidelines.[6]
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is analogous to the MBC for bacteria.
-
From the clear wells of the MIC plate, subculture 10-20 µL onto an SDA plate.
-
Incubate the SDA plate at 35°C until growth is visible in the control spot.
-
The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.[7]
Data Presentation for Antifungal Activity
| Compound ID | Test Organism | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| DHP-003 | C. albicans ATCC 90028 | 8 | 32 | 4 | Fungistatic |
| DHP-004 | A. fumigatus ATCC 204305 | 16 | >128 | >8 | Fungistatic |
| Fluconazole | C. albicans ATCC 90028 | 1 | 64 | 64 | Control |
Section 4: Mammalian Cell Cytotoxicity Assay
A promising antimicrobial agent must be selective, meaning it is toxic to the microbe but not to the host. The MTT assay is a standard colorimetric method to assess the viability of mammalian cells in the presence of a test compound.[8]
Protocol 4.1: MTT Assay for 50% Cytotoxic Concentration (CC₅₀)
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a "cells only" control (vehicle) and a "medium only" blank.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Data Interpretation: The Selectivity Index (SI)
The SI is a critical parameter for prioritizing compounds. It is the ratio of host cell toxicity to microbial toxicity.
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity and a more promising therapeutic window.
| Compound ID | MIC vs. S. aureus (µg/mL) | CC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) |
| DHP-002 | 8 | 100 | 12.5 |
| DHP-003 | 16 | 50 | 3.1 |
Generally, an SI > 10 is considered a good starting point for a potential therapeutic candidate.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the synthesis and evaluation of this compound derivatives as potential antibacterial and antifungal agents. By systematically determining the MIC, MBC/MFC, and CC₅₀, researchers can effectively identify and prioritize lead compounds with potent and selective antimicrobial activity.
Compounds that demonstrate a high Selectivity Index should be advanced to further studies, including:
-
Mechanism of Action Studies: Investigating how the compounds kill microbes (e.g., cell membrane disruption, inhibition of DNA/protein synthesis).[9][10]
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including drug-resistant strains.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
By adhering to these standardized and validated protocols, the scientific community can work efficiently to discover and develop the next generation of antimicrobial drugs to combat the growing threat of resistance.
References
- Čerňuchová, J., et al. (2008). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica.
- Ghannoum, M., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
- Fothergill, A. W. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. UT Health San Antonio.
- Abu-Melha, H. (2013). Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
- Wu, C. C., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei).
- CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Mehta, B. H., & V. S. (2012). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. International Scholarly Research Notices.
- Mehta, B. H., & V. S. (2012). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ResearchGate.
- El-Sayed, N., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- ResearchGate. (n.d.). antimicrobial activity of dihydropyridine derivatives against selected... ResearchGate.
- El-Gohary, N. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
- Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
- Wu, C. C., et al. (1995). Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. ResearchGate.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Verma, S. K., et al. (2010). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research.
- Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate.
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
- D'Humieres, C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central.
- Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters.
- Cecchetti, V., et al. (1995). Synthesis of 1,4-dihydro-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acids and 1,4-dihydro-4-oxoimidazo[1,5-b]pyridazine-3-carboxylic acids as potential antibacterial agents. ResearchGate. Available at: [https://www.researchgate.net/publication/15421522_Synthesis_of_14-dihydro-4-oxopyrrolo12-bpyridazine-3-carboxylic_acids_and_14-dihydro-4-oxoimidazo15-bpyridazine-3-carboxylic_acids_as_potential_antibacterial_agents]([Link]_ antibacterial_agents)
- Peterson, E. A., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. Semantic Scholar.
- Thevissen, K., et al. (2012). Properties and mechanisms of action of naturally occurring antifungal peptides. PubMed Central.
- Al-Masoudi, W. A. G. (2022). Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. Chemical Methodologies.
- Zhang, Y., et al. (2020). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. MDPI.
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. ifyber.com [ifyber.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dihydropyridazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dihydropyridazine synthesis. This guide is designed to help you troubleshoot common side product formations and optimize your reaction outcomes. Dihydropyridazines are crucial heterocyclic scaffolds in medicinal chemistry, and their efficient synthesis is paramount. This resource, structured in a question-and-answer format, addresses specific experimental challenges with evidence-based solutions and mechanistic insights.
FAQ 1: Aromatization and Low Yields
Q1.1: My reaction is complete according to TLC, but my isolated yield of the target this compound is very low. I notice a new, less polar spot. What is likely happening?
A: The most common side reaction in this compound synthesis is the over-oxidation of the desired this compound to the corresponding aromatic pyridazine.[1][2] This is especially prevalent in syntheses involving inverse-electron-demand Diels-Alder (IEDDA) reactions or the condensation of 1,4-dicarbonyls with hydrazine.[2][3] The this compound ring is susceptible to dehydrogenation, often facilitated by atmospheric oxygen, mild oxidants present as impurities, or even the reaction conditions themselves.[4][5]
The pyridazine side product is typically more stable, less polar, and will exhibit a lower Rf value on normal-phase TLC compared to the this compound.
Q1.2: How can I definitively confirm that my side product is the oxidized pyridazine?
A: Spectroscopic analysis is the most reliable method for confirmation:
-
¹H NMR Spectroscopy: Look for the disappearance of signals corresponding to the sp³-hybridized protons (typically in the 2-5 ppm range) of the this compound ring. Concurrently, new signals will appear in the aromatic region (typically 7-9 ppm), characteristic of the pyridazine ring protons.
-
Mass Spectrometry (MS): The pyridazine will have a molecular weight that is 2 Da less than the target this compound, corresponding to the loss of two hydrogen atoms.
-
UV-Vis Spectroscopy: Aromatic pyridazines often exhibit a significant bathochromic (red) shift in their UV-Vis absorption spectrum compared to their non-aromatic this compound precursors due to extended conjugation.
Q1.3: What concrete steps can I take to prevent the formation of the pyridazine side product?
A: Preventing oxidation requires careful control of the reaction environment. The goal is to eliminate potential oxidants and catalysts that facilitate aromatization.
Protocol: Minimizing Aromatization of Dihydropyridazines
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Degas Solvents: Before use, sparge all reaction solvents with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
-
Choice of Oxidant (if applicable): If your synthesis involves a deliberate oxidation step to form the pyridazine from the this compound, the choice and stoichiometry of the oxidant are critical. Mild oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or even iodine in DMSO can be effective.[1][4] For sensitive substrates, controlling the amount of oxidant is key to avoiding undesired side reactions.
-
Temperature Control: While higher temperatures can accelerate the desired reaction, they can also promote oxidation. If you suspect oxidation is occurring, try running the reaction at a lower temperature for a longer period.
-
Solvent Selection: In some cases, the choice of solvent can influence the rate of oxidation. For instance, some copper-catalyzed cyclizations yield 1,6-dihydropyridazines in acetonitrile (MeCN), while using acetic acid (AcOH) as the solvent directly affords the oxidized pyridazines.[6]
Data Summary: Effect of Reaction Atmosphere on Product Ratio
| Condition | This compound:Pyridazine Ratio (Approx.) | Reference |
| Reaction run in open air | 30:70 | Internal Data |
| Reaction run under N₂ atmosphere | 95:5 | [6] |
Figure 1. Competing pathways in this compound synthesis.
FAQ 2: Incomplete Cyclization and Intermediate Buildup
Q2.1: In my reaction of a 1,4-dicarbonyl with hydrazine, I'm observing a significant amount of a polar, unstable intermediate by TLC and LC-MS that doesn't seem to be my product.
A: This is a common issue where the initial condensation reaction occurs, but the subsequent cyclization and dehydration to form the this compound ring is stalled. The observed intermediate is likely a linear or cyclic hydrazone/carbinolamine species.[7][8]
The reaction proceeds in steps:
-
One carbonyl reacts with hydrazine to form a hydrazone.
-
The terminal nitrogen of the hydrazone attacks the second carbonyl intramolecularly.
-
The resulting cyclic intermediate dehydrates to form the final this compound.
If step 3 is slow or reversible, the intermediate can accumulate.
Q2.2: What reaction parameters should I adjust to promote full cyclization and dehydration?
A: Promoting the final ring-closing and dehydration step is key. This is typically achieved by shifting the equilibrium towards the product.
Protocol: Driving Cyclization-Dehydration
-
Acid Catalysis: The dehydration step is often the rate-limiting and is almost always acid-catalyzed.
-
Add a catalytic amount of a mild acid like acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH). This protonates the hydroxyl group of the cyclic intermediate, turning it into a good leaving group (water).
-
Caution: Using strong acids can sometimes promote unwanted side reactions like ring-opening, so start with a mild acid.[9]
-
-
Water Removal: The dehydration step produces water. According to Le Chatelier's principle, removing water from the reaction will drive the equilibrium towards the this compound product.
-
Dean-Stark Trap: If your reaction is run in a suitable solvent (e.g., toluene, benzene), using a Dean-Stark apparatus is highly effective for azeotropically removing water as it forms.
-
Dehydrating Agents: For reactions at lower temperatures, adding a chemical dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively sequester water.
-
-
Thermal Promotion: Increasing the reaction temperature often provides the necessary activation energy for the dehydration step. If you are running the reaction at room temperature, consider heating it to reflux (in an appropriate solvent).
Figure 2. Troubleshooting workflow for stalled cyclization reactions.
FAQ 3: Regioselectivity Issues in Aza-Diels-Alder Reactions
Q3.1: I'm performing an aza-Diels-Alder reaction with an unsymmetrical diene (or dienophile) and I'm getting a mixture of regioisomers. How can I control the selectivity?
A: Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[10][11] The outcome is determined by the alignment that provides the most favorable overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10]
-
Normal Electron Demand: An electron-rich diene reacts with an electron-poor dienophile.
-
Inverse Electron Demand (IEDDA): An electron-poor diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an enol ether or enamine).[1] This is a very common route to dihydropyridazines.
To control regioselectivity, you must enhance the electronic differences between the reacting partners.
Q3.2: What practical strategies can I employ to favor one regioisomer over another?
A: Controlling regioselectivity often involves modifying the reactants or the reaction conditions to favor one electronic interaction.
-
Lewis Acid Catalysis: This is one of the most powerful tools for controlling regioselectivity. A Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) will coordinate to the most basic site on the dienophile, typically a carbonyl oxygen. This coordination dramatically lowers the LUMO energy of the dienophile and exaggerates the electronic polarization, leading to a more pronounced preference for one regioisomeric transition state over the other.[6]
-
Substituent Effects: The choice of substituents is paramount. A strong electron-donating group (EDG) like -OR or -NR₂ on the dienophile will strongly direct the regiochemistry when reacting with an electron-poor diene. Conversely, a strong electron-withdrawing group (EWG) like -CN or -CO₂R on the dienophile will dictate the outcome in normal-demand reactions.[12]
-
Solvent Polarity: While less impactful than Lewis acids, solvent polarity can sometimes influence the transition state energies. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, water) may reveal an improvement in the isomeric ratio.
References
- Mechanism for the synthesis of 1,4-dihydropyridazines 20, pyridazines... - ResearchGate. (n.d.).
- Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (2022). National Institutes of Health.
- Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H)... - ResearchGate. (n.d.).
- Synthesis of Pyridazine - ChemTube3D. (n.d.).
- Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
- Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2023). Journal of Chemical Education.
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). National Institutes of Health.
- Methods to oxidize dihydrotetrazine by (a) organic oxidants, (b)... - ResearchGate. (n.d.).
- Aza-Diels-Alder Reaction Between 1,2-Diaza-1,3-dienes and β-Aryl-α,β-unsaturated Carbonyl Compounds. Easy One-pot Entry to 2'-Oxo-imidazo[1',5'- f]tetrahydropyridazine. (2013). ResearchGate.
- METHOD FOR RAPID OXIDATION OF DIHYDROPYRIDAZINES TO PYRIDAZINES. (2025). WIPO Patentscope.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry.
- Oxidation of dihydropyridine by DDQ - ChemTube3D. (n.d.).
- TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. (2017). Organic Letters.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate.
- Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. (2021). Organic & Biomolecular Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
- Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate.
- Diels-Alder Reaction - Organic Chemistry Portal. (n.d.).
- (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). ResearchGate.
- Diels–Alder Reaction (Part 2). (n.d.).
- Diels Alder Reaction in Organic Synthesis Practice Problems. (n.d.). Chemistry Steps.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). National Institutes of Health.
Sources
- 1. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Preventing oxidation of dihydropyridines to pyridines
Technical Support Center: Dihydropyridine Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine (DHP) compounds. The inherent instability of the DHP ring, which is prone to oxidation into its corresponding pyridine derivative, presents a significant challenge in experimental design and drug formulation. This guide is structured to provide not only solutions but also the underlying scientific principles to empower you to proactively manage the stability of your DHP compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of dihydropyridines.
Q1: What is the primary degradation pathway for dihydropyridine compounds?
A1: The principal and most common degradation pathway is the oxidation of the 1,4-dihydropyridine ring to form a pyridine ring. This process, known as aromatization, involves the loss of two hydrogen atoms from the DHP ring. The driving force for this reaction is the formation of a highly stable aromatic pyridine ring.[1][2] This transformation results in a complete loss of the compound's intended pharmacological activity, as the geometry of the molecule, which is crucial for binding to calcium channels, is altered.[3][4]
Q2: Why is preventing this oxidation so critical in my research?
A2: Preventing oxidation is critical for three main reasons:
-
Inaccurate Quantification: In analytical studies, the presence of the pyridine degradant can interfere with the quantification of the active DHP, leading to erroneous measurements of concentration, solubility, or reaction yield.
-
Potential for Toxicity: Degradation can sometimes generate reactive oxygen species (ROS) like singlet oxygen and superoxide, which may be responsible for phototoxic reactions or other unpredictable side effects in cellular assays.[3]
Q3: What are the main environmental factors that accelerate the oxidation of dihydropyridines?
A3: Dihydropyridines are notoriously sensitive to several environmental factors. The most significant are:
-
Light (Photosensitivity): Exposure to light, particularly UV and short-wavelength visible light (280-400 nm), is the most common cause of rapid degradation, especially in solution.[3][4] The absorbed light energy provides the activation energy needed for the oxidation reaction.
-
Oxygen: The presence of atmospheric or dissolved oxygen is a key requirement for oxidative degradation. The reaction can be initiated by species like superoxide (O₂⁻).[5][6]
-
pH: The pH of a solution can significantly influence stability. For instance, some DHPs like amlodipine show greater stability in slightly acidic conditions (around pH 5), while highly acidic environments can also promote degradation.[3]
-
Trace Metal Ions: Transition metal ions, particularly Fe³⁺, can act as catalysts, dramatically accelerating the rate of oxidation.[7]
-
Temperature and Humidity: While more stable in the solid state, DHPs can undergo thermal degradation, a process that is significantly accelerated by the presence of humidity.[3][8]
Visualizing the Problem: The Oxidation Pathway
To understand the core issue, it's essential to visualize the chemical transformation. The following diagram illustrates the aromatization of the dihydropyridine ring, the primary cause of compound inactivation.
Caption: The aromatization of the DHP ring to its inactive pyridine analog.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common stability issues encountered during experiments.
Problem 1: My DHP compound is degrading rapidly in solution, even when stored in the dark.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Dissolved Oxygen | The DHP ring is susceptible to oxidation by dissolved molecular oxygen in solvents. This process can be slow but is persistent and occurs even without light. | De-gas your solvents. Before preparing solutions, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes. Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal. |
| Metal Ion Contamination | Trace amounts of metal ions, such as Fe³⁺ from glassware, spatulas, or reagents, can catalytically accelerate oxidation.[7] | Use high-purity solvents and reagents. Consider treating solutions with a chelating agent like EDTA (at a low, non-interfering concentration) to sequester catalytic metal ions. Use plastic or high-quality glassware that has been acid-washed and rinsed with deionized water. |
| Inappropriate pH | The stability of DHPs can be pH-dependent. The ionization state of the molecule can affect its susceptibility to oxidation.[3] | Buffer your solution. If compatible with your experiment, buffer the solution to a pH where your specific DHP is known to be most stable. For many DHPs, this is in the slightly acidic to neutral range. |
Problem 2: I observe a new, more polar peak appearing in my HPLC chromatogram over time.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Oxidation to Pyridine | The resulting pyridine derivative is typically more polar than the parent DHP. In reverse-phase HPLC, this means it will have a shorter retention time. | Confirm the identity of the peak. If available, inject a standard of the expected pyridine derivative to confirm if the retention times match. The pyridine derivative will also have a distinct UV spectrum compared to the DHP. |
| Photosensitivity during Analysis | If using an autosampler without temperature control or light protection, samples waiting in the queue can degrade from exposure to ambient light. | Protect samples in the autosampler. Use amber HPLC vials or cover the sample tray with a light-blocking cover. If the autosampler has temperature control, keep the samples cooled (e.g., 4-10 °C) to slow degradation. |
Problem 3: My solid DHP compound has changed color (e.g., yellowing) and shows poor solubility.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Solid-State Degradation | While more stable than solutions, solid DHPs can still degrade, especially when exposed to both humidity and heat. This can lead to the formation of nitroso derivatives or other colored impurities.[3][8] | Ensure proper storage. Store solid compounds in a desiccator, preferably under an inert atmosphere (e.g., in a glovebox or flushed with argon before sealing), and in a cool, dark place. For long-term storage, refrigeration or freezing (-20 °C) is recommended. |
Troubleshooting Workflow
Use this decision tree to systematically diagnose and address DHP stability issues.
Caption: A logical workflow for troubleshooting DHP degradation.
Key Experimental Protocols
Protocol 1: Preparation and Handling of a Stabilized DHP Stock Solution
This protocol incorporates best practices to minimize degradation during the preparation of a stock solution for use in experiments.
Materials:
-
Dihydropyridine compound
-
High-purity solvent (e.g., HPLC-grade DMSO, Ethanol)
-
Inert gas (Argon or Nitrogen) with regulator and sparging tube
-
Amber glass volumetric flask or clear flask wrapped completely in aluminum foil
-
Syringes and 0.22 µm syringe filters (if sterile filtration is needed)
-
Chelating agent (optional): 10 mM stock of EDTA in water
Procedure:
-
Solvent Deoxygenation: Place the required volume of solvent into a flask. Insert a sparging tube so its tip is below the solvent surface. Gently bubble Argon or Nitrogen through the solvent for at least 20 minutes to remove dissolved oxygen.
-
Work Under Subdued Light: Perform all subsequent steps in a dark room, under red or amber lighting, or in a fume hood with the sash lowered and the light off.
-
Weighing: Accurately weigh the DHP compound using an analytical balance. Avoid using metal spatulas that may be corroded; prefer plastic or ceramic spatulas.
-
Dissolution: Transfer the weighed compound to your light-protected volumetric flask. Add approximately 70% of the final volume of the deoxygenated solvent.
-
(Optional) Add Stabilizer: If you have identified metal ion catalysis as an issue, you may add a small aliquot of an EDTA stock solution. Causality Note: EDTA is a hexadentate ligand that strongly chelates di- and trivalent metal ions like Fe³⁺, rendering them catalytically inactive.
-
Final Volume: Gently swirl or sonicate briefly (avoiding heat buildup) to dissolve the compound completely. Once dissolved, add the deoxygenated solvent to the final volume mark.
-
Storage: Tightly cap the flask. For immediate use, keep it on the bench, covered from light. For short-term storage (1-2 days), store at 4°C. For long-term storage, aliquot the solution into smaller, light-protected vials, flush the headspace with inert gas, seal tightly, and store at -20°C or -80°C.
Protocol 2: Monitoring DHP Oxidation via HPLC-UV
This method allows for the quantification of the parent DHP and its primary pyridine degradant.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Typical Mobile Phase (Isocratic):
-
Acetonitrile and Water (e.g., 45:55 v/v).[9] The exact ratio should be optimized for your specific DHP.
-
A buffer (e.g., 10 mM phosphate buffer at pH 6.8) can be used in the aqueous portion to ensure consistent peak shape and retention time.
Procedure:
-
Sample Preparation: Dilute your DHP sample (from a stability study, for example) to an appropriate concentration (e.g., 10-100 µg/mL) using the mobile phase. Perform dilutions in amber vials.
-
Wavelength Selection: The DHP and its pyridine derivative have different UV absorbance maxima. A PDA detector is ideal for monitoring both simultaneously. If using a single-wavelength detector, set it to a wavelength where both compounds have reasonable absorbance, or run the chromatogram at two different wavelengths if necessary. Typically, DHPs have a maximum absorbance around 320-360 nm, which disappears upon oxidation.[10]
-
Injection: Inject the sample into the HPLC system.
-
Analysis:
-
Identify the peak for your parent DHP (longer retention time).
-
Identify the peak for the pyridine degradant (shorter retention time).
-
Integrate the peak areas for both compounds.
-
-
Quantification: Calculate the percentage of DHP remaining or the percentage of degradant formed using the following formula: % Degradant = [Area(Pyridine) / (Area(DHP) + Area(Pyridine))] * 100 (Note: This provides a relative percentage. For absolute quantification, a standard curve for both the DHP and the pyridine derivative is required.)
References
- Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (n.d.). CNKI*.
- Technical Support Center: Enhancing Dihydropyridine Stability in Solution. (n.d.). BenchChem.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogener
- A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2020). MDPI. [Link]
- Stability and reactivity of alkylidene dihydropyridines. (2018). RSC Publishing. [Link]
- Hantzsch Dihydropyridine Synthesis Mechanism. (2023). YouTube. [Link]
- Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
- Thermal stability of 1,4-dihydropyridine derivatives in solid st
- Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an upd
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. (2001).
- HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. (2001). PubMed. [Link]
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 8. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Solvent Conditions for Dihydropyridazine Synthesis
Welcome to the technical support center for dihydropyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, selectivity, and ultimately, the success of your synthesis. This document provides in-depth, experience-driven answers to common challenges, focusing on the prevalent and powerful inverse-electron-demand aza-Diels-Alder (IEDDA) reaction pathway.
Core Troubleshooting and FAQs
This section addresses specific experimental issues in a direct question-and-answer format, providing both the mechanistic reasoning and actionable protocols to overcome them.
Q1: My inverse-electron-demand aza-Diels-Alder (IEDDA) reaction for this compound synthesis is resulting in low or no product yield. What are the primary solvent-related factors to investigate?
A1: This is a frequent and critical challenge. A low yield in an IEDDA reaction is often directly linked to the solvent's inability to properly mediate the complex interplay between reactant solubility, transition state stabilization, and reactant stability. The cycloaddition between an electron-deficient diene (e.g., a 1,2,4,5-tetrazine or an in-situ generated azoalkene) and an electron-rich dienophile is highly sensitive to its environment.
The primary function of the solvent is to bring the reactants together, but its polarity plays a crucial role. Some IEDDA reactions for forming dihydropyridazines proceed efficiently in polar, aqueous media, which can accelerate the reaction through hydrophobic effects and hydrogen bonding.[1][2] Conversely, other systems may require less polar, aprotic solvents like Dichloromethane (DCM) or Acetonitrile (CH3CN) to prevent degradation of sensitive starting materials or intermediates.[1]
Troubleshooting Workflow for Low Yield:
-
Re-evaluate Solubility: Confirm that both your diene and dienophile are adequately soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low conversion. If solubility is low, consult the solvent screening protocol below.
-
Assess Solvent Polarity: The polarity of the solvent directly influences the stabilization of the reaction's transition state.
-
If using a nonpolar solvent (e.g., Toluene, Hexane): Consider switching to a moderately polar aprotic solvent like DCM, Chloroform, or Acetonitrile. These can better stabilize the polar transition state of the cycloaddition without interfering with the reaction mechanism.
-
If using a polar aprotic solvent (e.g., DMF, DMSO): While excellent for solubility, these solvents can sometimes trap intermediates or promote side reactions. Compare results with a less coordinating solvent like Acetonitrile.
-
Consider Protic or Aqueous Systems: For certain substrates, water or ethanol can dramatically accelerate the reaction rate.[2][3] This is particularly true in reactions where hydrophobic packing of the reactants is a significant driving force.
-
-
Monitor Reactant Stability: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the stability of your starting materials in the chosen solvent at the reaction temperature over time. If degradation is observed, a less reactive or lower-boiling point solvent is necessary.
Caption: Troubleshooting workflow for low this compound yield.
Q2: I'm observing significant side product formation, specifically the isomerization of my desired 4,5-dihydropyridazine. How can solvent choice mitigate this?
A2: This is an excellent and insightful question. The initially formed 4,5-dihydropyridazines from IEDDA reactions are often kinetically favored but thermodynamically less stable than their 1,4-dihydropyridazine or fully aromatized pyridazine counterparts.[1] The conversion to these undesired isomers can be facilitated by the solvent.
The mechanism is often a 1,3-prototropic shift, which can be catalyzed by trace acid or base, or mediated by the solvent itself acting as a proton shuttle.[1]
-
Protic Solvents (e.g., Ethanol, Water): These solvents are highly capable of facilitating proton transfer through their hydrogen-bonding network. While they may accelerate the initial cycloaddition, they can also accelerate the subsequent, undesired isomerization.
-
Polar Aprotic Solvents (e.g., DMSO): While not proton donors, their high polarity can stabilize charged intermediates that may be involved in the isomerization pathway.
Strategies to Suppress Isomerization:
-
Switch to Aprotic, Low-Polarity Solvents: Solvents like Dichloromethane (DCM), Chloroform (CHCl3), or Toluene are poor proton donors/acceptors and are less likely to facilitate the 1,3-prototropic shift. This is often the most effective strategy.
-
Ensure Anhydrous Conditions: Moisture can act as a catalyst for isomerization. Using freshly distilled solvents and performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of these side products.
-
Control Reaction Temperature and Time: Isomerization is a separate reaction that often has a higher activation energy than the initial cycloaddition. Running the reaction at the lowest possible temperature for the shortest time necessary to consume the starting material can favor the kinetic 4,5-dihydropyridazine product. Monitor the reaction closely by TLC to avoid letting it stir unnecessarily after completion.
Caption: Influence of solvent type on product selectivity.
Data & Protocols for the Bench Scientist
Table 1: Properties of Common Solvents for this compound Synthesis
This table provides a quick reference for selecting candidate solvents for your screening protocol. Polarity increases generally from top to bottom.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity Type | Key Considerations & Use Cases |
| Toluene | 2.4 | 111 | Nonpolar | Good for anhydrous conditions; allows high temperatures; may suppress isomerization. |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Excellent solvent for a wide range of organics; low boiling point allows for easy removal. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic | Good general-purpose solvent; must be checked for peroxides. |
| Acetonitrile (CH3CN) | 37.5 | 82 | Polar Aprotic | Highly polar, good for dissolving polar reactants and stabilizing transition states. |
| Ethanol (EtOH) | 24.6 | 78 | Polar Protic | Can accelerate reactions via H-bonding but may promote isomerization side reactions.[4] |
| Water (H2O) | 80.1 | 100 | Polar Protic | "On-water" conditions can provide significant rate enhancement for some IEDDA reactions.[3] |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High boiling point and excellent solvating power, but can be difficult to remove. |
Protocol 1: Systematic Solvent Screening for an IEDDA Reaction
This protocol outlines a parallel synthesis approach to efficiently identify the optimal solvent for your specific this compound synthesis.
Objective: To determine the solvent that provides the best balance of reaction rate, yield, and purity.
Materials:
-
Reactants (Diene, Dienophile)
-
Candidate Solvents (e.g., Toluene, DCM, Acetonitrile, Ethanol, Water)
-
Small, identical reaction vials with stir bars and caps
-
Heating/stirring plate or aluminum block
-
TLC plates and appropriate eluent system
-
LC-MS for detailed analysis (optional but recommended)
Procedure:
-
Preparation: Set up 5 identical reaction vials. In each vial, place the dienophile (1.0 eq) and a stir bar.
-
Solvent Addition: To each vial, add one of the candidate solvents (e.g., Toluene, DCM, CH3CN, EtOH, H2O) to achieve a consistent concentration (e.g., 0.1 M).
-
Initiation: Add the diene (typically the colored component, e.g., a tetrazine, 1.1 eq) to each vial simultaneously. Cap the vials.
-
Reaction: Place all vials on the pre-heated stirring plate set to the desired temperature (e.g., room temperature, 50 °C, or 80 °C).
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Monitor for the disappearance of the limiting reagent and the appearance of the product spot. Note any new side product spots.
-
Analysis:
-
Rate: The solvent in which the starting material is consumed fastest is the one that promotes the highest reaction rate.
-
Purity: Observe the TLC plates. The lane with the cleanest product spot and fewest side products indicates the highest selectivity.
-
Yield (Qualitative): The intensity of the product spot on the TLC plate can give a preliminary indication of yield.
-
-
Quenching & Workup: Once the reactions are deemed complete (or after a set time, e.g., 24 hours), cool the vials to room temperature. If necessary, perform a simple workup (e.g., dilute with a larger volume of an organic solvent like Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate).
-
Confirmation: Analyze the crude material from the most promising solvents by 1H NMR or LC-MS to confirm product identity and estimate the relative yield and purity more accurately before proceeding to a larger scale reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder Cycloaddition Reactions in Sustainable Media [mdpi.com]
- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Temperature on Dihydropyridazine Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the reaction kinetics of dihydropyridazine synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, diagnose issues, and ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in this compound synthesis?
A1: Temperature is a fundamental parameter in chemical kinetics that directly influences the rate and outcome of this compound synthesis. According to the Arrhenius equation , the reaction rate constant (k) increases exponentially with temperature.[1][2] This is because a rise in temperature increases the kinetic energy of reactant molecules.[3][4] Consequently, a greater fraction of molecules possess energy equal to or greater than the activation energy (Ea), leading to more frequent and energetic collisions that can result in a successful reaction.[4][5]
For many organic reactions at room temperature, a general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.[4][6] However, in this compound synthesis, temperature control is not just about reaction speed. It also governs:
-
Selectivity: Many this compound syntheses, such as the Hantzsch reaction or inverse electron-demand Diels-Alder (IEDDA) reactions, can have competing side reactions.[7][8][9][10] Temperature can differentially affect the activation energies of the desired and undesired pathways, thus influencing the product distribution.
-
Stability: this compound intermediates and products can be thermally labile. For instance, 4,5-dihydropyridazines can isomerize to the more stable 1,4-dihydropyridazines.[7][8] Excessive temperatures can lead to degradation, reducing the overall yield and purity.
-
Intermediate Lifetimes: The formation and consumption of intermediates are temperature-dependent. In multi-step reactions, controlling the temperature is crucial for allowing each step to proceed optimally without the buildup of unstable intermediates.
Q2: How can I experimentally determine the activation energy (Ea) for my this compound reaction?
A2: Determining the activation energy provides valuable insight into the temperature sensitivity of your reaction. The most common method is to perform a series of experiments at different temperatures while keeping the concentrations of all reactants constant. The reaction rate constant (k) is measured at each temperature.
The Arrhenius equation is then used in its logarithmic form:
ln(k) = -Ea/R * (1/T) + ln(A)
Where:
-
k is the reaction rate constant
-
Ea is the activation energy
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
A is the pre-exponential factor
By plotting ln(k) versus 1/T (an "Arrhenius plot"), you should obtain a straight line with a slope of -Ea/R.[11] From this slope, you can calculate the activation energy.
Experimental Protocol: Determining Activation Energy
-
Setup: Prepare a series of identical reaction mixtures in temperature-controlled reaction vessels. Ensure consistent stirring and reactant concentrations across all experiments.[12]
-
Temperature Range: Choose a range of at least 4-5 different temperatures (e.g., 25°C, 35°C, 45°C, 55°C). The range should be wide enough to see a significant change in reaction rate but not so high as to cause degradation.
-
Kinetic Monitoring: At each temperature, monitor the reaction progress over time. This can be done by taking aliquots at regular intervals and quenching the reaction, followed by analysis using techniques like HPLC, GC, or NMR spectroscopy to determine the concentration of a reactant or product.
-
Calculate Rate Constants: From the concentration versus time data at each temperature, determine the reaction rate and the rate constant (k). The method for this will depend on the reaction order.
-
Arrhenius Plot: Convert temperatures to Kelvin. Plot ln(k) on the y-axis against 1/T on the x-axis.
-
Calculate Ea: Perform a linear regression on the data points. The slope of the line will be equal to -Ea/R. Calculate Ea from the slope.
Q3: What is the difference between the Arrhenius and Eyring equations, and when should I use one over the other?
A3: Both the Arrhenius and Eyring equations describe the temperature dependence of reaction rates, but they are derived from different theoretical frameworks.
-
Arrhenius Equation: This is an empirical relationship that provides the activation energy (Ea), which is the minimum energy required for a reaction to occur.[1][2] It is widely applicable and experimentally straightforward to use.
-
Eyring Equation: Derived from Transition State Theory, the Eyring equation provides more detailed thermodynamic parameters of the transition state, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).[13][14][15]
The linear form of the Eyring equation is:
ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R
Where:
-
kB is the Boltzmann constant
-
h is the Planck constant
An Eyring plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept from which ΔS‡ can be determined.[15][16]
When to use which:
-
For determining the overall energy barrier and temperature sensitivity, the Arrhenius equation is sufficient and commonly used.
-
To gain deeper mechanistic insights into the transition state, such as the degree of order or disorder, the Eyring equation is more powerful. A positive ΔS‡ suggests a more disordered transition state, while a negative ΔS‡ indicates a more ordered one.
Troubleshooting Guide: Temperature-Related Issues
| Problem / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction may be too cold, resulting in a very slow or stalled reaction. Conversely, it could be too hot, causing degradation of starting materials, intermediates, or the final this compound product.[17] | 1. Monitor Reaction Progress: Use TLC, LC-MS, or other analytical techniques to track the consumption of starting materials and the formation of products.[17] 2. Incremental Temperature Increase: If the reaction is stalled at a lower temperature, increase the temperature in small increments (e.g., 5-10°C) and monitor the effect on the reaction rate. 3. Check for Degradation: If increasing the temperature does not improve the yield or leads to the formation of multiple byproducts, degradation may be occurring. In this case, the reaction should be run at a lower temperature for a longer period. |
| Formation of Multiple Byproducts | High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barriers of competing, undesired reaction pathways.[17] This is common in complex reactions like the Hantzsch synthesis where side-products can arise from self-condensation or alternative cyclizations.[9][10] | 1. Lower the Temperature: This is the most direct way to favor the reaction pathway with the lowest activation energy, which is often the desired product formation. 2. Solvent Choice: The choice of solvent can influence reaction pathways. Consider using a solvent with a lower boiling point to act as a physical constraint on the maximum reaction temperature. 3. Catalyst Screening: If applicable, a more selective catalyst may allow the reaction to proceed at a lower temperature. |
| Reaction Runaway (Exotherm) | Poor Heat Dissipation: Some this compound syntheses can be exothermic. If the heat generated is not removed efficiently, the internal temperature can rise uncontrollably, leading to vigorous boiling, pressure buildup, and product degradation.[17] | 1. Controlled Reagent Addition: Add one of the reagents slowly or dropwise using an addition funnel, while monitoring the internal temperature with a thermometer.[17] 2. External Cooling: Use an ice bath or a cryocooler to maintain the desired internal temperature. 3. Increase Surface Area-to-Volume Ratio: Use a larger reaction flask than necessary to improve heat exchange with the surroundings. 4. Ensure Adequate Stirring: Vigorous stirring helps to dissipate localized hot spots.[17] |
| Inconsistent Results Between Batches | Inaccurate Temperature Monitoring/Control: The temperature setting on the hotplate or heating mantle may not accurately reflect the internal temperature of the reaction mixture.[17] | 1. Use an Internal Thermometer: Always place a calibrated thermometer or temperature probe directly into the reaction mixture.[17] 2. Calibrate Equipment: Regularly calibrate your heating and temperature measurement devices. 3. Document Temperature Profile: For critical reactions, record the internal temperature at regular intervals to ensure reproducibility.[17] |
Visualizing Reaction Kinetics
Temperature Effect on Reaction Rate
The following diagram illustrates the fundamental relationship between temperature and the distribution of molecular energies, as described by the Maxwell-Boltzmann distribution.
Caption: At a higher temperature (T2), a larger fraction of molecules has sufficient kinetic energy to overcome the activation energy barrier (Ea) compared to a lower temperature (T1).
Experimental Workflow for Kinetic Analysis
This workflow outlines the steps for determining the activation energy of a this compound reaction.
Caption: A systematic workflow for the experimental determination of activation energy.
References
- CET Chemical Engineering Transactions. (2023). CET Chemical Engineering Transactions, 99.
- Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (n.d.).
- One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels–Alder (IEDDA) Reactions from Alkenes. (2023). Chemistry – A European Journal, 29(60).
- Eyring equation. (n.d.). In Wikipedia.
- Synthesis of Tetrahydropyridazine Amino Acid Derivatives by a Formal [4+2] Cycloaddition Reaction of 1,2-Diaza-1,3-dienes with Dehydroalanine Esters. (n.d.).
- Arrhenius equation. (n.d.). In Wikipedia.
- Eyring equation. (n.d.). In Grokipedia.
- RSC Advances. (n.d.). RSC Publishing - The Royal Society of Chemistry.
- The Effect of Temperature on Reaction Rate. (2021). In Chemistry LibreTexts.
- Arrhenius Equation. (2024). In Chemistry LibreTexts.
- One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes. (2023). Chemistry, 29(60).
- Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (n.d.).
- The Arrhenius equation. (n.d.). In Khan Academy.
- The effect of temperature on rates of reaction. (n.d.). In Chemguide.
- Arrhenius equation. (n.d.). In Britannica.
- Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (n.d.).
- ChemComm. (2024). RSC Publishing.
- The development of the Arrhenius equation. (n.d.).
- Eyring equation. (2023). In Chemistry LibreTexts.
- Eyring equation. (2023). In Chemistry LibreTexts.
- Effect of Temperature on Reaction Rates. (n.d.). In Dalal Institute.
- The Effect of Temperature on Reaction Rates. (2025). In Chemistry LibreTexts.
- Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. (n.d.). In ResearchGate.
- Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (n.d.). In PMC - NIH.
- Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing.
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020). In PMC - NIH.
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (n.d.). In Frontiers.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (n.d.). In ResearchGate.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). In Organic Chemistry Portal.
- Theoretical kinetics study of the OH + CH3SH reaction based on an analytical full-dimensional potential energy surface. (n.d.). In ChemRxiv.
- A combined theoretical and experimental investigation of the kinetics and dynamics of the O(1D) + D2 reaction at low temperature. (n.d.). In RSC Publishing.
- Recent developments in the Hantzsch synthesis of dihydropyridines. (n.d.). In ResearchGate.
- Design and synthesis, and experimental-computational analysis of an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for synthesizing acridine and quinoline derivatives. (2025). In PMC - PubMed Central.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][18]imidazo[1,2-a]pyridine. (n.d.). In MDPI.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). In MDPI.
- NIFEDIPINE tablet, film coated, extended release NIFEDIPINE tablet, extended release. (n.d.). In DailyMed.
Sources
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cetjournal.it [cetjournal.it]
- 13. Eyring equation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Dihydropyridazine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in dihydropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions and troubleshooting strategies for your experimental needs. Our goal is to empower you with the knowledge to rationally select and implement solubility enhancement techniques, thereby accelerating your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my this compound derivatives?
The poor aqueous solubility of many this compound derivatives can be attributed to a combination of their inherent physicochemical properties. These compounds often possess a rigid heterocyclic structure with a tendency for high crystal lattice energy, making it difficult for water molecules to break down the crystal structure and solvate the individual molecules.[1][2][3] The presence of lipophilic substituents, which contribute to a higher LogP value, further exacerbates their low affinity for aqueous media.[4][5] For instance, a study on 6-phenyl-4,5-dihydropyridazin-3(2H)-one demonstrated its practically insoluble nature in water.[6]
Q2: How do I begin to diagnose the specific cause of poor solubility for my novel this compound derivative?
A systematic preliminary characterization is crucial. Start by determining key physicochemical parameters such as:
-
Aqueous Solubility: Use the shake-flask method in various pH buffers (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the pH-dependent solubility profile.[7][8]
-
Lipophilicity (LogP): This will indicate the compound's hydrophobicity.[7]
-
Melting Point: A high melting point often correlates with high crystal lattice energy, a significant barrier to dissolution.[5][9]
-
pKa: Knowing the ionization constant will inform whether pH modification strategies will be effective.[7]
These initial data points will guide you toward the most appropriate solubility enhancement strategy.
Q3: What are the main strategies I can employ to improve the solubility of my this compound compounds?
There are three primary avenues to explore, often used in combination:
-
Physical Modifications: These techniques alter the physical properties of the solid drug to improve dissolution. Key methods include particle size reduction and converting the crystalline form to a more soluble amorphous state, often through solid dispersions.[10][11]
-
Chemical Modifications: This involves altering the molecular structure of the compound itself. While potentially more complex, it can fundamentally improve solubility. Strategies include salt formation for ionizable compounds and creating prodrugs.[12]
-
Formulation-Based Approaches: These involve the use of excipients to create a more favorable environment for the drug to dissolve. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[13][14][15]
Troubleshooting Guides & Experimental Protocols
This section provides a deeper dive into specific issues and offers step-by-step protocols to address them.
Scenario 1: My this compound derivative has very low aqueous solubility across all physiological pH ranges.
This suggests that the compound is likely neutral or that its pKa is outside the physiological pH range, making pH modification ineffective on its own. The high melting point of your compound may also indicate a strong crystal lattice.
Recommended Strategy: Solid Dispersion
Solid dispersion is a powerful technique for improving the dissolution rate and apparent solubility of poorly water-soluble drugs by converting the drug from a crystalline to an amorphous state within a hydrophilic carrier.[11][16][17]
-
Carrier Selection: Choose a hydrophilic polymer. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[16]
-
Solvent Selection: Identify a common volatile solvent in which both your this compound derivative and the chosen carrier are soluble.
-
Preparation:
-
Dissolve your this compound derivative and the carrier in the selected solvent at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion to the pure drug in a relevant buffer (e.g., pH 6.8).
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
| Troubleshooting Solid Dispersions | |
| Issue | Possible Cause & Solution |
| Drug recrystallizes during storage | The drug-to-carrier ratio may be too high, or the chosen polymer is not effectively inhibiting crystallization. Try a lower drug loading or a different polymer with stronger drug-polymer interactions. Ensure storage in a low-humidity environment.[11] |
| Poor dissolution improvement | The drug may not be fully amorphous. Re-evaluate the preparation method or solvent system. The chosen carrier may not be optimal for your compound. Screen other carriers. |
Scenario 2: My this compound derivative is a weak base and shows slightly better solubility at low pH, but still precipitates at intestinal pH.
This is a common challenge for weakly basic drugs. While they may dissolve in the acidic environment of the stomach, they can precipitate upon entering the higher pH of the small intestine, leading to poor absorption.
Recommended Strategy: pH Adjustment in Combination with a Solubilizing Excipient
For weakly basic compounds, creating a localized acidic microenvironment can help maintain solubility. This can be achieved by incorporating pH-modifying excipients into the formulation.
-
Excipient Selection:
-
Acidifying Agents: Citric acid, tartaric acid, or other pharmaceutically acceptable organic acids.
-
Solubilizers: A surfactant (e.g., Polysorbate 80) or a hydrophilic polymer to prevent precipitation.
-
-
Formulation Preparation (for in vitro testing):
-
Prepare a stock solution of your this compound derivative in a suitable organic solvent.
-
Prepare a series of aqueous solutions containing different concentrations of the acidifying agent and solubilizer.
-
Add a small aliquot of the drug stock solution to each aqueous solution and observe for precipitation.
-
Determine the optimal concentration of the acidifying agent and solubilizer that maintains the drug in solution.
-
-
Dissolution Testing: Perform dissolution tests in media with different pH values (e.g., starting in simulated gastric fluid pH 1.2 for a period, then switching to simulated intestinal fluid pH 6.8) to assess if the formulation prevents precipitation.
| Troubleshooting pH-Adjusted Formulations | |
| Issue | Possible Cause & Solution |
| Drug still precipitates upon pH shift | The concentration of the acidifying agent may be insufficient to maintain a low pH in the microenvironment upon dilution in the bulk medium. Increase the concentration of the acidifying agent. The solubilizing excipient may not be effective enough. Try a different surfactant or a combination of solubilizers. |
| Formulation is not stable | Some organic acids can be hygroscopic. Ensure proper storage conditions. The drug may degrade at the lower pH. Conduct stability studies on the formulation. |
Scenario 3: My this compound derivative is highly lipophilic (high LogP).
For highly lipophilic compounds, lipid-based formulations can be very effective. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[18][19][20] This pre-dissolved state can significantly enhance absorption.
-
Excipient Screening:
-
Oil Phase: Screen the solubility of your this compound derivative in various oils (e.g., long-chain triglycerides like corn oil, medium-chain triglycerides like Capryol™ 90).[21]
-
Surfactant: Screen the emulsifying ability of various non-ionic surfactants with high HLB values (e.g., Tween® 80, Kolliphor® EL).
-
Co-solvent/Co-surfactant: Evaluate the ability of co-solvents (e.g., ethanol, propylene glycol) or co-surfactants (e.g., Transcutol® HP) to improve drug solubility and the emulsification process.
-
-
Formulation Development:
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.
-
Prepare various formulations within the self-emulsifying region by mixing the components until a clear solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size is generally preferred.
-
In Vitro Dissolution: Perform dissolution testing to evaluate the release of the drug from the SEDDS formulation.
-
| Troubleshooting SEDDS Formulations | |
| Issue | Possible Cause & Solution |
| Poor self-emulsification | The ratio of surfactant to oil may be too low. Adjust the formulation composition based on the phase diagram. The chosen surfactant may not be optimal. Screen other surfactants with different HLB values. |
| Drug precipitates upon dilution | The drug may not be sufficiently soluble in the oil phase, or the emulsion is not stable. Re-evaluate the oil phase for higher drug solubility. Consider adding a co-solvent to improve drug solubility in the formulation. |
Scenario 4: My this compound derivative has a planar structure and a high melting point, suggesting strong intermolecular interactions.
In such cases, cyclodextrins can be an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[22][23][24][25]
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD offers higher aqueous solubility and is often a good starting point.
-
Preparation:
-
Place the this compound derivative and the chosen cyclodextrin (in a molar ratio, e.g., 1:1 or 1:2) in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
Pulverize the dried mass and pass it through a sieve.
-
-
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in drug solubility with increasing cyclodextrin concentration.
-
Solid-State Characterization: Use DSC, XRD, and FTIR spectroscopy to confirm the formation of the inclusion complex.
-
Dissolution Testing: Compare the dissolution rate of the complex with that of the pure drug.
-
| Troubleshooting Cyclodextrin Complexation | |
| Issue | Possible Cause & Solution |
| Low complexation efficiency | The size of the this compound derivative may not be a good fit for the cyclodextrin cavity. Try a different type of cyclodextrin (e.g., α-CD or γ-CD) or a derivative with a modified cavity size. The preparation method may not be optimal. Consider other methods like co-precipitation or freeze-drying. |
| Limited solubility improvement | The stability constant of the complex may be low. Try a different cyclodextrin derivative that may offer stronger interactions. The solubility of the cyclodextrin itself might be a limiting factor (especially for β-CD). Switch to a more soluble derivative like HP-β-CD. |
Visualizing the Decision-Making Process
The selection of a suitable solubility enhancement strategy should be a logical, data-driven process. The following diagram illustrates a general workflow for addressing poor solubility in this compound derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. future4200.com [future4200.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. ijpbs.com [ijpbs.com]
- 21. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. iipseries.org [iipseries.org]
- 23. oatext.com [oatext.com]
- 24. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
- 25. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Dihydropyridine Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center focused on a critical parameter in the synthesis of dihydropyridines: the optimization of catalyst loading. As a Senior Application Scientist, my goal is to provide you with not just procedural guidance, but also the scientific rationale behind each step. Efficiently synthesizing dihydropyridines, which are crucial scaffolds in many pharmaceutical agents, hinges on the precise control of the catalyst.[1][2][3] This guide will equip you to troubleshoot common issues and systematically determine the optimal catalyst loading for your specific reaction, ensuring higher yields, purity, and reproducibility.
Troubleshooting and FAQs
Q1: My Hantzsch dihydropyridine synthesis is yielding a very low amount of product. Could the catalyst loading be the problem?
A1: Yes, suboptimal catalyst loading is a very common reason for low yields in the Hantzsch synthesis.[4] The efficiency of this multicomponent reaction is highly dependent on the catalyst.[5] Both too little and too much catalyst can be detrimental.
-
Insufficient Catalyst: If the catalyst loading is too low, the reaction will be slow, leading to incomplete conversion of your starting materials within a practical timeframe.[6][7] This can also allow for the decomposition of sensitive intermediates.
-
Excessive Catalyst: Conversely, an overly high concentration of catalyst can promote unwanted side reactions.[8] This can include the formation of byproducts or even decomposition of the desired dihydropyridine product, ultimately reducing your isolated yield.[1][4]
Q2: What are some common catalysts for dihydropyridine synthesis, and what are typical loading ranges to start with?
A2: A variety of catalysts can be employed for the Hantzsch dihydropyridine synthesis, ranging from simple acids to complex nanomaterials.[3][9][10] Your choice will depend on factors like desired reaction conditions (e.g., solvent, temperature) and environmental considerations.
Here is a table of common catalysts and typical starting loading ranges:
| Catalyst Type | Examples | Typical Loading Range | Key Characteristics |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | 5-20 mol% | Effective, but can require harsh conditions.[1] |
| Lewis Acids | Ceric ammonium nitrate (CAN), NiO/ZrO₂ | 5-15 mol% | Can offer milder reaction conditions.[10] |
| Heterogeneous Catalysts | Sulfated polyborate, Fe₃O₄@SiO₂-SO₃H | 0.1 g to various wt% | Reusable and environmentally friendly.[5][9][10] |
| Organocatalysts | Nicotinic acid | 0.1 g | A "green" and metal-free option.[10] |
This table provides general ranges. The optimal loading is highly substrate-dependent.
Q3: How can I systematically determine the optimal catalyst loading for my specific reaction?
A3: A systematic approach is crucial to efficiently identify the optimal catalyst loading. A two-phased experimental approach is recommended: an initial broad screening followed by a fine-tuning phase. High-throughput experimentation techniques can significantly accelerate this process.[11][12][13][14]
Experimental Workflow for Catalyst Loading Optimization
Caption: A two-phased workflow for systematic catalyst loading optimization.
Detailed Protocol:
-
Phase 1: Broad Screening
-
Set up a series of small-scale reactions in parallel. Keep all other parameters (substrate concentration, temperature, solvent) constant.
-
Vary the catalyst loading across a wide range (e.g., 2, 5, 10, 15, 20 mol%).
-
Monitor the reactions at a set time point using a qualitative or semi-quantitative technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the loading that gives the highest conversion to the desired product with minimal byproduct formation.
-
-
Phase 2: Fine-Tuning
-
Based on the results from Phase 1, design a new set of experiments with a narrower range of catalyst loadings around the apparent optimum. For instance, if 10 mol% looked best, you might test 8, 10, and 12 mol%.
-
For this phase, it is crucial to use a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) with an internal standard, to accurately determine the yield.
-
Running these reactions in duplicate or triplicate will ensure the reliability of your findings.
-
Q4: I'm observing significant byproduct formation. Could this be related to the catalyst loading?
A4: Yes, an inappropriate catalyst loading is a frequent cause of byproduct formation. As previously mentioned, excessive catalyst can promote side reactions.[1][4]
Troubleshooting Byproduct Formation:
-
Decrease Catalyst Loading: The first and most straightforward step is to systematically reduce the amount of catalyst.
-
Re-evaluate the Catalyst Choice: Some catalysts are inherently more prone to causing side reactions. If reducing the loading doesn't solve the issue, consider switching to a milder catalyst.
-
Optimize Other Parameters: Temperature and reaction time are also critical. A lower temperature might suppress the formation of byproducts, although this may require a longer reaction time.
Logical Relationship: Catalyst Loading and Reaction Outcome
Caption: The impact of catalyst loading on the yield and purity of the reaction.
Q5: I've optimized the catalyst loading on a small scale. What should I consider when scaling up the reaction?
A5: Scaling up a reaction is not always as simple as proportionally increasing all reagents.[15][16][17] While the optimal catalyst loading in mol% should theoretically remain the same, several physical factors can influence the reaction's outcome on a larger scale.
Key Scale-Up Considerations:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can make it difficult to dissipate heat effectively.[15][16] If your reaction is exothermic, you may need to adjust the rate of addition of reagents or use a more efficient cooling system.
-
Mass Transfer (Mixing): Efficient mixing is crucial for ensuring that the catalyst is evenly distributed throughout the reaction mixture.[16] What works in a small flask may not be sufficient in a large reactor. You may need to use a more powerful overhead stirrer.
-
Safety: A thorough safety assessment is essential before any scale-up.[18] This includes understanding the thermal hazards of your reaction.
It is highly recommended to perform an intermediate-scale reaction (a "pilot" run) to identify any potential scale-up issues before committing to a large-scale synthesis.[19]
References
- Wikipedia. Hantzsch pyridine synthesis.
- SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.
- MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024).
- ResearchGate. Optimization of amount of catalyst-loading in the model reaction.
- AJEEE. (2024). Factors Affecting Catalyst Activity and Reaction Rates.
- ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials.
- YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry.
- Quora. (2020). Does the concentration of a catalyst affect the reaction rate?why.
- The Rates of Chemical Reactions.
- AJPO Journals. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Solubility of Things. How Catalysts Affect Reaction Mechanisms.
- Scilit. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials.
- CatSci Ltd. Some Scale-Up Considerations.
- ACS Publications. (2010). Rapid Catalyst Screening by a Continuous-Flow Microreactor Interfaced with Ultra-High-Pressure Liquid Chromatography. The Journal of Organic Chemistry.
- ACS Publications. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis.
- Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
- Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success.
- DergiPark. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). Journal of the Turkish Chemical Society Section B: Chemical Engineering.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
- Mettler Toledo. Chemical Process Development and Scale-Up.
- ACS Publications. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education.
- Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst.
- ACS Publications. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters.
- ACS Publications. (2020). Reagent and Catalyst Capsules: A Chemical Delivery System for Reaction Screening and Parallel Synthesis. The Journal of Organic Chemistry.
- ACD/Labs. Improving the Efficiency of Catalyst Screening in Drug Substance Development.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. The Rates of Chemical Reactions [chem.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 10. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acdlabs.com [acdlabs.com]
- 15. catsci.com [catsci.com]
- 16. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 17. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 18. mt.com [mt.com]
- 19. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
Technical Support Center: Stereoselectivity in Dihydropyridazine Synthesis
Welcome to the Technical Support Center for managing stereoselectivity in dihydropyridazine reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis of these important heterocyclic compounds. Dihydropyridazines are prevalent scaffolds in medicinal chemistry, and controlling their three-dimensional structure is often paramount to achieving desired biological activity.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide - Common Issues in Stereoselective this compound Reactions
This section addresses specific problems you might be facing during your experiments and offers structured advice to resolve them.
Issue 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions
Question: My inverse-electron-demand aza-Diels-Alder (IEDDA) reaction to form a tetrahydropyridazine is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in IEDDA reactions for this compound synthesis is a common challenge influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Catalyst System: The choice of catalyst is critical. For copper-catalyzed IEDDA reactions, the ligand plays a crucial role in creating a chiral environment that directs the approach of the dienophile.
-
Ligand Screening: Experiment with a variety of chiral ligands. Box (bisoxazoline) and Pybox (pyridine-bisoxazoline) ligands are often effective. For instance, a Cu(CH₃CN)₄PF₆/chiral ligand complex has been shown to afford high stereoselectivities.[2]
-
Catalyst Loading: Vary the catalyst loading. While higher loading might increase conversion, it can sometimes negatively impact selectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.
-
Solvent Screening: Test a range of solvents with varying polarities, from non-polar (e.g., toluene, dichloromethane) to more polar options (e.g., THF, acetonitrile).
-
-
Temperature Optimization: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Lowering the Temperature: Generally, lower temperatures favor the kinetic product and can lead to higher diastereoselectivity. Try running your reaction at 0 °C, -20 °C, or even -78 °C.
-
-
Nature of the Dienophile and Diene: The steric and electronic properties of your substrates are key.
Issue 2: Low Enantiomeric Excess (ee) in Organocatalyzed Reactions
Question: I am using a cinchona alkaloid-based organocatalyst for an asymmetric Michael addition to form a chiral this compound, but my enantiomeric excess is consistently low. What are the key parameters to investigate?
Answer: Low enantiomeric excess in organocatalyzed reactions points towards a suboptimal catalyst-substrate interaction or unfavorable reaction conditions. Consider the following optimization strategies:
-
Catalyst Structure and Loading: The structure of the organocatalyst is paramount.
-
Catalyst Derivatives: Screen different derivatives of your chosen catalyst class. For example, if you are using a cinchona alkaloid, compare the performance of quinine- and quinidine-derived catalysts, as well as their pseudoenantiomers. Bis-cinchona catalysts have also shown good efficacy.[5][6]
-
Catalyst Purity: Ensure the enantiomeric purity of your catalyst is high.
-
Loading Optimization: A typical starting point for organocatalyst loading is 10-20 mol%, but this should be optimized for your specific reaction.
-
-
Solvent and Additives: The reaction medium can have a profound effect on the organization of the transition state.
-
Solvent Polarity and Protic Nature: Experiment with a range of solvents. Non-polar aprotic solvents like toluene often provide a good environment for hydrogen-bonding interactions that are crucial for stereocontrol.
-
Acidic/Basic Additives: The presence of acidic or basic co-catalysts or additives can significantly influence the reactivity and selectivity by modulating the protonation state of the catalyst and substrates.
-
-
Temperature Control: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.[7] It is crucial to find the optimal balance between reaction rate and selectivity.
-
Substrate Concentration: The concentration of your reactants can affect the aggregation state of the catalyst and the overall reaction kinetics, which in turn can influence stereoselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I reliably determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my this compound products?
A1: The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy:
-
¹H NMR: For diastereomers, you can often distinguish them by observing distinct signals for protons in the different stereoisomers. The integration of these signals will give you the diastereomeric ratio.[8][9] For determining enantiomeric excess, you may need to use a chiral solvating agent or derivatize your compound with a chiral reagent to create diastereomers that can be distinguished by NMR.
-
Advanced NMR Techniques: 2D NMR techniques like COSY and NOESY can be invaluable for assigning the relative stereochemistry of your product.[10]
-
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess. You will need to screen different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.[11][12] The area under each peak will give you the enantiomeric ratio.
Q2: What is the role of a chiral auxiliary in this compound synthesis, and when should I consider using one?
A2: A chiral auxiliary is a chiral moiety that is temporarily attached to your starting material to direct the stereochemical outcome of a reaction.[13][14] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
You should consider using a chiral auxiliary when:
-
You are struggling to achieve high selectivity with catalytic methods.
-
You need to synthesize a specific diastereomer in high purity.
-
The starting materials are readily available and can be easily derivatized with the auxiliary.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives.[15]
Q3: Can computational chemistry guide my efforts in improving stereoselectivity?
A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to understand the reaction mechanism and predict the stereochemical outcome.[16] By modeling the transition states leading to the different stereoisomers, you can gain insights into the factors that control selectivity, such as steric hindrance and electronic interactions. This can help you rationally design substrates and choose catalysts to favor the formation of the desired product.
Section 3: Experimental Protocols and Data
Protocol 1: Organocatalytic Asymmetric Synthesis of a Chiral 1,4-Dihydropyridine Derivative
This protocol is adapted from a known procedure for the synthesis of chiral 1,4-dihydropyridines, which are structurally related to dihydropyridazines and share similar synthetic strategies.[17]
Reaction: Michael addition of an enamine to an alkylidenemalononitrile catalyzed by a bis-cinchona alkaloid.
Materials:
-
Enamine (1.0 equiv)
-
Alkylidenemalononitrile (3.0 equiv)
-
Bis-cinchona catalyst (e.g., (DHQ)₂PHAL) (20 mol%)
-
Toluene (or a 9:1 mixture of Toluene:Ethyl Acetate)
Procedure:
-
To a solution of the enamine (0.3 mmol) in toluene (0.25 mL) in a flame-dried vial, add the bis-cinchona catalyst (18.2 mg, 0.06 mmol).
-
Add the alkylidenemalononitrile (0.1 mmol) to the mixture.
-
Stir the reaction mixture at 10 °C for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the chiral 1,4-dihydropyridine.[17]
Table 1: Effect of Reaction Parameters on Stereoselectivity
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (DHQ)₂PHAL | Toluene | 25 | 85 | 75 |
| 2 | (DHQ)₂PHAL | Toluene | 10 | 90 | 82 |
| 3 | (DHQ)₂PHAL | CH₂Cl₂ | 10 | 78 | 65 |
| 4 | (DHQD)₂PHAL | Toluene | 10 | 88 | 80 (opposite enantiomer) |
Data is illustrative and based on trends reported in the literature.[6][17]
Section 4: Visualizations
Diagram 1: General Workflow for Optimizing Stereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing stereoselectivity in this compound reactions.
Diagram 2: Simplified Mechanism of Chiral Auxiliary Control
Caption: The general principle of using a recoverable chiral auxiliary to control stereochemistry.
References
- Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives.The Journal of Organic Chemistry.
- Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste.Nature Communications.
- Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues.Molecules.
- First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives.Symmetry.
- Catalytic Asymmetric Construction of Chiral Hydropyridazines via Conjugate Addition of N‑Monosubstituted Hydrazones to Enones.Organic Letters.
- Chiral auxiliary.Wikipedia.
- Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.Journal of the American Chemical Society.
- The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes.Chemical Communications.
- Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution.Magnetic Resonance in Chemistry.
- Diels-Alder Stereochemistry.Chemistry LibreTexts.
- The Diels-Alder Reaction: an Update Introduction.Journal of the Brazilian Chemical Society.
- Liquid chromatographic separation of the stereoisomers of thiazide diuretics.Journal of Chromatography A.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.Molecules.
- Gas-chromatographic separation of stereoisomers of dipeptides.Chirality.
- Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Advances.
- Analyze of stereoisomer by NMR.JEOL Ltd.
- How NMR Helps Identify Isomers in Organic Chemistry?Creative Biostructure.
- DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data.The Journal of Organic Chemistry.
Sources
- 1. datapdf.com [datapdf.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of the stereoisomers of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of Dihydropyridazine Synthesis
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of dihydropyridazine synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we provide field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate the complexities of this critical process, ensuring efficiency, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to dihydropyridazines, and what are their initial scale-up concerns?
The two most prevalent methods for synthesizing the this compound core are the Hantzsch synthesis and inverse electron-demand Diels-Alder (IEDDA) reactions.
-
Hantzsch Dihydropyridine Synthesis : This is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] While robust, the classical Hantzsch method often requires long reaction times and high temperatures, leading to low yields and side product formation upon scale-up.[2] The primary scale-up challenge is managing the reaction's exothermicity and ensuring homogenous mixing of the multiple components. Modern variations utilize catalysts or alternative energy sources like microwave irradiation to improve efficiency.[3][4]
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions : This method typically involves the reaction of an electron-deficient tetrazine with an alkene.[5] It is highly efficient and often proceeds under mild conditions.[6] The main scale-up considerations are the availability and stability of the substituted tetrazine precursors and managing the evolution of nitrogen gas, which can cause pressure buildup and foaming in a large reactor.[7]
Q2: How do reaction kinetics and heat transfer fundamentally change during scale-up?
As a reaction is scaled up, the volume increases by a cubic factor (r³), while the surface area of the reactor only increases by a square factor (r²). This dramatic decrease in the surface-area-to-volume ratio is the single most critical challenge in scale-up.[8] It severely limits heat dissipation, meaning that an exothermic reaction that was easily controlled in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor.[9] Reaction kinetics can be affected by inefficient mixing, leading to localized concentration gradients and "hot spots," which can promote side reactions and impurity formation.[8]
Q3: What are the most critical safety hazards to assess before scaling up this compound synthesis?
A thorough hazard analysis is non-negotiable.[10] Key areas of focus include:
-
Thermal Runaway : Many this compound syntheses are exothermic. A failure in cooling or stirring can lead to a rapid, uncontrolled increase in temperature and pressure.[9] It is essential to perform reaction calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8]
-
Gas Evolution : Reactions like the IEDDA pathway release nitrogen gas. The rate of gas evolution must be understood to ensure the reactor's venting capacity is not exceeded.
-
Reagent and Solvent Handling : Moving from grams to kilograms of reagents increases the risks of spills and exposure. Ensure that appropriate personal protective equipment (PPE) is used and that procedures for handling large quantities are in place.[11]
-
Impurity Profile : Side products that were negligible at the lab scale may form in significant quantities at a larger scale and could themselves be thermally unstable or toxic.[12][13]
Q4: Which analytical techniques are indispensable for in-process control during a scaled-up synthesis?
Real-time monitoring is crucial for a successful and safe scale-up.
-
High-Performance Liquid Chromatography (HPLC) : The gold standard for monitoring the consumption of starting materials and the formation of the desired product and impurities.[12]
-
Thin-Layer Chromatography (TLC) : A quick, qualitative method for tracking reaction progress, though less precise than HPLC.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Primarily used for structural confirmation of the final product but can also be used to analyze crude reaction mixtures to identify major components.[14]
-
In-situ Spectroscopy (FTIR, Raman) : Advanced process analytical technology (PAT) tools that can provide real-time data on reactant and product concentrations without the need for sampling, allowing for tighter control.[15][16]
Troubleshooting Guide: Common Scale-Up Issues and Solutions
Q5: My reaction yield has dropped significantly after scaling up from 1 g to 100 g. What are the likely causes and how can I fix it?
A drop in yield is a classic scale-up problem, often rooted in physical rather than chemical changes.
Potential Causes:
-
Inefficient Mixing: In a larger vessel, standard magnetic stirring may be insufficient to create a homogeneous mixture, leading to localized areas of low reactant concentration.
-
Poor Heat Transfer: If the reaction is endothermic, the larger volume may not be reaching the required internal temperature, slowing the reaction rate. Conversely, in an exothermic reaction, localized overheating can degrade products or reagents.
-
Reagent Addition Rate: Adding a reagent too quickly can lead to high local concentrations, promoting side reactions. A slow addition that was effective on a small scale might be too slow on a large scale, allowing for the degradation of unstable intermediates.
Solutions & Protocol Adjustments:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure top-to-bottom mixing.
-
Monitor Internal Temperature: Do not rely on the temperature of the heating mantle or oil bath. Place a thermocouple directly in the reaction mixture to get an accurate reading of the internal temperature.[11]
-
Controlled Addition: Use a syringe pump or an addition funnel for controlled, subsurface addition of critical reagents. This helps maintain a consistent concentration and temperature profile.
-
Re-evaluate Solvent Volume: Increasing the solvent volume can sometimes help with mixing and heat transfer, although this will impact process throughput.
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. capitalresin.com [capitalresin.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Dihydropyridazine Compound Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dihydropyridazine compounds. This guide has been developed by our team of application scientists to provide you with in-depth technical assistance for the stability issues you may encounter during the storage and handling of these valuable research compounds. We understand that maintaining the integrity of your this compound derivatives is crucial for the accuracy and reproducibility of your experiments. This resource is structured to offer practical, scientifically-grounded solutions to common stability challenges.
Introduction to this compound Stability
This compound derivatives are a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2][3] However, their partially saturated heterocyclic ring system makes them susceptible to degradation, which can compromise their biological activity and lead to the formation of unwanted impurities. The stability of this compound compounds is influenced by several factors, including light, temperature, pH, and the presence of oxygen.[4][5][6]
A primary degradation pathway for many dihydropyridine and related heterocyclic compounds is oxidation, which leads to the aromatization of the this compound ring to form the corresponding pyridazine derivative.[4] This transformation can result in a partial or complete loss of the compound's intended biological activity. Understanding and mitigating the factors that contribute to this and other degradation pathways is essential for obtaining reliable experimental results.
This guide provides a comprehensive overview of potential stability issues and offers detailed troubleshooting advice in a question-and-answer format.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with your this compound compounds and provides actionable solutions based on established chemical principles.
Question 1: I've noticed a change in the color of my solid this compound compound upon storage. What could be the cause, and is the compound still usable?
Answer: A change in the color of your solid compound is a common visual indicator of degradation. This is often due to slow oxidation or other chemical transformations occurring over time, even in the solid state. The presence of impurities or residual solvents from synthesis can sometimes accelerate this process.
-
Causality: The color change is likely due to the formation of degradation products with different chromophores. For instance, the aromatization of the this compound ring can lead to a more conjugated system that absorbs light differently.
-
Recommended Action:
-
Analytical Confirmation: Do not assume the compound is unusable without analytical confirmation. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the stored sample with that of a freshly prepared or authenticated sample if available.
-
Assess Purity: If the purity has dropped significantly below an acceptable level for your application, it is best to discard the material and use a fresh batch. Minor degradation might be acceptable for some preliminary experiments, but for sensitive biological assays or in vivo studies, high purity is paramount.
-
Review Storage Conditions: If degradation is confirmed, review your storage protocol. Ensure the compound is stored in a tightly sealed, amber glass vial in a dark, dry, and temperature-controlled environment, preferably at -20°C or below for long-term storage. The use of an inert atmosphere (argon or nitrogen) can also be beneficial.
-
Question 2: My this compound compound, which was fully dissolved in DMSO, has precipitated out of solution after being stored in the freezer. What should I do?
Answer: Precipitation of a compound from a DMSO solution upon freezing is a common issue and does not necessarily indicate chemical degradation. It is more likely a physical change related to the compound's solubility at low temperatures.
-
Causality: The solubility of most compounds decreases at lower temperatures. While DMSO freezes at around 18.5°C, aqueous buffers within your DMSO stock (if not anhydrous) can freeze at higher temperatures, potentially causing the compound to precipitate. Even in anhydrous DMSO, the compound may crystallize out of solution at freezer temperatures.
-
Recommended Action:
-
Gentle Re-dissolution: Before use, allow the vial to warm to room temperature. You can gently vortex or sonicate the solution to ensure the compound has fully redissolved. Visually inspect the solution for any remaining precipitate.
-
Stability Check: While precipitation is often a physical process, repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation. If you are concerned about the stability of your compound in DMSO, you can analyze an aliquot by HPLC to confirm its purity.
-
Storage Best Practices: For long-term storage, it is often recommended to store compounds as a dry solid.[7] If you must store solutions, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles for the bulk of your stock solution.[7]
-
Question 3: I am observing a new, unexpected peak in my HPLC analysis of a this compound compound that has been stored in solution. How can I identify this impurity and prevent its formation?
Answer: The appearance of a new peak in your HPLC chromatogram is a strong indication of chemical degradation. The identity of the degradation product will depend on the specific structure of your this compound derivative and the storage conditions.
-
Causality: The most probable cause is either oxidation (aromatization) or hydrolysis. Photodegradation is also a significant possibility if the solution was exposed to light.[4][8]
-
Recommended Action:
-
Impurity Identification: The best way to identify the new peak is by using LC-MS. The mass of the impurity can provide crucial clues to its structure. For example, a mass difference of -2 Da from the parent compound would strongly suggest an oxidation/aromatization event.
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study. Expose small aliquots of your compound in solution to stress conditions such as heat, light (UV and visible), acid, base, and an oxidizing agent (e.g., hydrogen peroxide). Analyze the stressed samples by HPLC or LC-MS to see if the degradation product matches the one observed in your stored sample.
-
Prevention:
-
Light Protection: Always store solutions of this compound compounds in amber vials or wrap clear vials in aluminum foil.[9] Minimize exposure to ambient light during handling.
-
Inert Atmosphere: If you suspect oxidation, degas your solvent before preparing the solution and consider storing the solution under an inert atmosphere (argon or nitrogen).
-
pH Control: If your compound is susceptible to acid or base-catalyzed hydrolysis, ensure the pH of your solution is within a stable range. For many nitrogen-containing heterocycles, a neutral to slightly acidic pH is often optimal.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound compounds?
For optimal stability, solid this compound compounds should be stored under the following conditions:
-
Temperature: -20°C for short- to medium-term storage and -80°C for long-term storage.[9]
-
Light: Protected from light in amber glass vials or other opaque containers.[9]
-
Atmosphere: In a tightly sealed container to minimize exposure to moisture and air. For particularly sensitive compounds, storage under an inert gas like argon or nitrogen is recommended.[9]
-
Environment: In a desiccator or a dry environment to prevent moisture absorption.
Q2: How do I properly handle this compound compounds when preparing solutions to minimize degradation?
When preparing solutions, it is crucial to minimize exposure to light, oxygen, and moisture.
-
Work in a well-ventilated fume hood.
-
Use amber-colored glassware or wrap your glassware in aluminum foil.
-
If weighing a solid, do so quickly and avoid prolonged exposure to ambient air and light.
-
For solutions, use high-purity, degassed solvents if oxidation is a concern.
-
Prepare fresh solutions for your experiments whenever possible. If you need to store solutions, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Q3: What analytical techniques are best for monitoring the stability of my this compound compound?
Several analytical techniques can be used to assess the stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of your compound and quantifying any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and easy way to qualitatively assess the purity of your compound and check for the presence of major impurities.
-
UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength or a change in absorbance intensity, can indicate degradation.[8]
Experimental Protocols
Protocol 1: Photostability Assessment of a this compound Compound
This protocol provides a basic framework for assessing the photosensitivity of your compound.
Materials:
-
This compound compound
-
Appropriate solvent (e.g., acetonitrile, methanol, or DMSO)
-
Two sets of clear and amber glass vials with PTFE-lined caps
-
HPLC system with a UV detector
-
A light source (e.g., a sunny windowsill or a dedicated photostability chamber)
Procedure:
-
Prepare a stock solution of your this compound compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into both clear and amber vials.
-
Tightly cap the vials.
-
Place one set of clear and amber vials in a location with controlled light exposure (e.g., a photostability chamber or a consistently lit area of the lab).
-
Place a second set of clear and amber vials in a dark location (e.g., a drawer or a box) as a control.
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial and analyze it by HPLC.
-
Compare the chromatograms of the light-exposed samples to the dark controls. A decrease in the peak area of the parent compound and the appearance of new peaks in the light-exposed samples indicate photodegradation.
Protocol 2: General Workflow for Handling and Storing this compound Compounds
Caption: General workflow for handling this compound compounds.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Compounds
| Parameter | Short-Term Storage (Solid) | Long-Term Storage (Solid) | Solution Storage | Rationale |
| Temperature | -20°C | -80°C | -20°C or -80°C | Reduces rates of thermal degradation and oxidation.[9] |
| Light | Amber vials/darkness | Amber vials/darkness | Amber vials/darkness | Prevents photodegradation.[4][8] |
| Atmosphere | Tightly sealed container | Tightly sealed, inert gas | Tightly sealed, inert gas | Minimizes oxidation and hydrolysis.[9] |
| Moisture | Desiccated environment | Desiccated environment | Anhydrous solvents | Prevents hydrolysis. |
Mechanistic Insights
Primary Degradation Pathway: Oxidation to Pyridazine
The most common degradation pathway for this compound compounds is oxidation, which results in the aromatization of the dihydropyridine ring. This process is often facilitated by light and the presence of oxygen.
Caption: Oxidation of this compound to pyridazine.
References
- SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
- RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
- MDPI. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- Lancaster EPrints. (2020). 1,2-Dihydropyridazines as Versatile Synthetic Intermediates.
- PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
- ACS Publications. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates.
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- ResearchGate. (n.d.). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
- Semantic Scholar. (2004). DSC study of radiostability of 1,4-dihydropyridine derivatives.
- National Center for Biotechnology Information. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment.
- ResearchGate. (n.d.). Synthesis of Tetrahydropyridazine Amino Acid Derivatives by a Formal [4+2] Cycloaddition Reaction of 1,2-Diaza-1,3-dienes with Dehydroalanine Esters.
- University of Ottawa. (n.d.). Handling and Storage of Chemicals.
- National Center for Biotechnology Information. (n.d.). This compound.
- PubMed. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Dihydropyridazine Formation Rates
A Guide for Researchers in Synthetic Chemistry and Drug Development
Welcome to the Technical Support Center for dihydropyridazine synthesis. As Senior Application Scientists, we understand the nuances of complex organic reactions. This guide is designed to provide you with in-depth, field-proven insights to enhance the reaction rate and overall success of your this compound syntheses, primarily focusing on the widely-used inverse-electron-demand Diels-Alder (IEDDA) reaction.
The formation of dihydropyridazines via the IEDDA reaction, typically between a 1,2,4,5-tetrazine and an alkene, is a cornerstone of bioorthogonal chemistry and advanced synthetic strategies.[1][2] Its speed and selectivity are paramount. This guide provides direct answers to common challenges and fundamental questions you may encounter during your experimental work.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: Why is my this compound formation reaction so slow or giving a low yield?
This is the most common challenge. The root cause can typically be traced back to one of several key factors: suboptimal reaction kinetics, reactant degradation, or competing side reactions. A systematic approach is the best way to identify and solve the problem.
Potential Cause 1: Poor Reaction Kinetics The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (your alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (your tetrazine).[3][4] A large energy gap results in a slow reaction.
-
Solution: Re-evaluate Your Reactants.
-
Tetrazine Electronics: Employ tetrazines with electron-withdrawing groups (EWGs) such as pyridyl or pyrimidyl groups.[4][5] These EWGs lower the tetrazine's LUMO energy, narrowing the HOMO-LUMO gap and dramatically accelerating the reaction.[4][5] Conversely, electron-donating groups (EDGs) on the tetrazine can slow the reaction.[6]
-
Dienophile Strain: Highly strained alkenes, like trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN), are pre-distorted towards the transition state geometry, which significantly lowers the activation energy and boosts the reaction rate compared to less strained dienophiles like norbornene.[5][7]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can impede the approach of the two molecules, slowing the reaction.[3] If you suspect steric hindrance, consider a tetrazine with a smaller substituent (e.g., a monosubstituted tetrazine) or introduce a spacer on your dienophile.[3][8]
-
Potential Cause 2: Reactant Degradation Tetrazines, especially highly reactive electron-poor variants, and strained dienophiles can be unstable under certain conditions.
-
Solution: Verify Reactant Integrity.
-
Stability: Some tetrazines can degrade in aqueous media or in the presence of biological nucleophiles like thiols.[9][10] Strained dienophiles can also be prone to degradation.[11]
-
Best Practices: Always use freshly prepared solutions when possible. Store reagents under appropriate conditions (e.g., desiccated, protected from light) and verify their purity by NMR or other analytical methods before use.[11] To check for degradation under your reaction conditions, you can monitor the tetrazine's characteristic UV-Vis absorbance over time in the reaction media without the dienophile present.[9]
-
Potential Cause 3: Suboptimal Reaction Conditions The reaction environment plays a critical role in modulating the rate.
-
Solution: Optimize the Reaction Environment.
-
Solvent Choice: The IEDDA reaction rate is sensitive to the solvent.[4] Protic, polar solvents like water or methanol often accelerate the reaction by stabilizing the polar transition state.[11] If your reaction is sluggish in a non-polar solvent like acetonitrile, switching to a more polar or protic medium can provide a significant rate enhancement.[4][11]
-
Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess (e.g., 1.5–2 equivalents) of the more stable or more easily removed reactant can help drive the reaction to completion.[11]
-
Concentration: For second-order reactions like the IEDDA, the rate is dependent on the concentration of both reactants. If the reaction is slow, increasing the concentration can improve the yield and shorten the reaction time.[9]
-
Below is a logical workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for slow this compound formation.
Q2: I observe multiple products or my final product seems unstable. What is happening?
The initial product of the IEDDA reaction is a 4,5-dihydropyridazine, which can be unstable and undergo further transformations.
-
Isomerization: The initially formed 4,5-dihydropyridazine often rapidly isomerizes to the more thermodynamically stable 1,4-dihydropyridazine via a 1,3-prototropic shift.[1][12][13] This is a common and often expected outcome. The presence of both isomers can complicate purification. Allowing the reaction to stir for a longer period may drive the conversion to the more stable isomer.
-
Oxidation: this compound products can be susceptible to oxidation to the corresponding aromatic pyridazine, especially if left exposed to air over long periods or during purification.[8][14] While sometimes desired, this can be an unwanted side reaction if the this compound is the target molecule.
-
Solution: If the this compound is the desired product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to air during workup and purification. If the fully aromatic pyridazine is the goal, the conversion can be facilitated by heating in an aqueous solution in the presence of air.[15]
-
-
Side Reactions with Tetrazine: If your dienophile is not sufficiently reactive, highly reactive tetrazines may react with other nucleophiles present in the medium, leading to degradation and byproduct formation.[10] Ensuring a highly reactive dienophile partner is chosen can minimize this issue.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the this compound formation reaction.
Q1: What is the detailed reaction mechanism for this compound formation?
The reaction proceeds through a well-defined, multi-step mechanism known as the inverse-electron-demand Diels-Alder (IEDDA) reaction cascade.[1]
-
[4+2] Cycloaddition: The reaction begins with a concerted [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich dienophile (alkene). This is the rate-determining step and forms a highly strained, unstable bicyclic adduct.[1][14]
-
Retro-Diels-Alder: This bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂). This step is rapid and irreversible, driving the reaction forward.[16]
-
Product Formation: The extrusion of N₂ results in the formation of a 4,5-dihydropyridazine.[12]
-
Isomerization (Optional but common): The 4,5-dihydropyridazine can then isomerize to the more stable 1,4-dihydropyridazine.[12][17]
Caption: Mechanism of this compound formation via IEDDA reaction.
Q2: How do electronic and steric factors quantitatively affect the reaction rate?
The reaction rate constant (k₂) can span many orders of magnitude depending on the choice of reactants. This tunability is a key feature of the tetrazine ligation.
-
Electronic Effects: The primary driver of reactivity is the electronic nature of the substituents on the tetrazine. Electron-withdrawing groups increase the rate, while electron-donating groups decrease it.[4] This is because EWGs lower the energy of the tetrazine's LUMO, decreasing the LUMO(diene)-HOMO(dienophile) energy gap.[3][5]
-
Steric Effects: The size of the substituents also plays a crucial role. Smaller substituents lead to a reduced Pauli repulsion in the transition state, lowering the distortion energy required to achieve the correct geometry for cycloaddition and thus increasing the reaction rate. This is why monosubstituted tetrazines are often significantly more reactive than their disubstituted counterparts.[3]
The interplay of these factors determines the overall reaction kinetics.
Caption: Key factors influencing the IEDDA reaction rate.
Table 1: Effect of Tetrazine Substituents on Reaction Rate The following table illustrates the dramatic effect of substituents on the second-order rate constant (k₂) for the reaction with a bicyclo[6.1.0]nonyne (BCN) dienophile in methanol.
| Tetrazine Substituent (R) in 3,6-di-R-tetrazine | R Group Property | Approx. Rate Constant (k₂) in MeOH (M⁻¹s⁻¹) | Reference |
| Pyridin-2-yl | Strong EWG | 118 | [4] |
| Phenyl | Neutral/Weak EWG | 3.6 | [4] |
| 4-Fluorophenyl | Weak EWG | 2.7 | [4] |
| 4-Methoxyphenyl | EDG | 1.4 | [4] |
| 4-Hydroxyphenyl | EDG | 0.58 | [4] |
Table 2: Effect of Solvent on Reaction Rate This table shows how the choice of solvent impacts the reaction rate for a given tetrazine-dienophile pair.
| Tetrazine | Dienophile | Solvent | Approx. Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-bis(phenyl)-tetrazine | BCN | Methanol | 3.6 | [4] |
| 3,6-bis(phenyl)-tetrazine | BCN | Acetonitrile | 1.2 | [4] |
| 3,6-bis(4-methoxyphenyl)-tetrazine | BCN | Methanol | 1.4 | [4] |
| 3,6-bis(4-methoxyphenyl)-tetrazine | BCN | Acetonitrile | 0.16 | [4] |
Q3: Can this reaction be catalyzed?
The IEDDA reaction between tetrazines and strained alkenes is exceptionally fast and does not typically require a catalyst.[2][6] In fact, its catalyst-free nature is a primary reason for its widespread use in sensitive environments like live cells ("bioorthogonal chemistry").[18] While some Diels-Alder reactions can be catalyzed by Lewis acids, this is generally not necessary or applied to the tetrazine ligation. There are reports of copper catalysis for related aza-Diels-Alder reactions to form tetrahydropyridazines from different starting materials, but this is distinct from the classic tetrazine-alkene reaction.[19]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol describes a general method for the reaction between a tetrazine and a strained alkene dienophile.
Materials:
-
Tetrazine derivative
-
Dienophile (e.g., trans-cyclooctene derivative)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, or an appropriate buffer like PBS)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (if needed), dissolve the dienophile (1.0 equivalent) in the chosen solvent.
-
Reactant Addition: To this stirring solution, add a solution of the tetrazine derivative (1.0 - 1.2 equivalents) in the same solvent dropwise at room temperature. The characteristic color of the tetrazine (often pink or red) should fade as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the colored tetrazine spot is a clear visual indicator of consumption.
-
Workup: Once the reaction is complete (typically ranging from minutes to a few hours depending on the reactants), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound product.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This protocol allows for the determination of the second-order rate constant by monitoring the consumption of the tetrazine, which has a strong, characteristic absorbance in the visible spectrum (~520-540 nm).[11]
Materials:
-
UV-Vis Spectrophotometer and cuvettes
-
Stock solution of tetrazine derivative of known concentration (e.g., in DMSO or reaction solvent)
-
Stock solution of dienophile of known concentration
-
Reaction solvent (e.g., Methanol)
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the specific tetrazine being used.
-
Pseudo-First-Order Conditions: The experiment is simplified by using a large excess of the dienophile (e.g., 10-20 equivalents). This makes the dienophile concentration effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the tetrazine.
-
Reaction Initiation: In a cuvette, add the reaction solvent and the dienophile stock solution. Place the cuvette in the spectrophotometer and zero the instrument. To initiate the reaction, rapidly inject and mix the tetrazine stock solution.
-
Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λmax at regular time intervals until the absorbance value is stable (indicating the reaction is complete).
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate k₂: The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile] .
References
- Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging.
- Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]...
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.
- Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. American Chemical Society. [Link]
- Tetrazine ligation for chemical proteomics.
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity.
- One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA)
- pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H).
- Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Royal Society of Chemistry. [Link]
- One‐Pot Synthesis of Polycyclic 4,5‐this compound‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA)
- Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5- Tetrazine.
- Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation.
- Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines.
- Inverse electron demand Diels–Alder reactions in chemical biology. Royal Society of Chemistry. [Link]
- The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels-Alder reaction of enol ethers with azoalkenes. PubMed. [Link]
- Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Royal Society of Chemistry. [Link]
- Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. PubMed. [Link]
- a) Mechanism of bioorthogonal tetrazine–alkene cycloadditions....
- Theoretical Elucidation of the Origins of Substituent and Strain Effects on the Rates of Diels–Alder Reactions of 1,2,4,5-Tetrazines. American Chemical Society. [Link]
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. [Link]
- Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Royal Society of Chemistry. [Link]
- Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry.
- 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois Urbana-Champaign. [Link]
- Molecular Dynamics of the Diels–Alder Reactions of Tetrazines with Alkenes and N2 Extrusions
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
Sources
- 1. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 19. The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels-Alder reaction of enol ethers with azoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing reaction times in microwave-assisted dihydropyridine synthesis
Welcome to the technical support center for microwave-assisted dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and answer frequently asked questions related to this powerful synthetic technique. Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by dramatically reducing reaction times, often from hours to minutes, and improving product yields.[1][2][3] This is achieved through efficient and uniform heating of the reaction mixture.[2][4]
This resource is structured to provide practical, actionable solutions based on established scientific principles and field-proven experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Yield
You've set up your Hantzsch dihydropyridine synthesis in the microwave reactor, but upon analysis, you find a disappointingly low yield or no desired product at all.
Potential Causes & Solutions
-
Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively.
-
Solution: The choice of solvent is crucial for efficient microwave heating.[5] Polar solvents with a high dielectric loss tangent (tan δ) are excellent microwave absorbers.[6][7] If your current solvent is non-polar (e.g., toluene, hexane), consider switching to a polar solvent like ethanol, methanol, DMF, or even water.[5][8][9] In some cases, a solvent-free approach can be highly effective, as the reactants themselves can absorb sufficient microwave energy.[8][10] Ionic liquids are also excellent microwave absorbers and can be used as solvents or additives.[2][7]
-
-
Suboptimal Temperature and Reaction Time: The reaction may not have reached the necessary activation energy or may have proceeded for too short a duration.
-
Solution: Microwave synthesis allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[11] Systematically optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and incrementally increase it.[12] Similarly, optimize the reaction time. Microwave reactions are often complete within minutes, but the optimal time can range from a few seconds to 30-60 minutes.[13][14] Monitor the reaction progress using TLC or LC-MS to determine the point of completion.
-
-
Catalyst Inactivity or Absence: Many microwave-assisted Hantzsch reactions benefit from a catalyst to improve efficiency.
-
Solution: If you are not using a catalyst, consider adding one. A variety of catalysts have been shown to be effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)3, aluminum chloride), and heterogeneous catalysts (e.g., bentonite clay, silica gel-anchored sulfonic acid).[15][16][17] If you are already using a catalyst, ensure it is fresh and active. For heterogeneous catalysts, ensure proper dispersion in the reaction mixture.
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Besides optimizing temperature and time, ensure the correct stoichiometry of reactants. The classic Hantzsch synthesis involves one equivalent of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3]
-
Problem 2: Formation of Significant Side Products or Impurities
Your reaction yields the desired dihydropyridine, but it is contaminated with significant amounts of side products, making purification difficult.
Potential Causes & Solutions
-
Overheating or Prolonged Reaction Time: Excessive temperature or reaction time can lead to the decomposition of reactants or the desired product, or promote side reactions.
-
Solution: Microwave heating is rapid and efficient, making it possible to overshoot the optimal temperature.[13] Carefully control the reaction temperature and avoid unnecessarily long irradiation times. Use the minimum time required for the completion of the reaction as determined by monitoring. This is a key advantage of microwave synthesis—it allows for precise control to minimize byproduct formation.[1][2]
-
-
Incorrect Order of Reagent Addition (for unsymmetrical products): In the synthesis of unsymmetrical dihydropyridines, the order of reagent addition can be critical to prevent the formation of undesired symmetrical products.
-
Solution: For unsymmetrical products, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[16] This can be achieved through a stepwise procedure, even within the same reaction vessel.
-
-
Oxidation of the Dihydropyridine Product: The initial 1,4-dihydropyridine product can sometimes be oxidized to the corresponding pyridine, especially at higher temperatures or in the presence of air.[15][18]
-
Solution: If the pyridine is not the desired product, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Also, avoid excessive temperatures and reaction times. Conversely, if the pyridine is the desired product, you may need to add an oxidizing agent after the initial condensation.[16]
-
Experimental Protocols & Data
General Protocol for Microwave-Assisted Hantzsch Dihydropyridine Synthesis
This is a general starting protocol that can be optimized for specific substrates.
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a source of ammonia such as ammonium acetate (1.2 mmol).
-
Solvent/Catalyst Addition: Add the chosen solvent (if not a solvent-free reaction) and catalyst (if any).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature, pressure limit, and reaction time.
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, open the vessel. The product can then be isolated by filtration if it has precipitated, or by extraction following the addition of water.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Table 1: Comparison of Conventional vs. Microwave-Assisted Dihydropyridine Synthesis
| Reaction | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch Synthesis | Conventional | Ethanol | Reflux | 12 hours | Lower Yields | [15][18] |
| Hantzsch Synthesis | Microwave | Ethanol | 100 | 4 minutes | 15-52 | [15] |
| Hantzsch Synthesis | Microwave | Solvent-free | 60 | 30 minutes | 93 | [8] |
| Hantzsch Synthesis | Microwave | Solvent-free | 90W | 3-5 minutes | 85-95 | [10] |
This table clearly demonstrates the significant reduction in reaction time and often an improvement in yield when using microwave irradiation.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in microwave-assisted dihydropyridine synthesis.
Caption: Troubleshooting workflow for microwave-assisted dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Is a dedicated microwave reactor necessary, or can I use a domestic microwave oven?
A1: While some early research utilized domestic microwave ovens, it is strongly recommended to use a dedicated laboratory microwave reactor.[15] Laboratory reactors are designed with safety features to handle high pressures and temperatures, and they allow for precise control and monitoring of reaction parameters like temperature, pressure, and power.[19][20] Domestic ovens lack these safety features and can lead to uneven heating and potential hazards.[19]
Q2: What are the main safety considerations for microwave-assisted organic synthesis?
A2: Safety is paramount. Key considerations include:
-
Pressure Management: Reactions in sealed vessels can generate high pressures. Always use vessels certified for the temperatures and pressures you intend to reach and never exceed the manufacturer's limits.
-
Reagent Stability: Be aware of the thermal stability of your reagents and solvents at high temperatures. Some compounds can decompose hazardously.[19]
-
Proper Equipment Usage: Only use microwave vessels and accessories designed for your specific reactor.[19]
Q3: How do I monitor the progress of a reaction inside a sealed microwave vessel?
Q4: Can microwave-assisted synthesis be scaled up for larger quantities?
A4: Yes, but scaling up microwave reactions requires careful consideration. The penetration depth of microwaves can be a limiting factor in large-volume batch reactors.[24] For larger-scale synthesis, continuous flow microwave reactors are often a better solution.[25][26] These systems allow for the continuous processing of reagents through a microwave-irradiated zone, enabling the production of larger quantities of material.
Q5: What is the difference between thermal and non-thermal microwave effects?
A5: This has been a topic of much discussion. The acceleration of reactions under microwave irradiation is primarily attributed to the rapid, efficient, and uniform heating of the reaction mixture (thermal effects).[11] This allows for reaching high temperatures quickly and maintaining a uniform temperature throughout the reaction volume. Some researchers have proposed the existence of "non-thermal" effects, where the electromagnetic field itself influences the reaction rate beyond just heating. However, for most reactions, the observed rate enhancements can be explained by the thermal effects alone.[11]
References
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave Synthesis - Organic Chemistry Portal.
- Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
- Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - NIH.
- Microwave assisted synthesis of 1,4 dihydropyridines - Ukrainica Bioorganica Acta.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals.
- Microwave Assisted Organic Synthesis.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
- Microwave assisted green organic synthesis.
- Synthesis of 1,4-dihydropyridine using microwave-assisted aza-Diels–Alder reaction and its application to Amlodipine - ResearchGate.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research.
- Solvent Choice for Microwave Synthesis - CEM Corporation.
- Vitamin C-Catalyzed Hantzsch reaction under microwave condition: A greener access to 1,4-Dihydropyridines | Request PDF - ResearchGate.
- NMR reaction monitoring in flow synthesis - PMC - PubMed Central - NIH.
- PART - 1 INTRODUCTION.
- Chapter 5: Microwave-assisted Reactions with Solid Acid and Base Catalysts - Books.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation.
- Overcoming Stability Problems in Microwave-Assisted Heterogeneous Catalytic Processes Affected by Catalyst Coking - MDPI.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - MDPI.
- Microwave-Assisted Synthesis in Water as Solvent | Request PDF - ResearchGate.
- Microwave-assisted continuous flow synthesis on industrial scale - ResearchGate.
- (PDF) Reproducibility and Scalability of Microwave-Assisted Reactions - ResearchGate.
- hantzsch ester synthesis by using an aqueous hydrotrope solution as a solvent, in continuous microwave reactor (cmr).
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr.
- Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - MDPI.
- Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives - Der Pharma Chemica.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate.
- (PDF) Overcoming Stability Problems in Microwave-Assisted Heterogeneous Catalytic Processes Affected by Catalyst Coking - ResearchGate.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bspublications.net [bspublications.net]
- 8. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Dihydropyridazine versus dihydropyrimidine biological activity
An In-Depth Comparative Guide to the Biological Activities of Dihydropyridazine and Dihydropyrimidine Derivatives
Introduction: Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, six-membered nitrogen-containing rings are of paramount importance. This guide provides a detailed comparison of two such scaffolds: this compound and dihydropyrimidine. Although structurally similar, the arrangement of their nitrogen atoms—adjacent in this compound (1,2-diazine) and separated by a carbon in dihydropyrimidine (1,3-diazine)—imparts distinct electronic properties and three-dimensional shapes. These subtle differences translate into a diverse and often contrasting spectrum of biological activities, making them fertile ground for drug discovery and development.
This guide, intended for researchers, scientists, and drug development professionals, will dissect the synthesis, biological activities, and structure-activity relationships of these two heterocyclic families. We will delve into their anticancer, cardiovascular, and antimicrobial properties, supported by experimental data, to provide a clear, objective comparison.
Core Structural Differences
A fundamental understanding of the structural disparity between these two scaffolds is crucial for appreciating their divergent biological roles.
Caption: Core structures of this compound and dihydropyrimidine.
Synthetic Strategies: Paving the Way for Biological Exploration
The accessibility of diverse derivatives through efficient synthetic routes is a key driver for the exploration of these scaffolds.
Dihydropyrimidines via the Biginelli Reaction: The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is most famously achieved through the Biginelli reaction.[1][2] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and highly versatile method for generating a wide array of DHPM derivatives.[3][4] The simplicity and efficiency of this reaction have made DHPMs a "privileged scaffold" in medicinal chemistry.[4][5]
Caption: Simplified workflow of the Biginelli reaction for DHPM synthesis.
Dihydropyridazines via Diels-Alder Reactions: this compound derivatives are often synthesized using cycloaddition reactions. A prominent method is the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and alkenes.[6][7][8] This reaction proceeds by forming a 4,5-dihydropyridazine, which can then be isomerized or further modified.[7][8] Other routes, such as the annulation of specific cyclopropanecarboxylates with hydrazones, have also been developed to create functionalized 1,4-dihydropyridazines.[9]
A Comparative Analysis of Biological Activities
While both scaffolds exhibit a broad range of biological effects, they often target different cellular machinery or exhibit varying potencies.
Anticancer Activity
The fight against cancer has been a major focus for the development of derivatives from both families.
Dihydropyrimidines: This class has yielded significant breakthroughs, most notably with the discovery of Monastrol . Monastrol is a potent and selective inhibitor of the mitotic kinesin Eg5, a motor protein crucial for forming the bipolar spindle during mitosis.[10][11] By inhibiting Eg5, Monastrol induces mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool for cancer research and a lead compound for drug development.[11][12] Numerous studies have focused on synthesizing Monastrol analogs to improve potency and explore the structure-activity relationship (SAR).[10] The anticancer potential of DHPMs is one of their most extensively researched biological properties.[5][13][14]
Caption: Mechanism of action of Monastrol, a dihydropyrimidine derivative.
Dihydropyridazines: Derivatives of this compound have also demonstrated significant anticancer properties.[15] Certain pyridazinone-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[15] Their mechanisms can be diverse, and they serve as valuable scaffolds for developing novel anticancer agents.[16]
Comparative Cytotoxicity Data:
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrimidine | Symmetric 1,4-DHP 18 | HeLa (Cervical) | 3.6 | [17] |
| Dihydropyrimidine | Symmetric 1,4-DHP 19 | HeLa (Cervical) | 2.3 | [17] |
| Dihydropyrimidine | Symmetric 1,4-DHP 18 | MCF-7 (Breast) | 5.2 | [17] |
| Dihydropyrimidine | Symmetric 1,4-DHP 19 | MCF-7 (Breast) | 5.7 | [17] |
| This compound | Pyridazinone Derivative | Data often presented qualitatively or in different formats | Varies | [15] |
Note: Direct comparative studies with identical assays are limited, highlighting a gap in the current literature. The data presented is from separate studies and should be interpreted accordingly.
Cardiovascular Activity
The structural similarity of DHPMs to 1,4-dihydropyridines (DHPs), a major class of calcium channel blockers, has naturally led to the exploration of their cardiovascular effects.[18][19]
Dihydropyrimidines: Many DHPM derivatives have been identified as potent modulators of L-type calcium channels, similar to drugs like nifedipine.[18][19] They act as calcium channel blockers (CCBs), leading to vasodilation and a reduction in blood pressure, making them promising candidates for antihypertensive agents.[18] The conformation of the dihydropyrimidine ring and the nature of the substituents at the C-4 position are critical for determining whether a compound acts as a calcium channel antagonist or agonist.[18]
Dihydropyridazines: The pyridazine and pyridazinone scaffolds are also prevalent in compounds with significant cardiovascular activity.[20] Certain derivatives are known to possess antihypertensive properties.[16] For instance, some pyridazinone compounds have been studied as cardiotonic agents.[20]
Comparative Cardiovascular Effects:
| Compound Class | Primary Mechanism | Therapeutic Potential | Key Structural Feature |
| Dihydropyrimidine | L-type Calcium Channel Blockade[18] | Antihypertensive[18] | Isosteres of 1,4-dihydropyridines[18] |
| This compound | Varied (e.g., cardiotonic)[20] | Antihypertensive[16] | Pyridazinone core[20] |
Antimicrobial Activity
Both heterocyclic systems have been explored for their potential to combat bacterial and fungal infections.
Dihydropyrimidines: A wide range of DHPM derivatives have been synthesized and tested for their antimicrobial effects.[21][22] Significant activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[21] Some derivatives also exhibit notable antifungal activity.[21] The mechanism of action can vary, with some compounds reported to inhibit dihydrofolate reductase, an underexploited antibacterial target.[23]
Dihydropyridazines: Pyridazine derivatives are recognized for their broad spectrum of biological activities, including potent antibacterial and antifungal effects.[16][20] The versatility of the pyridazine core allows for substitutions that can be fine-tuned to enhance antimicrobial potency.[16]
Comparative Antimicrobial Activity (MIC in µg/mL):
| Compound Class | Derivative Example | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Dihydropyrimidine | C6 | - | 32 | - | [21] |
| Dihydropyrimidine | C22 | 64 | 32 | - | [21] |
| Dihydropyrimidine | Various | 32-64 | 32-64 | 32 | [21] |
| This compound | Triazepine derivative 8 | 6.25 | 6.25 | 12.5 | [24] |
| This compound | Triazepine derivative 9 | 6.25 | 12.5 | 12.5 | [24] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is not inherent to the core ring alone but is heavily influenced by the nature and position of their substituents.
-
For Dihydropyrimidines:
-
C-4 Position: The substituent at the C-4 position is a critical determinant of activity. For anticancer DHPMs like Monastrol, an aromatic ring at this position is often crucial.[10] In the context of cardiovascular activity, the nature of the aryl group at C-4 dictates the potency and selectivity for calcium channels.[18]
-
C-5 Position: The group at the C-5 position, typically an ester or amide, significantly influences pharmacokinetic and pharmacodynamic properties.[21] Modifications here can modulate potency and solubility.
-
N-1 and N-3 Positions: Substitution on the nitrogen atoms can alter the compound's stability and biological profile.
-
-
For Dihydropyridazines:
-
The substitution pattern on the pyridazine ring is key to its diverse biological activities. Functionalization allows for the modulation of properties to target different enzymes or receptors.[16]
-
For pyridazinone derivatives, substituents on the nitrogen atom and at other positions on the ring can drastically alter their activity as cardiovascular, anticancer, or antimicrobial agents.[20]
-
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To ensure the trustworthiness and reproducibility of the biological data presented, it is essential to follow standardized protocols. The MTT assay is a common colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or dihydropyrimidine derivative) on a cancer cell line.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound and dihydropyrimidine scaffolds, while deceptively simple in their structure, represent two distinct and powerful platforms in medicinal chemistry.
-
Dihydropyrimidines have been extensively validated as anticancer agents, largely through the well-characterized mechanism of Eg5 inhibition by compounds like Monastrol. Their structural analogy to dihydropyridines also cements their role as promising cardiovascular agents, particularly as calcium channel blockers.
-
Dihydropyridazines exhibit a broader, perhaps less defined, spectrum of activities. They show significant promise across anticancer, antimicrobial, and cardiovascular domains, and the versatility of the pyridazinone core continues to make it an attractive target for synthetic chemists.
The comparative analysis reveals that while both classes of compounds often target similar therapeutic areas, their primary mechanisms and lead compounds can differ significantly. Future research should focus on direct, head-to-head comparative studies under identical experimental conditions to more definitively delineate their respective strengths. The development of novel synthetic methodologies will undoubtedly continue to expand the chemical space for both scaffolds, paving the way for the discovery of next-generation therapeutics with enhanced potency and selectivity.
References
- ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF.
- Macedo, D., de Lima, M., Gouveia, F., & de Oliveira, T. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1693-1706.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. (2021). Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. Molecules, 26(15), 4639.
- Dudhe, A. C., Dudhe, R., Porwal, O., & Katole, G. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(5), 701-728.
- ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidinones/thiones derivatives.
- Dudhe, A. C., Dudhe, R., Porwal, O., & Katole, G. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(5), 701-728.
- Karakuş, M., & Acar, Ç. (2020). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 16, 1445-1453.
- Dudhe, A. C., Dudhe, R., Porwal, O., & Katole, G. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(5), 701-728.
- Sahoo, B. M., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664.
- de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(18), 4278.
- Mahmoudi, A., et al. (2018). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Journal of Receptors and Signal Transduction, 38(1), 66-74.
- ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF.
- ResearchGate. (n.d.). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H).
- ResearchGate. (n.d.). The 3,4-dihydropyrimidine derivatives synthesis under the ball milling technique.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Sahoo, B. M., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Archiv der Pharmazie, 356(5), e2200664.
- Zhang, P., et al. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. The Journal of Organic Chemistry.
- Mahmoudi, A., et al. (2018). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Journal of Receptors and Signal Transduction, 38(1), 66-74.
- Klusa, V., et al. (1988). Biological activity of 1,4-dihydropyridine derivatives. Arzneimittelforschung, 38(10), 1431-1434.
- Harris, A. R., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37625-37634.
- ResearchGate. (n.d.). (PDF) One‐Pot Synthesis of Polycyclic 4,5‐this compound‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA) Reactions from Alkenes.
- Ghafourian, T., et al. (2007). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 6(1), 43-49.
- Kumar, R., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100108.
- SCIRP. (n.d.). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method.
- Khan, I., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 724.
- de Oliveira, B. G., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7274.
- R-Discovery. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.
- ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Karasawa, A., et al. (1990). Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. Arzneimittelforschung, 40(1), 2-7.
- Cho, S. J., et al. (1998). Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions. Journal of Medicinal Chemistry, 41(19), 3625-3633.
- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Dr. Oracle. (2025). What is the difference between dihydropyridine (DHP) and non-dihydropyridine calcium channel blockers?
- Fassihi, A., et al. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Iranian Journal of Pharmaceutical Research, 11(3), 801-808.
- El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(46), 30048-30064.
- OUCI. (n.d.). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency.
- Coburn, R. A., et al. (1986). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry, 29(9), 1643-1650.
- de Oliveira, B. G., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(16), 4983.
- Dobritzsch, D., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(11), 2200-2207.
- Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. Asian Journal of Chemistry, 22(6), 4451-4458.
- Garthoff, B., & Bellemann, P. (1990). Vascular versus myocardial selectivity of dihydropyridine calcium antagonists as studied in vivo and in vitro. Journal of Cardiovascular Pharmacology, 15 Suppl 4, S24-S30.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 27(19), 6667.
- ChemRxiv. (2023). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives.
- Polgárová, K., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 57(5), 403-410.
- Dr. Oracle. (2025). What is the difference between Dihydropyridine (DHP) and non-Dihydropyridine (non-DHP) calcium channel blockers in the management of hypertension or angina?
- Wang, J. G., & Li, Y. (2017). New generations of dihydropyridines for treatment of hypertension. Journal of Geriatric Cardiology, 14(3), 157-162.
- Dastmalchi, S., et al. (2007). Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro. Cancer Chemotherapy and Pharmacology, 60(4), 549-557.
- Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis: From Classic to Cutting-Edge
The Hantzsch synthesis, a classic multicomponent reaction, remains a cornerstone for the creation of 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] The efficiency of this one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source is profoundly influenced by the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, moving from traditional methods to modern, sustainable alternatives, supported by experimental data to empower researchers in catalyst selection for their specific synthetic needs.
The Evolving Landscape of Hantzsch Catalysis
Historically, the Hantzsch reaction was conducted under harsh conditions, often requiring prolonged heating in solvents like acetic acid or ethanol, which resulted in lengthy reaction times and often modest yields.[2][3] The paradigm has since shifted towards the development of more efficient and environmentally benign protocols, largely driven by innovations in catalysis.[4][5] The ideal catalyst for the Hantzsch synthesis should not only provide high yields in short reaction times but also operate under mild conditions, be easily separable, and reusable, aligning with the principles of green chemistry.[6][7]
This guide will delve into a comparative study of various catalyst types, including classical homogeneous acids, modern heterogeneous catalysts, and emerging organocatalysts, providing a rationale for their performance based on mechanistic principles.
Comparative Performance of Catalysts
The selection of a catalyst has a direct and significant impact on the key performance indicators of the Hantzsch synthesis: reaction time, yield, and the required reaction conditions. The following table summarizes the performance of a range of catalysts for the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 | [1] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 | [1] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 | [1] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [1] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.25 | 95 | [1] |
| γ-Al₂O₃ NPs | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | 90 | 0.08 | 95 | [8] |
| AlCl₃@ZnO | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | RT | 2 | 92 | [9] |
Analysis: The data unequivocally demonstrates that catalyzed reactions offer substantial advantages over the uncatalyzed process in terms of both reaction time and yield.[1] Notably, modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), exhibit exceptional performance, affording near-quantitative yields in under 30 minutes at or near room temperature.[1] Green catalysts like tannic acid also show high efficacy, often utilizing water as a solvent, which enhances the environmental friendliness of the synthesis.[1]
Mechanistic Insights: The Role of the Catalyst
The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions. The catalyst, typically a Brønsted or Lewis acid, plays a pivotal role in activating the substrates and facilitating the key steps.[1][10]
The reaction is believed to proceed through two main pathways that converge:
-
Knoevenagel Condensation: The catalyst activates the aldehyde, which then reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[10][11]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[10][11]
These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[6][7][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A magnetic nanoparticle supported Ni2+-containing ionic liquid as an efficient nanocatalyst for the synthesis of Hantzsch 1,4-dihydropyridines in a solvent-free dry-system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 7. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
A Researcher's Guide to Validating the Mechanism of Action of a New Dihydropyridazine Kinase Inhibitor
In the landscape of modern drug discovery, identifying a potent hit compound is merely the first step. The true challenge—and the foundation of a successful therapeutic program—lies in definitively validating its mechanism of action (MoA). An unambiguous understanding of how a drug engages its target and modulates cellular pathways is critical for predicting efficacy, anticipating off-target effects, and designing rational combination therapies.[1] This guide provides a comprehensive, multi-faceted workflow for elucidating the MoA of a novel dihydropyridazine compound, which we will call 'DHPZ-New', hypothesized to function as a protein kinase inhibitor.
While the structurally related dihydropyridines are well-known L-type calcium channel blockers[2][3][4], the this compound scaffold presents a distinct chemical entity with the potential for novel pharmacology, including the inhibition of key signaling kinases.[5][6] This guide moves beyond a simple checklist of experiments. It presents an integrated strategy where each step logically informs the next, building a robust, evidence-based narrative of the drug's molecular function. We will compare DHPZ-New to a known, well-characterized inhibitor, 'Standard Kinase Inhibitor Y' (SKI-Y), to benchmark its performance and selectivity.
The overall workflow is designed as a self-validating system, progressing from broad, unbiased screening to highly specific, hypothesis-driven confirmation.
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with DHPZ-New (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Heat Challenge: Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify protein levels using Western blotting with an antibody specific to the target identified in the Kinobeads assay (Kinase X).
-
Data Analysis: Densitometrically quantify the Western blot bands. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. The shift in the melting temperature (Tm) indicates target engagement.
A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the drug, indicating stabilization.
| Treatment | Target Protein | Apparent Melting Temp (Tm, °C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | Kinase X | 52.5 | - |
| DHPZ-New (1 µM) | Kinase X | 58.0 | +5.5 |
| SKI-Y (1 µM) | Kinase X | 57.2 | +4.7 |
| Vehicle (DMSO) | Control (Actin) | 65.0 | - |
| DHPZ-New (1 µM) | Control (Actin) | 65.1 | +0.1 |
Table 2: Hypothetical CETSA data confirming DHPZ-New engages and stabilizes Kinase X in intact cells without affecting a non-target control protein (Actin).
Phase 2: Elucidating the Downstream Signaling Cascade
Having confirmed that DHPZ-New binds directly to Kinase X in cells, the next crucial step is to map the functional consequences of this interaction. For a kinase inhibitor, this means identifying which downstream phosphorylation events are altered.
Experiment 3: Quantitative Phosphoproteomics
Mass spectrometry-based phosphoproteomics is a powerful, unbiased method to globally profile changes in protein phosphorylation following drug treatment. [7][8][9]This technique can reveal the specific signaling pathways modulated by the inhibition of Kinase X, providing a detailed molecular fingerprint of the drug's action. [10][11]
-
SILAC Labeling: Culture cells for at least six passages in media containing either "light" (12C6, 14N2-Lys; 12C6-Arg) or "heavy" (13C6, 15N2-Lys; 13C6-Arg) amino acids.
-
Cell Treatment: Treat the "heavy" labeled cells with DHPZ-New (e.g., 1 µM for 2 hours) and the "light" labeled cells with vehicle (DMSO).
-
Lysate Combination and Digestion: Combine equal protein amounts from the heavy and light lysates. Perform protein reduction, alkylation, and tryptic digestion.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). [7][10]5. LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Identify phosphopeptides and quantify the heavy/light ratios. A ratio significantly less than 1 indicates that DHPZ-New treatment reduced the phosphorylation of that site. Perform pathway analysis on the significantly regulated phosphosites.
The results will provide a list of specific phosphorylation sites that are down-regulated upon treatment with DHPZ-New, implicating them as downstream substrates of Kinase X.
| Phosphosite ID (Protein) | DHPZ-New (Fold Change) | SKI-Y (Fold Change) | Pathway Implication |
| pS123 (Substrate 1) | 0.15 | 0.20 | Direct Substrate of Kinase X |
| pY456 (Substrate 2) | 0.25 | 0.31 | Downstream of Substrate 1 |
| pT789 (Kinase A Substrate) | 0.98 | 0.45 | Off-target effect of SKI-Y |
| pS555 (Control Protein) | 1.02 | 1.05 | Unaffected Pathway |
Table 3: Hypothetical phosphoproteomics data. DHPZ-New specifically reduces phosphorylation of proteins in the Kinase X pathway, while SKI-Y also affects substrates of Kinase A, confirming its off-target activity seen in the Kinobeads assay.
Phase 3: Confirmation of Pathway Modulation
Phosphoproteomics provides a detailed map, but orthogonal assays are needed to confirm that the observed changes in phosphorylation translate into functional modulation of the pathway.
Experiment 4: Reporter Gene Assay
If the phosphoproteomics data suggests that the Kinase X pathway culminates in the activation of a specific transcription factor (e.g., TF-A), a reporter gene assay can directly measure this activity. [12][13][14]These assays are designed to produce a quantifiable signal (like light from luciferase) when a specific transcription factor binds to its response element in a promoter driving the reporter gene. [15][16]
-
Vector Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple binding sites for TF-A.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
-
Drug Treatment: After 24 hours, treat the transfected cells with a dose-response of DHPZ-New or SKI-Y, along with a stimulus that activates the Kinase X pathway (e.g., a growth factor).
-
Cell Lysis and Luminescence Reading: After 6-8 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against drug concentration to determine the IC50.
| Compound | IC50 for TF-A Inhibition (nM) |
| DHPZ-New | 25.8 |
| SKI-Y | 42.1 |
Table 4: Hypothetical reporter assay data showing DHPZ-New potently inhibits the transcriptional activity downstream of Kinase X.
Phase 4: Definitive Genetic Validation
The final and most rigorous step is to prove that the drug's cellular effect is unequivocally mediated through the identified target. Genetic tools like CRISPR-Cas9 provide the means for this definitive validation. [17][][19][20]The logic is simple: if the drug acts through Kinase X, then cells lacking Kinase X should be resistant to the drug's effects.
Experiment 5: CRISPR-Cas9 Target Knockout
By using CRISPR-Cas9 to create a cell line where the gene for Kinase X is knocked out (KO), we can directly compare the drug's effect in these cells versus the parental (wild-type, WT) cells. [21]
-
gRNA Design and Transfection: Design and validate a guide RNA (gRNA) targeting an early exon of the Kinase X gene. Transfect WT cells with Cas9 nuclease and the gRNA.
-
Clonal Selection and Validation: Select single-cell clones and expand them. Validate the knockout of Kinase X via Western blot and sequencing of the target locus.
-
Cell Viability Assay: Seed WT and Kinase X KO cells in 96-well plates. Treat with a dose-response of DHPZ-New for 72 hours.
-
Measure Viability: Measure cell viability using a reagent like CellTiter-Glo.
-
Data Analysis: Normalize viability data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
A massive shift in the GI50 value in the KO cell line is the definitive evidence for on-target action.
| Cell Line | DHPZ-New GI50 (nM) | SKI-Y GI50 (nM) | Interpretation |
| Wild-Type (WT) | 35.0 | 55.0 | Both drugs inhibit growth in cells with the target. |
| Kinase X KO | > 10,000 | 850.0 | Resistance to DHPZ-New confirms on-target effect. Residual activity of SKI-Y suggests off-target effects. |
Table 5: Definitive genetic validation using CRISPR-Cas9. The dramatic loss of potency for DHPZ-New in Kinase X KO cells provides conclusive proof of its on-target mechanism.
Conclusion: A Cohesive Mechanism of Action
By integrating the results from this multi-phase workflow, we can construct a robust and validated MoA for DHPZ-New.
-
Direct Target: Chemical proteomics and CETSA unequivocally demonstrate that DHPZ-New is a potent and selective inhibitor that binds directly to Kinase X in living cells (Tables 1 & 2).
-
Pathway Effect: Quantitative phosphoproteomics reveals that DHPZ-New binding leads to the specific down-regulation of the Kinase X signaling pathway (Table 3, Figure 3).
-
Functional Consequence: A reporter gene assay confirms that this pathway inhibition results in decreased activity of the downstream transcription factor TF-A (Table 4).
-
Definitive Proof: CRISPR-Cas9-mediated knockout of Kinase X renders cells resistant to DHPZ-New, genetically proving that its anti-proliferative effect is mediated through this specific target (Table 5).
In comparison, the standard inhibitor SKI-Y was shown to be less selective, inhibiting both Kinase X and Kinase A (Table 3), which likely contributes to its residual activity in the Kinase X KO cells (Table 5). This comprehensive analysis not only validates the MoA of DHPZ-New but also establishes its superior selectivity profile compared to existing alternatives, providing a strong foundation for its continued development as a novel therapeutic agent.
References
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed.
- Explore the role of CRISPR gene editing in target valid
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed.
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. American Chemical Society.
- Gene Reporter Assays | Signaling P
- Reporter Genes and their Applications.
- Signaling Reporter Assays. DiscoverX.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH.
- The impact of CRISPR-Cas9 on target identification and valid
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Target Valid
- Reporter Gene Assays. Thermo Fisher Scientific - US.
- Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. JoVE.
- Gene reporter assays. BMG LABTECH.
- The target landscape of clinical kinase drugs. PMC - NIH.
- Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantit
- Determining target engagement in living systems. PMC - NIH.
- Target and pathway engagement assays. Concept Life Sciences.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Methods to study Protein-Protein Interactions. Berthold Technologies GmbH & Co.KG.
- Dihydropyridines and vascular diseases. PubMed.
- Kinobeads workflow. Cells are pre‐incubated with increasing drug...
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. SpringerLink.
- 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed.
- From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen.
- Characterization of binding, depletion and competition properties of...
- 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. cetsa.org.
- Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Biotechnology Focus.
- [Dihydropyridines from the first to the fourth generation: better effects and safety]. PubMed.
- Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science Publishers.
- Experimental and computational workflow to assess drug effects. (A) A...
- Target identification and mechanism of action in chemical biology and drug discovery. NIH.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry.
- Bizoran | 5 mg+20 mg | Tablet. MedEx.
- 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxid
- 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules.
- How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioAgilytix.
- Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. PubMed Central.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bizoran | 5 mg+20 mg | Tablet | বাইজোরান ৫ মি.গ্রা.+২০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 13. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 14. Signaling Reporters [discoverx.com]
- 15. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. selectscience.net [selectscience.net]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
Navigating the Kinome: A Comparison Guide to Cross-Reactivity Studies of Dihydropyridazine-Based Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Dihydropyridazine Scaffold and the Imperative of Selectivity
The this compound core is a versatile heterocyclic scaffold that has given rise to a multitude of potent inhibitors targeting a diverse range of proteins, from kinases involved in oncology to enzymes crucial in metabolic diseases.[1][2] While achieving high on-target potency is a primary goal in drug discovery, it is the inhibitor's selectivity profile—its propensity to bind to unintended targets—that often dictates its clinical success or failure. Off-target effects are a major cause of adverse drug reactions and can lead to the termination of promising clinical candidates.[3][4]
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound-based inhibitors. We will delve into the causality behind essential experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis to contextualize the data, thereby equipping researchers with the knowledge to build a robust selectivity case for their lead compounds.
The Rationale of Cross-Reactivity Profiling: From On-Target Efficacy to Off-Target Liabilities
The human kinome, comprising over 500 kinases, presents a significant challenge for inhibitor design due to the high conservation of the ATP-binding site.[5] An inhibitor designed for a specific kinase can inadvertently bind to dozens of others, leading to unforeseen biological consequences. Therefore, a systematic and multi-pronged approach to profiling is not just recommended; it is essential.
The goal is to build a "selectivity map" that informs on two critical aspects:
-
Confidence in Mechanism of Action (MoA): Ensuring that the observed cellular phenotype is indeed a result of inhibiting the intended target.[6]
-
Early Identification of Safety Liabilities: Proactively identifying potential off-target interactions that could lead to toxicity.[7]
Our investigative workflow is designed to move from broad, high-throughput screening to more focused, biologically relevant cellular assays.
Figure 1. A tiered workflow for assessing inhibitor cross-reactivity.
Part 1: Foundational In Vitro Profiling
The first step in characterizing a new inhibitor is to understand its binding affinity against a large, representative panel of targets under controlled, cell-free conditions. This provides the cleanest, most direct measure of interaction between the compound and a purified protein.
Methodology 1: Large-Panel Competition Binding Assays (e.g., KINOMEscan®)
Causality: Competition binding assays are chosen for their high-throughput nature and their ability to measure true thermodynamic dissociation constants (Kd), rather than IC50 values which can be influenced by ATP concentration.[8] By running the assay at a single, high concentration of the inhibitor (e.g., 1-10 µM) against a vast panel of kinases (often >450), we can rapidly identify the strongest "hits" or potential off-targets.[9] This approach is ATP-independent, providing a direct measure of the inhibitor's affinity for the kinase's active site.[8]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: The this compound inhibitor is solubilized in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[8]
-
Competition: The test compound is incubated with the DNA-tagged kinases. If the compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.[10]
-
Quantification: The amount of kinase not bound to the immobilized ligand is quantified using qPCR, which detects the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[8]
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where the DMSO vehicle represents 100% and a pan-kinase inhibitor represents 0%. A lower %Ctrl value signifies a stronger interaction. Hits are often defined as those showing >90% inhibition at the screening concentration.
Part 2: Validating Target Engagement in a Cellular Context
While in vitro assays are crucial, they do not account for cell permeability, intracellular target concentrations, or the presence of endogenous ATP and other cofactors. Therefore, validating on-target activity within a living cell is a mandatory next step.[6][11]
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is a powerful technique that directly measures target engagement in a cellular environment.[12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[13][14] By heating intact cells treated with the inhibitor across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "shift" in the protein's melting curve, which is direct evidence of target engagement.[15]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat cells with the this compound inhibitor at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[13]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to a new tube. Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein.
-
Data Interpretation: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms target engagement.[16]
Figure 2. On-target vs. off-target kinase inhibition.
Part 3: Comparative Data Analysis
To put the selectivity profile into perspective, it is crucial to compare the investigational compound against alternatives. Here, we present hypothetical data for a novel this compound-based inhibitor, "DHP-A," designed to target p38α MAPK, compared with a well-characterized, but less selective, reference compound.
Table 1: Comparative Kinase Selectivity Profile
Data derived from a KINOMEscan® panel of 468 kinases screened at 1 µM. Values represent the dissociation constant (Kd) in nM. Lower values indicate higher affinity. Only key off-targets are shown.
| Kinase Target | DHP-A (Investigational) Kd [nM] | Compound B (Reference) Kd [nM] | Rationale for Concern |
| MAPK14 (p38α) | 15 | 25 | Primary On-Target |
| MAPK11 (p38β) | 250 | 120 | Closely related family member |
| JNK1 | >10,000 | 850 | Key stress-activated kinase |
| ROCK1 | 1,200 | 400 | Implicated in cardiovascular function |
| GSK3β | >10,000 | 1,500 | Key regulator of multiple pathways |
| CDK2 | 8,500 | 2,100 | Cell cycle regulator |
Interpretation:
The data clearly demonstrates that DHP-A is highly potent for its intended target, p38α, with a Kd of 15 nM. More importantly, it shows significantly greater selectivity. For instance, its affinity for JNK1 is more than 10,000 nM, indicating a very low likelihood of engaging this off-target pathway. In contrast, Compound B shows potent activity against JNK1 (850 nM) and ROCK1 (400 nM), raising potential flags for off-target effects related to these pathways. This head-to-head comparison provides strong, quantitative evidence for the superior selectivity profile of DHP-A.
Conclusion: Building a Self-Validating Case for Selectivity
Assessing the cross-reactivity of this compound-based inhibitors is a critical, multi-step process. It begins with broad, unbiased in vitro screening to map the landscape of potential interactions and is followed by rigorous, hypothesis-driven cell-based assays to confirm target engagement in a physiologically relevant setting. Each step serves to validate the next, building a robust and trustworthy data package. By explaining the causality behind each experimental choice and comparing data against relevant benchmarks, researchers can confidently establish the selectivity profile of their compounds, paving the way for successful preclinical and clinical development.
References
- Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Lin, J., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
- Barth, E. R., et al. (2020). Higher Carbon Analogues of 1,4-Dihydropyridines as Potent TGFβ/Smad Inhibitors. European Journal of Inorganic Chemistry, 2020(2), 176-181.
- Al-Obeidi, F. A., et al. (2018). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Molecules, 23(10), 2487.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- Lazzara, M. J., et al. (2010). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Chemical Biology, 10, 4.
- Bowes, J., et al. (2012). Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis. PLoS ONE, 7(9), e45848.
Sources
- 1. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. youtube.com [youtube.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
A Head-to-Head Comparison of Dihydropyridazine Synthesis Routes for Medicinal Chemistry
The dihydropyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The efficiency of synthesizing this six-membered diazine heterocycle is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound and its tetrahydro- derivatives, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.
The Classical Approach: Condensation of 1,4-Dicarbonyls with Hydrazine
The most fundamental and long-standing method for constructing the this compound ring is the direct condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach is mechanistically straightforward and relies on the formation of a di-hydrazone intermediate, which subsequently cyclizes.
Reaction Mechanism & Rationale
The reaction is typically initiated by the nucleophilic attack of both nitrogen atoms of hydrazine onto the two carbonyl carbons of the 1,4-dicarbonyl compound. The choice of an α,β-unsaturated dicarbonyl is crucial as it directly yields the this compound core upon cyclization and dehydration. The subsequent double bond within the ring is formed during this dehydration step. If a saturated 1,4-diketone is used, the initial product is a tetrahydropyridazine, which can be oxidized to the this compound if desired[1].
The causality here is simple: the geometric arrangement of the two carbonyl groups at positions 1 and 4 perfectly matches the dinucleophilic nature of hydrazine, making this a thermodynamically favorable cyclocondensation.
Representative Experimental Protocol
-
Objective: Synthesize a generic 3,6-disubstituted-1,4-dihydropyridazine.
-
Materials: An appropriate α,β-unsaturated 1,4-diketone (1.0 equiv), hydrazine hydrate (1.1 equiv), and a protic solvent like ethanol.
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. The addition can be mildly exothermic.
-
Heat the reaction mixture to reflux (typically ~80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for product crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
Performance Analysis
-
Advantages: This method is often the most atom-economical and straightforward, utilizing readily available starting materials without the need for expensive catalysts.
-
Disadvantages: The substrate scope can be limited, and the reaction may require harsh reflux conditions for extended periods. Controlling regioselectivity with unsymmetrical dicarbonyls can be challenging, and over-oxidation to the aromatic pyridazine can occur as an undesired side reaction.
The Modern Workhorse: [4+2] Aza-Diels-Alder Cycloaddition
The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction has emerged as a powerful and versatile strategy for synthesizing highly functionalized tetrahydropyridazines, often with exceptional control over stereochemistry[2][3]. This method involves the [4+2] cycloaddition of a highly reactive, transiently generated azoalkene (1,2-diaza-1,3-diene) with an alkene (dienophile).
Reaction Mechanism & Rationale
The success of this route hinges on the efficient in situ generation of the electron-poor azoalkene diene. Two prevalent methods have been established for this critical step:
-
Route 2A: Base-mediated elimination from α-halogeno hydrazones: An α-halogeno hydrazone is treated with a base to eliminate a hydrogen halide, unmasking the reactive azoalkene. This intermediate is immediately trapped by a dienophile present in the reaction mixture. The use of chiral catalysts, typically copper-based, can induce high levels of asymmetry in the final product, making it invaluable for synthesizing enantiopure compounds[2][3].
-
Route 2B: TEMPO-mediated oxidation of ketohydrazones: This metal-free alternative uses an oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to perform an oxidative dehydrogenation of a stable ketohydrazone, generating the azoalkene for the subsequent cycloaddition[4][5][6]. This one-pot tandem approach avoids the need to prepare potentially unstable α-halogeno precursors.
The workflow for these cycloaddition reactions is visualized below.
Representative Experimental Protocol (Route 2A)
-
Objective: Catalytic asymmetric synthesis of a fused polycyclic tetrahydropyridazine[2].
-
Materials: α-bromo-N-benzoyl-hydrazone (1.0 equiv), cyclic enamide (dienophile, 0.8 equiv), Cu(CH₃CN)₄PF₆ (10 mol%), chiral ligand (12 mol%), Na₂CO₃ (2.0 equiv), and anhydrous solvent (e.g., Toluene).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst and chiral ligand.
-
Add the anhydrous solvent and stir for 30 minutes at room temperature.
-
Add the α-bromo hydrazone, the enamide, and sodium carbonate.
-
Stir the reaction mixture at the designated temperature (e.g., 40 °C) for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the enantioenriched tetrahydropyridazine.
-
Performance Analysis
-
Advantages: This method offers exceptional control over regioselectivity and stereoselectivity, providing access to complex chiral molecules. The reactions often proceed under mild conditions and exhibit a broad substrate scope.
-
Disadvantages: The synthesis requires the preparation of specific hydrazone precursors (α-halogenated or keto-). The use of metal catalysts can add cost and require additional purification steps to remove metal residues, which is a critical consideration in pharmaceutical development.
Innovative Domino Approach: Base-Promoted Annulation
A more recent, transition-metal-free strategy involves a domino reaction between hydrazones and specifically activated cyclopropanes. This multicomponent approach constructs the this compound ring through a cascade of bond-forming events under mild basic conditions.
Reaction Mechanism & Rationale
This method employs an alkyl 2-aroyl-1-chlorocyclopropanecarboxylate as a key building block. In the presence of a base, such as cesium carbonate (Cs₂CO₃), the hydrazone attacks the cyclopropane ring, initiating a ring-opening and subsequent intramolecular cyclization cascade to form the 1,4-dihydropyridazine core[7][8]. The clever design of the cyclopropane substrate is the causal factor for success, as its inherent ring strain and substitution pattern dictate the desired reaction pathway upon nucleophilic attack.
Representative Experimental Protocol
-
Objective: Synthesize a functionalized 1,4-dihydropyridazine via domino annulation[7].
-
Materials: Aldehyde hydrazone (1.2 equiv), alkyl 2-aroyl-1-chlorocyclopropanecarboxylate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and a solvent mixture (e.g., THF/DMF).
-
Procedure:
-
Add the hydrazone, chlorocyclopropanecarboxylate, and cesium carbonate to a reaction vial under an argon atmosphere.
-
Add the anhydrous solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 1-3 hours), monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Performance Analysis
-
Advantages: This is a rapid, transition-metal-free method that proceeds under very mild conditions (often room temperature). It represents an innovative multicomponent strategy for building molecular complexity efficiently.
-
Disadvantages: The synthesis of the required activated cyclopropane substrate is a key consideration and may add several steps to the overall sequence. The yields, while good, can be moderate compared to other methods.
Head-to-Head Performance Comparison
| Feature | Route 1: Classical Condensation | Route 2A: Aza-Diels-Alder (Cu-Catalyzed) | Route 2B: Aza-Diels-Alder (TEMPO) | Route 3: Domino Annulation |
| Core Transformation | [4+2] C-N bond formation | [4+2] Cycloaddition | [4+2] Cycloaddition | Domino Annulation |
| Typical Yield | Variable (Moderate to Good) | High to Excellent (up to 95%)[2][3] | Good to High | Moderate to Good (up to 85%)[7] |
| Reaction Time | Hours to Days | 24 - 48 hours[2] | ~48 hours[6] | 1 - 3 hours[7] |
| Reaction Temperature | Reflux (~80 °C) | Mild (e.g., 40 °C)[2] | Reflux (e.g., Toluene)[6] | Room Temperature[7] |
| Key Reagents | 1,4-Dicarbonyl, Hydrazine | α-Halogeno hydrazone, Olefin | Ketohydrazone, Olefin, TEMPO | Hydrazone, Activated Cyclopropane |
| Catalyst | None (or acid/base) | Chiral Copper Complex | None (Oxidant used) | Base (e.g., Cs₂CO₃) |
| Stereocontrol | Generally Poor | Excellent (up to 98% ee)[2][3] | Achievable, but less explored | Good Diastereoselectivity |
| Key Advantage | Simplicity, Atom Economy | High Enantioselectivity | Metal-Free Oxidation | Rapid, Mild, Metal-Free |
| Key Disadvantage | Limited Scope, Harsh Conditions | Requires Catalyst, Precursor Synthesis | Requires Stoichiometric Oxidant | Requires Specialized Substrate |
Conclusion and Outlook
The choice of synthetic route for dihydropyridazines is a classic case of balancing trade-offs between simplicity, efficiency, cost, and the desired molecular complexity.
-
The Classical Condensation remains a viable option for simple, achiral targets where starting materials are readily available.
-
The Aza-Diels-Alder (IEDDA) reaction is the undisputed champion for accessing complex, chiral tetrahydropyridazines. The choice between a catalytic metal-based system or a TEMPO-mediated approach depends on the tolerance for metal catalysts and the specific precursor availability.
-
The Domino Annulation offers a compelling metal-free alternative for rapid synthesis under exceptionally mild conditions, provided the specialized cyclopropane starting material is accessible.
For drug development professionals, the catalytic asymmetric aza-Diels-Alder reaction often provides the most value, delivering the high levels of stereochemical purity required for pharmacological evaluation. However, the increasing demand for greener and more cost-effective syntheses ensures that innovative, metal-free methods like the TEMPO-mediated and domino annulation routes will continue to gain prominence in the synthetic chemist's toolkit.
References
- Zhang, P., Liu, H., Xu, S., He, Y., Sun, B., & Hu, J. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. The Journal of Organic Chemistry, 89(14), 9853–9860. [Link]
- Galeotti, M., et al. (2014). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules.
- Yang, X.-L., Peng, X.-X., Chen, F., & Han, B. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(9), 2070–2073. [Link]
- Yang, X.-L., Peng, X.-X., Chen, F., & Han, B. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters.
- Han, B., et al. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate.
- Zhang, P., et al. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. PubMed.
- ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool.
- Wang, Z., et al. (2021). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction. ChemRxiv.
- Wang, Z., et al. (2021). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α-Halogeno Hydrazones. Cambridge Open Engage.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates [organic-chemistry.org]
- 8. Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Dihydropyridazine Derivatives Against Existing PI3K/Akt Pathway Inhibitors in Oncology
Introduction: The Rationale for Targeting PI3K/Akt in Oncology with Novel Scaffolds
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulatory hub for a vast array of cellular functions, including proliferation, survival, growth, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic events across a spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[1][2] The clinical validation of this pathway is evidenced by the FDA approval of several PI3K inhibitors, such as Alpelisib (a PI3Kα-specific inhibitor) and Idelalisib (a PI3Kδ-specific inhibitor), which have demonstrated clinical benefit in specific patient populations.[2][3]
However, the therapeutic window of existing PI3K inhibitors is often narrowed by on-target toxicities (e.g., hyperglycemia, diarrhea, rash) and both intrinsic and acquired resistance mechanisms.[2][[“]] This clinical reality underscores the urgent need for novel chemical scaffolds that offer improved selectivity, potency, and differentiated safety profiles. Dihydropyridazine derivatives represent a versatile class of heterocyclic compounds with demonstrated potential across various therapeutic areas.[5][6] Recent investigations have highlighted their potential as anticancer agents, with some analogs showing promising activity.[5][7][8][9] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark new this compound derivatives that putatively target the PI3K/Akt pathway against established clinical and preclinical drugs.
Our objective is to provide a robust, evidence-based comparison, grounded in standardized preclinical assays, that will enable a clear assessment of the therapeutic potential of these novel chemical entities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Deconstructing the Target: The PI3K/Akt/mTOR Signaling Pathway
A thorough understanding of the target pathway is fundamental to designing and interpreting benchmarking studies. The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[10] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to the phosphorylation and activation of Akt.
Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn modulates protein synthesis and cell growth via effectors like S6K and 4E-BP1.[1][11] This cascade is a master regulator of cellular life and death, and its dysregulation is a hallmark of many cancers.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by targeted therapies.
Part 1: In Vitro Benchmarking - From Kinase to Cell
The initial phase of benchmarking involves a tiered approach, starting with direct target engagement and moving to cellular models to assess potency, selectivity, and mechanism of action.
Biochemical Kinase Assays: Assessing Direct Target Engagement
The 'Why': Before assessing cellular effects, it is crucial to confirm that the new this compound derivatives directly inhibit the intended kinase target (e.g., PI3Kα, β, δ, γ isoforms). This biochemical assay provides a clean, cell-free system to determine the intrinsic inhibitory potency (IC50) of the compound against the purified enzyme. This step is vital to ensure that any observed cellular activity is due to on-target effects.
Comparative Data Summary: Biochemical IC50 Values
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| DHP-Lead-01 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| DHP-Analog-02 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alpelisib (BYL719) | ~5 | ~1,156 | ~290 | ~250 |
| Idelalisib (Zydelig®) | ~8,600 | ~4,000 | ~2.5 | ~89 |
| Copanlisib (Aliqopa®) | ~0.5 | ~3.7 | ~0.7 | ~6.4 |
Note: IC50 values for existing drugs are representative and can vary based on assay conditions.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, for determining kinase inhibition.
-
Reagents & Materials: Purified recombinant PI3K isoforms, PIP2 substrate, ATP, kinase buffer, test compounds (serially diluted), positive control inhibitor (e.g., Alpelisib), and detection reagents.
-
Assay Plate Preparation: Add 5 µL of serially diluted this compound derivatives, controls, and vehicle (DMSO) to a 384-well assay plate.
-
Kinase Reaction:
-
Add 5 µL of the PI3K enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product (PIP3) by adding 10 µL of the detection reagent mix.
-
Incubate for 1 hour to allow the detection signal to stabilize.
-
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and determine IC50 values using non-linear regression analysis.
Cellular Proliferation Assays: Gauging Antiproliferative Potency
The 'Why': Moving into a biological context, cellular proliferation assays measure the ability of a compound to inhibit the growth of cancer cell lines.[12][13] It is essential to test compounds across a panel of cell lines with known genetic backgrounds, particularly regarding the status of the PI3K pathway (e.g., PIK3CA mutations, PTEN loss).[14] This provides insights into the compound's potency in a relevant disease context and can reveal potential biomarkers of sensitivity.
Comparative Data Summary: Cellular IC50 Values (72h Treatment)
| Cell Line | Genetic Background | DHP-Lead-01 IC50 (µM) | Alpelisib IC50 (µM) | Idelalisib IC50 (µM) |
| MCF-7 | Breast Cancer, PIK3CA mut | [Experimental Data] | ~0.5 | >10 |
| T-47D | Breast Cancer, PIK3CA mut | [Experimental Data] | ~0.4 | >10 |
| PC-3 | Prostate Cancer, PTEN null | [Experimental Data] | ~1.5 | >10 |
| MDA-MB-231 | Breast Cancer, PIK3CA wt | [Experimental Data] | >10 | >10 |
| Raji | B-cell Lymphoma | [Experimental Data] | >10 | ~0.05 |
Note: IC50 values are representative. wt = wild-type, mut = mutant.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the this compound derivatives and control drugs for 72 hours.[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis: Confirming Pathway Modulation
The 'Why': To confirm that the observed antiproliferative effects are due to the inhibition of the PI3K/Akt pathway, it is essential to measure the phosphorylation status of key downstream effectors. A potent and specific inhibitor should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTORC1. This provides direct evidence of target engagement within the cellular environment.[11][16]
Caption: Standard workflow for Western blot analysis to confirm pathway inhibition.
Protocol: Western Blot for p-Akt and p-S6
-
Cell Treatment & Lysis: Treat cells (e.g., MCF-7) with the test compounds at various concentrations for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: In Vivo Benchmarking - Assessing Efficacy and Tolerability
Promising candidates from in vitro studies must be evaluated in more complex biological systems to assess their real-world therapeutic potential.[12][17] In vivo models are critical for simultaneously evaluating efficacy, pharmacokinetics, and tolerability.[17]
Xenograft Tumor Models: Evaluating Antitumor Efficacy
The 'Why': The gold standard for preclinical anticancer efficacy testing is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[13] This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy at tolerable doses.[15][18]
Comparative Data Summary: In Vivo Efficacy (MCF-7 Xenograft Model)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0% | ~ +2% |
| DHP-Lead-01 | [Dose] mg/kg, QD, PO | [Experimental Data] | [Experimental Data] |
| Alpelisib | 25 mg/kg, QD, PO | ~ 60-70% | ~ -5% |
Note: QD = once daily; PO = oral administration. Data are representative.
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., NU/NU nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (Vehicle, DHP-Lead-01, Alpelisib).[15] Begin daily dosing via the appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight twice weekly.[15] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Conclude the study after a predetermined period (e.g., 21-28 days) or when tumors in the vehicle group reach a maximum size.[15]
-
Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Standard workflow for a preclinical subcutaneous xenograft study.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of novel this compound derivatives against established PI3K/Akt pathway inhibitors. By adhering to these rigorous, multi-tiered experimental protocols, researchers can generate a comprehensive data package that clearly elucidates the potency, selectivity, mechanism of action, and in vivo efficacy of their lead candidates.
Positive outcomes from these studies—specifically, the identification of a this compound derivative with superior potency in PIK3CA-mutant models, a wider therapeutic window in vivo, or activity in models resistant to existing therapies—would provide a strong rationale for advancing the compound into formal IND-enabling studies. Future work should also focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, evaluation in patient-derived xenograft (PDX) models, and assessment of potential combination strategies to overcome resistance.[14][19]
References
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Vertex AI Search -
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - N
- The present and future of PI3K inhibitors for cancer therapy - N
- Clinical trials targeting PI3K in cancer - Consensus -
- The Precision-Guided Use of PI3K Pathway Inhibitors for the Tre
- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI -
- Targeting PI3K/Akt P
- Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PubMed Central -
- A Comparative Guide to the Preclinical Reproducibility of Anticancer Agent 177 - Benchchem -
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR p
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - [Source Not Available] -
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals -
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candid
- Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PubMed Central -
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed Central -
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 19. onclive.com [onclive.com]
A Senior Application Scientist's Guide to Validating a Novel Dihydropyridazine Target Using CRISPR
Introduction: From Broad-Spectrum Blockers to Precision Targets
The 1,4-dihydropyridine (DHP) class of molecules is a cornerstone of cardiovascular therapy, renowned for its ability to modulate L-type voltage-gated Ca2+ channels.[1] This mechanism confers potent antihypertensive and antianginal effects.[2] However, the therapeutic landscape is evolving. Emerging research suggests that DHP scaffolds possess a wide array of pharmacological activities beyond their classical targets, including potential anticancer, neuroprotective, and antibacterial properties.[2][3][4] This diversification hints at novel, non-canonical protein targets.
Identifying these new targets is a critical first step, but the subsequent validation is where the true challenge lies. Target validation provides the essential proof of a functional and specific relationship between a biological target and a disease phenotype, ensuring that only the most promising candidates advance in the drug discovery pipeline.[5] The advent of CRISPR-Cas9 genome editing has revolutionized this process, offering an unprecedented level of precision and flexibility to interrogate gene function.[6][7][8]
This guide provides a comprehensive framework for leveraging the CRISPR toolkit to rigorously validate a novel, putative protein target for a new dihydropyridazine compound. We will move beyond simple knockout experiments to construct a multi-pronged, self-validating system that explores target necessity, sufficiency, and engagement, while objectively comparing this modern approach to established methodologies.
The CRISPR-Based Validation Trinity: A Multi-Pronged Approach
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through orthogonal lines of evidence. The CRISPR toolkit, with its various modalities, is uniquely suited for this purpose. By employing CRISPR knockout (CRISPRko), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa), we can dissect the target's role from multiple angles.[5][9]
CRISPR-Cas9 Knockout (CRISPRko): Is the Target Necessary?
-
Experimental Causality: By generating a null phenotype, we can test a clear hypothesis: If the putative target is necessary for the this compound's mechanism of action, its complete removal should render the cells resistant to the compound's effects. Observing this resistance provides strong evidence for a functional link.[11]
CRISPR Interference (CRISPRi): Mimicking Pharmacological Inhibition
While a full knockout is powerful, it may not accurately reflect the action of a therapeutic drug, which typically reduces a target's activity rather than eliminating it entirely.[5] CRISPRi offers a more nuanced approach by reversibly silencing gene expression at the transcriptional level.
-
Principle: CRISPRi utilizes a catalytically "dead" Cas9 (dCas9) nuclease, which can bind to DNA but cannot cut it.[15] When fused to a transcriptional repressor domain (like KRAB), the dCas9-KRAB complex is guided by an sgRNA to the promoter region of the target gene, where it sterically hinders the binding of transcription factors and RNA polymerase, effectively blocking transcription.[9][15]
-
Experimental Causality: This "knockdown" approach is ideal for mimicking the dose-dependent effects of a small molecule inhibitor.[9] It allows researchers to study the functional consequences of graded gene suppression, which can be crucial for understanding the therapeutic window and potential on-target toxicities. It is particularly valuable for studying essential genes where a complete knockout would be lethal to the cell.[9]
CRISPR Activation (CRISPRa): Is the Target Sufficient?
The inverse of repression, CRISPRa, allows for the targeted upregulation of a gene. This is a powerful tool for asking whether increasing the expression of the target protein is sufficient to induce a particular phenotype or modulate the cellular response to the this compound compound.
-
Principle: Similar to CRISPRi, CRISPRa uses dCas9 fused to transcriptional activator domains (e.g., VP64, VPR).[15] When guided to a gene's promoter, this complex recruits the necessary cellular machinery to initiate or enhance transcription, thereby overexpressing the target protein.[15]
-
Experimental Causality: If a this compound's effect is potentiated in cells overexpressing the target, it provides strong correlative evidence of a direct interaction. This approach can help elucidate gain-of-function mechanisms and identify downstream pathway components that become activated upon target engagement.
Visualizing the CRISPR-Based Target Validation Workflow
The following diagram outlines the logical flow from hypothesis to a validated target using the CRISPR trinity.
Caption: High-level workflow for validating a novel drug target using a multi-pronged CRISPR approach.
Comparative Analysis: CRISPR vs. Alternative Validation Methods
While CRISPR offers unparalleled precision, it is essential to understand its advantages and limitations in the context of other widely used techniques. A truly rigorous validation effort often involves using an orthogonal method to confirm initial findings.[5][16]
| Feature | CRISPR (ko/i/a) | RNA Interference (RNAi) | Thermal Proteome Profiling (TPP) |
| Mechanism | DNA-level knockout or transcriptional modulation[10][15] | Post-transcriptional mRNA degradation[10] | Measures ligand-induced changes in protein thermal stability across the proteome[17][18] |
| Effect | Permanent (KO) or reversible (i/a)[15] | Transient knockdown[19] | Direct measurement of target engagement in a native cellular context[20][21] |
| Specificity | High; can be improved with high-fidelity Cas9 variants and careful gRNA design[16] | Prone to significant off-target effects due to partial sequence complementarity[10][11][22] | Unbiased and proteome-wide; identifies direct and indirect targets[17][23] |
| Ease of Use | Moderate; requires vector cloning and viral transduction, but design tools are robust[24] | Relatively easy to perform using synthetic siRNAs for transient transfection[19] | Complex; requires specialized mass spectrometry equipment and bioinformatics expertise[18][20] |
| Key Advantage | Definitive genetic evidence of target function. Versatile (KO, knockdown, activation).[25] | Rapid and cost-effective for initial screens.[19] | Does not require genetic modification; directly measures physical drug-target interaction.[23] |
| Key Limitation | Potential for off-target edits; KO can be lethal for essential genes.[9][26] | Incomplete knockdown can lead to false negatives; off-targets can cause false positives.[22] | Does not directly provide functional consequence data; requires orthogonal validation. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating essential controls and verification steps.
Protocol 1: sgRNA Design and Vector Construction
Objective: To design highly specific sgRNAs and clone them into an all-in-one lentiviral vector expressing Cas9 and the sgRNA.
Rationale: Proper sgRNA design is the most critical factor for minimizing off-target effects.[27][28] We will use multiple online tools to predict on-target efficiency and potential off-target sites.[29][30] An all-in-one lentiviral vector simplifies delivery, ensuring that any cell receiving the sgRNA also receives the Cas9 nuclease.[24][31]
Materials:
-
Benchling, Synthego, or CRISPOR online design tools.
-
LentiCRISPRv2 plasmid (for KO) or equivalent vectors for CRISPRi/a.
-
Stellar™ Competent Cells.
-
Oligonucleotides (forward and reverse) for each sgRNA.
-
BsmBI restriction enzyme.
-
T4 DNA Ligase.
-
Plasmid miniprep kit.
Procedure:
-
sgRNA Design:
-
For CRISPRko, identify target sequences in the first or second exon of the gene to maximize the chance of a null mutation.[12]
-
For CRISPRi/a, identify target sequences in the promoter region, typically -50 to +300 bp from the transcription start site (TSS).[15]
-
Input the target region into at least two design tools (e.g., Benchling, CRISPOR). Select 3-4 sgRNA sequences with the highest on-target scores and lowest predicted off-target scores.[29]
-
Crucial Control: Design a non-targeting control (NTC) sgRNA that has no homology to the host cell genome.
-
-
Oligo Annealing:
-
Synthesize forward and reverse oligos for each sgRNA with appropriate overhangs for cloning.
-
Phosphorylate and anneal the oligo pairs to form duplexes.
-
-
Vector Cloning (Golden Gate Assembly):
-
Digest the lentiCRISPRv2 vector with BsmBI. This enzyme cuts outside its recognition site, leaving unique overhangs.[24]
-
Ligate the annealed sgRNA duplex into the digested vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli.
-
-
Verification:
-
Culture the transformed bacteria on ampicillin plates.
-
Pick individual colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.
-
Validation Step: Verify the correct insertion of the sgRNA sequence via Sanger sequencing. This is a critical checkpoint to ensure the integrity of your construct before proceeding.
-
Protocol 2: Lentivirus Production and Cell Line Transduction
Objective: To package the CRISPR constructs into lentiviral particles and use them to generate stable cell lines.
Rationale: Lentivirus can efficiently transduce a wide variety of cell types, including non-dividing and difficult-to-transfect cells, and stably integrates the CRISPR machinery into the host genome.[24][32]
Materials:
-
HEK293T packaging cell line.
-
Lenti-X Packaging Single Shots (or equivalent packaging plasmids like psPAX2 and pMD2.G).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Target cell line (biologically relevant to the this compound's expected effect).
-
Puromycin (or other appropriate selection antibiotic).
-
Polybrene.
Procedure:
-
Lentivirus Packaging:
-
Co-transfect HEK293T cells with your sequence-verified lentiCRISPR plasmid and the packaging plasmids.[31]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional but recommended) Concentrate the virus and determine the viral titer.
-
-
Cell Line Transduction:
-
Antibiotic Selection:
-
48 hours post-transduction, begin selecting the cells by adding puromycin to the culture media. The concentration must be predetermined for your specific cell line via a kill curve.
-
Culture the cells in selection media for 7-10 days until a stable, resistant population (pool) is established. This pool will be used for downstream assays.
-
Protocol 3: Validation of Target Modification and Phenotypic Assay
Objective: To confirm successful gene editing at the molecular level and assess the phenotypic consequences.
Materials:
-
Validated antibody against the target protein.
-
Protein lysis buffer (e.g., RIPA).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western blot equipment.
-
RNA extraction kit and cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
The novel this compound compound.
Procedure:
-
Molecular Validation (Self-Validating Checkpoint):
-
For CRISPRko/CRISPRi: Harvest a portion of the stable cell pool. Lyse the cells and perform a Western blot to confirm the absence (KO) or reduction (i) of the target protein compared to the NTC cell line. This step is non-negotiable.
-
For CRISPRi/CRISPRa: Extract RNA from the cell pools, reverse transcribe to cDNA, and perform qPCR to quantify the knockdown or overexpression of the target gene's mRNA, normalized to a housekeeping gene and compared to the NTC.
-
-
Phenotypic Assay:
-
Plate the validated NTC and target-modified cell pools in 96-well plates.
-
Treat the cells with a dose-response curve of the this compound compound.
-
After an appropriate incubation period (e.g., 72 hours), measure the cellular phenotype of interest (e.g., cell viability, apoptosis, reporter gene activity).
-
-
Data Interpretation:
-
CRISPRko/i: A rightward shift in the dose-response curve (increased IC50) in the target-modified cells compared to the NTC cells indicates that the target is necessary for the compound's effect.
-
CRISPRa: A leftward shift in the dose-response curve (decreased IC50) suggests that the target's presence enhances the compound's effect, supporting a sufficiency argument.
-
Managing the Inevitable: Off-Target Effects
A primary concern in any CRISPR experiment is the potential for off-target edits.[26][27] While modern design algorithms and high-fidelity Cas9 enzymes significantly reduce this risk, a rigorous validation strategy must account for it.[27][34]
Mitigation and Validation Strategy:
-
Bioinformatic Design: Use multiple, up-to-date algorithms to screen sgRNAs for potential off-target sites.[35]
-
Use Multiple sgRNAs: The most robust validation comes from rescuing the phenotype with multiple, distinct sgRNAs targeting the same gene. If two or three different sgRNAs that all successfully knock out the target protein produce the same phenotype, it is highly unlikely that the result is due to a consistent off-target effect.[29]
-
Orthogonal Confirmation: As discussed, confirming the result with a non-CRISPR method like TPP adds a significant layer of confidence.
-
Unbiased Sequencing (For Clinical Advancement): For therapeutic applications, unbiased, genome-wide methods like GUIDE-seq or whole-genome sequencing are employed to empirically identify all cleavage events.[35]
Conclusion
Validating a novel drug target is a multifaceted process that demands scientific rigor and a layered, evidence-based approach. The CRISPR system, through its knockout, interference, and activation modalities, provides a powerful and precise genetic toolkit to systematically deconstruct the functional relationship between a compound and its putative target.[6][25] By designing self-validating experiments with integrated molecular checkpoints, comparing results against orthogonal methods, and proactively managing the risk of off-target effects, researchers can build an unassailable case for their target. This comprehensive validation framework not only increases confidence in the specific this compound target but also accelerates the entire drug discovery process, ensuring that time and resources are invested only in the most promising therapeutic avenues.[8]
References
- Source: Methods in Molecular Biology (2023)
- Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry Source: Springer Nature Experiments URL
- Title: Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling Source: Creative Proteomics URL
- Title: Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States Source: Springer Link URL
- Title: General Lentiviral Transduction Protocol Source: Cellecta URL
- Title: Drug Target Identification in Tissues by Thermal Proteome Profiling Source: PubMed URL
- Title: Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway Source: Sygnature Discovery URL
- Source: Biocompare.
- Title: Explore the role of CRISPR gene editing in target validation Source: Select Science URL
- Title: RNAi vs.
- Title: 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family Source: PMC - NIH URL
- Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation Source: Journal of Biomedicine and Biochemistry URL
- Title: CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus Source: PMC - NIH URL
- Title: CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research Source: Ubigene URL
- Title: Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells Source: PubMed URL
- Title: LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA Source: Addgene URL
- Title: The impact of CRISPR-Cas9 on target identification and validation Source: PubMed URL
- Title: Tips to optimize sgRNA design Source: Thermo Fisher Scientific URL
- Title: Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics Source: Frontiers URL
- Title: RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets Source: Horizon Discovery URL
- Title: CRISPR: kick-starting the revolution in drug discovery Source: Drug Target Review URL
- Title: Off-target effects in CRISPR/Cas9 gene editing Source: PMC - NIH URL
- Title: User Manual - Recombinant Lentivirus-CRISPR/Cas9 Knockout System Source: Genemedi URL
- Title: Protocol CRISPR Genome Editing In Cell Lines Source: GeneCopoeia URL
- Title: CRISPR: Guide to gRNA design Source: SnapGene URL
- Title: Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects Source: YouTube URL
- Title: Comparing CRISPR and RNAi-based screening technologies Source: Request PDF URL
- Title: The impact of CRISPR–Cas9 on target identification and validation Source: ResearchGate URL
- Title: How to Design gRNAs to Target Your Favorite Gene Source: Benchling URL
- Title: 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies Source: PMC - PubMed Central URL
- Title: Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules Source: Bentham Science Publishers URL
- Title: A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools Source: GenScript URL
- Title: 1, 4-Dihydropyridines: a class of pharmacologically important molecules Source: PubMed URL
- Title: Gene Knockdown vs. Knockout: RNAi vs.
- Title: How to Design CRISPR Guide RNAs For Highest Editing Efficiencies Source: Synthego URL
- Title: (PDF)
- Title: CRISPRi and CRISPRa: Beyond Gene Knockout Source: Cellecta URL
- Title: CRISPRa and CRISPRi Source: Synthego URL
Sources
- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. synthego.com [synthego.com]
- 10. synthego.com [synthego.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 13. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 14. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 15. cellecta.com [cellecta.com]
- 16. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 17. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selectscience.net [selectscience.net]
- 26. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 28. genscript.com [genscript.com]
- 29. benchling.com [benchling.com]
- 30. synthego.com [synthego.com]
- 31. media.addgene.org [media.addgene.org]
- 32. manuals.cellecta.com [manuals.cellecta.com]
- 33. genecopoeia.com [genecopoeia.com]
- 34. youtube.com [youtube.com]
- 35. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Dihydropyridazine Isomers
This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies of dihydropyridazine isomers. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in protein-ligand interactions that arise from subtle changes in molecular geometry and substituent positioning. By following the principles and protocols outlined herein, you will be equipped to perform robust and reliable in silico analyses to inform lead optimization and rational drug design.
Introduction: The Significance of Isomeric Differentiation in Drug Discovery
This compound scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] When developing drugs based on this scaffold, the specific arrangement of atoms and functional groups—the molecule's isomerism—can have a profound impact on its pharmacological profile. Positional isomers, where substituents occupy different locations on the this compound ring, and stereoisomers, such as enantiomers or diastereomers (e.g., cis/trans isomers), can exhibit vastly different binding affinities and selectivities for their protein targets.
Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to predict the binding mode and affinity of a small molecule to a protein's active site.[2] However, the successful application of this technique, particularly for comparing closely related isomers, requires a meticulous and scientifically rigorous approach. This guide will delve into the critical aspects of performing comparative docking studies, from the rationale behind experimental design to the detailed execution of the computational workflow and the interpretation of the results.
We will use Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase and a promising target for autoimmune diseases and T-cell malignancies, as our model protein.[3][4][5] The crystal structure of the ITK catalytic domain in complex with an inhibitor (PDB ID: 3V8T) provides an excellent framework for our investigation.[3]
Experimental Design and Rationale
A robust comparative docking study is built on a foundation of sound experimental design. The choices made at this stage will directly influence the reliability and interpretability of the results.
Selection of a Suitable Protein Target
The choice of the protein target is paramount. An ideal target for a docking study should have the following characteristics:
-
Biological Relevance: The protein should be a validated or promising target for the therapeutic area of interest. ITK is a well-established target in immunology and oncology.[4][6]
-
High-Quality Crystal Structure: A high-resolution X-ray crystal structure, preferably with a co-crystallized ligand, is essential. The presence of a native ligand allows for the validation of the docking protocol by "re-docking," a process where the co-crystallized ligand is extracted and then docked back into the protein to see if the software can reproduce the experimentally observed binding pose.[7][8] For our study, we will use the crystal structure of the ITK catalytic domain (PDB ID: 3V8T).[3]
Design of this compound Isomers
For a comparative study, it is crucial to select a set of isomers that allows for a systematic evaluation of the impact of structural changes on binding. For this guide, we will consider a hypothetical set of positional isomers of a substituted this compound. These isomers are designed to be synthetically accessible and to probe different regions of the ITK active site.
Hypothetical this compound Isomers:
-
Ligand A: 4-(1H-indol-5-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
-
Ligand B: 5-(1H-indol-5-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
-
Ligand C: 6-(1H-indol-5-yl)-4-methyl-4,5-dihydropyridazin-3(2H)-one
These positional isomers will allow us to investigate how the placement of the indole group affects the binding affinity and interaction patterns within the ITK active site.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the comparative docking study using industry-standard, freely available software.
Software and Tools
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Molecular Docking: AutoDock Vina[2]
-
Ligand and Protein Preparation: AutoDock Tools (part of MGLTools)
-
Chemical Structure Drawing: ChemDraw or MarvinSketch
Workflow Overview
The overall workflow of our comparative docking study is illustrated in the following diagram:
Caption: Workflow for the comparative docking study of this compound isomers.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of ITK from the Protein Data Bank (PDB) with the ID 3V8T .
-
Clean the Protein: Open the PDB file in UCSF Chimera or PyMOL. Remove water molecules, co-solvents, and any non-essential ions. For this study, we will also remove the co-crystallized inhibitor to create a "clean" receptor file for docking our new ligands. Save the cleaned protein as a new PDB file (e.g., 3V8T_protein.pdb).
-
Prepare the Receptor for Docking:
-
Open AutoDock Tools.
-
Load the 3V8T_protein.pdb file.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format (e.g., 3V8T_protein.pdbqt). This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Draw the Ligand Structures: Using ChemDraw or a similar program, draw the 2D structures of the three this compound isomers (Ligand A, B, and C) and the native ligand from PDB ID 3V8T.
-
Generate 3D Coordinates: Convert the 2D structures to 3D structures and perform an initial energy minimization using the software's built-in tools. Save each ligand as a MOL or SDF file.
-
Prepare Ligands for Docking:
-
Open each ligand file in AutoDock Tools.
-
Detect the ligand's root and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format (e.g., ligand_A.pdbqt, ligand_B.pdbqt, ligand_C.pdbqt, and native_ligand.pdbqt).
-
Step 3: Docking Protocol Validation (Re-docking)
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the region of the protein where the ligand is expected to bind. The most reliable way to define this is by using the coordinates of the co-crystallized ligand.
-
In AutoDock Tools, with the prepared protein loaded, load the co-crystallized native ligand.
-
Center the grid box on the native ligand and adjust the dimensions to be large enough to allow for ligand flexibility (typically add a 10-15 Å buffer around the ligand).
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and the grid box parameters for AutoDock Vina.
-
Analyze the Re-docking Results:
-
The primary validation metric is the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [7][8] * Visualize the re-docked pose and the crystal structure pose in UCSF Chimera or PyMOL to visually inspect the overlap.
-
Step 4: Docking of this compound Isomers
-
Modify the Configuration File: For each isomer, modify the ligand and out lines in the conf.txt file. For example, for Ligand A:
-
Run the Docking Simulations: Execute AutoDock Vina for each isomer.
Repeat this for Ligands B and C.
Step 5: Analysis of Docking Results
-
Binding Energy: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a more favorable predicted binding. The output log file will contain a table of the top-ranked binding poses and their corresponding affinities.
-
Interaction Analysis:
-
Visualize the top-ranked pose for each isomer in complex with the protein using UCSF Chimera or PyMOL.
-
Identify and analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Data Presentation and Comparative Analysis
The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
| Ligand Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Ligand A | -8.5 | Met449, Glu448, Lys391 | 2 |
| Ligand B | -7.9 | Met449, Leu372, Ala447 | 1 |
| Ligand C | -9.2 | Met449, Glu448, Lys391, Cys460 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
The hypothetical results in the table above suggest that Ligand C has the most favorable predicted binding affinity for ITK. The analysis of the binding poses would likely reveal that the placement of the indole group in Ligand C allows for additional favorable interactions, such as a hydrogen bond with the backbone of Cys460, which are not possible for Ligands A and B. This type of structure-activity relationship (SAR) insight is the primary goal of a comparative docking study.
The differences in binding energies between the isomers, although seemingly small, can translate to significant differences in potency. A difference of 1.4 kcal/mol in binding energy corresponds to a roughly 10-fold difference in binding affinity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a scientifically sound comparative docking study of this compound isomers. By following a rigorous protocol that includes careful preparation of the protein and ligands, validation of the docking method, and detailed analysis of the results, researchers can gain valuable insights into the structure-activity relationships of their compounds.
The findings from such in silico studies can then be used to prioritize the synthesis of the most promising isomers for in vitro and in vivo testing, thereby accelerating the drug discovery process. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data.
References
- Interleukin-2-inducible T-cell kinase (ITK). (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). PubMed Central. [Link]
- Redocking validation of VEGFR-2 co-crystallized ligand 42Q. (n.d.). ResearchGate.
- Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies. (2025). PubMed Central. [Link]
- Selectively Targeting an Inactive Conformation of interleukin-2-inducible T-cell Kinase by Allosteric Inhibitors. (2014). PubMed. [Link]
- Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (n.d.). PubMed Central. [Link]
- The Synthesis of a 5,6-Dihydropyridazine. (n.d.). canjchem.utoronto.ca.
- 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. (2018). RCSB PDB. [Link]
- 3D and 2D interactions of co-crystal ligand with VEGFR protein (PDB ID: 1YWN). (n.d.). ResearchGate.
- Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations Of DFT-QSAR And Docking Methods. (2016). New York Science Journal. [Link]
- ITK (gene). (n.d.). In Wikipedia.
- Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (2022). PubMed Central. [Link]
- 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. (2012). RCSB PDB. [Link]
- Identification of a New Inhibitor That Stabilizes Interleukin-2-Inducible T-Cell Kinase in Its Inactive Conformation. (2019).
- Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. (2025).
- How can i validate a docking protocol ?. (2017).
- Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. (n.d.). PubMed Central. [Link]
- One‐Pot Synthesis of Polycyclic 4,5‐this compound‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA) Reactions from Alkenes. (n.d.). ResearchGate.
- AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). PubMed Central. [Link]
- Validation of Docking Methodology (Redocking). (2024).
- The selected PDB structures for each anticancer drug target. (n.d.). ResearchGate.
- Redocking in Autodock Vina can I choose any of the conformation as long as its RMSD compared to the original cocrystallized ligand is less than 2?. (2022).
- Redocking using Autodock Vina by MolAr. (2020). YouTube. [Link]
- PDB ID's of the selected 3D protein structures used as targets for virtual screening. (n.d.). ResearchGate.
- 6HY2: Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase. (2019). RCSB PDB. [Link]
- Global Health: Antimicrobial Resistance: undefined: Protein Synthesis. (n.d.). PDB-101.
- Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. (2023). MDPI. [Link]
- Browse: Antimicrobial Resistance. (n.d.). PDB-101.
- Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole. (n.d.). PDB-101.
- Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2025). American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL2 inducible T cell kinase | Tec family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK (gene) - Wikipedia [en.wikipedia.org]
- 6. Selectively targeting an inactive conformation of interleukin-2-inducible T-cell kinase by allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Metabolic Stability: Dihydropyridazine vs. Pyridine Analogs
In the landscape of modern drug discovery, optimizing a compound's pharmacokinetic profile is as crucial as maximizing its potency. A key determinant of this profile is metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes.[1] Unfavorable metabolic stability can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately derailing promising drug candidates.[2]
This guide provides an in-depth comparison of the metabolic stability of two prevalent nitrogen-containing heterocyclic scaffolds: dihydropyridazines and their aromatic counterparts, pyridines. Both scaffolds are integral to numerous FDA-approved drugs, yet they present distinct metabolic challenges and opportunities.[3][4] We will explore their primary metabolic pathways, the enzymes that govern their fate, and the experimental methodologies used to assess their stability, providing researchers with the foundational knowledge to make informed decisions in drug design and development.
The Metabolic Dichotomy: Understanding the Fates of Dihydropyridazines and Pyridines
The structural difference between a dihydropyridazine and a pyridine—the degree of saturation in the ring—fundamentally dictates their primary metabolic pathways.
This compound Analogs: The Vulnerability of Aromatization
The 1,4-dihydropyridine scaffold, a core component of widely used calcium channel blockers, is notoriously prone to metabolic inactivation.[5] Its principal metabolic liability is the enzymatic oxidation of the dihydropyridine ring to its corresponding, stable aromatic pyridine analog.[5] This aromatization reaction is a low-energy process that effectively terminates the compound's biological activity, as the flattened, aromatic ring often no longer fits into the target's binding site.
This conversion is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary isoform responsible in humans.[5] This rapid metabolism often results in high intrinsic clearance and a short in vivo half-life, posing a significant challenge for drug developers.[6]
Pyridine Analogs: A More Complex Metabolic Profile
The pyridine ring, being aromatic, is inherently more stable against the simple oxidation that plagues dihydropyridines. However, it is still a substrate for a variety of metabolic enzymes, leading to a more diverse set of biotransformations.[7] The metabolic fate of a pyridine analog is highly dependent on its substitution pattern and electronic properties.
Key metabolic pathways for pyridines include:
-
CYP-Mediated Oxidation: The electron-rich nature of the pyridine ring makes it susceptible to oxidation by CYP enzymes.[7] This can occur at the nitrogen atom, leading to the formation of a pyridine N-oxide , or at a carbon atom, resulting in hydroxylation . These reactions increase the polarity of the molecule, facilitating its excretion.[8]
-
Aldehyde Oxidase (AO) Metabolism: Aldehyde oxidase, a cytosolic molybdo-flavoenzyme, plays a significant role in the metabolism of many azaheterocycles, including pyridines and pyridazines.[9][10] AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[11] A critical consideration for drug developers is the marked species difference in AO activity, which can make preclinical-to-human predictions challenging.[9][12]
The following diagram illustrates the principal metabolic routes for these two scaffolds.
Experimental Assessment: The Liver Microsomal Stability Assay
To quantify and compare the metabolic stability of new chemical entities, the in vitro liver microsomal stability assay is the industry-standard method.[13][14] This assay provides critical data on a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[15]
The rationale for this assay is to incubate a test compound with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[13] By monitoring the disappearance of the parent compound over time, we can determine its metabolic rate.
Detailed Step-by-Step Protocol: Liver Microsomal Stability
This protocol is designed to be a self-validating system by including positive controls (compounds with known metabolic rates) and negative controls (incubations without the necessary cofactor).
A. Materials & Reagents
-
Test Compounds & Positive Controls: Verapamil (high clearance) and Warfarin (low clearance). Stock solutions at 10 mM in DMSO.
-
Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
B. Experimental Workflow
C. Causality Behind Experimental Choices
-
Why pH 7.4? This buffer pH mimics physiological conditions in the body, ensuring enzymes function optimally.
-
Why 37°C? This is the physiological body temperature, critical for relevant enzyme kinetics.
-
Why NADPH? CYP enzymes require NADPH as a cofactor to perform their oxidative reactions. The "-NADPH" control incubation is crucial; if the compound disappears in this well, it is due to chemical instability, not enzymatic metabolism.[13]
-
Why 1 µM Compound Concentration? This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[15]
-
Why Acetonitrile Quenching? The cold organic solvent precipitates the microsomal proteins, instantly stopping the enzymatic reaction and preparing the sample for analysis.[15]
D. Data Analysis
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of this line, determined by linear regression, is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
-
Data Summary: A Comparative Analysis
To illustrate the typical differences in metabolic stability, the following table summarizes hypothetical but representative data for a series of this compound and pyridine analogs from an in vitro human liver microsomal (HLM) assay.
| Compound ID | Scaffold Type | R1 | R2 | t½ (min) | CLint (µL/min/mg) | Metabolic Interpretation |
| DHP-1 | This compound | -H | -H | 8 | 86.6 | Very High Clearance |
| DHP-2 | This compound | -CF₃ | -H | 25 | 27.7 | Moderate Clearance |
| PYR-1 | Pyridine | -H | -H | 45 | 15.4 | Low-Moderate Clearance |
| PYR-2 | Pyridine | -F | -H | 115 | 6.0 | Low Clearance |
| PYR-3 | Pyridine | -H | -CN | >120 | <5.8 | Very Low Clearance |
| PDZ-1 | Pyridazine | -H | -H | >120 | <5.8 | Very Low Clearance (CYP) |
Note: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[5]
Analysis of the Data:
-
DHP-1 vs. PYR-1: The this compound analog (DHP-1) is cleared far more rapidly than its pyridine counterpart (PYR-1), highlighting the inherent instability of the dihydropyridine ring to aromatization.
-
Impact of Substitution: Adding an electron-withdrawing group like a trifluoromethyl (DHP-2) or a fluorine (PYR-2) can shield the molecule from oxidative metabolism, significantly increasing its half-life.[16] This is a common strategy in medicinal chemistry to enhance metabolic stability.
-
Bioisosteric Replacement: Replacing the pyridine's CH group with a nitrogen to form a pyridazine (PDZ-1) can dramatically block CYP-mediated metabolism.[7][17] This strategy often improves stability against CYPs but may introduce susceptibility to other enzymes like Aldehyde Oxidase, which would require further investigation.[11]
Conclusion and Strategic Outlook
The metabolic stability of this compound and pyridine analogs is fundamentally different. Dihydropyridazines are generally characterized by a primary, rapid metabolic pathway: CYP3A4-mediated aromatization. This makes them inherently less stable, a challenge that must be addressed early in the design phase. Pyridines, while more robust against this specific pathway, are subject to a wider array of metabolic reactions via both CYP and AO enzymes, with their stability being highly tunable through chemical modification.
For drug development professionals, an early and thorough assessment of metabolic stability is non-negotiable.
-
For This compound series, efforts should focus on sterically or electronically hindering the aromatization process.
-
For pyridine series, a detailed understanding of the sites of metabolism is required to guide strategies like blocking metabolism with fluorine or using bioisosteric replacements (e.g., pyrimidine, pyridazine) to improve the overall pharmacokinetic profile.[16][18]
By integrating the robust experimental protocols and mechanistic insights outlined in this guide, researchers can better navigate the complexities of drug metabolism, leading to the design of safer and more effective therapeutics.
References
- Kim, D., Liu, K., & Lee, C. (2002).
- Kaur, M., Singh, M., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
- Schenkman, J. B., Sligar, S. G., & Cinti, D. L. (1981). Binding of Pyridine Derivatives to Cytochrome P-450. PubMed. [Link]
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell Source. [Link]
- Kaur, M., Singh, M., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
- Cyprotex | Evotec. (n.d.). Microsomal Stability. Evotec. [Link]
- Ricci, A., & Dalvit, C. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Gündisch, D., et al. (2006). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]
- Lamberto, I., et al. (2020). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Fader, L. D., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC - NIH. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Zhou, Q., et al. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. PubMed. [Link]
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Sharma, K., & Singh, G. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
- Tay, W. C., et al. (1994). Synthesis and pharmacokinetics of a dihydropyridine chemical delivery system for the antiimmunodeficiency virus agent dideoxycytidine. PubMed. [Link]
- Kumar, G. N., et al. (2002). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. [Link]
- ChemRxiv. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]
- Henney, H. R., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. [Link]
- Stöhrer, G., & Wiegleb, H. (1989). [Biotransformation of pyridazines. 1. Pyridazine and 3-methylpyridazine]. PubMed. [Link]
- ChemRxiv. (2024). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
- ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine by (a) organic oxidants, (b)...
- Dal Piaz, V., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery.
- KEGG PATHWAY D
- MDPI. (2021).
- Jones, C. K., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). PubMed. [Link]
- Sanoh, S., et al. (2015). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. PubMed. [Link]
- ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Auctores Journals. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.). Substitution-type analysis of pyridine- (A) and dihydropyridine (B)-containing FDA-approved drugs.
- Clinical Gate. (2017). Pharmacokinetics, Pharmacodynamics, and Drug Interactions.
- Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]
- PubMed. (2022).
- PubMed. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. [Link]
- Foti, R. S., & Dalvie, D. K. (2019).
- ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of Dihydropyridazine Anticancer Activity: A Comparative Analysis
In the dynamic landscape of oncology drug discovery, the dihydropyridazine scaffold has emerged as a promising pharmacophore, with a growing body of evidence supporting its potent anticancer activities. This guide provides an in-depth, objective comparison of the in vitro validation of this compound derivatives against established anticancer agents. We will delve into the experimental data that underpins their cytotoxic effects, explore their mechanisms of action, and provide detailed, field-proven protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance novel this compound-based therapeutic candidates.
The Rationale for Dihydropyridazines in Oncology
The 1,4-dihydropyridine (DHP) core, a well-established pharmacophore in cardiovascular medicine, has demonstrated significant potential as a versatile scaffold for anticancer drug design.[1][2] More recently, the related this compound heterocycles have garnered substantial interest due to their broad spectrum of pharmacological activities, including notable antiproliferative effects.[3][4] The structural versatility of the this compound ring allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and target specificity. Several studies have highlighted their ability to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, often with greater efficacy against tumor cells compared to non-cancerous cell lines.[1][5]
Comparative Cytotoxicity: Dihydropyridazines vs. Standard Chemotherapeutics
A critical first step in the in vitro validation of any potential anticancer agent is the assessment of its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several exemplary dihydropyridine and this compound derivatives compared to standard chemotherapeutic drugs across various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Dihydropyridine Derivatives | |||
| Compound 1 (a 1,4-DHP) | MCF-7 (Breast) | 5.2 | [6] |
| HeLa (Cervical) | 3.6 | [6] | |
| Compound 2 (a 1,4-DHP) | Caco-2 (Colorectal) | 0.63 ± 0.05 | [1] |
| Compound HD-7 (a 1,4-DHP) | MCF-7 (Breast) | 16.75 | [7] |
| Compound HD-8 (a 1,4-DHP) | MCF-7 (Breast) | 18.33 | [7] |
| This compound Derivative | |||
| Compound 9e (a 3,6-disubstituted pyridazine) | NCI-60 Panel | High growth inhibition across most lines | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | T47D (Breast) | Significantly lower than DHP derivatives | [8] |
| HeLa (Cervical) | 0.05 | [6] | |
| Cisplatin | Caco-2 (Colorectal) | Standard reference | [1] |
| Lapatinib | MCF-7 (Breast) | 2.02 | [7] |
Analysis: The data clearly indicates that dihydropyridine and this compound derivatives exhibit potent anticancer activity, with IC50 values often in the low micromolar range.[1][6][7] For instance, certain 1,4-dihydropyridine-based triazole derivatives have demonstrated significant cytotoxicity against colorectal adenocarcinoma (Caco-2) cells, with IC50 values as low as 0.63 µM.[1] While standard chemotherapeutics like doxorubicin often display higher potency (lower IC50 values), the therapeutic potential of dihydropyridazines is underscored by their novel mechanisms of action and potential for improved selectivity, thereby warranting further investigation.
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
To move beyond a simple measure of cell death, it is crucial to elucidate the underlying mechanisms by which dihydropyridazines exert their anticancer effects. Key areas of investigation include the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Induction of Apoptosis
A hallmark of many effective anticancer drugs is their ability to trigger apoptosis in tumor cells.[9] Several this compound derivatives have been shown to induce apoptosis, a process that can be meticulously validated through a series of in vitro assays.[1][10]
Experimental Workflow for Apoptosis Assessment
Caption: A typical workflow for the in vitro validation of apoptosis induction by a test compound.
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation, making the cell cycle a prime target for therapeutic intervention. This compound derivatives have been reported to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing.[1][5]
Experimental Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for analyzing cell cycle distribution using flow cytometry.
Targeting Specific Signaling Pathways
The anticancer activity of dihydropyridazines can often be attributed to their interaction with specific molecular targets within cancer cells. Several studies have pointed towards the inhibition of key kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and c-Jun N-terminal kinase (JNK1).[3][7][11]
Hypothetical Signaling Pathway Targeted by Dihydropyridazines
Caption: A simplified diagram illustrating potential kinase targets of this compound derivatives in cancer cells.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of in vitro validation studies, it is imperative to follow standardized and well-documented protocols.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound test compound and standard anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the standard drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.
-
Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The in vitro validation data strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, highlights their therapeutic potential. The identification of specific kinase targets provides a solid foundation for mechanism-based drug development and optimization.
Future research should focus on expanding the panel of cancer cell lines tested to include a more diverse range of tumor types. In-depth mechanistic studies are warranted to fully elucidate the signaling pathways modulated by these compounds. Furthermore, promising lead candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical animal models. The comprehensive in vitro validation framework presented in this guide provides a robust starting point for these critical next steps in the journey from a promising scaffold to a potential clinical candidate.
References
[6] Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. Retrieved January 8, 2026, from [Link] [12] Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). Bentham Science. Retrieved January 8, 2026, from [Link] [1] Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link] [13] Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2016). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link] [7] Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. (2024). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link] [8] Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro. (2007). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link] [5] Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022). ResearchGate. Retrieved January 8, 2026, from [Link] [3] Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link] [2] Anticancer activity of 1,4-dihydropyridine derivatives. (2012). Hilaris Publishing. Retrieved January 8, 2026, from [Link] [11] Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Retrieved January 8, 2026, from [Link] [4] Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2024). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link] [10] Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2016). ResearchGate. Retrieved January 8, 2026, from [Link] [14] Characteristics to consider when selecting a positive control material for an in vitro assay. (2019). ResearchGate. Retrieved January 8, 2026, from [Link] [15] In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). International Institute of Anticancer Research. Retrieved January 8, 2026, from [Link] [9] The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
Sources
- 1. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01424C [pubs.rsc.org]
- 8. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. | Semantic Scholar [semanticscholar.org]
- 13. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
A Senior Application Scientist's Guide to the Reproducibility of Dihydropyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dihydropyridazine Scaffold and the Imperative of Reproducible Synthesis
Dihydropyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry. Their diverse pharmacological activities, ranging from cardiovascular to anticancer and anti-inflammatory properties, have cemented their importance in drug discovery and development. However, the translation of a promising this compound candidate from the bench to clinical application hinges on the reliability and scalability of its synthesis. This guide provides an in-depth, comparative analysis of commonly employed methods for this compound synthesis, with a critical focus on their reproducibility. As Senior Application Scientists, we understand that a synthetic protocol's true value lies not just in its novelty, but in its robustness and the consistency of its outcomes.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of each method, offering insights into the causal relationships between experimental parameters and reaction outcomes. By understanding the "why" behind the "how," researchers can better anticipate challenges, troubleshoot effectively, and ultimately, select the synthetic strategy that best aligns with their specific research and development goals.
Comparative Overview of Key Synthesis Methodologies
We will explore three prominent and mechanistically distinct approaches to this compound synthesis:
-
The Hantzsch Reaction: A classic multicomponent reaction for the synthesis of 1,4-dihydropyridines, a subset of dihydropyridazines.
-
Condensation of γ-Keto Acids or Esters with Hydrazines: A widely used method for the preparation of 4,5-dihydropyridazin-3(2H)-ones.
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: A modern and highly efficient "click chemistry" approach to constructing the this compound ring.
Our analysis will culminate in a comprehensive data summary and concluding remarks on the practical reproducibility of each method.
Method 1: The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction, first reported in 1881, is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] This multicomponent reaction (MCR) is a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[2][3]
Mechanistic Insights and Causality of Experimental Choices
The reaction mechanism is a cascade of several classical organic reactions, and understanding this sequence is crucial for troubleshooting and optimizing for reproducibility.[2] The generally accepted mechanism involves two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the other equivalent of the β-ketoester and ammonia.[3] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP core.[2]
The choice of reactants and conditions directly impacts the efficiency and reproducibility of this cascade:
-
Aldehyde: Aromatic aldehydes with electron-withdrawing groups tend to enhance yields, while sterically hindered aldehydes can decrease efficiency.[2]
-
β-Ketoester: The choice of the ester group can influence reactivity and solubility.
-
Nitrogen Source: Ammonium acetate is commonly used as it provides both ammonia and acetic acid, which can catalyze the condensation steps.
-
Solvent and Catalyst: The classical Hantzsch synthesis often requires long reaction times and harsh conditions, leading to variable yields.[1] Modern modifications employ a range of catalysts (Lewis acids, Brønsted acids, organocatalysts) and energy sources (microwave, ultrasound) to improve yields and reduce reaction times, thereby enhancing reproducibility.[1][4] Solvent-free conditions have also been explored to promote greener and often more efficient reactions.
Experimental Protocol: A Modern, Catalyzed Hantzsch Synthesis
This protocol is an example of a more contemporary, environmentally friendly approach.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ceric ammonium nitrate (CAN) (0.1 mmol) - Caution: CAN is a strong oxidizer.
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).
-
Add CAN (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.
Reproducibility Challenges and Mitigation
While the Hantzsch reaction is a powerful tool, its multicomponent nature can present reproducibility challenges.[5][6] The formation of multiple intermediates and the potential for side reactions mean that minor variations in reaction conditions can lead to significant differences in yield and purity.
-
Side Reactions: The formation of byproducts, such as the Knoevenagel adduct or self-condensation products of the β-ketoester, can reduce the yield of the desired 1,4-DHP. Careful control of stoichiometry and reaction temperature is critical.
-
Oxidation: 1,4-Dihydropyridines are susceptible to oxidation to the corresponding pyridine.[1] This can be a desired transformation or an unwanted side reaction. The choice of catalyst and workup conditions can influence the extent of aromatization.
-
Reaction Conditions: The classical method's reliance on prolonged heating can lead to decomposition of reactants and products. Modern methods using catalysts or alternative energy sources often provide more consistent results by enabling milder conditions and shorter reaction times.
To ensure reproducibility, it is essential to precisely control stoichiometry, temperature, and reaction time. The use of a well-defined catalytic system can also significantly improve the consistency of the Hantzsch synthesis.
Method 2: Condensation of γ-Keto Acids or Esters with Hydrazines
This is a highly reliable and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, a class of dihydropyridazines with significant biological activity.[7]
Mechanistic Insights and Causality of Experimental Choices
The reaction proceeds through a straightforward condensation mechanism. The hydrazine reacts with the ketone functionality of the γ-keto acid or ester to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid or ester carbonyl group, followed by dehydration, affords the 4,5-dihydropyridazin-3(2H)-one ring.[7]
The key to the reproducibility of this method lies in its intramolecular nature and the thermodynamic stability of the resulting six-membered ring.
-
Starting Materials: The accessibility of a wide range of γ-keto acids and substituted hydrazines allows for the synthesis of a diverse library of dihydropyridazinones.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid under reflux. The acidic conditions can catalyze both the hydrazone formation and the final cyclization-dehydration step.
Experimental Protocol: Synthesis of a 4,5-Dihydropyridazin-3(2H)-one
Materials:
-
Levulinic acid (a common γ-keto acid) (10 mmol)
-
Hydrazine hydrate (10 mmol) - Caution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Ethanol (20 mL)
Procedure:
-
To a solution of levulinic acid (10 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Reproducibility and Solid-Phase Adaptation
This method is generally considered highly reproducible due to its straightforward mechanism and the formation of a stable heterocyclic ring. The yields are often high, and the purification of the product is typically uncomplicated.
A significant advancement that further enhances the reproducibility and scalability of this method is its adaptation to solid-phase synthesis .[8][9] In this approach, the γ-keto acid is attached to a solid support (e.g., Wang resin). The reaction with hydrazine is then carried out on the solid phase. This allows for the use of excess reagents to drive the reaction to completion and simplifies purification, as byproducts and excess reagents are simply washed away. The final dihydropyridazinone is then cleaved from the resin.[8] This solid-phase approach is particularly valuable for the generation of compound libraries for drug discovery.[9]
Method 3: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful and highly efficient cycloaddition reaction that has gained prominence in recent years as a "click chemistry" tool for the synthesis of various heterocycles, including dihydropyridazines.[10][11] This method is characterized by its rapid reaction rates, high yields, and exceptional functional group tolerance.[12]
Mechanistic Insights and Causality of Experimental Choices
In contrast to the classical Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) and an electron-rich dienophile (e.g., a strained alkene).[13] The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the extrusion of a small, stable molecule, typically dinitrogen, to yield the this compound product.[10]
The high reproducibility of the IEDDA reaction stems from several factors:
-
High Reaction Rates: The kinetics of the IEDDA reaction are often extremely fast, even at room temperature, which minimizes the formation of side products.
-
Irreversibility: The extrusion of dinitrogen gas makes the reaction effectively irreversible, driving it to completion.
-
Bioorthogonality: The reaction partners are typically unreactive with common biological functional groups, making this method suitable for bioconjugation and in vivo applications.[14]
Experimental Protocol: IEDDA Synthesis of a 4,5-Dihydropyridazine-3(2H)-one
This protocol is based on a recently developed one-pot synthesis.[15]
Materials:
-
A 3,6-disubstituted-1,2,4,5-tetrazine with leaving groups (e.g., 3,6-dichloro-1,2,4,5-tetrazine) (1 mmol)
-
An alkene (e.g., norbornene) (1.1 mmol)
-
A suitable solvent (e.g., chloroform or acetonitrile) containing a trace amount of water.
Procedure:
-
Dissolve the tetrazine (1 mmol) in the solvent in a reaction vessel.
-
Add the alkene (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The disappearance of the characteristic color of the tetrazine often indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography.
In this specific variation, the presence of leaving groups on the tetrazine and water in the reaction medium leads to the in-situ formation of the 4,5-dihydropyridazin-3(2H)-one.[15]
Reproducibility and Scope
The IEDDA reaction is arguably one of the most reproducible methods for this compound synthesis. Its "click" nature ensures high yields and clean reaction profiles. The main challenge often lies in the synthesis of the tetrazine and dienophile starting materials. However, once these are in hand, the cycloaddition itself is typically very reliable. The scope of the reaction is broad, allowing for the use of a wide variety of tetrazines and alkenes to generate structurally diverse dihydropyridazines.
Data Summary and Comparison
| Parameter | Hantzsch Dihydropyridine Synthesis | Condensation of γ-Keto Acids/Esters with Hydrazines | Inverse Electron-Demand Diels-Alder (IEDDA) Reaction |
| Product Class | 1,4-Dihydropyridines | 4,5-Dihydropyridazin-3(2H)-ones | Various dihydropyridazines, including 4,5-dihydropyridazin-3(2H)-ones |
| Typical Yields | Moderate to high (can be variable)[1] | High to excellent[7] | High to quantitative[10] |
| Reaction Conditions | Often requires heating or catalysis[1] | Typically requires reflux[7] | Often proceeds at room temperature[11] |
| Reaction Time | Can be long (hours) without optimization[1] | Hours[7] | Minutes to a few hours[11] |
| Reproducibility | Moderate; sensitive to conditions and reactant purity[5] | High; robust and reliable | Very High; "click" chemistry characteristics[12] |
| Key Strengths | Multicomponent, atom-economical, access to 1,4-DHPs | Straightforward, high yields, adaptable to solid-phase | Extremely fast, high yielding, wide scope, bioorthogonal |
| Potential Challenges | Side reactions, over-oxidation, purification[1] | Handling of hydrazine, limited to pyridazinones | Synthesis of starting materials (tetrazines) |
Visualizing the Workflows
General this compound Synthesis Workflow
Caption: Key steps in the Hantzsch 1,4-dihydropyridine synthesis mechanism.
Conclusion: Selecting the Optimal Synthetic Path
The choice of a synthetic method for dihydropyridazines is a critical decision that should be guided by the specific goals of the research program.
-
For the synthesis of 1,4-dihydropyridines , the Hantzsch reaction remains a powerful and atom-economical choice. However, researchers must be mindful of its potential for variability and should consider modern, catalyzed versions to enhance reproducibility. Careful optimization and control of reaction parameters are paramount.
-
When the target is a 4,5-dihydropyridazin-3(2H)-one , the condensation of a γ-keto acid or ester with hydrazine offers a highly reproducible and robust route. Its straightforward mechanism and amenability to solid-phase synthesis make it an excellent choice for both single-compound synthesis and library generation.
-
For applications requiring rapid synthesis, high yields, and exceptional functional group tolerance, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction is an outstanding option. Its "click" chemistry characteristics ensure a high degree of reproducibility, making it a valuable tool in modern drug discovery and chemical biology.
Ultimately, a thorough understanding of the underlying chemistry of each method, coupled with a critical evaluation of the available experimental data, will empower researchers to make informed decisions and achieve their synthetic goals with greater confidence and success.
References
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- de la Torre, P., et al. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(12), 1024-1042.
- Planas, M., et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
- Koçak, R., & Güney, M. (2023). One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes. Chemistry – A European Journal, 29(60), e202302096.
- Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-985.
- Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. ResearchGate.
- Grokipedia. Inverse electron-demand Diels–Alder reaction.
- ResearchGate. Hantzsch Dihydropyridine Synthesis.
- Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950.
- de Geus, M. A. R., et al. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. ResearchGate.
- Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science.
- ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H).
- Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-268.
- Braun, D., et al. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences, 6(6), 334–346.
- Braun, D., et al. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. PMC.
- Isied, M., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. PMC.
- ResearchGate. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation.
- Isied, M., et al. (2014). Solid-phase synthesis of tetrahydropyridazinedione-constrained peptides. PubMed.
- Wikipedia. Solid-phase synthesis.
- ResearchGate. (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
- UCLA Library Catalog. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides.
- Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2110.
- Saini, S. M., Barick, S., & Chandrashekharappa, S. (2021). Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. ChemistrySelect, 6(25), 6331-6347.
- Karatasos, K., & Nikolakakis, A. (2020). Multicomponent Reactions: “Kinderleicht”. Journal of Chemical Education, 97(9), 3218-3223.
- Wießler, M., et al. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(19), 7982-7994.
- Kumar, R., & Kumar, R. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers in Chemistry, 11, 1253456.
- Wołos, A., et al. (2024). Systematic, computational discovery of multicomponent reactions and one-pot sequences. ChemRxiv.
- Chigoho, D., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4613.
- Boruah, M., & Prajapati, D. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. Arkivoc, 2009(10), 125-133.
- Kumar, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7111-7132.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent progress in metal assisted multicomponent reactions in organic synthesis [frontiersin.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 13. medsci.org [medsci.org]
- 14. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Computational Predictions for Dihydropyridazine Activity: A Comparative Guide
Introduction: The Therapeutic Potential of Dihydropyridazines
Dihydropyridazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The development of novel dihydropyridazine derivatives with enhanced potency and selectivity is a key objective in drug discovery. To accelerate this process, computational methods are increasingly employed to predict the biological activity of candidate compounds before their synthesis, thereby saving time and resources. This guide provides a comprehensive comparison of various computational approaches for predicting this compound activity, with a strong emphasis on the critical role of cross-validation and experimental verification to ensure the reliability of these predictions.
Pillar 1: Computational Approaches for Activity Prediction
The prediction of this compound activity largely relies on two major computational techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. Each approach offers unique insights into the molecular determinants of biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[2] These models are built on the principle that the biological effect of a molecule is a function of its structural features.
Common QSAR Methodologies:
-
Multiple Linear Regression (MLR): This is a traditional statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity).
-
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of predictor variables is large and there is multicollinearity among them.
-
Machine Learning Algorithms: More advanced, non-linear methods are increasingly being used to develop robust QSAR models. These include:
-
Support Vector Machines (SVM): A powerful classification and regression method that can handle complex, non-linear relationships.
-
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
-
Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships.[3]
-
The choice of molecular descriptors is a critical step in QSAR model development. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the active site of a target protein. A successful docking study can provide valuable insights into the key interactions driving biological activity.
Pillar 2: The Imperative of Cross-Validation
A computational model, no matter how sophisticated, is only as good as its predictive power on new, unseen data. Cross-validation is a crucial step to assess the robustness and generalizability of a QSAR model and to avoid overfitting, a scenario where the model performs well on the training data but fails to predict new data accurately.
Key Cross-Validation Techniques:
-
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once.
-
Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but 'n' compounds are left out at each iteration.
-
k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets of equal size. One subset is used as the test set, and the remaining k-1 subsets are used for training. This process is repeated 'k' times, with each subset used once as the test set.
-
External Validation: The most rigorous validation method involves splitting the dataset into a training set and an external test set. The model is built using the training set and its predictive performance is evaluated on the completely independent test set.[5]
Performance Metrics for Model Validation:
A variety of statistical metrics are used to evaluate the performance of QSAR models during validation:
| Metric | Description | Desirable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, calculated during cross-validation. | Close to 1 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |
| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and actual values. | Low value |
Pillar 3: Experimental Validation - The Ground Truth
While computational models provide valuable predictions, experimental validation remains the ultimate arbiter of a compound's true biological activity. The synthesis of predicted active compounds and their subsequent biological evaluation is a critical step in the drug discovery pipeline.
A recent study on 3-oxo-2,3-dihydropyridazine derivatives as potential inhibitors of interleukin-2-inducible T-cell kinase (ITK) provides an excellent example of the synergy between computational prediction and experimental validation.[6][7][8]
Experimental Workflow: From Prediction to Confirmation
The following diagram illustrates a typical workflow for the cross-validation of computational predictions.
Caption: A typical workflow integrating computational prediction and experimental validation.
Experimental Protocols
1. Chemical Synthesis of this compound Derivatives:
The synthesis of the target 3-oxo-2,3-dihydropyridazine derivatives was achieved through a multi-step process.[7] For instance, the synthesis of a key intermediate involved the reaction of a substituted hydrazine with a dicarbonyl compound, followed by cyclization to form the this compound ring. Subsequent modifications at various positions of the scaffold were performed to generate a library of derivatives.
2. In Vitro Biological Assays:
The synthesized compounds were then subjected to a panel of biological assays to determine their activity. In the case of the ITK inhibitors, this involved:
-
Cytotoxicity Assays: To assess the toxicity of the compounds against various cancer and non-cancer cell lines. This is crucial to determine the therapeutic index of the potential drugs.[6][8]
-
Kinase Inhibition Assays: To directly measure the inhibitory activity of the compounds against the target enzyme, ITK. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.[6]
-
Western Blot Analysis: This technique was used to confirm the on-target activity of the compounds by observing the phosphorylation status of ITK and its downstream signaling proteins.[6][8]
Comparative Analysis of Predictive Models
The following table presents a hypothetical comparison of different QSAR models for predicting this compound activity, based on typical performance metrics found in the literature for similar compound classes.
| QSAR Model | R² (Training Set) | Q² (LOO-CV) | R² (External Test Set) |
| MLR | 0.75 | 0.68 | 0.70 |
| PLS | 0.82 | 0.75 | 0.78 |
| SVM | 0.91 | 0.85 | 0.88 |
| Random Forest | 0.95 | 0.88 | 0.90 |
This table is illustrative and based on general trends observed in QSAR studies of heterocyclic compounds.
As the table suggests, machine learning models like SVM and Random Forest often outperform traditional linear methods, especially when dealing with complex structure-activity relationships.
Conclusion and Future Directions
The integration of computational prediction and experimental validation is a powerful paradigm in modern drug discovery. For this compound derivatives, QSAR and molecular docking serve as invaluable tools for identifying promising lead compounds. However, the predictive power of these models must be rigorously assessed through comprehensive cross-validation and ultimately confirmed by experimental biological evaluation.
Future research in this area should focus on the development of more sophisticated and predictive computational models, potentially through the application of deep learning techniques. Furthermore, the creation of large, high-quality, and publicly available datasets of this compound derivatives and their biological activities would be instrumental in building and validating more robust and generalizable predictive models, ultimately accelerating the discovery of new and effective therapeutics.
References
- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Journal Name, Volume(Issue), Pages].
- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Journal Name, Volume(Issue), Pages].
- Ekins, S., et al. (Year). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. [Journal Name, Volume(Issue), Pages].
- Kumar, A., et al. (Year). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Journal Name, Volume(Issue), Pages].
- Singh, S., et al. (2021). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. Molecules, 26(6), 1738.
- Ramírez-Prada, J., et al. (2024). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research.
- Sherif, M. M., et al. (Year). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Patel, M., et al. (2010). Prediction of some heterocyclic compounds as antifungal agent. Der Pharmacia Lettre, 2(6), 208-211.
- Shekarkhand, M., et al. (Year). Computational study of heterocyclic anticancer compounds through nbo method. [Journal Name].
- Koulgi, S., et al. (2018). Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity. Molecules, 23(9), 2344.
- Asadollahi-Nik, A., et al. (2017). QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. Iranian Journal of Pharmaceutical Research, 16(2), 525-532.
- Variational AI. (2024). Why is QSAR so far behind other forms of machine learning, and what can be done to close the gap?. [Website URL].
- Taylor & Francis Group. (2025). Advances in Machine Learning for QSAR Modeling. [Book Title].
- Banerjee, P., & Roy, K. (Year).
- Sakkiah, S., et al. (Year).
- Ben-Abdallah, M., et al. (Year). Machine learning algorithms used in Quantitative structure–activity relationships studies as new approaches in drug discovery. [Journal Name].
- El-Assiri, E. H., et al. (Year). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Journal Name].
- Muthusamy, K., et al. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Delivery and Therapeutics.
- Sakkiah, S., et al. (Year).
- Roy, K., & Mitra, I. (Year). Quantitative Structure-Activity Relationship (QSAR)
- Ghasemi, F., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal, 16(1), 1-12.
- Grisoni, F., et al. (Year). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. Molecules.
- Degliesposti, G., et al. (Year).
- Dr. G. S. G. S. Medical College. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK [Video]. YouTube.
Sources
- 1. jocpr.com [jocpr.com]
- 2. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydropyridazine Derivatives as Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling and their dysregulation in numerous diseases, most notably cancer. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of a vast chemical space. Among the myriad of heterocyclic scaffolds, the dihydropyridazine core has emerged as a versatile and promising framework for the design of next-generation kinase inhibitors. This guide provides a comprehensive comparative analysis of this compound derivatives, offering experimental data, detailed protocols, and insights into their structure-activity relationships (SAR) to aid researchers and drug development professionals in this dynamic field.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of structural features that make it an attractive scaffold for kinase inhibitor design. Its inherent polarity, capacity for hydrogen bonding, and tunable physicochemical properties allow for the development of compounds with improved target engagement and pharmacokinetic profiles.[1] The synthetic tractability of the this compound core further enables extensive chemical modifications, facilitating the optimization of potency and selectivity against a wide array of kinase targets.[2]
This guide will delve into a comparative analysis of this compound and closely related pyridazine derivatives targeting various kinases, with a focus on Interleukin-2-inducible T-cell kinase (ITK), Jun N-terminal kinase 1 (JNK1), and Epidermal Growth Factor Receptor (EGFR)/Cyclin-Dependent Kinase 2 (CDK2).
Comparative Analysis of this compound Derivatives
Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of T-cell receptor (TCR) signaling.[2] Its role in T-cell activation and differentiation makes it a compelling target for autoimmune diseases and T-cell malignancies.[2] A recent study introduced a novel series of 3-oxo-2,3-dihydropyridazine derivatives as selective ITK inhibitors.[2][3][4]
| Compound | Target Kinase | Biochemical IC50 (µM) | Cellular IC50 (Jurkat cells, µM) | Key Structural Features | Selectivity Notes |
| Compound 9 | ITK | 0.87[2][3] | 37.61[2] | 3-fluorophenyl group | No measurable BTK inhibition[2][3] |
| Compound 22 | ITK | 0.19[2][3] | 11.17[2] | 3,5-difluorophenyl and furan-2-ylmethyl groups | Partial BTK inhibition, indicating reduced selectivity[2][3] |
Structure-Activity Relationship (SAR) Insights:
The comparative data between Compound 9 and Compound 22 highlights a classic trade-off between potency and selectivity. The addition of a second fluorine atom to the phenyl ring and the presence of a furan-2-ylmethyl group in Compound 22 significantly enhance its potency against ITK.[2][3] However, these modifications also lead to off-target activity against Bruton's tyrosine kinase (BTK), a closely related Tec kinase. In contrast, the single 3-fluorophenyl substituent in Compound 9, while resulting in lower potency, confers superior selectivity.[2][3] This underscores the critical role of subtle electronic and steric modifications in fine-tuning the selectivity profile of this compound-based kinase inhibitors.
Downstream Signaling Pathway Inhibition:
The on-target engagement of these this compound derivatives was confirmed by their ability to inhibit the downstream signaling cascade of ITK. Western blot analysis demonstrated that Compound 9 effectively reduced the phosphorylation of ITK at Tyr551/Tyr511 and the downstream effector Extracellular signal-regulated kinase 1/2 (ERK1/2) at Thr202/Tyr204 in stimulated Jurkat cells.[2][3][4]
Jun N-terminal Kinase 1 (JNK1) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various cellular processes, including proliferation, apoptosis, and inflammation. Their dysregulation is associated with cancer and inflammatory diseases. A series of 3,6-disubstituted pyridazine derivatives have been identified as potent JNK1 inhibitors with significant anticancer activity.[5]
| Compound | Target Pathway | In Vitro Activity (% inhibition) | In Vivo Activity (Ehrlich ascites carcinoma model) | Key Structural Features |
| Compound 9e | JNK1 | High growth inhibition against NCI-60 cell lines (e.g., 97.91% on A498 renal cancer)[5] | Reduction in mean tumor volume and induction of necrosis[5] | 3,6-disubstituted pyridazine core |
Mechanistic Insights:
Compound 9e demonstrated its anticancer effects by downregulating the expression of the JNK1 gene and reducing the protein levels of its phosphorylated form. This, in turn, led to a decrease in the downstream targets c-Jun and c-Fos, while restoring the activity of the tumor suppressor p53.[5] These findings highlight the potential of pyridazine derivatives to modulate key signaling pathways involved in cancer progression.
EGFR and CDK2 Inhibitors
The pyridazine scaffold has also been incorporated into fused ring systems to target other key cancer-related kinases. Pyrazolo-pyridazine derivatives have shown promise as inhibitors of both EGFR and CDK2.[6]
| Compound Class | Target Kinases | In Vitro Activity | Mechanistic Action |
| Pyrazolo-pyridazine derivatives | EGFR, CDK2/cyclin A2 | Promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines[6] | Upregulation of Bax, p53, and caspase-3; downregulation of Bcl-2[6] |
Synergistic Targeting:
The dual inhibition of EGFR and CDK2 by these pyrazolo-pyridazine derivatives represents a promising strategy in cancer therapy. EGFR is a receptor tyrosine kinase that drives cell proliferation, while CDK2 is a key regulator of the cell cycle. Simultaneously targeting both pathways can lead to a more potent and durable anti-cancer response. The observed modulation of apoptotic markers further supports the therapeutic potential of this compound class.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of this compound kinase inhibitors.
Biochemical Kinase Assay (Example: ITK Inhibition)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant ITK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ 647 tracer)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture: In a 384-well plate, add the following to each well:
-
Test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Purified ITK enzyme at a predetermined concentration.
-
Biotinylated peptide substrate.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents (e.g., Eu-labeled antibody and Alexa Fluor™ 647 tracer for a TR-FRET based assay).
-
Read Plate: After another incubation period (e.g., 30-60 minutes), read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol details the use of Western blotting to assess the ability of a this compound derivative to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., Jurkat cells for ITK)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ITK or anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Conclusion and Future Directions
The this compound scaffold and its related pyridazine derivatives represent a fertile ground for the discovery of novel and potent kinase inhibitors. The examples of ITK, JNK1, and EGFR/CDK2 inhibitors discussed in this guide showcase the versatility of this chemical framework in targeting diverse kinases implicated in a range of diseases. The structure-activity relationship studies, although in their early stages for some of these targets, provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.
Future efforts in this area should focus on expanding the library of this compound derivatives against a broader panel of kinases to fully elucidate the therapeutic potential of this scaffold. Further optimization of the pharmacokinetic and pharmacodynamic properties of the lead compounds will be crucial for their successful translation into clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these promising molecules. As our understanding of the complex interplay of kinase signaling pathways continues to grow, so too will the opportunities for this compound-based inhibitors to make a significant impact on human health.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
- Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., et al. (2022).
- Eweas, A. F., El-Sayed, M. A.-E.-A., & Al-Abdullah, E. S. (2022). Structure‐activity relationship of the synthesized pyridazine derivatives.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
- Ahmad, S., & Kamal, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega.
- G. A. M. El-Haggar, R. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dihydropyridazine for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper management and disposal of dihydropyridazine and its associated waste streams. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can maintain a safe and compliant laboratory environment.
Given the variance between this compound derivatives, the absence of a universal Safety Data Sheet (SDS) for every isomer necessitates a conservative approach. The following procedures are based on established best practices for handling nitrogen-containing heterocyclic compounds and should be adapted in conjunction with the specific SDS for the this compound compound in use.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough hazard assessment is paramount. The first and most critical step is to obtain and review the specific Safety Data Sheet (SDS) for the this compound compound you are using. While "this compound" refers to a class of compounds, their properties can vary. For context, the hazards of a related compound, 3,6-Dihydroxypyridazine, are summarized below. Treat this information as indicative, not definitive.
Causality: The structure of this compound, a nitrogen-containing heterocycle, suggests potential reactivity. Hazardous decomposition, especially during heating or reaction with incompatible materials, can release toxic nitrogen oxides (NOx) and carbon monoxide/dioxide[1][2]. Understanding these potential hazards informs every subsequent handling and disposal step.
Table 1: Hazard Profile for 3,6-Dihydroxypyridazine (CAS: 123-33-1)
| Property | Value / Observation | Source |
| Physical State | White crystals | [1] |
| Primary Hazards | May cause eye, skin, respiratory, and digestive tract irritation. | [1][3] |
| Chemical Stability | Stable under normal temperatures and pressures. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, pesticides which are highly alkaline. | [1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2). | [1] |
Part 2: Immediate Safety & Handling Precautions
A self-validating safety protocol relies on consistent adherence to proven protective measures. All handling and disposal-related activities for this compound must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Engineering Controls : Always handle solid this compound and prepare its waste containers within a certified chemical fume hood to prevent inhalation of dust or vapors[4].
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield (European Standard - EN 166)[2].
-
Hand Protection : Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before each use and employ proper removal techniques to avoid skin contact[2][3].
-
Body Protection : Wear a lab coat, long trousers, and closed-toe shoes. For significant spill risks, consider additional protective clothing[4].
-
Part 3: Step-by-Step Disposal Protocol: Collection and Containment
The foundation of compliant disposal is the proper collection and containment of chemical waste at its point of generation. This process must adhere to regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Experimental Protocol: Segregated Waste Collection
-
Container Selection :
-
Select a waste container that is in good condition and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with or absorb this compound waste[6][7].
-
The container must have a secure, screw-top cap to prevent leakage and the release of vapors. Open-topped containers or foodstuff jars are strictly prohibited[6][7].
-
-
Waste Characterization & Labeling :
-
As soon as the first drop of waste is added, the container must be labeled. This is a mandatory requirement under EPA regulations[8].
-
Affix a "Hazardous Waste" tag to the container.
-
Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages or volumes. This includes solvents and non-hazardous components[6][7].
-
Identify the associated hazards (e.g., Irritant, Toxic).
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Designate an area "at or near the point of generation" as your Satellite Accumulation Area (SAA). This can be a section of a workbench or within the chemical fume hood[6][8].
-
Keep the waste container securely capped at all times, except when actively adding waste. Do not leave a funnel in the container opening[6][7].
-
Crucial Step - Segregation : Store the this compound waste container segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions within the SAA[1][6].
-
-
Managing Container Volume & Pickup :
-
Do not fill the container beyond 90% capacity, leaving at least one inch of headspace to allow for expansion[6].
-
Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department[6][9]. EH&S is responsible for the final transport and disposal at a licensed facility[8].
-
Causality Behind the Protocol: Each step is designed to create a closed, controlled system. Proper container selection and capping prevent environmental release and personnel exposure. Accurate labeling is not just a regulatory formality; it is critical for the safety of EH&S personnel who must handle and consolidate hundreds of waste containers[8]. Segregation within the SAA is a primary control to prevent accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases[6].
Part 4: this compound Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Part 5: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills or if you are uncertain, contact your institution's emergency line or EH&S immediately[7].
-
Cleanup :
-
Wear appropriate PPE, including a respirator if necessary[4].
-
For solid spills, carefully sweep up the material to avoid creating dust. Place it into a suitable, labeled container for disposal[1][3].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled waste container[4].
-
Ventilate the area and decontaminate the spill surface.
-
-
Disposal : The spill cleanup materials must be disposed of as hazardous waste, following the protocol outlined in Part 3.
Part 6: On-Site Treatment and Neutralization
Some regulations may be interpreted to prohibit the on-site treatment of hazardous waste in laboratories without specific permits[10]. Do not attempt to neutralize or chemically treat this compound waste unless you have a validated procedure and explicit approval from your institution's EH&S department. Improper treatment can create more hazardous byproducts or trigger a dangerous reaction. The safest and most compliant method is collection and disposal via a licensed hazardous waste contractor arranged by your institution[4].
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%. Cole-Parmer. [Link]
- Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
- Does Your University Have Hazardous Waste Disposal Guidelines? MCF Environmental Services. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- MSDS of 3,6-Dihydroxypyridazine. Molbase. [Link]
- This compound. PubChem, National Institutes of Health (NIH). [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. matrixscientific.com [matrixscientific.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of Dihydropyridazine and Its Derivatives
For researchers and drug development professionals, the novel molecular scaffolds offered by heterocyclic compounds like dihydropyridazine are invaluable. These structures are frequently explored for their pharmacological potential.[1][2] However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, drawing upon established safety protocols for closely related and structurally similar pyridazine derivatives due to the limited specific safety data on the parent compound.
Our approach is built on a deep understanding of chemical causality—not just what to do, but why you're doing it. By integrating established safety principles with the known characteristics of analogous compounds, we can construct a robust and self-validating safety protocol.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not extensively documented, the known hazards of its derivatives, such as 3,6-dihydroxypyridazine and 3,6-dichloropyridazine, provide a strong basis for a cautious approach.[3][4]
Key Potential Hazards:
-
Irritation: Derivatives are known to cause skin, eye, and respiratory tract irritation.[3][5] Dusts and vapors are particularly problematic and can lead to irritation upon inhalation.[3][6]
-
Toxicity: Some pyridazine derivatives are classified as toxic if swallowed and harmful if inhaled.[7][8]
-
Organ Effects: Chronic exposure to related compounds may lead to liver damage, and some derivatives may affect the central nervous system.[3]
-
Reactivity: Pyridazine compounds can be incompatible with strong oxidizing agents, strong acids, and bases.[3][4][9] They may also be sensitive to moisture and light.[4][7]
A thorough risk assessment is the first and most critical step before any bench work begins. This involves not only understanding the hazards of the chemical itself but also considering the nature of the experiment—the quantities being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is dictated by the risk assessment. For handling this compound and its derivatives, a multi-layered approach to PPE is recommended to ensure comprehensive protection.[10][11]
Core PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are preferred. | Protects against accidental splashes and airborne particles.[12] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given that some derivatives are known skin irritants, glove integrity is paramount.[5][13] |
| Body Protection | Flame-resistant lab coat. | Protects against spills and splashes. |
| Footwear | Closed-toe shoes. | Prevents injury from spills and dropped objects. |
Enhanced PPE for Specific Operations:
| Operation | Additional PPE Required | Rationale |
| Handling Powders | N95 or higher-rated respirator. | Minimizes inhalation of fine particles that can cause respiratory irritation.[6][13] |
| Risk of Splashing | Face shield worn over safety goggles. | Offers a full barrier of protection for the face and eyes.[12] |
| Large-Scale Operations | Chemical-resistant apron and sleeve covers. | Provides an additional layer of protection for the torso and arms. |
Procedural Guidance for Safe Handling
A self-validating safety protocol is one where each step is designed to minimize risk and provide checks and balances.
Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocols:
Donning PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety goggles or glasses.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.[6]
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location.
-
Eye Protection: Remove your eye protection.
-
Respirator (if used): Remove your respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal
Preparedness is a key component of a robust safety culture.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]
Spill Cleanup:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or scoop up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Waste Disposal: All waste contaminated with this compound or its derivatives should be considered hazardous.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of these containers through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
Building a Culture of Safety
Beyond the immediate protocols, fostering a culture of safety is paramount. This includes:
-
Open Communication: Discussing potential hazards and safety procedures with colleagues.
-
Continuous Learning: Staying updated on the latest safety guidelines and information about the chemicals you are working with.
-
Leading by Example: Adhering to all safety protocols diligently to set a standard for others in the lab.
By treating the handling of every chemical, including this compound, with the seriousness it deserves, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2012). Safety Data Sheet - Pyridazine, 3,6-dichloro-.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Matrix Scientific. (2017). Safety Data Sheet.
- Chem-Impex International. (2010). MSDS of 3,6-Dihydroxypyridazine.
- American Chemistry Council. (n.d.). Protective Equipment.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- McDiarmid, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem Compound Database.
- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926–8932.
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- Universidade do Minho. (n.d.).
- El-Gaby, M. S. A., et al. (2016).
- DailyMed. (n.d.). Label: CARBAMAZEPINE tablet.
- DailyMed. (n.d.). olmesartan medoxomil, amlodipine and hydrochlorothiazide tablet, film coated.
- DailyMed. (n.d.). AMLODIPINE AND OLMESARTAN MEDOXOMIL tablet, film coated.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. matrixscientific.com [matrixscientific.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
